Technical Documentation Center

N-Fmoc-3-methyl-D-homophenylalanine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Fmoc-3-methyl-D-homophenylalanine

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-Fmoc-3-methyl-D-homophenylalanine: A Strategic Building Block in Modern Peptide Chemistry

Foreword: The Rationale for Non-Canonical Amino Acids in Drug Discovery In the landscape of modern therapeutics, peptides represent a rapidly expanding frontier. Their high specificity and potency are often offset by inh...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Non-Canonical Amino Acids in Drug Discovery

In the landscape of modern therapeutics, peptides represent a rapidly expanding frontier. Their high specificity and potency are often offset by inherent limitations, primarily their susceptibility to proteolytic degradation and poor pharmacokinetic profiles. The strategic incorporation of non-canonical amino acids (ncAAs) is a cornerstone of next-generation peptide drug design, aimed at overcoming these hurdles. This guide focuses on a particularly valuable ncAA, N-Fmoc-3-methyl-D-homophenylalanine. We will dissect its chemical properties, its strategic application in solid-phase peptide synthesis (SPPS), and the profound impact its unique structural motifs—the D-enantiomer configuration, the homophenylalanine backbone extension, and the "magic methyl" group—have on peptide stability and bioactivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced building blocks to engineer superior peptide therapeutics.

Part 1: Core Physicochemical Properties and Handling

A comprehensive understanding of a building block's fundamental properties is critical for its successful application. N-Fmoc-3-methyl-D-homophenylalanine is a synthetic amino acid derivative designed for seamless integration into Fmoc-based solid-phase peptide synthesis workflows.[1][2][3]

Key Physicochemical Data

The properties of N-Fmoc-3-methyl-D-homophenylalanine are summarized below. Note that while data for the exact D-isomer is sometimes sparse, properties can be reliably inferred from its L-isomer counterpart and related analogs.

PropertyValueRationale & Scientific Insight
IUPAC Name (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acidThe "(R)" designation specifies the D-configuration at the alpha-carbon, a key feature for conferring proteolytic resistance.
Molecular Formula C₂₆H₂₅NO₄The formula accounts for the Fmoc group, the homophenylalanine core (an extra methylene group compared to phenylalanine), and the methyl substituent on the phenyl ring.[4]
Molecular Weight 415.49 g/mol This value is crucial for calculating reagent stoichiometry during peptide synthesis coupling reactions.[4]
CAS Number 1260594-50-0The unique identifier for the D-isomer, distinguishing it from its L-counterpart (1260594-53-3).[5]
Appearance White to off-white powderTypical appearance for a purified, lyophilized Fmoc-amino acid derivative.[1][6]
Solubility Sparingly soluble in water; Soluble in DMF, NMPThe large, nonpolar Fmoc and m-tolyl groups render the molecule hydrophobic. Its solubility in dipolar aprotic solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) is essential for its use in SPPS.[7]
Storage Conditions Store at -20°CLow temperatures are recommended to minimize potential degradation over long-term storage, ensuring the integrity of the Fmoc protecting group and the chiral center.[8]
Expert Handling and Storage Protocols
  • Weighing and Dispensing: Due to its fine powder nature, weighing should be conducted in a draft-shielded balance. As with most Fmoc-amino acids, it is not exceptionally hygroscopic but should not be left exposed to ambient humidity for extended periods.

  • Solution Preparation: For SPPS, dissolve the required amount in high-purity DMF or NMP immediately before the coupling step. Sonication can aid dissolution if necessary. Pre-dissolving and storing amino acid solutions for long periods is generally discouraged as it can lead to slow degradation.

  • Long-Term Storage: The compound is stable as a lyophilized powder when stored at -20°C.[8] For optimal stability, store in a tightly sealed container with a desiccant.

Part 2: Strategic Implementation in Solid-Phase Peptide Synthesis (SPPS)

The true value of N-Fmoc-3-methyl-D-homophenylalanine is realized during peptide synthesis. Its incorporation is not merely a substitution but a deliberate engineering choice to imbue the final peptide with specific, desirable characteristics.

The "Why": Causality Behind Its Use
  • Proteolytic Stability (The D-Configuration): Proteases, the enzymes responsible for peptide degradation in vivo, are highly stereospecific and primarily recognize L-amino acid residues.[9] By introducing a D-amino acid, the peptide bond becomes resistant to cleavage at that position, significantly extending the peptide's circulatory half-life.

  • Conformational Modulation (The Homophenylalanine Backbone): The additional methylene group in the side chain compared to standard phenylalanine provides greater conformational flexibility. This "reach" can allow the side chain to probe deeper into a receptor binding pocket or adopt a vector not possible for the natural amino acid, potentially leading to altered binding affinity or selectivity.

  • Enhanced Binding and Pharmacokinetics (The "Magic Methyl" Effect): The addition of a methyl group to a phenyl ring is a well-established tactic in medicinal chemistry.[10] This "magic methyl" can:

    • Increase Affinity: Fill a small hydrophobic pocket in the target receptor, increasing van der Waals interactions.

    • Lock Conformation: Restrict the rotation of the phenyl ring, reducing the entropic penalty of binding and favoring a bioactive conformation.

    • Block Metabolism: The methyl group can sterically hinder enzymatic attack (e.g., by cytochrome P450 enzymes) on the aromatic ring, improving metabolic stability.

The Workflow: A Validated Fmoc-SPPS Coupling Protocol

The following protocol outlines a single, self-validating coupling cycle for incorporating N-Fmoc-3-methyl-D-homophenylalanine onto a growing peptide chain attached to a solid support (e.g., Rink Amide resin).

Fmoc_SPPS_Cycle cluster_deprotection Step 1: Fmoc Deprotection cluster_activation Step 2: Amino Acid Activation cluster_coupling Step 3: Coupling Resin_NH_Fmoc Resin-Peptide-NH-Fmoc Resin_NH2 Resin-Peptide-NH2 Resin_NH_Fmoc->Resin_NH2 20% Piperidine in DMF Resin_Coupled Resin-Peptide-NH-CO-AA-Fmoc Resin_NH2->Resin_Coupled AA_COOH Fmoc-AA-COOH (N-Fmoc-3-methyl-D-homophenylalanine) AA_Activated Fmoc-AA-Activated Ester AA_COOH->AA_Activated Coupling Reagent (e.g., HCTU, HATU) AA_Activated->Resin_Coupled Resin_Coupled->Resin_NH_Fmoc Ready for next cycle Purification_Workflow A Resin-Bound Protected Peptide B Cleavage from Resin & Side-Chain Deprotection A->B TFA Cocktail C Precipitation & Washing B->C Cold Diethyl Ether D Lyophilization C->D E Crude Peptide Powder D->E F RP-HPLC Purification E->F G Pure Peptide Fractions F->G H Characterization (LC-MS, MALDI-TOF) G->H I Verified Pure Peptide H->I Mass Confirmation

Caption: Standard workflow for peptide cleavage and purification.

Protocol 1: Cleavage from Resin
  • Action: Treat the peptide-resin with a cleavage cocktail, typically consisting of 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS) for 2-3 hours at room temperature.

  • Rationale: TFA is a strong acid that cleaves the acid-labile linker attaching the peptide to the resin and simultaneously removes most common side-chain protecting groups (e.g., tBu, Trt). [11]Water and TIS act as scavengers, quenching reactive cationic species generated during deprotection, thereby preventing side reactions like alkylation of sensitive residues (e.g., Tryptophan, Methionine).

Protocol 2: RP-HPLC Purification
  • System: A preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Method:

    • Dissolve the crude lyophilized peptide in a minimal amount of a solvent mixture (e.g., water/acetonitrile).

    • Inject the sample onto the C18 column.

    • Elute the peptide using a linear gradient, for example, from 5% to 65% Mobile Phase B over 30-40 minutes.

    • Monitor the elution profile at 214 nm and 280 nm.

    • Collect fractions corresponding to the main peak.

  • Rationale: Peptides are separated based on their hydrophobicity. The nonpolar C18 stationary phase retains the peptide, which is then eluted by the increasing concentration of the organic mobile phase (acetonitrile). TFA acts as an ion-pairing agent to improve peak shape.

Protocol 3: Mass Spectrometry Characterization
  • Action: Analyze the collected pure fractions using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS. [12][13]* Rationale (Final Validation): This is the definitive step to confirm the successful synthesis and purification. The observed molecular weight must match the calculated theoretical mass of the peptide containing the N-Fmoc-3-methyl-D-homophenylalanine residue. This confirms that the correct building block was incorporated and the peptide is intact.

Part 4: Conclusion and Future Outlook

N-Fmoc-3-methyl-D-homophenylalanine is more than a mere reagent; it is a sophisticated molecular tool that empowers peptide chemists to address fundamental challenges in drug development. By combining three distinct stability- and affinity-enhancing features into a single building block, it provides a powerful strategy for optimizing peptide leads. Its successful application, grounded in a thorough understanding of its properties and the causal principles of peptide synthesis, allows for the rational design of therapeutics with enhanced proteolytic stability, refined conformational profiles, and superior pharmacokinetic properties. As the demand for advanced peptide drugs continues to grow, the strategic use of such multifaceted, non-canonical amino acids will remain a critical driver of innovation in the field.

References

  • Aralez Bio. (n.d.). Fmoc-3-methyl-D-phenylalanine. [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • PubChem. (n.d.). Fmoc-3-fluoro-5-methyl-L-homophenylalanine. [Link]

  • Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis. [Link]

  • The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • CSBio. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Valente, A. F., et al. (2024).
  • National Center for Biotechnology Information. (n.d.). Discovery of a Phenylalanine‐Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. [Link]

  • Cusabio. (n.d.). Fmoc-3-trifluoromethyl-D-homophenylalanine. [Link]

  • PubChem. (n.d.). Fmoc-d-phenylalanine methyl ester. [Link]

  • Iris Biotech. (n.d.). Supporting Information. [Link]

  • Rapid Novor. (2016, November 30). How to identify low-abundance modified peptides with proteomics mass spectrometry. [Link]

  • Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar.
  • Guryanov, I., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals.
  • Alchimica. (n.d.). N-Fmoc-3-methyl-D-homophenylalanine (1 x 500 mg). [Link]

  • Radboud Repository. (2023, February 27). Oxidation of designed model peptides containing methionine, proline and glutamic acid investigated by tandem mass spectrometry. [Link]

  • Duarte, F. I., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI.
  • Thiede, B., et al. (2005). Peptide mass fingerprinting. Moodle@Units.
  • Ahmad, A. L., et al. (2009). Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. PubMed.
  • Liu, Q., et al. (n.d.). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h]n[4][14]aphthyridin-2(1H)-one. MIT Open Access Articles.

Sources

Exploratory

Introduction: The Role of Non-Canonical Amino Acids in Modern Peptide Science

An In-Depth Technical Guide to N-Fmoc-3-methyl-D-homophenylalanine For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide-based therapeutics and advanced biomaterials, the use of non-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Fmoc-3-methyl-D-homophenylalanine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics and advanced biomaterials, the use of non-canonical amino acids (ncAAs) has become a cornerstone of innovation. These synthetic building blocks allow for the precise modulation of peptide structure and function, overcoming the limitations inherent in the 20 proteinogenic amino acids. N-Fmoc-3-methyl-D-homophenylalanine is a prime example of such a specialized reagent. It is an N-terminally protected, non-natural amino acid derivative designed for use in solid-phase peptide synthesis (SPPS).[1][2]

This guide provides a comprehensive technical overview of N-Fmoc-3-methyl-D-homophenylalanine, covering its fundamental properties, strategic applications, and detailed protocols for its successful incorporation into synthetic peptides. The core of this molecule's utility lies in the combination of three key features: the D-chiral configuration, which imparts resistance to enzymatic degradation; the homophenylalanine structure (an extra methylene group in the side chain), which alters peptide backbone conformation; and the 3-methyl group on the phenyl ring, which enhances hydrophobicity and can modulate binding interactions.[2]

Core Compound Identification and Physicochemical Properties

Accurate identification and understanding of a reagent's physical properties are critical for its effective use in synthesis and for ensuring reproducibility.

PropertyValueSource(s)
Full Chemical Name (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acidN/A
Synonyms Fmoc-D-Hph(3-Me)-OH, Fmoc-3-methyl-D-homophenylalanineN/A
CAS Number 1260594-50-0 [3]
Molecular Formula C₂₆H₂₅NO₄[4]
Molecular Weight 415.49 g/mol [4]
Appearance Typically a white to off-white crystalline powder[2]
Storage Conditions 2-8°C or -20°C, in a dry, well-ventilated place[2][5][6]

Note: Properties like Molecular Formula and Weight are consistent with the L-enantiomer.[4]

The Fmoc Protecting Group: A Cornerstone of Modern SPPS

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the most widely used Nα-protecting group in modern solid-phase peptide synthesis, having largely supplanted the older t-butyloxycarbonyl (Boc) methodology for most applications.[7][8] Its success is grounded in the principle of orthogonality—the ability to deprotect the N-terminus without cleaving the acid-labile side-chain protecting groups or the peptide-resin linker.[8]

Key Advantages of Fmoc Chemistry:

  • Mild Cleavage Conditions: The Fmoc group is removed under mild basic conditions, typically with a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).[9][10] This avoids the repeated use of strong acids (like trifluoroacetic acid in Boc chemistry), which can degrade sensitive sequences or modifications.[7]

  • Automation Compatibility: The deprotection releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. This property is exploited in automated synthesizers to monitor the deprotection step in real-time, ensuring the reaction has gone to completion before the next coupling cycle begins.[8]

  • Broad Compatibility: The gentle conditions are compatible with a wide array of post-translational modifications and complex peptide structures that would be inaccessible under harsher methods.[7][8]

Mechanism of Fmoc Deprotection

The cleavage is a base-induced β-elimination reaction. A secondary amine, like piperidine, abstracts the acidic proton on the fluorenyl ring's C9 position, leading to the collapse of the carbamate and the release of the free N-terminal amine, dibenzofulvene, and carbon dioxide.

Fmoc_Deprotection Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Peptide->Intermediate Forms Piperidine Piperidine (Base) Piperidine->Peptide Proton Abstraction Free_Amine H₂N-Peptide-Resin (Free Amine) Intermediate->Free_Amine β-Elimination DBF_Adduct Dibenzofulvene-Piperidine Adduct (UV Active) Intermediate->DBF_Adduct Releases

Caption: Mechanism of Fmoc group removal by piperidine.

Synthetic Strategies and Quality Control

While end-users typically purchase pre-made Fmoc-amino acids, understanding their synthesis provides insight into potential impurities. The synthesis generally involves the reaction of the free amino acid (3-methyl-D-homophenylalanine) with an Fmoc-donating reagent such as Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. Alternative methods, such as those employing organozinc chemistry or the Arndt-Eistert synthesis, have also been developed for preparing specialized Fmoc-amino acids.[11][12]

Purification is paramount and is often achieved through crystallization.[13] For laboratory use, the purity of the incoming Fmoc-amino acid should be verified by methods such as HPLC and Mass Spectrometry to ensure the absence of diastereomers or residual reagents that could interfere with the peptide synthesis.

Applications in Advanced Peptide Design

The incorporation of N-Fmoc-3-methyl-D-homophenylalanine into a peptide sequence is a strategic choice to imbue the final molecule with specific, desirable properties.

  • Enhanced Proteolytic Stability: Peptidases in biological systems are chiral-specific and primarily recognize L-amino acids. The D-configuration of this building block renders the adjacent peptide bond highly resistant to cleavage, significantly increasing the peptide's in-vivo half-life.

  • Modulation of Receptor Binding: The extended, hydrophobic side chain with the 3-methyl substitution can form more favorable van der Waals or hydrophobic interactions within a receptor's binding pocket compared to natural phenylalanine. This can lead to enhanced binding affinity and selectivity.

  • Induction of Specific Secondary Structures: The homophenylalanine structure introduces an additional carbon into the amino acid backbone, which can disrupt or stabilize secondary structures like α-helices and β-sheets, allowing for fine-tuning of the peptide's overall conformation.

  • Improved Pharmacokinetics: Enhanced hydrophobicity can influence a peptide's absorption, distribution, metabolism, and excretion (ADME) profile, potentially improving bioavailability.[2]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Cycle

The following is a generalized protocol for the incorporation of N-Fmoc-3-methyl-D-homophenylalanine using an automated peptide synthesizer. The reagents are used in molar excess relative to the free amine functional groups on the resin.

Workflow Diagram for a Single SPPS Coupling Cycle

SPPS_Cycle Start Start: Resin with Fmoc-Protected N-Terminus Deprotection 1. Deprotection: Add 20% Piperidine in DMF Start->Deprotection Wash1 2. Wash: DMF, Isopropanol Deprotection->Wash1 Removes Fmoc adduct Coupling 3. Coupling: Add Fmoc-AA, Activator (HBTU), and Base (DIPEA) in DMF Wash1->Coupling Prepares for coupling Wash2 4. Wash: DMF Coupling->Wash2 Removes excess reagents End End: Resin with Elongated Peptide Chain Wash2->End End->Deprotection Repeat for next AA

Caption: Standard automated SPPS cycle for one amino acid addition.

Step-by-Step Methodology

1. Resin Preparation:

  • Start with a suitable solid support (e.g., Rink Amide or Wang resin) to which the first amino acid has already been attached and its Fmoc group has been removed.

  • Swell the resin in DMF for 30-60 minutes.

2. Amino Acid Activation:

  • In a separate vessel, dissolve N-Fmoc-3-methyl-D-homophenylalanine (3-5 equivalents relative to resin loading) in DMF.

  • Add an activating agent, such as HBTU (0.95 eq. relative to the amino acid), and a base, such as N,N-Diisopropylethylamine (DIPEA) (2 eq. relative to the amino acid).[9]

  • Allow the mixture to pre-activate for 5-10 minutes. This forms the active OBt ester, which will readily react with the free amine on the resin.[9]

3. Coupling Reaction:

  • Drain the DMF from the swelled resin.

  • Add the activated amino acid solution to the reaction vessel containing the resin.

  • Agitate the mixture at room temperature for 1-2 hours. The reaction time may be extended for this sterically hindered amino acid.

  • Causality: The use of acyluronium salts like HBTU is highly efficient and minimizes racemization, a critical consideration for maintaining the stereochemical integrity of the D-amino acid.[9]

4. Washing:

  • After the coupling period, drain the reaction mixture.

  • Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is: 3x DMF, 3x Isopropanol (IPA), 3x DMF.

5. Monitoring the Coupling (Optional but Recommended):

  • Perform a qualitative ninhydrin (Kaiser) test on a small sample of the resin beads.

  • Interpretation: A blue/purple color indicates the presence of unreacted primary amines (incomplete coupling). A yellow/colorless result indicates a successful coupling. If the test is positive, a second coupling (double coupling) should be performed.

6. N-Terminal Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • React for 5-10 minutes, drain, and repeat with a fresh piperidine solution for another 10-15 minutes.[9]

  • Self-Validation: In automated systems, the UV detector will show a spike as the dibenzofulvene-piperidine adduct is washed away, confirming the deprotection reaction occurred. The integrated area under this curve can be used to quantify the efficiency of each step.

7. Final Washing:

  • Wash the resin extensively (e.g., 5x DMF) to ensure all piperidine is removed, as residual base can interfere with the subsequent coupling reaction.[9]

  • The resin is now ready for the coupling of the next Fmoc-protected amino acid in the sequence.

Handling and Storage

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area to avoid inhalation of the powder.[6]

  • Storage: Store the compound tightly sealed in its original container at the recommended temperature (2-8°C is common) to prevent degradation.[6] Avoid repeated temperature fluctuations.

Conclusion

N-Fmoc-3-methyl-D-homophenylalanine is a highly specialized chemical tool for the synthesis of advanced peptides. Its unique structural features—the D-configuration, extended backbone, and methylated phenyl ring—provide scientists with a powerful method to engineer peptides with enhanced stability, binding affinity, and tailored pharmacokinetic profiles. A thorough understanding of its properties and the principles of Fmoc-based SPPS is essential for leveraging its full potential in the development of next-generation therapeutics and biomaterials.

References

  • Advanced ChemBlocks. (2026, February 15). N-Fmoc-3-methyl-L-homophenylalanine 95%.

  • Chem-Impex. (n.d.). Fmoc-D-homophenylalanine.

  • Chem-Impex. (n.d.). Fmoc-3-methyl-L-phenylalanine.

  • Alchimica. (n.d.). N-Fmoc-3-methyl-D-homophenylalanine (1 x 500 mg).

  • Cusabio. (n.d.). Fmoc-3-trifluoromethyl-D-homophenylalanine.

  • Aralez Bio. (n.d.). Fmoc-3-methyl-D-phenylalanine.

  • MilliporeSigma. (n.d.). (S)-Fmoc-3-methyl-β-Homophe-OH.

  • ECHEMI. (n.d.). Buy FMOC-D-HOMOPHENYLALANINE Industrial Grade from XIAMEN EQUATION CHEMICAL CO.,LTD.

  • Apollo Scientific. (n.d.). L-Homophenylalanine, N-FMOC protected.

  • National Center for Biotechnology Information. (n.d.). Fmoc-d-phenylalanine methyl ester. PubChem Compound Database.

  • Jackson, R. F. W., et al. (n.d.). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Journal of the Chemical Society, Perkin Transactions 1.

  • Advanced ChemTech. (n.d.). Homophenylalanine Archives.

  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.

  • Ye, Y.-H., et al. (n.d.). Synthesis of N-Fmoc-L-β-homo-phenylalanines from trimethylsilydiazomethane. ResearchGate.

  • Lee, Y. S., et al. (2023, October 24). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. National Center for Biotechnology Information.

  • AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.

  • Google Patents. (n.d.). Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.

  • Isidro-Llobet, A., et al. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar.

  • Peptide Machines. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages.

Sources

Foundational

Technical Monograph: N-Fmoc-3-methyl-D-homophenylalanine

Precision Reagents for Peptidomimetic Engineering Executive Summary N-Fmoc-3-methyl-D-homophenylalanine (Fmoc-3-Me-D-HoPhe-OH) is a high-value non-canonical amino acid (NCAA) utilized in the synthesis of protease-resista...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Reagents for Peptidomimetic Engineering

Executive Summary

N-Fmoc-3-methyl-D-homophenylalanine (Fmoc-3-Me-D-HoPhe-OH) is a high-value non-canonical amino acid (NCAA) utilized in the synthesis of protease-resistant peptide therapeutics. By combining the steric bulk of a meta-substituted phenyl ring with the backbone flexibility of a homophenylalanine scaffold, this residue offers a unique tool for probing hydrophobic pockets in G-protein coupled receptors (GPCRs) and enzyme active sites.

This guide details the physicochemical properties, synthetic integration strategies, and quality control metrics required for the effective deployment of Fmoc-3-Me-D-HoPhe-OH in Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Profile & Identity

The precise molecular weight and structural integrity of the starting material are critical for stoichiometric calculations in SPPS.

ParameterSpecification
Chemical Name N-Fmoc-3-methyl-D-homophenylalanine
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylphenyl)butanoic acid
CAS Number 1260594-50-0
Molecular Formula

Molecular Weight 415.49 g/mol
Stereochemistry D-Enantiomer (R-configuration at

-carbon)
Solubility Soluble in DMF, NMP, DMSO; sparingly soluble in

Appearance White to off-white lyophilized powder
Structural Logic & Design Utility

The compound consists of three functional domains, each serving a specific role in drug design:

  • Fmoc Group: Provides base-labile

    
    -protection, orthogonal to acid-labile side-chain protectors (e.g., Boc, tBu).
    
  • D-Homo Backbone: The "Homo" extension inserts a methylene group (

    
    ) into the side chain (extending it to ethyl-phenyl), increasing rotational freedom compared to Phenylalanine. The D-configuration confers resistance to endogenous proteases.
    
  • 3-Methyl Substitution: A meta-methyl group on the phenyl ring adds lipophilicity and steric bulk, often used to fill hydrophobic voids in receptor binding sites that unsubstituted phenylalanine cannot reach.

StructureLogic Figure 1: Structural Modular Analysis of Fmoc-3-Me-D-HoPhe-OH Fmoc Fmoc Group (Protection) Backbone Alpha-Carbon (D-Config) Fmoc->Backbone Carbamate Bond Linker Ethyl Spacer (Homo-extension) Backbone->Linker Side Chain Aromatic 3-Methyl Phenyl (Interaction) Linker->Aromatic C-C Bond

Experimental Protocol: SPPS Integration

Context: The increased hydrophobicity of 3-methyl-homophenylalanine can lead to aggregation on the resin. The following protocol uses high-efficiency coupling reagents to mitigate steric hindrance and aggregation.

Materials Required
  • Resin: Rink Amide MBHA (for amides) or Wang Resin (for acids).

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC/Oxyma.

  • Solvent: DMF (Peptide grade, amine-free).

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Workflow
  • Resin Swelling:

    • Swell resin in DMF for 30 minutes. Drain.

  • Fmoc Deprotection (Pre-Cycle):

    • Treat resin with 20% Piperidine in DMF (

      
       min).
      
    • Wash: DMF (

      
       min).
      
    • Validation: Positive Kaiser Test (Blue beads) indicates free amines.

  • Activation & Coupling:

    • Stoichiometry: Use 4 equivalents (eq) of Fmoc-3-Me-D-HoPhe-OH relative to resin loading.

    • Dissolve Amino Acid (4 eq) and HATU (3.9 eq) in minimum DMF.

    • Add DIPEA (8 eq) to activate. Solution should turn yellow.

    • Reaction: Add activated solution to resin immediately. Shake at room temperature for 60–90 minutes .

    • Note: Extended coupling time is recommended due to the bulky side chain.

  • Washing:

    • Drain reactor. Wash with DMF (

      
       min).
      
  • Monitoring:

    • Perform Kaiser Test.

    • Colorless beads: Coupling complete.

    • Blue beads: Incomplete coupling. Action: Re-couple using PyAOP/HOAt.

SPPS_Cycle Figure 2: SPPS Coupling Cycle for Sterically Demanding Amino Acids Start Resin-AA(n)-Fmoc Deprotect Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Activate Activation (AA + HATU + DIPEA) Wash1->Activate Couple Coupling (60-90 min) Activate->Couple Check Kaiser Test Couple->Check Next Proceed to AA(n+1) Check->Next Pass (Colorless) Recouple Re-Couple (PyAOP/HOAt) Check->Recouple Fail (Blue) Recouple->Couple

Quality Control & Analytical Validation

Upon cleavage from the resin (typically using 95% TFA, 2.5% TIS, 2.5%


), the crude peptide must be analyzed to confirm the incorporation of the correct mass.
Mass Spectrometry (ESI-MS) Expectations

When calculating the expected mass of the final peptide, the Fmoc group is removed, and the residue contributes the following mass to the chain:

  • Residue Formula:

    
    
    
  • Residue Composition:

    
     (Derived from 
    
    
    
    minus
    
    
    )
  • Residue Mass Increment: 175.23 Da

Calculation Logic:



  • For Fmoc-3-Me-D-HoPhe-OH:

    • Monomer MW (Free Acid): 415.49 Da[1]

    • Minus Fmoc (

      
      ): -222.24 Da
      
    • Plus H (restoring amine): +1.01 Da

    • Free Amino Acid MW: ~194.25 Da

    • Residue Mass (in peptide): 194.25 - 18.02 (

      
      ) = 176.23 Da 
      

Note: Verify the specific isotopic distribution if using high-resolution MS.

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter,

    
    , 
    
    
    
    ).
  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 95% B over 30 minutes.

  • Detection: UV at 220 nm (amide bond) and 254 nm (aromatic ring).

  • Retention: Expect a shift to higher retention times compared to standard Phenylalanine analogs due to the extra methylene and methyl group.

References
  • ChemicalBook. (2025). N-Fmoc-3-methyl-D-homophenylalanine Product Properties and CAS 1260594-50-0.[2][3] Retrieved from

  • PubChem. (2025). Compound Summary: Fmoc-amino acid derivatives and physicochemical data. National Library of Medicine. Retrieved from

  • Bachem. (n.d.). Fmoc Solid Phase Peptide Synthesis: A Practical Guide. Retrieved from

  • Chem-Impex International. (2025). Fmoc-D-beta-homophenylalanine and analogs: Structural Data. Retrieved from

Sources

Exploratory

An In-Depth Technical Guide to the NMR Spectroscopy of N-Fmoc-3-methyl-D-homophenylalanine

Prepared by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of N-Fmoc-3-methyl-D-homophenylalanine, a specialize...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of N-Fmoc-3-methyl-D-homophenylalanine, a specialized amino acid derivative crucial for peptide synthesis and drug development. Designed for researchers, chemists, and quality control professionals, this document details the foundational principles, offers a field-proven experimental protocol for sample preparation, and presents an in-depth interpretation of the expected ¹H and ¹³C NMR spectra. By deconstructing the molecule into its constituent functional groups—the N-Fmoc protecting group, the D-homophenylalanine core, and the 3-methylphenyl side chain—we explain the causality behind the expected chemical shifts and coupling patterns. This guide serves as a practical reference for identity confirmation, purity assessment, and structural verification of this important synthetic building block.

Introduction to N-Fmoc-3-methyl-D-homophenylalanine

N-Fmoc-3-methyl-D-homophenylalanine is a non-proteinogenic amino acid derivative used as a building block in solid-phase peptide synthesis (SPPS). Its structure is unique for several reasons:

  • Fmoc Protecting Group: The fluoren-9-ylmethoxycarbonyl (Fmoc) group provides a base-labile protecting group for the amine, which is a cornerstone of modern peptide synthesis. Its distinct and strong signals in NMR serve as a reliable internal reference.

  • D-Configuration: The D-enantiomer is incorporated to introduce specific conformational constraints into peptides, often enhancing their metabolic stability or receptor binding affinity compared to their natural L-counterparts.

  • Homophenylalanine Core: The presence of an additional methylene group in the side chain (a butyric acid backbone instead of propionic) provides greater conformational flexibility and alters the spacing of the aromatic side chain relative to the peptide backbone.

  • 3-Methylphenyl (m-tolyl) Group: The methyl substitution on the aromatic ring provides a unique probe for studying steric and electronic interactions within a peptide structure.

Accurate structural verification and purity assessment of this reagent are paramount to ensure the fidelity of peptide synthesis. High-resolution NMR spectroscopy is the definitive analytical technique for this purpose, providing unambiguous confirmation of identity through the precise electronic environment of each proton and carbon atom.

Core Principles for Interpreting Fmoc-Amino Acid Spectra

NMR spectroscopy relies on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a frequency characteristic of their specific chemical environment. For a molecule like N-Fmoc-3-methyl-D-homophenylalanine, the spectrum is a composite fingerprint of its distinct parts.

  • Chemical Shift (δ): The position of a signal on the x-axis (in parts per million, ppm) is its chemical shift. It is primarily determined by the electron density around the nucleus. Electronegative atoms (like oxygen and nitrogen) deshield adjacent nuclei, shifting their signals to a higher ppm value (downfield).[1][2]

  • Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents. This allows for a quantitative ratio analysis of different functional groups within the molecule.[2]

  • Spin-Spin Coupling (J): Non-equivalent protons on adjacent carbons interact, causing their signals to split into multiplets (e.g., doublets, triplets). The pattern of this splitting reveals the connectivity of atoms, confirming the molecular skeleton.[1][2]

The Fmoc group, in particular, presents a set of highly characteristic signals that are easily identified: eight aromatic protons on the fluorenyl ring system and three aliphatic protons (CH and CH₂) of the methoxycarbonyl linker. These signals are often used to confirm the successful protection of the amino acid.[3]

Experimental Protocol: High-Resolution NMR Sample Preparation

The quality of an NMR spectrum is directly dependent on the meticulous preparation of the sample. The following protocol is a self-validating system designed to ensure high-quality, reproducible data for Fmoc-protected amino acids.

Step-by-Step Methodology
  • Material & Solvent Selection:

    • Analyte: Weigh approximately 10-15 mg for ¹H NMR or 30-50 mg for ¹³C NMR of N-Fmoc-3-methyl-D-homophenylalanine.[4][5] The higher concentration for ¹³C NMR is necessary due to the low natural abundance and sensitivity of the ¹³C isotope.

    • Solvent: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for many Fmoc-amino acids due to its good solubilizing power and minimal signal overlap in key regions. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative. Use approximately 0.6-0.7 mL of solvent.[5]

    • Standard: While the solvent peak can be used for referencing, an internal standard like tetramethylsilane (TMS) at 0.03% v/v can be added for ultimate precision.

  • Sample Dissolution & Filtration:

    • Dissolve the sample in the deuterated solvent in a small, clean glass vial, not directly in the NMR tube.[5] This allows for visual confirmation of complete dissolution.

    • Causality: Solid particles in the sample will drastically degrade the magnetic field homogeneity, leading to broad, poorly resolved spectral lines.[4] Therefore, filtration is a critical step.

    • Prepare a filtration pipette by tightly packing a small plug of glass wool into a Pasteur pipette.

    • Filter the sample solution directly into a clean, dry, high-precision 5 mm NMR tube. Ensure the final sample height is between 4 and 5 cm.[4]

  • Final Preparation & Spectrometer Entry:

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.

    • Wipe the outside of the tube clean before inserting it into the spinner turbine.

    • Place the sample in the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K) for several minutes before starting the acquisition.

G cluster_prep Sample Preparation Workflow cluster_acq Data Acquisition A Weigh Sample (10-50 mg) B Dissolve in Vial (0.7 mL CDCl₃ or DMSO-d₆) A->B C Visually Confirm Complete Dissolution B->C D Filter Solution (Glass Wool Pipette) C->D If clear E Transfer to NMR Tube D->E F Cap, Clean & Insert into Spectrometer E->F G Temperature Equilibration F->G H Lock, Tune & Shim G->H I Acquire Spectrum (¹H, ¹³C, etc.) H->I

Diagram 1: A validated workflow for preparing high-quality NMR samples.

Spectral Analysis and Interpretation

A deep understanding of the molecular structure is key to assigning the signals in the NMR spectrum.

Sources

Foundational

Technical Guide: Analytical Characterization of N-Fmoc-3-methyl-D-homophenylalanine

Topic: N-Fmoc-3-methyl-D-homophenylalanine Mass Spectrometry Analysis Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals[1][2] [1][2] Executive Summary N-F...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Fmoc-3-methyl-D-homophenylalanine Mass Spectrometry Analysis Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals[1][2]

[1][2]

Executive Summary

N-Fmoc-3-methyl-D-homophenylalanine (Fmoc-3-Me-D-HoPhe) is a critical non-canonical amino acid building block used in the synthesis of peptidomimetics and protease-resistant therapeutics.[1][2] Its structural complexity—combining the lipophilic Fmoc protecting group, a stereocenter (D-configuration), and a regio-specific methyl substitution on an extended aromatic side chain—presents unique analytical challenges.[1][2]

This guide provides a rigorous framework for the mass spectrometric (MS) analysis of Fmoc-3-Me-D-HoPhe.[1][2] It moves beyond standard protocols to address specific pitfalls such as isobaric interference, spontaneous deprotection during sample preparation, and the necessity for chiral resolution.

Part 1: Molecular Architecture & MS Behavior[2]

Understanding the physicochemical properties of the analyte is the prerequisite for successful method development.

Physicochemical Profile[1][2][3]
  • Chemical Formula:

    
    [1][2]
    
  • Monoisotopic Mass: 415.1784 Da[1][2]

  • Molecular Weight (Average): 415.49 Da[1][2][3]

  • Key Structural Features:

    • Fmoc Group: Highly aromatic; dominates UV absorption (265 nm, 290 nm, 301 nm) and drives retention in Reversed-Phase LC (RPLC).[1][2] Prone to base-induced cleavage.[1][2]

    • Homophenylalanine Skeleton: Contains an extra methylene (

      
      ) group compared to phenylalanine, increasing rotational freedom and lipophilicity.[1][2]
      
    • 3-Methyl Substitution: A meta-position methyl group on the phenyl ring.[1][2] This creates potential for regio-isomeric impurities (2-methyl or 4-methyl isomers) which are isobaric and require high-resolution chromatography to distinguish.[1][2]

Ionization & Fragmentation Theory

In Electrospray Ionization (ESI) positive mode, Fmoc-amino acids exhibit a distinct fragmentation "fingerprint" essential for confirmation.[1][2]

Ion Speciesm/z (Theoretical)Origin / Mechanism
[M+H]⁺ 416.1863 Protonated parent ion.[1][2]
[M+Na]⁺ 438.1682 Sodium adduct (common in stored solvents or glass containers).[1][2]
[2M+H]⁺ 831.3653 Proton-bound dimer (concentration dependent).[1][2]
[Fmoc]⁺ 179.0855 Diagnostic Ion: Dibenzofulvenyl cation.[1][2] Formed by cleavage of the

bond.[1][2]
[M-Fmoc]⁺ 194.1176 Loss of Fmoc-CO₂ group, leaving the protonated amino acid core (3-Me-HoPhe).[1][2]

Part 2: Pre-Analytical Considerations (Critical Control Points)

WARNING: The integrity of Fmoc-amino acids is compromised by trace bases.[1][2] Standard laboratory protocols often overlook the sensitivity of the fluorenyl ring system.

The "No-Base" Rule

Fmoc removal is triggered by weak bases (e.g., piperidine, morpholine).[2] However, even trace amounts of primary/secondary amines in DMF or DMSO (from degradation) can cause slow, spontaneous deprotection, leading to the appearance of the free amino acid (m/z 194) and dibenzofulvene (m/z 178) artifacts.

  • Protocol: Dissolve samples in Acetonitrile (ACN) or Methanol (MeOH) acidified with 0.1% Formic Acid (FA).[1][2]

  • Avoid: DMSO that has been stored for long periods (often contains dimethylamine).[2]

  • Stability Check: Analyze within 4 hours of dissolution.

Isobaric Interference

Be aware of potential impurities that share the same nominal mass (m/z 416):

  • Fmoc-Ethyl-Phenylalanine: Isomeric with 3-methyl-homophenylalanine.[1][2]

  • Regio-isomers: Fmoc-2-methyl-D-homophenylalanine and Fmoc-4-methyl-D-homophenylalanine.[1][2]

Part 3: LC-MS Method Development

Two distinct methods are required: one for chemical purity (achiral) and one for enantiomeric purity (chiral).[1][2]

Workflow Visualization

AnalyticalWorkflow cluster_LC Liquid Chromatography Sample Sample: Fmoc-3-Me-D-HoPhe Prep Prep: MeOH + 0.1% FA (Avoid DMSO) Sample->Prep Achiral Achiral LC (C18/Phenyl) Chemical Purity Prep->Achiral Path A Chiral Chiral LC (Polysaccharide) Enantiomeric Excess Prep->Chiral Path B MS HR-MS (Q-TOF/Orbitrap) ESI Positive Mode Achiral->MS Chiral->MS Data Data Analysis Extract Ion Chromatograms (EIC) MS->Data

Figure 1: Dual-path analytical workflow ensuring both chemical and stereochemical integrity.

Protocol A: Achiral Purity & Regio-Isomer Separation

Standard C18 columns often fail to separate meta/para isomers.[1][2] A phenyl-based stationary phase is recommended for


 selectivity.[1][2]
  • Column: Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl, 2.1 x 100 mm, 1.7 µm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 40% B to 90% B over 10 minutes. (High organic start due to Fmoc hydrophobicity).[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temp: 40°C.

Protocol B: Chiral Purity (D vs L)

Determining the Enantiomeric Excess (%ee) is vital, as racemization can occur during Fmoc protection.

  • Column: Immobilized Polysaccharide (e.g., Chiralpak IC-3 or IB-3).[1][2]

  • Mode: Normal Phase (preferred for separation) or Reversed Phase (if MS compatible).

  • MS-Compatible Chiral Phase:

    • Mobile Phase: 80% Hexane / 20% Ethanol / 0.1% Formic Acid.[2] (Note: Ensure MS source is compatible with Hexane, or use post-column makeup flow).

    • Alternative (Reversed Phase): 60% ACN / 40% Water / 0.1% Formic Acid on Chiralpak IC-3.[1][2]

Part 4: Mass Spectrometry Fragmentation Dynamics

To validate the identity of Fmoc-3-Me-D-HoPhe, one must confirm the presence of the parent ion and the specific diagnostic fragments.[1]

Fragmentation Pathway Diagram[2]

Fragmentation Parent Parent Ion [M+H]+ m/z 416.18 Transition Transition State Proton Transfer Parent->Transition CID Energy FmocCation Dibenzofulvenyl Cation m/z 179.08 (Diagnostic for Fmoc) Transition->FmocCation Cleavage A (Dominant) AminoAcid [M-Fmoc-CO2]+ 3-Me-HoPhe Core m/z 194.12 Transition->AminoAcid Cleavage B SideChain Side Chain Loss Tropylium-like Ion m/z 105.07 AminoAcid->SideChain High Energy

Figure 2: ESI-MS/MS fragmentation pathway.[1][2] The m/z 179 ion is the primary confirmation of the Fmoc group.

Interpretation of Spectra
  • Full Scan (MS1): Look for m/z 416.[2]18. If m/z 238 (Fmoc-OH) or m/z 194 (Free AA) are present in high abundance, the sample has degraded (deprotected).[1][2]

  • MS/MS (CID):

    • Low Collision Energy (10-20 eV): Dominant peak should be m/z 179 (Fmoc).[1][2]

    • Medium Collision Energy (30-40 eV): Appearance of m/z 194 (Amino acid core).[1][2]

    • Differentiation: The "3-methyl" position is difficult to prove by MS/MS alone.[1][2] It relies on the retention time matching a certified reference standard in the LC dimension.

Part 5: Step-by-Step Experimental SOP

Materials
  • Reference Standard: Certified N-Fmoc-3-methyl-D-homophenylalanine (Purity >98%).[1][2]

  • Solvents: LC-MS Grade Acetonitrile, Methanol, Water.[2]

  • Additives: LC-MS Grade Formic Acid (FA).[1][2]

Procedure
  • System Preparation:

    • Purge LC lines with 100% Isopropanol followed by Mobile Phase B to remove any residual amines from previous runs.[2]

    • Calibrate the Q-TOF/Orbitrap using a standard tuning mix (e.g., sodium formate or leucine enkephalin) to ensure mass accuracy < 5 ppm.[1][2]

  • Sample Preparation:

    • Weigh 1.0 mg of analyte.

    • Dissolve in 1.0 mL of Methanol .

    • Add 10 µL of Formic Acid immediately (stabilizes the Fmoc group).

    • Vortex for 30 seconds.

    • Dilute 1:10 with Water/ACN (50:50) for injection.[2] Final concentration: 0.1 mg/mL.[2]

  • Data Acquisition:

    • Source: ESI Positive.[2]

    • Capillary Voltage: 3.5 kV.[2]

    • Gas Temp: 300°C.

    • Acquisition Range: m/z 100 – 1000.

    • Scan Speed: 2 Hz (ensure enough points across the sharp UHPLC peak).

  • Quality Control Criteria:

    • Mass Accuracy: Experimental [M+H]+ must be within ±5 ppm of 416.1863.

    • Purity: Integrated UV peak area (254 nm) > 98%.[2]

    • Fmoc Confirmation: MS/MS spectrum must show m/z 179.08 > 50% relative abundance.[2]

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 163358511, Fmoc-3-fluoro-5-methyl-L-homophenylalanine (Analogous Structure Data).[1][2] Retrieved from [Link][1][2]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1][2][4] International Journal of Peptide and Protein Research, 35(3), 161–214. (Foundational text on Fmoc stability).

Sources

Exploratory

Technical Guide: Physicochemical Properties &amp; Application of N-Fmoc-3-methyl-D-homophenylalanine

This is an in-depth technical guide on N-Fmoc-3-methyl-D-homophenylalanine , designed for researchers and drug development professionals. [1] Executive Summary N-Fmoc-3-methyl-D-homophenylalanine is a non-canonical, prot...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on N-Fmoc-3-methyl-D-homophenylalanine , designed for researchers and drug development professionals.

[1]

Executive Summary

N-Fmoc-3-methyl-D-homophenylalanine is a non-canonical, protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS) to engineer proteolytic stability and conformational flexibility into peptide backbones.[1] By combining the D-configuration (resistance to enzymatic degradation), the homo-extension (increased side-chain flexibility), and the 3-methyl (meta-tolyl) substitution (enhanced lipophilicity and steric volume), this building block serves as a critical tool for optimizing the pharmacokinetics of peptidomimetics.[1]

This guide details the physicochemical specifications, synthesis protocols, and structural implications of this compound, distinguishing it from its beta-amino acid counterparts.

Chemical Identity & Structural Analysis[2][3]

Precise structural identification is paramount due to nomenclature ambiguities in "homo" amino acids. This guide focuses on the


-amino acid  variant with an extended side chain, consistent with standard IUPAC nomenclature for "homophenylalanine."
Nomenclature & Identifiers[1][3]
  • IUPAC Name: (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylphenyl)butanoic acid[1]

  • Common Name: N-Fmoc-3-methyl-D-homophenylalanine[1]

  • Synonyms: Fmoc-D-Hfe(3-Me)-OH; Fmoc-D-2-amino-4-(m-tolyl)butyric acid[1]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 415.48 g/mol [4]

  • Chirality: D-Configuration (

    
    -enantiomer at 
    
    
    
    -carbon)
Structural Topology

The molecule consists of three distinct functional domains:

  • N-Terminal Protection: The Fmoc group ensures orthogonality with acid-labile side-chain protectors (e.g., Boc, tBu).[1]

  • 
    -Carbon Core:  The D-configuration confers resistance to endogenous proteases.[1]
    
  • Extended Side Chain: The ethyl spacer (vs. methyl in Phe) pushes the aromatic ring further from the backbone, while the meta-methyl group increases hydrophobic surface area.

Structure Fmoc Fmoc Group (Base Labile) Backbone α-Amino Acid Core (D-Config, R) Fmoc->Backbone Carbamate Link Spacer Homo-Extension (-CH2-CH2-) Backbone->Spacer Side Chain Aromatic m-Tolyl Ring (3-Methylphenyl) Spacer->Aromatic C4 Attachment

Figure 1: Structural topology highlighting the modular functional domains.

Physicochemical Specifications

The following data aggregates experimental values for the scaffold and predicted values for the specific methyl-derivative based on quantitative structure-property relationships (QSPR).

Physical Properties Table[1]
PropertyValue / SpecificationMethod / Note
Appearance White to off-white crystalline powderVisual inspection
Purity (HPLC)

Reverse-phase C18, UV 254 nm
Chiral Purity

ee
Chiral HPLC (Daicel Crownpak)
Melting Point

Range derived from Fmoc-D-Hfe analogs [1]
Solubility Soluble in DMF, NMP, DMSO (

)
Critical for SPPS coupling
Specific Rotation

(

, DMF)
Opposite sign to L-isomer (approx -24°) [2]
LogP (Predicted)

High lipophilicity due to Fmoc + Methyl
Water Content

Karl Fischer titration
Solubility & Stability Profile
  • Solvent Compatibility: Highly soluble in dipolar aprotic solvents (DMF, NMP). Insoluble in water and diethyl ether.

  • Hygroscopicity: Low. However, storage in a desiccator is recommended to prevent hydrolysis of the Fmoc ester over long periods.

  • Shelf Life: >2 years at

    
     (desiccated). Long-term storage at 
    
    
    
    is preferred to minimize racemization risk.[1]

Synthetic Utility & Protocols (SPPS)[1]

This compound is fully compatible with standard Fmoc/tBu solid-phase peptide synthesis.[1] However, the increased hydrophobicity of the 3-methyl-homophenyl side chain requires specific handling to prevent aggregation.[1]

Resin Loading & Swelling

Due to the steric bulk of the side chain, loading this amino acid as the first residue requires efficient esterification catalysts.

  • Recommended Resin: 2-Chlorotrityl Chloride (2-CTC) resin prevents racemization during loading.[1]

  • Loading Protocol: Dissolve 1.2 eq AA + 3.0 eq DIPEA in DCM. React for 2 hours. Cap unreacted sites with MeOH/DIPEA (9:1).

Coupling Protocol (Self-Validating System)

The following protocol uses DIC/Oxyma Pure , which is superior to HATU for preventing racemization in sensitive non-canonical amino acids [3].

Step-by-Step Workflow:

  • Dissolution: Dissolve Fmoc-3-Me-D-Hfe-OH (3.0 eq) in minimal DMF/NMP (1:1 v/v).

  • Activation: Add Oxyma Pure (3.0 eq) and DIC (3.0 eq). Pre-activate for 2 minutes.

    • Checkpoint: Solution should remain clear. Turbidity indicates aggregation or poor quality reagents.

  • Coupling: Add activated mixture to the resin. Shake for 60–90 minutes at room temperature.

  • Monitoring: Perform a Kaiser test (qualitative) or Chloranil test (for secondary amines).

    • Validation: If test is positive (blue/violet), perform a second coupling (double coupling) using HATU/HOAt/DIEA for 45 minutes.

Deprotection Kinetics

The "homo" extension removes the steric bulk from the immediate vicinity of the


-carbon/amine, making Fmoc removal faster than in 

-methyl amino acids (e.g., Aib).[1]
  • Reagent: 20% Piperidine in DMF + 0.1M HOBt (to suppress aspartimide formation).

  • Cycles:

    
     minutes.
    

SPPS Start Resin-Bound Peptide Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Couple Coupling Reaction (60 min, RT) Wash1->Couple Activate Activation (AA + DIC + Oxyma) Activate->Couple Pre-activation Test QC: Kaiser Test Couple->Test Test->Start Pass (Colorless) Test->Couple Fail (Blue) -> Double Couple

Figure 2: Optimized SPPS cycle for hydrophobic non-canonical amino acids.

Structural Impact in Peptidomimetics

Incorporating N-Fmoc-3-methyl-D-homophenylalanine introduces specific physicochemical constraints into the peptide backbone.

Conformational Flexibility vs. Sterics[1]
  • The "Homo" Effect: The insertion of a methylene group (

    
    ) between the 
    
    
    
    -carbon and the phenyl ring increases the rotational freedom of the side chain (
    
    
    and
    
    
    angles).[1] This allows the aromatic ring to access binding pockets that are sterically forbidden to canonical Phenylalanine [4].
  • The "D" Effect: Inverts the backbone geometry, often inducing

    
    -turn structures (e.g., Type II' turns) when paired with L-amino acids.[1]
    
  • The "3-Methyl" Effect: The meta-methyl group adds localized lipophilicity and breaks the symmetry of the phenyl ring.[1] This is often used to probe "edge-to-face"

    
    -stacking interactions in receptor binding sites.[1]
    
Pharmacokinetic Advantages[1][10]
  • Proteolytic Stability: The D-configuration renders the peptide bond resistant to chymotrypsin and other proteases that require L-stereochemistry.

  • Lipophilicity: The additional methyl and methylene groups increase

    
    , potentially improving membrane permeability and blood-brain barrier (BBB) penetration.
    

Storage & Handling Safety

  • Storage: Store at

    
     to 
    
    
    
    in a tightly sealed container. For long-term storage (>6 months), freeze at
    
    
    .[1][5]
  • Handling: Wear standard PPE (gloves, lab coat, safety glasses). Avoid inhalation of dust.[6][7]

  • Disposal: Dispose of as hazardous chemical waste containing organic nitrogen compounds.

References

  • Chem-Impex International. Fmoc-L-HomoPhe-OH Technical Data Sheet.[1] (Generic scaffold melting point reference).

  • Thermo Scientific Chemicals. N-Fmoc-L-homophenylalanine Specification Sheet. (Optical rotation baseline for enantiomer).

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal, 15(37), 9394-9403. [1]

  • Pennington, M. W., & Dunn, B. M. (1994). Peptide Synthesis Protocols. Humana Press. (Mechanisms of non-canonical AA incorporation).

Disclaimer: This guide synthesizes data for the specific isomer described. Researchers should verify lot-specific Certificates of Analysis (CoA) for exact rotation and purity values.

Sources

Foundational

Solubility Profile of N-Fmoc-3-methyl-D-homophenylalanine: A Technical Guide for Researchers

Introduction N-Fmoc-3-methyl-D-homophenylalanine is a specialized amino acid derivative crucial in peptide synthesis and drug development.[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group is vital for the stepwise...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Fmoc-3-methyl-D-homophenylalanine is a specialized amino acid derivative crucial in peptide synthesis and drug development.[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group is vital for the stepwise assembly of amino acids in solid-phase peptide synthesis (SPPS).[1] Understanding the solubility of this compound in various solvents is a critical first step for its effective use, impacting reaction kinetics, purity, and yield.[2] This guide provides an in-depth analysis of the factors governing the solubility of N-Fmoc-3-methyl-D-homophenylalanine, methodologies for its determination, and practical recommendations for laboratory applications.

Physicochemical Properties and Solubility Prediction

The solubility of a molecule is fundamentally dictated by its structure and the properties of the solvent. N-Fmoc-3-methyl-D-homophenylalanine possesses both hydrophobic and polar characteristics, leading to a nuanced solubility profile.

  • The Fmoc Group: The large, aromatic fluorenylmethoxycarbonyl group is highly non-polar and significantly influences the molecule's solubility, favoring dissolution in organic solvents.[3][4]

  • The Homophenylalanine Core: The homophenylalanine structure, with its additional methylene group compared to phenylalanine, and the methyl-substituted phenyl ring, further contributes to the hydrophobic nature of the molecule.

  • The Carboxylic Acid: The free carboxylic acid group provides a site for hydrogen bonding and potential deprotonation to form a carboxylate, which can enhance solubility in polar or aqueous basic solutions.[5]

Based on these structural features, N-Fmoc-3-methyl-D-homophenylalanine is expected to be sparingly soluble in water and more soluble in polar aprotic organic solvents.[3]

Qualitative Solubility in Common Solvents

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO)HighThese solvents are excellent at solvating both the polar and non-polar regions of Fmoc-amino acids and are commonly used in peptide synthesis.[2][6][7]
Chlorinated Dichloromethane (DCM)ModerateDCM is often used in peptide synthesis, though its ability to solvate growing peptide chains can be limited.[7]
Ethers Tetrahydrofuran (THF)Moderate to LowTHF can be a suitable solvent, sometimes used in combination with water to improve solubility for certain Fmoc-amino acids.[8]
Alcohols Methanol, Ethanol, IsopropanolModerate to LowSolubility is expected to decrease with increasing alkyl chain length of the alcohol due to a decrease in polarity.[9]
Non-polar Hexanes, TolueneLow to InsolubleThe polarity of these solvents is insufficient to effectively solvate the carboxylic acid group.
Aqueous Water, BuffersLow to InsolubleThe large hydrophobic Fmoc group and homophenylalanine side chain lead to poor water solubility.[3][10] Solubility may increase in basic aqueous solutions due to the deprotonation of the carboxylic acid.[5]

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[11][12][13] This protocol provides a reliable and reproducible means to quantify the solubility of N-Fmoc-3-methyl-D-homophenylalanine in a solvent of interest.

Protocol: Shake-Flask Method for Solubility Determination
  • Preparation:

    • Add an excess amount of N-Fmoc-3-methyl-D-homophenylalanine to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[11]

  • Phase Separation:

    • Allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant. For accurate results, it is crucial to avoid disturbing the solid material.

    • Centrifuge the withdrawn sample to pellet any remaining suspended solids.[14]

  • Quantification:

    • Analyze the concentration of the dissolved compound in the clarified supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

  • Data Analysis:

    • The determined concentration represents the equilibrium solubility of the compound in the chosen solvent at the specified temperature.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_analysis 5. Data Analysis prep1 Add excess solid to known volume of solvent equil1 Agitate at constant temperature (24-72 hours) prep1->equil1 sep1 Settle undissolved solid equil1->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Centrifuge supernatant sep2->sep3 quant1 Analyze supernatant by HPLC sep3->quant1 analysis1 Determine equilibrium solubility quant1->analysis1

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing Solubility and Practical Considerations

Several factors beyond the choice of solvent can influence the measured solubility of N-Fmoc-3-methyl-D-homophenylalanine:

  • Temperature: Solubility generally increases with temperature, although the extent of this effect is solvent-dependent.[9]

  • pH: For aqueous solutions, pH plays a significant role. The solubility of this acidic compound is expected to increase at higher pH values due to the ionization of the carboxylic acid group.[12][15]

  • Solid-State Form: Polymorphism, the existence of different crystal forms, can affect solubility.[11] It is important to characterize the solid form used in solubility studies.

  • Purity: Impurities can either increase or decrease the apparent solubility of the compound.

Molecular Interactions Governing Solubility

The dissolution process can be understood by considering the intermolecular forces between the solute (N-Fmoc-3-methyl-D-homophenylalanine) and the solvent molecules.

G Solute N-Fmoc-3-methyl-D-homophenylalanine Hydrophobic Fmoc & Side Chain Polar Carboxylic Acid Dissolution Dissolution Solute:f0->Dissolution Favorable with non-polar solvents Solute:f1->Dissolution Favorable with polar solvents Solvent Solvent Non-polar interactions (van der Waals) Polar interactions (H-bonding, dipole-dipole) Dissolution->Solvent:g0 Dissolution->Solvent:g1

Caption: Intermolecular forces influencing the dissolution of N-Fmoc-3-methyl-D-homophenylalanine.

Conclusion and Recommendations

While specific quantitative solubility data for N-Fmoc-3-methyl-D-homophenylalanine is not extensively published, a strong understanding of its chemical structure and the principles governing the solubility of Fmoc-protected amino acids allows for informed solvent selection and experimental design. For practical applications, particularly in peptide synthesis, polar aprotic solvents such as DMF and NMP are recommended as starting points.[6][7] For applications requiring aqueous media, solubility will be limited but can be enhanced at a basic pH. It is strongly advised to experimentally determine the solubility in the specific solvent system and conditions of your application using a robust method like the shake-flask protocol outlined in this guide.

References

  • Raytor. (2026, January 22).
  • PMC. (2011, August 25). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles.
  • ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents)
  • ResearchGate. Solubility of Fmoc protected amino acids used in Project C.
  • Solubility determination of compounds of pharmaceutical interest.
  • World Health Organiz
  • Peptide Solubiliz
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Solvents for Solid Phase Peptide Synthesis.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Reddit. (2013, May 23).
  • (2013, December 30). Protein Solubility from a Biochemical, Physicochemical and Colloidal Perspective.
  • Advanced ChemBlocks. (2026, February 15). N-Fmoc-3-methyl-L-homophenylalanine 95%.
  • Bachem. (2021, July 23). Peptide solubility.
  • Chem-Impex. Fmoc-D-homophenylalanine.
  • N-Fmoc-L-beta-homophenylalanine, 95%, Thermo Scientific Chemicals 1 g | Buy Online.
  • ResearchGate. Fmoc-d-phenylalanine solubility in twelve solvents: Solvent effects, molecular simulation, thermodynamic modeling vs. machine learning regression, and comparison of structurally similar substances.
  • MilliporeSigma. Solubility Guidelines for Peptides.
  • Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent.
  • NIH. Fmoc-d-phenylalanine methyl ester | C25H23NO4 | CID 59063219 - PubChem.
  • ChemicalBook. (2026, January 13). Fmoc-3,3-diphenyl-L-alanine | 201484-50-6.
  • N-Fmoc-L-homophenylalanine, 95%, Thermo Scientific Chemicals 5 g | Buy Online.
  • ResearchGate.
  • RSC Publishing. (2024, April 2).

Sources

Exploratory

Technical Guide: Synthesis and Purification of N-Fmoc-3-methyl-D-homophenylalanine

Executive Summary & Target Profile Target Molecule: N-Fmoc-3-methyl-D-homophenylalanine IUPAC Name: (2R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-methylphenyl)butanoic acid Role: Non-canonical amino acid (NCAA)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Target Profile

Target Molecule: N-Fmoc-3-methyl-D-homophenylalanine IUPAC Name: (2R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-methylphenyl)butanoic acid Role: Non-canonical amino acid (NCAA) used in peptide drug discovery to enhance proteolytic stability and induce specific conformational constraints (e.g.,


-stacking interactions).
Structural Analysis

The target is an


-amino acid with a side chain extended by one methylene group (homo) relative to phenylalanine, bearing a methyl group at the meta (3-) position of the phenyl ring.
  • Chirality: D-configuration ((2R)).

  • Side Chain: 2-(3-methylphenyl)ethyl group.

  • Protecting Group: Fluorenylmethoxycarbonyl (Fmoc) on the

    
    -amine.
    

This guide details a stereoselective synthesis strategy designed to bypass the regioselectivity issues inherent in Friedel-Crafts approaches (which favor para-substitution). We utilize the Asymmetric Alkylation of a Chiral Glycine Equivalent (Ni(II)-BPB complex) to ensure high enantiomeric excess (ee) and regiochemical fidelity.

Retrosynthetic Analysis

To achieve the specific meta-substitution pattern and D-configuration, we disconnect the molecule at the


-carbon.
  • Disconnection:

    
    -alkylation of a glycine enolate equivalent.
    
  • Electrophile: 1-(2-bromoethyl)-3-methylbenzene (3-methylphenethyl bromide).

  • Nucleophile: Chiral Glycine-Ni(II) Complex (derived from D-Proline to induce D-configuration).

Retrosynthesis Target N-Fmoc-3-methyl-D-homophenylalanine Intermediate Free Amino Acid (3-methyl-D-homophenylalanine) Target->Intermediate Fmoc Protection Synthons Synthons Intermediate->Synthons Hydrolysis GlycineEq Chiral Glycine Equivalent (Ni(II)-(R)-BPB-Gly) Synthons->GlycineEq Electrophile 3-Methylphenethyl bromide Synthons->Electrophile

Figure 1: Retrosynthetic logic prioritizing stereochemical control and regiopurity.

Experimental Protocols

Phase 1: Synthesis of the Chiral Glycine Template

To synthesize the D-amino acid, we employ the Ni(II) complex of the Schiff base derived from (R)-BPB and glycine . Note: (S)-BPB (from L-Proline) yields L-amino acids; (R)-BPB (from D-Proline) yields D-amino acids .

Reagents:

  • (R)-2-[N-(N'-benzylprolyl)amino]benzophenone ((R)-BPB)

  • Glycine[1][2][3]

  • Ni(NO₃)₂·6H₂O

  • KOH (methanol)

Protocol:

  • Dissolve (R)-BPB (1.0 eq) and Glycine (5.0 eq) in methanol.

  • Add Ni(NO₃)₂·6H₂O (2.0 eq) and heat to 50°C.

  • Add KOH (7.0 eq) in methanol dropwise. The solution will turn deep red, indicating complex formation.

  • Reflux for 1 hour.

  • Pour into ice water/acetic acid. Filter the red precipitate.

  • Validation: 1H NMR should show characteristic Schiff base signals. This complex is stable and can be stored.

Phase 2: Asymmetric Alkylation

This step installs the side chain. The bulky binaphthyl or benzophenone moiety of the auxiliary blocks one face of the enolate, forcing the electrophile to approach from the desired direction.

Reagents:

  • Ni(II)-(R)-BPB-Gly Complex (from Phase 1)

  • 3-Methylphenethyl bromide (Electrophile)

  • Powdered KOH or NaOH

  • Solvent: DMF or Acetonitrile

Protocol:

  • Setup: In a flame-dried flask under Argon, dissolve the Ni-Gly complex (1.0 eq) in DMF (0.1 M).

  • Activation: Add powdered KOH (5.0 eq). The mixture may change color slightly.

  • Alkylation: Add 3-methylphenethyl bromide (1.2 eq) dropwise.

  • Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor by TLC (SiO₂, CHCl₃/Acetone 5:1). The starting red complex will convert to a new diastereomeric red complex.

  • Quench: Pour into ice water. The alkylated complex precipitates.

  • Filtration: Collect the solid, wash with water, and dry.

  • Purification (Optional): If TLC shows unreacted material, recrystallize the complex from Acetone/Hexane.

Phase 3: Hydrolysis and Auxiliary Recovery

We must decompose the complex to release the free D-amino acid and recover the chiral auxiliary.

Protocol:

  • Dissolve the alkylated complex in MeOH/THF (1:1).

  • Add 2M HCl (excess) and heat to reflux. The red color will disappear as the complex dissociates.

  • Separation:

    • Evaporate organic solvents.[4]

    • Adjust pH to ~9 with NH₄OH.

    • Extract the liberated chiral auxiliary ((R)-BPB) with Chloroform (save for reuse).

    • The aqueous phase contains the free amino acid: 3-methyl-D-homophenylalanine .

  • Isolation: Load the aqueous phase onto a cation exchange resin (Dowex 50W). Wash with water (to remove salts) and elute the amino acid with 2M NH₄OH. Lyophilize to obtain the white powder.

Phase 4: Fmoc Protection

Reagents:

  • 3-methyl-D-homophenylalanine (Crude)[5]

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Na₂CO₃ (10% aqueous solution)

  • Dioxane/Water (1:1)

Protocol:

  • Dissolve the amino acid (1.0 eq) in water/dioxane (1:1).

  • Add Na₂CO₃ (2.5 eq) to adjust pH to ~9.0.

  • Cool to 0°C. Add Fmoc-OSu (1.1 eq) dissolved in a minimal amount of dioxane dropwise.

  • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir overnight.

  • Workup:

    • Evaporate dioxane under reduced pressure.

    • Dilute aqueous residue with water and wash with Diethyl Ether (2x) to remove unreacted Fmoc-OSu and byproducts.

    • Acidification: Acidify the aqueous phase carefully with 1M HCl to pH 2.0. The product will precipitate as a white solid or oil.

    • Extract with Ethyl Acetate (3x).

    • Dry organic layer over Na₂SO₄ and concentrate.[4]

Purification & Characterization

Recrystallization Strategy

Fmoc-amino acids often precipitate as oils.[6] Controlled crystallization is critical for removing truncated impurities.

  • Solvent System A: Ethyl Acetate / Hexane.[7] Dissolve in minimal hot EtOAc, add Hexane until turbid, cool slowly to 4°C.

  • Solvent System B (Preferred for purity): Ethanol / Water. Dissolve in warm Ethanol, add water dropwise.

  • Anti-Solvent Trituration: If oil persists, triturate with cold Pentane or Diethyl Ether to induce solidification.

Analytical Specifications
ParameterMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)Confirms Fmoc (7.3-7.9 ppm), 3-methylphenyl (7.0-7.2 ppm), side chain CH2s.
Purity HPLC (C18, ACN/H2O + 0.1% TFA)> 98.0% area
Chiral Purity Chiral HPLC (Chiralpak AD-H or OD-H)> 99.0% ee (D-isomer)
Mass LC-MS (ESI+)[M+H]+ consistent with calc.[8] mass
Workflow Diagram

Workflow Step1 Step 1: Ni-Complex Formation (R)-BPB + Gly + Ni(II) Step2 Step 2: Asymmetric Alkylation (+ 3-Methylphenethyl bromide) Step1->Step2 KOH, DMF Step3 Step 3: Hydrolysis & Recovery (Release free D-AA) Step2->Step3 HCl, Reflux Step4 Step 4: Fmoc Protection (Fmoc-OSu / Na2CO3) Step3->Step4 Dowex Isolation Auxiliary Recovered Auxiliary ((R)-BPB) Step3->Auxiliary Extraction Step5 Step 5: Purification (Recrystallization) Step4->Step5 EtOAc/Hexane

Figure 2: End-to-end synthesis workflow using the Ni(II)-BPB asymmetric alkylation platform.

Critical Technical Notes (Causality & Troubleshooting)

  • Regiochemistry (Meta vs. Para):

    • Risk:[3] Using Friedel-Crafts alkylation on a pre-formed amino acid scaffold with toluene would yield a mixture favoring the para isomer.

    • Solution: We utilize 3-methylphenethyl bromide as the electrophile. This reagent is synthesized from 3-methylbenzoic acid (via reduction to alcohol and bromination), guaranteeing the meta position of the methyl group is fixed before the amino acid coupling occurs.

  • Racemization Control:

    • Risk:[3] Fmoc protection under strongly basic conditions can cause partial racemization.

    • Control: Use Na₂CO₃ (weaker base) rather than NaOH. Maintain temperature at 0°C during Fmoc-OSu addition. Avoid "over-basifying" (pH > 10).

  • Storage:

    • Store the final Fmoc-amino acid at 2-8°C.

    • Protect from light (Fmoc group is slowly light-sensitive over long periods).

    • Argon flush recommended to prevent oxidation of the benzylic methyl group over years.

References

  • Belokon, Y. N., et al. (1985). "Asymmetric synthesis of

    
    -amino acids via a Ni(II) complex of the Schiff base of (S)-2-[N-(N'-benzylprolyl)amino]benzophenone and glycine." Journal of the American Chemical Society, 107(14), 4252–4259. 
    
  • Soloshonok, V. A., et al. (2004). "Practical asymmetric synthesis of -amino acids using chiral Ni(II) complexes." Current Organic Chemistry, 8(15).
  • Sigma-Aldrich. "Fmoc Resin Cleavage and Deprotection Protocols." Technical Bulletin.

  • Chem-Impex. "Fmoc-D-homophenylalanine derivatives and applications."

  • BenchChem. "Solubility and Recrystallization of Fmoc-Amino Acids." Technical Guide.

Sources

Foundational

Mastering the Chiral Purity of N-Fmoc-3-methyl-D-homophenylalanine

An In-Depth Technical Guide for Peptide Scientists Executive Summary & Molecular Context[1][2][3] N-Fmoc-3-methyl-D-homophenylalanine is a specialized non-canonical amino acid used increasingly in therapeutic peptide dev...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Peptide Scientists

Executive Summary & Molecular Context[1][2][3]

N-Fmoc-3-methyl-D-homophenylalanine is a specialized non-canonical amino acid used increasingly in therapeutic peptide development (e.g., GLP-1 analogs, antimicrobial peptides) to enhance metabolic stability and hydrophobic fit.

  • Structural Definition: It is an

    
    -amino acid.[1] The "homo" designation indicates an ethylene bridge (
    
    
    
    ) separating the
    
    
    -carbon from the aromatic ring, unlike the methylene bridge in phenylalanine. The "3-methyl" refers to a methyl substitution at the meta position of the phenyl ring.
  • The Challenge: While the homophenylalanine scaffold is less prone to direct

    
    -proton abstraction than phenylglycine (due to the lack of benzylic resonance), the steric bulk of the meta-tolyl side chain combined with the Fmoc group creates a hydrophobic environment that can complicate purification and lead to aggregation-induced broadening in HPLC. Furthermore, maintaining the D-configuration is critical, as even trace L-enantiomers (0.1-0.5%) can trigger immunogenicity or loss of potency in the final drug substance.
    

Synthesis & Protection Strategy: The "First-Time-Right" Protocol

To ensure high chiral purity, the synthesis must avoid conditions that promote oxazolone formation—the primary mechanism of racemization during Fmoc protection and coupling.

The Self-Validating Protection Protocol

Avoid Fmoc-Chloride (Fmoc-Cl). Fmoc-Cl is highly reactive and generates HCl, often requiring strong bases that risk racemization. The industry standard for high-chiral-purity amino acids is Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) .

Step-by-Step Methodology
  • Solubilization: Suspend 3-methyl-D-homophenylalanine (free zwitterion) in a 1:1 mixture of Water:Dioxane or Water:Acetone.

    • Why: Pure water is insufficient for the hydrophobic side chain; organic cosolvent is mandatory.

  • pH Adjustment (The Critical Control Point): Add

    
     or 
    
    
    
    to adjust pH to 8.5 – 9.0 .
    • Self-Validating Check: Use a calibrated pH meter. If pH > 10, risk of racemization increases exponentially. If pH < 8, the amine remains protonated and unreactive.

  • Reagent Addition: Add Fmoc-OSu (1.1 equivalents) slowly at 0°C, then allow to warm to room temperature.

  • Reaction Monitoring: Monitor via HPLC or TLC (System:

    
    :MeOH:AcOH 90:8:2).
    
    • Stop Condition: Disappearance of the free amino acid spot (ninhydrin positive) and appearance of the Fmoc-derivative (UV active).

  • Workup: Acidify with KHSO4 (to pH 2-3) and extract into Ethyl Acetate. Wash with brine.

    • Caution: Do not use HCl if the protecting group is acid-labile (though Fmoc is stable to acid), but KHSO4 is gentler and prevents cleavage of sensitive side chains if present.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 3-methyl-D-Hph (Free Acid) Solvent Solubilization (H2O:Dioxane 1:1) Start->Solvent pH_Control pH Adjustment (Target: 8.5-9.0) Solvent->pH_Control Fmoc_Add Add Fmoc-OSu (0°C -> RT) pH_Control->Fmoc_Add QC_Check QC Checkpoint: TLC/HPLC Completion Fmoc_Add->QC_Check QC_Check->Fmoc_Add Incomplete (Add Reagent) Workup Acidify & Extract (EtOAc) QC_Check->Workup Pass Final Final Product: N-Fmoc-3-Me-D-Hph Workup->Final

Caption: Optimized Fmoc-protection workflow emphasizing pH control as the critical stereochemical safeguard.

Analytical Validation: Chiral HPLC Methodology

Standard C18 HPLC cannot distinguish enantiomers. You must use Chiral Stationary Phases (CSPs).[2] For Fmoc-protected amino acids, Polysaccharide-based columns (immobilized amylose or cellulose) are the gold standard due to their ability to interact with the Fmoc group via


-

stacking and hydrogen bonding.
Recommended Column & Conditions

Based on the structural similarity to Fmoc-Phenylalanine and Fmoc-Homophenylalanine, the following method provides the highest probability of baseline separation.

ParameterPrimary Method (Reversed Phase)Secondary Method (Normal Phase)
Column Chiralpak IA or Lux Amylose-1 Chiralpak IC or Lux Cellulose-2
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase ACN : Water : TFA (60 : 40 : 0.1)Hexane : IPA : TFA (80 : 20 : 0.1)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV @ 254 nm (Fmoc absorption)UV @ 254 nm
Temperature 25°C25°C
Selectivity (

)
Typically > 1.2Typically > 1.3

Technical Insight: The addition of 0.1% TFA is mandatory . Without it, the carboxylic acid moiety will ionize, leading to peak tailing and loss of chiral recognition.

Method Development Logic

If the D- and L-enantiomers co-elute, follow this logic:

  • Change the Alcohol: Switch Methanol for Acetonitrile (in RP) or Ethanol for IPA (in NP).

  • Change the Column: Switch from Amylose (IA) to Cellulose (IC/OD). The helical twist of the polysaccharide backbone often provides complementary selectivity.

  • Temperature Effect: Lowering temperature to 10-15°C often improves resolution (

    
    ) by reducing molecular motion, enhancing the "lock-and-key" fit into the chiral selector.
    
Analytical Decision Tree

AnalyticalLogic Start Sample: N-Fmoc-3-Me-D-Hph Screen1 Screen 1: Chiralpak IA (RP: ACN/H2O/TFA) Start->Screen1 Result1 Baseline Separation? Screen1->Result1 Validate Validate Method (Linearity, LOD, Accuracy) Result1->Validate Yes (Rs > 1.5) Switch Switch Mode/Column Result1->Switch No Screen2 Screen 2: Chiralpak IC (NP: Hex/IPA/TFA) Switch->Screen2 Screen2->Validate Success Marfey Fallback: Marfey's Method (Derivatization with FDAA) Screen2->Marfey Fail

Caption: Logical progression for establishing chiral purity, prioritizing direct HPLC over derivatization.

Troubleshooting & Specifications

Common Impurities
  • Dipeptide (Fmoc-D-Hph-D-Hph-OH): Occurs if the amino acid is not fully solubilized or if reagents are added too fast, creating local high concentrations.

    • Detection: Check LC-MS for

      
       masses.
      
  • Fmoc-

    
    -Alanine:  A byproduct of Fmoc-OSu decomposition (rare but possible).
    
  • Racemate (L-Isomer):

    • Acceptance Criteria: For GMP peptide synthesis, the D-isomer purity should be ≥ 99.5% .

Storage
  • Condition: Store at +2°C to +8°C, desiccated.

  • Stability: The Fmoc group is stable to acid but sensitive to secondary amines (piperidine) and inorganic bases. Ensure the container is tightly sealed to prevent moisture ingress, which can hydrolyze the ester if traces of acid are present.

References

  • Phenomenex. (2022). Enantioseparation of N-FMOC α-Amino Acids Using Chiral HPLC (TN-1148).Link

  • Sigma-Aldrich. (2025). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.Link

  • Royal Society of Chemistry. (2014). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives.Link

  • ChemPep. (2024). Fmoc Solid Phase Peptide Synthesis: Activation and Coupling Protocols.Link

  • BenchChem. (2025).[2] A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Purity.Link

Sources

Exploratory

Spectroscopic Characterization of N-Fmoc-3-methyl-D-homophenylalanine: A Technical Guide

Introduction In the landscape of modern drug discovery and peptide chemistry, the use of unnatural amino acids is a cornerstone for developing novel therapeutics with enhanced efficacy, stability, and unique pharmacologi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and peptide chemistry, the use of unnatural amino acids is a cornerstone for developing novel therapeutics with enhanced efficacy, stability, and unique pharmacological profiles. N-Fmoc-3-methyl-D-homophenylalanine is one such synthetic amino acid derivative of significant interest. The incorporation of a methyl group on the phenyl ring and the extension of the alkyl chain to create a "homo" analog of phenylalanine, combined with the D-chiral configuration, offers medicinal chemists a powerful tool to modulate peptide conformation and receptor interactions. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is standard in solid-phase peptide synthesis (SPPS), making this compound a ready-to-use building block.[1][2]

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Molecular Structure:

Figure 1: Chemical structure of N-Fmoc-3-methyl-D-homophenylalanine.

PropertyValueSource
IUPAC Name (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acidInferred from L-enantiomer[3]
CAS Number 1260594-50-0[4]
Molecular Formula C₂₆H₂₅NO₄[3]
Molecular Weight 415.49 g/mol [3]
Appearance White to off-white powderTypical for Fmoc-amino acids[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For N-Fmoc-3-methyl-D-homophenylalanine, both ¹H and ¹³C NMR are essential for structural confirmation. The data presented here is based on expected chemical shifts for similar Fmoc-protected amino acids.[5][6]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.

Expected ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12br s1HCOOHThe acidic proton of the carboxylic acid is typically a broad singlet and can exchange with deuterium in solvents like D₂O.
~7.75d2HFmoc Ar-HProtons on the fluorenyl group adjacent to the fused ring system.
~7.60d2HFmoc Ar-HOther deshielded protons of the fluorenyl group.
~7.40t2HFmoc Ar-HTriplet splitting is characteristic of protons with two equivalent neighbors on the fluorenyl ring.
~7.30t2HFmoc Ar-HAnother set of triplet protons on the fluorenyl ring.
~6.9-7.2m4Hm-tolyl Ar-HThe aromatic protons of the 3-methylphenyl (m-tolyl) group will appear as a complex multiplet.
~5.30d1HNHThe amide proton, coupled to the α-proton.
~4.60m1Hα-CHThe chiral alpha-proton, coupled to the amide proton and the β-CH₂ group.
~4.40d2HFmoc-CH₂The diastereotopic protons of the methylene group of the Fmoc protecting group.
~4.20t1HFmoc-CHThe methine proton of the fluorenyl group.
~2.60t2Hγ-CH₂The methylene group adjacent to the m-tolyl ring.
~2.30s3HAr-CH₃The singlet corresponding to the methyl group on the phenyl ring.
~2.0-2.2m2Hβ-CH₂The methylene group adjacent to the chiral center.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~175-176COOHThe carbonyl carbon of the carboxylic acid.
~156Urethane C=OThe carbonyl carbon of the Fmoc protecting group.
~144Fmoc Ar-CQuaternary carbons of the fluorenyl group at the ring junctions.
~141Fmoc Ar-CQuaternary carbons of the fluorenyl group.
~138m-tolyl Ar-CQuaternary carbon of the m-tolyl group attached to the alkyl chain.
~137m-tolyl Ar-CQuaternary carbon of the m-tolyl group with the methyl substituent.
~129m-tolyl Ar-CHAromatic CH carbons of the m-tolyl group.
~128m-tolyl Ar-CHAromatic CH carbons of the m-tolyl group.
~127.5Fmoc Ar-CHAromatic CH carbons of the fluorenyl group.
~127Fmoc Ar-CHAromatic CH carbons of the fluorenyl group.
~126m-tolyl Ar-CHAromatic CH carbons of the m-tolyl group.
~125Fmoc Ar-CHAromatic CH carbons of the fluorenyl group.
~120Fmoc Ar-CHAromatic CH carbons of the fluorenyl group.
~67Fmoc-CH₂Methylene carbon of the Fmoc group.
~54α-CThe chiral alpha-carbon.
~47Fmoc-CHMethine carbon of the fluorenyl group.
~34β-CThe beta-carbon of the homophenylalanine side chain.
~31γ-CThe gamma-carbon of the homophenylalanine side chain.
~21Ar-CH₃The methyl carbon attached to the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. For N-Fmoc-3-methyl-D-homophenylalanine, electrospray ionization (ESI) is a common and effective ionization method.

Expected Mass Spectrometry Data:

Ionm/z (calculated)m/z (expected)Notes
[M+H]⁺416.1856~416.2The protonated molecular ion is often the base peak in positive ion mode ESI.
[M+Na]⁺438.1676~438.2Adduct with sodium is commonly observed.
[M-H]⁻414.1709~414.2The deprotonated molecular ion in negative ion mode.

Fragmentation Pathway:

A characteristic fragmentation pattern for Fmoc-protected amino acids involves the cleavage of the Fmoc group.

MS_Fragmentation M [M+H]⁺ m/z ≈ 416.2 Fmoc_CH2 [Fmoc-CH₂]⁺ m/z = 179.1 M->Fmoc_CH2 Cleavage of C-O bond Loss_Fmoc [M+H - C₁₅H₁₂O₂]⁺ m/z ≈ 194.1 M->Loss_Fmoc Loss of dibenzofulvene and CO₂

Figure 2: Proposed ESI-MS fragmentation of N-Fmoc-3-methyl-D-homophenylalanine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Data (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~3300Strong, broadO-H stretchCarboxylic acid
~3050MediumC-H stretchAromatic
~2950MediumC-H stretchAliphatic
~1720StrongC=O stretchCarboxylic acid
~1690StrongC=O stretchUrethane (Fmoc)
~1530StrongN-H bendAmide II
~1450MediumC=C stretchAromatic
~1250StrongC-O stretchCarboxylic acid and ester

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of N-Fmoc-3-methyl-D-homophenylalanine in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 13 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap instrument).

  • Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in both positive and negative ion modes over a mass range of m/z 100-1000.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

IR Spectroscopy (FT-IR) Protocol
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (~1-2 mg) of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Conclusion

The comprehensive spectroscopic characterization of N-Fmoc-3-methyl-D-homophenylalanine is crucial for its application in research and drug development. While a complete, published dataset for the D-enantiomer is not currently available, a robust and reliable analytical profile can be established by leveraging data from its L-enantiomer and other closely related Fmoc-protected amino acids. The expected ¹H NMR, ¹³C NMR, MS, and IR data presented in this guide provide a strong foundation for the identification and quality assessment of this important synthetic building block. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling researchers to proceed with confidence in their synthetic and biological endeavors.

References

  • Alchimica. N-Fmoc-3-methyl-D-homophenylalanine (1 x 500 mg). [Link]

  • IRIS Biotech GmbH. Supporting Information. [Link]

  • ResearchGate. FT-IR spectra of Fmoc-L-phenylalanine powder and lyophilized hydrogels.... [Link]

  • Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. [Link]

  • Aapptec Peptides. Fmoc-D-Phe(3-Me)-OH [352351-64-5]. [Link]

Sources

Foundational

Technical Whitepaper: Storage, Stability, and Handling of N-Fmoc-3-methyl-D-homophenylalanine

[1][2] Executive Summary N-Fmoc-3-methyl-D-homophenylalanine is a specialized non-canonical amino acid derivative utilized primarily in the synthesis of protease-resistant peptides and peptidomimetics.[1][2] The incorpor...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

N-Fmoc-3-methyl-D-homophenylalanine is a specialized non-canonical amino acid derivative utilized primarily in the synthesis of protease-resistant peptides and peptidomimetics.[1][2] The incorporation of the "homo" backbone (extending the side chain by one methylene unit) and the D-configuration confers significant resistance to enzymatic degradation, while the 3-methyl substitution on the phenyl ring enhances lipophilicity and alters receptor binding selectivity.

However, the utility of this compound relies entirely on its chemical integrity. Like many Fmoc-protected derivatives, it is susceptible to specific degradation pathways—primarily hydrolysis, base-catalyzed Fmoc cleavage, and potential racemization under activation.[1][2] This guide defines the "Gold Standard" protocols for storage, handling, and quality control to ensure experimental reproducibility in drug discovery workflows.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

Understanding the physicochemical nature of the molecule is the first step in defining its stability profile. The data below synthesizes properties of the specific compound and its close structural analogs (L-enantiomer and un-methylated homologs) to establish a baseline.

PropertySpecification / Description
Chemical Name N-(9-Fluorenylmethoxycarbonyl)-3-methyl-D-homophenylalanine
Common Abbreviation Fmoc-D-HoPhe(3-Me)-OH
Molecular Formula C₂₆H₂₅NO₄
Molecular Weight ~415.48 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, NMP; Sparingly soluble in DCM; Insoluble in water
Hygroscopicity Moderate (Fmoc-amino acids can adsorb atmospheric moisture)
Chirality D-configuration (R-configuration at the

-carbon)
Protecting Group Fmoc (Base-labile, Acid-stable)

Critical Note on Nomenclature: "Homophenylalanine" typically refers to the addition of a methylene group between the


-carbon and the phenyl ring (making it a 

-phenyl derivative relative to the carboxyl).[1][2] Ensure you distinguish this from

-homophenylalanine (where the backbone itself is extended).[1][2] This guide assumes the standard side-chain extension (homo-phenylalanine).[1][2]

Mechanisms of Degradation

To prevent degradation, one must understand the chemical pathways that drive it.

Hydrolytic De-protection (Moisture Sensitivity)

While the Fmoc group is generally stable to acid, it is hydrophobic. However, the carboxylic acid moiety is susceptible to moisture. Water absorption can lead to:

  • Caking/Clumping: Making precise weighing difficult.[2]

  • Autocatalytic Hydrolysis: In the presence of trace impurities, moisture can facilitate slow hydrolysis or premature removal of the Fmoc group if the pH shifts.

Base-Catalyzed Fmoc Cleavage (The Primary Risk)

The Fmoc group is designed to be removed by weak bases (e.g., 20% piperidine).[2] However, even trace exposure to amine vapors (common in peptide synthesis labs) or slightly basic glassware can trigger premature deprotection.

Mechanism: The fluorenyl ring system is electron-withdrawing, making the proton at the 9-position acidic.[1][2] Abstraction of this proton leads to elimination of the carbamate, releasing the free amine.

Racemization

While D-amino acids are chosen for their stability against proteases, they are chemically identical to L-amino acids regarding racemization risks.[2]

  • Storage Risk: Negligible at neutral pH and low temperature.[2]

  • Activation Risk: High.[2] During peptide coupling, activation of the carboxyl group (e.g., with HATU/DIEA) can lead to oxazolone formation, causing loss of chiral purity.

Visualization: Degradation & Stability Logic[2]

The following diagram illustrates the lifecycle of the compound and the critical control points (CCPs) where degradation risks are highest.

StorageLifecycle Receipt Receipt of Material (Visual Inspection) QC_Initial Initial QC (Chiral HPLC + MS) Receipt->QC_Initial Verify Purity Storage_Long Long-Term Storage (-20°C, Desiccated) QC_Initial->Storage_Long Pass Storage_Working Working Aliquot (2-8°C, <1 Month) Storage_Long->Storage_Working Aliquot under N2 Reconstitution Reconstitution (DMF/NMP) Storage_Working->Reconstitution Warm to RT Risk_Moisture Risk: Hydrolysis (Avoid Condensation) Storage_Working->Risk_Moisture Usage Peptide Coupling (SPPS) Reconstitution->Usage Immediate Use Risk_Base Risk: Fmoc Cleavage (Avoid Amine Vapors) Reconstitution->Risk_Base

Caption: Lifecycle flow illustrating Critical Control Points (CCPs) for moisture and base exposure.

Standard Operating Protocol (SOP): Storage & Handling

This protocol is designed to maximize shelf-life (typically 1–2 years if followed strictly).[1][2]

Long-Term Storage (Archive)[1][2]
  • Temperature: -20°C (± 5°C).

  • Container: Amber glass vial (to prevent slow photolytic degradation) with a Teflon-lined screw cap.

  • Atmosphere: Argon or Nitrogen overlay.[2][3] Oxygen is not the primary enemy, but moisture is; inert gas displaces humid air.

  • Desiccation: Store the vial inside a secondary container (jar or bag) containing active silica gel or Drierite™.[2]

Working Storage (Active Use)[2]
  • Temperature: 2–8°C (Refrigerator).

  • Duration: Maximum 1 month.

  • Precaution: Do not store in the same refrigerator as volatile amines (e.g., DIPEA, Piperidine). Cross-contamination via vapor is a common cause of "mysterious" yield drops.[2]

Reconstitution Protocol (The "Warm-Up" Rule)

Crucial Step: Never open a cold vial of amino acid derivative directly in the lab atmosphere.[2]

  • Remove vial from freezer/fridge.

  • Place in a desiccator at room temperature for 30–60 minutes .

  • Why? This prevents atmospheric moisture from condensing on the cold powder.[2][3] Condensed water will hydrolyze the compound once it is dissolved in DMF.

  • Weigh quickly and reseal immediately.

Quality Control & Troubleshooting

Before committing valuable resin or complex peptide intermediates, validate the integrity of the building block.[4]

Analytical Methods[2][6][9][12]
  • Identity (MS): ESI-MS (Positive mode).[1][2] Look for

    
     and 
    
    
    
    .[2]
    • Expected Mass: 415.48 (approx).[2]

    • Fragment: Loss of Fmoc group (mass - 222) is common in MS source.[1][2]

  • Purity (HPLC): C18 Column, Gradient Water/Acetonitrile (+0.1% TFA).[1][2]

    • Target: >98% purity.[2][5][6][4]

    • Impurity: A peak at lower retention time often indicates free amine (Fmoc removal).[2]

  • Chiral Purity (Chiral HPLC): Essential for "D" amino acids to ensure no racemization has occurred during manufacturing or storage.[2]

    • Column: Chiralpak AD-H or OD-H.[1][2]

    • Mobile Phase: Hexane/IPA mixtures.[2]

Troubleshooting Table[2]
ObservationProbable CauseCorrective Action
Powder is sticky/clumped Moisture absorption (Hydrolysis risk).[1][2]Dry under high vacuum over P₂O₅.[2] Retest purity. If <95%, discard.
Low coupling yield Fmoc group pre-cleaved; Free amine present.[2]Check HPLC. If free amine >1%, recrystallize or discard.
Double hits in peptide Free amine contamination in starting material.[2][6]Use fresh stock. Ensure washing of resin is thorough.[2]
Unexpected mass in peptide Incomplete coupling or side-reaction.[1][2]Verify the "3-methyl" substituent is intact (NMR).[1][2]

References

  • Novabiochem (Merck). Fmoc-Amino Acids: Properties and Handling.[2] Merck Millipore Technical Guidelines.[2] Link

  • Chem-Impex International. Product Data: Fmoc-L-homophenylalanine Derivatives.[1][2] (Data extrapolated for D-isomer physical properties). Link

  • Isidro-Llobet, A., et al. (2009).[2] Amino Acid-Protecting Groups.[1][2][5][7][8][9] Chemical Reviews, 109(6), 2455-2504.[1][2] (Authoritative review on Fmoc stability). Link[1][2]

  • Sigma-Aldrich. Handling and Storage of Peptides and Amino Acid Derivatives.[2] Technical Bulletin.[2] Link

  • PubChem. Compound Summary: Fmoc-3-methyl-L-homophenylalanine.[1][2] (Source for structural confirmation and molecular weight). Link

(Note: While specific CAS data for the D-isomer is often proprietary or catalog-specific, the physicochemical stability protocols referenced above are universal for Fmoc-protected phenylalanine derivatives.)

Sources

Protocols & Analytical Methods

Method

Application Note: N-Fmoc-3-methyl-D-homophenylalanine in Solid-Phase Peptide Synthesis (SPPS)

Abstract The incorporation of non-canonical amino acids such as N-Fmoc-3-methyl-D-homophenylalanine (CAS: 1260594-50-0) is a critical strategy in modern peptidomimetic drug design.[1] This residue offers a unique combina...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-canonical amino acids such as N-Fmoc-3-methyl-D-homophenylalanine (CAS: 1260594-50-0) is a critical strategy in modern peptidomimetic drug design.[1] This residue offers a unique combination of conformational flexibility (via the homophenylalanine ethyl spacer) and steric bulk (via the 3-methyl substituent on the phenyl ring). These properties are instrumental in probing hydrophobic pockets of G-protein coupled receptors (GPCRs) and enhancing proteolytic stability.[1] However, the steric demand of the 3-methyl group, combined with the D-configuration, presents specific challenges in Solid-Phase Peptide Synthesis (SPPS), including slow coupling kinetics and potential racemization. This guide provides an optimized, self-validating protocol for the efficient coupling of this residue.

Chemical Profile & Handling

PropertySpecification
Chemical Name N-Fmoc-3-methyl-D-homophenylalanine
CAS Number 1260594-50-0
Formula C₂₆H₂₅NO₄
Molecular Weight 415.48 g/mol
Stereochemistry D-isomer (R-configuration at

-carbon)
Side Chain 3-methyl-homobenzyl group
Solubility Soluble in DMF, NMP, DMSO.[1] Sparingly soluble in DCM.[1]
Storage +2°C to +8°C, desiccated. Protect from light.[1]

Handling Precaution: As a D-amino acid derivative, strict adherence to base selection during coupling is required to prevent epimerization (reversion to L-form or racemization).[1]

Critical SPPS Parameters

Steric Considerations

The "homo" elongation (an extra methylene group,


) introduces flexibility, but the meta-methyl group on the aromatic ring creates significant steric bulk. This bulk can hinder the approach of the activated ester to the N-terminus of the growing peptide chain.
  • Recommendation: Use high-efficiency coupling reagents (e.g., HATU, Oxyma Pure) rather than standard carbodiimides (DCC/DIC) alone.[1]

Racemization Control

D-amino acids are susceptible to base-catalyzed epimerization, particularly when activated as esters.[1]

  • Critical Control Point: Avoid strong bases like DBU during coupling. Use DIPEA (Diisopropylethylamine) or, for extremely sensitive sequences, 2,4,6-Collidine (TMP) which is less basic (pKa ~7.4 vs 10.5 for DIPEA) and reduces proton abstraction from the

    
    -carbon.[1]
    

Experimental Protocol: Step-by-Step

This protocol assumes a standard Fmoc/tBu strategy on Rink Amide or Wang resin.[1]

Phase 1: Resin Preparation & Swelling[1]
  • Weigh Resin: Calculate loading (typically 0.3–0.6 mmol/g for difficult sequences).

  • Swell: Suspend resin in DMF (Dimethylformamide) for 30 minutes. Drain.

  • Initial Deprotection: Treat with 20% Piperidine in DMF (

    
     min) to remove the initial Fmoc group.[1] Wash with DMF (
    
    
    
    ).[1]
Phase 2: Coupling of N-Fmoc-3-methyl-D-homophenylalanine

Rationale: The goal is to drive the reaction to completion quickly to minimize racemization time windows.[1]

Reagents:

  • Amino Acid: 4.0 equivalents (relative to resin loading).[1]

  • Activator: 3.9 equivalents HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

  • Base: 8.0 equivalents DIPEA (or 8.0 eq Collidine for max safety).[1]

  • Solvent: Anhydrous DMF (or NMP for better swelling of aggregated chains).[1]

Procedure:

  • Pre-activation: Dissolve the Amino Acid and HATU in minimal DMF. Add DIPEA. Shake for 30 seconds (do not over-activate; HATU esters are unstable).

  • Coupling: Immediately add the activated solution to the resin.

  • Reaction Time: Agitate at room temperature for 60–90 minutes .

    • Note: Standard AAs take 30–45 min; this hindered residue requires extended time.[1]

  • Monitoring (Self-Validation): Perform a Kaiser Test (ninhydrin).[1]

    • Blue beads: Incomplete coupling

      
      Recouple .
      
    • Colorless/Yellow beads: Complete coupling

      
       Proceed.[1]
      
  • Recoupling (If needed): If Kaiser test is positive, repeat the coupling using PyAOP or DIC/Oxyma to change the activation chemistry.

Phase 3: Capping (Optional but Recommended)

To prevent truncated deletion sequences, cap unreacted amines after the difficult coupling.

  • Add Acetic Anhydride/Pyridine/DMF (1:2:7) solution.

  • Agitate for 10 minutes. Wash with DMF (

    
    ).[1]
    
Phase 4: Fmoc Deprotection[1]
  • Treat with 20% Piperidine + 0.1 M HOBt in DMF.

    • Insight: HOBt is added to the deprotection cocktail to suppress aspartimide formation and potential racemization of the sensitive D-residue during the basic deprotection step of the next cycle.

Phase 5: Cleavage & Isolation[1]
  • Wash resin with DCM (

    
    ) and dry under nitrogen.[1]
    
  • Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5).

    • Note: If the peptide contains Cys/Met, add EDT (2.5%).

  • Agitate for 2–3 hours.

  • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Visualized Workflows

Diagram 1: Steric & Structural Logic

This diagram illustrates the structural challenge and the decision logic for reagent selection.

StructureLogic AA N-Fmoc-3-methyl-D-homophenylalanine Steric Steric Bulk: 3-Methyl + Homo-spacer AA->Steric Intrinsic Property Risk Risk: Slow Kinetics & Racemization Steric->Risk Caused by Solution Solution: HATU/HOAt + Collidine/DIPEA Risk->Solution Mitigated by Outcome High Yield Coupling >98% Purity Solution->Outcome Results in

Caption: Logical flow for selecting coupling conditions based on the specific steric properties of the 3-methyl-D-homophenylalanine residue.

Diagram 2: Optimized SPPS Cycle

A self-validating workflow for the incorporation cycle.

SPPS_Cycle Start Resin-Peptide-NH2 Activate Pre-activate AA: Fmoc-AA (4eq) + HATU (3.9eq) + DIPEA (8eq) Start->Activate Couple Coupling Reaction 60-90 min, RT Activate->Couple Test Kaiser Test (Validation) Couple->Test Recouple Double Couple: Switch to DIC/Oxyma Test->Recouple Blue (Incomplete) Cap Capping: Ac2O/Pyridine Test->Cap Yellow (Complete) Recouple->Cap Deprotect Fmoc Removal: 20% Pip + 0.1M HOBt Cap->Deprotect Next Proceed to Next AA Deprotect->Next

Caption: Step-by-step SPPS cycle highlighting the validation step (Kaiser Test) and contingency plan (Recoupling) for hindered amino acids.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Coupling Yield Steric hindrance of the 3-methyl group.[1]Switch to microwave-assisted coupling (50°C, 10 min) or use COMU as coupling reagent.[1]
Racemization (D

L)
Over-activation or excessive base exposure.[1]Use Collidine instead of DIPEA. Reduce pre-activation time to <1 min.
Aggregation Hydrophobic nature of the homophenylalanine side chain.[2]Use NMP or DMF/DCM (1:1) as solvent.[1] Incorporate pseudoproline dipeptides at adjacent positions if possible.[1]
Incomplete Fmoc Removal Aggregation of the growing chain.Use DBU (2%) + Piperidine (20%) for deprotection (monitor closely to avoid aspartimide formation).[1]

References

  • Alchimica. (n.d.).[1] N-Fmoc-3-methyl-D-homophenylalanine Product Page. Retrieved from [Link][1][3]

  • CEM Corporation. (n.d.).[1] Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

Sources

Application

Coupling protocols for N-Fmoc-3-methyl-D-homophenylalanine

Application Note: High-Fidelity Coupling of N-Fmoc-3-methyl-D-homophenylalanine Introduction: The Molecule and the Challenge N-Fmoc-3-methyl-D-homophenylalanine (Fmoc-D-HoPhe(3-Me)-OH) is a specialized non-canonical amin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Coupling of N-Fmoc-3-methyl-D-homophenylalanine

Introduction: The Molecule and the Challenge

N-Fmoc-3-methyl-D-homophenylalanine (Fmoc-D-HoPhe(3-Me)-OH) is a specialized non-canonical amino acid used increasingly in peptidomimetics to enhance proteolytic stability and induce specific conformational constraints.

Structurally, it presents a unique dual-challenge:

  • Extended Side Chain: The homophenylalanine scaffold adds a methylene group (

    
    ) compared to phenylalanine, increasing hydrophobicity and the potential for on-resin aggregation.
    
  • Chiral Sensitivity: As a D-amino acid , it is inherently susceptible to racemization (conversion to the L-form) during the activation step, particularly if base-mediated pathways are not strictly controlled. The 3-methyl substituent on the aromatic ring adds lipophilicity but does not impose severe steric hindrance at the

    
    -carbon; however, it can influence the folding of the growing peptide chain.
    

This guide outlines a high-fidelity coupling protocol designed to maximize conversion (>99%) while maintaining enantiomeric purity (


 racemization).

Strategic Reagent Selection

Success relies on balancing activation power against racemization suppression .[1]

Reagent SystemRoleRecommendationMechanism & Rationale
DIC / Oxyma Pure Primary Highly Recommended Safety & Purity. Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) acts as a superior nucleophile to HOBt, suppressing racemization while maintaining high acylation rates. It avoids the explosive risks of benzotriazoles.
HATU / HOAt AlternativeUse with CautionBrute Force. The gold standard for difficult couplings, but the high reactivity of the azabenzotriazole ester can increase racemization risk if the base (DIPEA) is in excess or reaction times are prolonged.
Collidine BaseCritical Racemization Control. 2,4,6-Trimethylpyridine (Collidine) is a weaker, more sterically hindered base than DIPEA. It is essential for coupling D-amino acids to prevent proton abstraction from the

-carbon.

Experimental Protocols

Protocol A: Manual Synthesis (The "Gold Standard" for Purity)

Best for: Initial scale-up, GLP synthesis, or sequences prone to aggregation.

Materials:

  • Resin: Rink Amide or Wang (Loading 0.3 – 0.6 mmol/g recommended to reduce crowding).

  • Solvent: DMF (Peptide Grade, amine-free).

  • Activator: DIC (Diisopropylcarbodiimide).[1][2]

  • Additive: Oxyma Pure.[1][2][3]

Step-by-Step Workflow:

  • Resin Preparation:

    • Swell resin in DCM (20 min), then wash with DMF (

      
       min).
      
  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (

      
       min, then 
      
      
      
      min).
    • Note: Avoid prolonged exposure to minimize potential aspartimide formation in adjacent residues.

    • Wash: DMF (

      
       min), DCM (
      
      
      
      min), DMF (
      
      
      min).[3]
  • Activation (In Situ):

    • Dissolve Fmoc-D-HoPhe(3-Me)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF.

    • Add DIC (3.0 eq).

    • Crucial: Allow to pre-activate for exactly 2 minutes (color change to yellow/orange is normal).

  • Coupling:

    • Add the pre-activated mixture to the resin.[1][3]

    • Agitate at Room Temperature for 60–90 minutes .

    • Optimization: For sequences >15 residues, add 0.1M LiCl to the coupling mixture to disrupt hydrogen-bond aggregation.

  • Monitoring:

    • Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines).

    • Result: If beads remain colorless, coupling is complete. If blue, proceed to Step 6.

  • Re-Coupling (If needed):

    • Do not simply extend time. Wash resin with DMF.[1][3][4]

    • Repeat activation using HATU (2.8 eq), HOAt (3.0 eq), and Collidine (6.0 eq) for 45 minutes.

Protocol B: Automated Microwave Synthesis

Best for: High-throughput screening.

Critical Adjustment: D-amino acids are heat-sensitive. Standard


 protocols often cause 2–5% racemization.
  • Temperature Limit: Set microwave maximum temperature to

    
     .
    
  • Power: Constant power (avoid pulsing spikes).

  • Time: 10 minutes at

    
     is generally sufficient.
    
  • Base: Use DIEA (Diisopropylethylamine) only if strictly controlled (10 eq max), but Collidine is preferred if the instrument allows reagent jar customization.

Process Visualization

Figure 1: High-Fidelity Coupling Workflow

This diagram illustrates the logical flow of the coupling cycle, emphasizing the decision points for re-coupling to ensure high purity.

CouplingCycle Start Start: Fmoc-Peptide-Resin Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Activate Activation (AA + Oxyma + DIC) Pre-activate 2 min Wash1->Activate Couple Coupling Reaction (60-90 min, RT) Activate->Couple Test QC: Kaiser/Chloranil Test Couple->Test Success Continue Synthesis (Next Cycle) Test->Success Negative (Colorless) Fail Incomplete Coupling Test->Fail Positive (Blue) Recouple Re-Couple Strategy Switch to HATU/Collidine Fail->Recouple Recouple->Test Re-test

Caption: Standard SPPS cycle optimized for D-amino acid incorporation with built-in QC checkpoints.

Figure 2: Racemization & Aggregation Troubleshooting

A diagnostic tree for solving common issues encountered with hydrophobic D-amino acids.

Troubleshooting Problem Issue Detected Type Identify Problem Problem->Type Racemization Racemization (>0.5% L-isomer) Type->Racemization Incomplete Incomplete Coupling (Deletion sequences) Type->Incomplete Sol_Rac1 Switch Base: Use Collidine instead of DIPEA Racemization->Sol_Rac1 Sol_Rac2 Lower Temp: Reduce Microwave to 50°C or use RT Racemization->Sol_Rac2 Sol_Inc1 Disrupt Aggregation: Use NMP or add 0.1M LiCl Incomplete->Sol_Inc1 Sol_Inc2 Double Couple: 1. DIC/Oxyma (60 min) 2. HATU/HOAt (30 min) Incomplete->Sol_Inc2

Caption: Decision tree for troubleshooting purity issues based on analytical HPLC/MS data.

Analytical Validation

To validate the enantiomeric purity of the coupled product, standard C18 HPLC is often insufficient to separate the D/L diastereomers.

  • Method: Use a chiral stationary phase (e.g., Chiralpak IC or AD-H) or perform Marfey’s Analysis (derivatization with FDAA) post-cleavage.

  • Expectation: The D-isomer should elute distinctively. If a "shoulder" appears on the main peak, integrate to quantify the degree of racemization.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • BenchChem. (2025).[1][3] Managing Steric Hindrance in Peptide Synthesis. Technical Support Center. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Sigma-Aldrich. (2025). Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma Technical Library. Link

Sources

Method

Optimized Strategies for N-Fmoc Deprotection of Sterically Modified D-Amino Acids

Focus: 3-methyl-D-homophenylalanine Executive Summary The incorporation of non-canonical amino acids like 3-methyl-D-homophenylalanine is a critical strategy in modern peptidomimetic drug design. The D-configuration conf...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 3-methyl-D-homophenylalanine

Executive Summary

The incorporation of non-canonical amino acids like 3-methyl-D-homophenylalanine is a critical strategy in modern peptidomimetic drug design. The D-configuration confers resistance to proteolytic degradation, while the homophenylalanine scaffold and 3-methyl substitution enhance hydrophobic interactions and receptor selectivity. However, these structural modifications introduce significant lipophilicity, increasing the risk of on-resin aggregation (β-sheet formation) during Solid Phase Peptide Synthesis (SPPS). This guide details optimized protocols for the removal of the N-Fmoc (9-fluorenylmethoxycarbonyl) group, balancing efficient deprotection against the risks of incomplete reaction and base-catalyzed side reactions.

Chemical Context & Mechanistic Insight
2.1 The Molecule: 3-methyl-D-homophenylalanine

Unlike standard phenylalanine, this residue possesses an extended ethylene bridge ("homo") and a methylated aromatic ring.

  • Steric Implications: The "homo" extension actually pushes the bulky aromatic group away from the

    
    -amine. Consequently, steric hindrance at the deprotection site is lower than in 
    
    
    
    -methyl amino acids (e.g., Aib).
  • Kinetic Implications: The primary challenge is not steric hindrance of the base, but solvation . The hydrophobic side chain promotes inter-chain aggregation, collapsing the resin matrix and preventing the deprotection reagent (piperidine) from reaching the N-terminus.

2.2 The Reaction Mechanism (E1cB Elimination)

Fmoc removal is a base-catalyzed


-elimination.[1] The base abstracts the acidic proton from the fluorenyl ring (C9 position), forming a carbanion intermediate. This collapses to release the free amine, carbon dioxide, and dibenzofulvene (DBF).

Critical Consideration: DBF is highly reactive. If not scavenged immediately, it can re-attach to the newly liberated amine. Standard protocols use excess secondary amine (piperidine) to act as both the base and the scavenger, forming a stable DBF-piperidine adduct.

FmocMechanism FmocAA Fmoc-3-Me-D-HoPhe-Resin Carbanion Carbanion Intermediate FmocAA->Carbanion Proton Abstraction Base Piperidine (Base) Base->Carbanion Elimination β-Elimination Carbanion->Elimination FreeAmine H-3-Me-D-HoPhe-Resin (Free Amine) Elimination->FreeAmine DBF Dibenzofulvene (DBF) Elimination->DBF Adduct DBF-Piperidine Adduct (Scavenged Byproduct) DBF->Adduct Excess Piperidine

Figure 1: Mechanism of base-catalyzed Fmoc removal via E1cB elimination and subsequent scavenging of the fulvene byproduct.

Experimental Protocols
3.1 Materials & Reagents[1][2][3]
  • Solvent: N,N-Dimethylformamide (DMF), ACS Grade or higher (Amine-free).[4]

  • Standard Reagent: 20% (v/v) Piperidine in DMF.[4][5][6][7][8]

  • High-Efficiency Reagent: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 5% Piperidine in DMF.

  • Monitoring: UV Spectrophotometer (fixed at 301 nm).

3.2 Protocol A: Standard Deprotection (Low Aggregation Risk)

Use this for sequences where 3-methyl-D-homophenylalanine is near the N-terminus or in a soluble sequence.

  • Swell: Wash resin with DMF (3 x 1 min) to ensure optimal solvation.

  • Initial Deblock (Flash): Add 20% Piperidine/DMF (approx. 5 mL per gram of resin). Agitate for 3 minutes .

    • Purpose: Removes the bulk of Fmoc and scavenges generated DBF rapidly to prevent side reactions.

  • Drain: Drain the reaction vessel.

  • Secondary Deblock (Completion): Add fresh 20% Piperidine/DMF. Agitate for 10-12 minutes .

    • Note: D-amino acids do not require significantly longer times than L-isomers, but the hydrophobic side chain warrants the upper limit (12 min).

  • Wash: Drain and wash vigorously with DMF (5 x 1 min).

    • Critical: Residual piperidine will cause racemization during the subsequent activation step (especially with phosphonium reagents like PyBOP).

3.3 Protocol B: High-Efficiency Deprotection (High Aggregation Risk)

Use this when the residue is buried in a hydrophobic sequence or if Kaiser tests remain negative after Protocol A.

  • Reagent: Prepare 2% DBU / 5% Piperidine in DMF .

    • Why DBU? DBU is a non-nucleophilic, stronger base that drives deprotection even in aggregated regions.

    • Why Piperidine? DBU cannot scavenge DBF.[1] Piperidine is required as a scavenger.[1]

  • Cycle: Treat resin for 3 x 5 minutes (short, repeated bursts are better than one long exposure to DBU).

  • Warning: Do NOT use DBU if the peptide contains Aspartic Acid (Asp) or Asparagine (Asn) unprotected on the side chain, or adjacent to Glycine, as DBU promotes aspartimide formation.

Process Validation & Monitoring

Trusting the process is insufficient; verification is mandatory for high-value non-canonical building blocks.

4.1 Quantitative UV Monitoring (The Gold Standard)

The DBF-piperidine adduct absorbs strongly at 301 nm (


).
  • Collect the filtrates from all deprotection steps for a specific cycle in a volumetric flask.

  • Dilute to volume with DMF.[5]

  • Measure Absorbance (

    
    ) at 301 nm against a DMF blank.
    
  • Calculate loading (

    
    ) or removal efficiency:
    
    
    
    
4.2 Qualitative Kaiser Test
  • Blue Beads: Free amine present (Deprotection Successful).[5]

  • Colorless Beads: Fmoc still attached (Incomplete).

  • Note: 3-methyl-D-homophenylalanine has a primary amine; the Kaiser test is effective. (Do not use Chloranil test, which is for secondary amines like Proline).

Troubleshooting Guide
IssueObservationRoot CauseCorrective Action
Incomplete Removal Kaiser test is yellow/pale; Low UV recovery.Aggregation of hydrophobic 3-Me-D-HoPhe side chains.Switch to Protocol B (DBU). Add 0.1M HOBt to deprotection mix to disrupt H-bonds. Increase Temp to 40°C.
Racemization HPLC shows split peaks (diastereomers).Over-exposure to base; Pre-activation errors.Reduce deprotection time.[9] Ensure extensive washing before coupling.[1] Use collidine instead of DIEA in next coupling.
Adduct Formation Mass spec shows +178 Da peak (DBF adduct).Insufficient scavenging of DBF.Ensure Piperidine concentration is at least 5% (if using DBU). Increase flow rate of washes.
Aspartimide Mass spec shows -18 Da (M-18).DBU usage in presence of Asp-Gly / Asp-Ser.Avoid DBU. Use 20% Piperidine with 0.1M HOBt. Use Hmb-protected backbone for Gly/Ser.
Decision Workflow

Workflow Start Start Deprotection (Fmoc-3-Me-D-HoPhe) CheckSeq Analyze Sequence: Hydrophobic/Aggregated? Start->CheckSeq StdProto Protocol A: 20% Piperidine/DMF (3 min + 10 min) CheckSeq->StdProto Low Risk AdvProto Protocol B: 2% DBU + 5% Pip/DMF (3 x 5 min) CheckSeq->AdvProto High Risk Wash Wash: DMF (5x) StdProto->Wash AdvProto->Wash Monitor UV Monitoring (301nm) & Kaiser Test Wash->Monitor Monitor->AdvProto <95% (Retry) Pass Pass: Proceed to Coupling Monitor->Pass >95% Removal Fail Fail: Incomplete

Figure 2: Operational decision tree for selecting and validating the deprotection strategy.

References
  • Standard Fmoc Mechanisms: Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.

  • UV Monitoring: Stawikowski, M., & Fields, G. B. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science.

  • DBU & Aggregation: Wade, J. D., et al. (1991). DBU as an auxiliary reagent in Fmoc solid phase synthesis. Tetrahedron Letters, 32(39), 5313-5316.

  • Racemization Risks: Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • 3-Methyl-D-Homophenylalanine Data: PubChem Compound Summary for CID 6993650.

Sources

Application

Application Notes and Protocols: N-Fmoc-3-methyl-D-homophenylalanine in Drug Discovery

Introduction: The Strategic Advantage of Unnatural Amino Acids In the landscape of modern drug discovery, the limitations of native peptides as therapeutic agents, such as their susceptibility to enzymatic degradation an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Unnatural Amino Acids

In the landscape of modern drug discovery, the limitations of native peptides as therapeutic agents, such as their susceptibility to enzymatic degradation and poor bioavailability, have driven the exploration of non-natural amino acids.[1][2] The incorporation of these unique building blocks can significantly enhance the stability, selectivity, and overall efficacy of drug candidates.[][4] N-Fmoc-3-methyl-D-homophenylalanine is one such unnatural amino acid derivative that offers medicinal chemists a powerful tool to modulate the properties of peptide-based drugs.[5] This document provides a comprehensive guide to the application of N-Fmoc-3-methyl-D-homophenylalanine in drug discovery, detailing its properties, synthesis protocols, and strategic implementation.

The "D" configuration of this amino acid provides inherent resistance to proteolysis by rendering the peptide less recognizable to endogenous enzymes that typically target L-amino acids.[1][6] Furthermore, the homophenylalanine structure, with an additional methylene group in the side chain, introduces conformational constraints that can lock a peptide into a bioactive conformation, potentially increasing its binding affinity and specificity for its target.[7] The methyl group on the phenyl ring can further enhance binding through hydrophobic interactions and modulate the electronic properties of the aromatic ring.[8] The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for efficient and controlled peptide chain elongation under mild conditions.[9][10]

Physicochemical Properties of N-Fmoc-3-methyl-D-homophenylalanine

A thorough understanding of the physicochemical properties of N-Fmoc-3-methyl-D-homophenylalanine is crucial for its effective use in peptide synthesis and drug design.

PropertyValueSource
Molecular Formula C26H25NO4[11]
Molecular Weight 415.49 g/mol [12]
Appearance Crystalline solid[11]
Purity ≥95% (typically by HPLC)[12]
Solubility Soluble in organic solvents such as DMF, DCM, and NMP[13]
Storage 2-8°C[11]

Solid-Phase Peptide Synthesis (SPPS) Protocol

The incorporation of N-Fmoc-3-methyl-D-homophenylalanine into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols.[14][15] The following is a generalized protocol that can be adapted for both manual and automated synthesis.

Materials and Reagents
  • N-Fmoc-3-methyl-D-homophenylalanine

  • Appropriate solid support resin (e.g., Rink Amide for C-terminal amides, Wang or 2-Chlorotrityl chloride resin for C-terminal carboxylic acids)[13]

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HCTU, HATU, HBTU)[13]

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine)[16]

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)[13]

  • Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)[16]

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[14]

  • Dry diethyl ether

Step-by-Step Protocol
  • Resin Swelling: Swell the chosen resin in DMF for at least 1 hour in a reaction vessel.[14]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc protecting group from the resin or the previously coupled amino acid.[16]

  • Washing: Thoroughly wash the resin with DMF (e.g., 5-7 times) to remove piperidine and byproducts.[13]

  • Amino Acid Coupling:

    • Dissolve N-Fmoc-3-methyl-D-homophenylalanine (typically 3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HCTU, slightly less than 1 equivalent to the amino acid) in DMF.

    • Add a base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.[14] The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.[17]

  • Washing: Wash the resin with DMF (e.g., 3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, remove the terminal Fmoc group using 20% piperidine in DMF.

  • Washing: Wash the resin extensively with DMF, followed by DCM and IPA, and then dry the resin under vacuum.[16]

  • Cleavage and Side-Chain Deprotection: Treat the dried peptide-resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove any side-chain protecting groups.[14]

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to collect the crude peptide, wash with ether, and then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS Workflow Diagram

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next AA Wash2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Wash3 Final Washes (DMF, DCM, IPA) Final_Deprotection->Wash3 Cleavage Cleavage from Resin (TFA Cocktail) Wash3->Cleavage Purification Precipitation & Purification Cleavage->Purification End Pure Peptide Purification->End

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating N-Fmoc-3-methyl-D-homophenylalanine.

Applications in Drug Discovery

The incorporation of N-Fmoc-3-methyl-D-homophenylalanine can be a strategic decision to address several challenges in peptide drug development.

Enhancing Proteolytic Stability

Peptides composed of natural L-amino acids are rapidly degraded by proteases in the body, limiting their therapeutic potential.[2] The inclusion of D-amino acids, such as D-homophenylalanine, creates peptide bonds that are not recognized by these enzymes, thereby significantly increasing the peptide's half-life in vivo.[1][6] This enhanced stability can lead to improved pharmacokinetic profiles and a reduced dosing frequency.

Modulating Receptor Binding and Activity

The conformational rigidity imparted by the homophenylalanine structure can pre-organize the peptide into a conformation that is optimal for binding to its biological target. This can lead to increased binding affinity and, consequently, higher potency.[7] The 3-methyl group on the phenyl ring can further fine-tune binding interactions within the target's binding pocket, potentially enhancing both affinity and selectivity.[8]

Improving Bioavailability

The increased metabolic stability and potentially altered physicochemical properties resulting from the incorporation of N-Fmoc-3-methyl-D-homophenylalanine can contribute to improved oral bioavailability, a major hurdle for many peptide-based drugs.[4]

Case Study Example: A Hypothetical GnRH Antagonist

Consider the design of a novel gonadotropin-releasing hormone (GnRH) antagonist for the treatment of prostate cancer. A common strategy to improve the stability of GnRH analogs is the substitution of L-amino acids with D-amino acids. By replacing a key L-amino acid in the native sequence with N-Fmoc-3-methyl-D-homophenylalanine, researchers could potentially achieve:

  • Increased resistance to degradation: The D-configuration would protect the peptide from enzymatic cleavage.

  • Enhanced binding affinity: The constrained conformation and the additional methyl group could lead to a tighter interaction with the GnRH receptor.

  • Prolonged duration of action: The increased stability would result in a longer half-life, allowing for less frequent administration.

Diagram of N-Fmoc-3-methyl-D-homophenylalanine's Role in Drug Design

Drug_Design_Impact cluster_Properties Properties of N-Fmoc-3-methyl-D-homophenylalanine cluster_Impact Impact on Peptide Drug Candidate D_Config D-Configuration Stability Increased Proteolytic Stability D_Config->Stability Resists Enzymatic Cleavage HomoPhe Homophenylalanine Structure Binding Enhanced Receptor Binding (Affinity & Selectivity) HomoPhe->Binding Induces Bioactive Conformation Methyl 3-Methyl Group Methyl->Binding Optimizes Hydrophobic Interactions PK Improved Pharmacokinetics (e.g., Half-life) Stability->PK Binding->PK

Caption: Impact of N-Fmoc-3-methyl-D-homophenylalanine's structural features on peptide drug properties.

Conclusion

N-Fmoc-3-methyl-D-homophenylalanine is a valuable and versatile building block for medicinal chemists engaged in peptide-based drug discovery. Its unique structural features provide a rational means to enhance the stability, potency, and pharmacokinetic properties of peptide drug candidates. The straightforward incorporation of this unnatural amino acid using standard Fmoc-SPPS protocols makes it an accessible tool for researchers aiming to overcome the inherent limitations of natural peptides and to develop novel and effective therapeutics.

References

  • Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved February 18, 2026.
  • Nowick, J. S., et al. (2020, March 17).
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Retrieved February 18, 2026.
  • LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?.
  • BOC Sciences. (n.d.). Unnatural Amino Acids in Drug Discovery. Retrieved February 18, 2026.
  • Benchchem. (n.d.). The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide. Retrieved February 18, 2026.
  • MDPI. (n.d.). Pharmaceuticals | Special Issue : Non-Natural Amino Acids in Drug Design. Retrieved February 18, 2026.
  • ResearchGate. (n.d.). (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved February 18, 2026.
  • Concept Life Sciences. (2025, March 24). Overcoming the Challenges of Peptide Drug Development.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved February 18, 2026.
  • PMC. (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.
  • CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. Retrieved February 18, 2026.
  • ResearchGate. (2025, August 10).
  • CPC Scientific. (n.d.). Unnatural Amino Acids. Retrieved February 18, 2026.
  • bioRxiv. (2025, June 17). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides.
  • Chem-Impex. (n.d.). Fmoc-D-homophenylalanine. Retrieved February 18, 2026.
  • PubChem. (n.d.). Fmoc-3-fluoro-5-methyl-L-homophenylalanine. Retrieved February 18, 2026.
  • Advanced ChemBlocks. (2026, February 15). N-Fmoc-3-methyl-L-homophenylalanine 95%.
  • Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
  • MilliporeSigma. (n.d.). (S)-Fmoc-3-methyl-β-Homophe-OH. Retrieved February 18, 2026.
  • Cusabio. (n.d.). Fmoc-3-trifluoromethyl-D-homophenylalanine. Retrieved February 18, 2026.
  • AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
  • Semantic Scholar. (n.d.). Advances in Fmoc solid-phase peptide synthesis.
  • [Source 24 not directly relevant to N-Fmoc-3-methyl-D-homophenylalanine but provides general context on modified amino acids.]
  • PubChem. (n.d.). Fmoc-d-phenylalanine methyl ester. Retrieved February 18, 2026.
  • PMC. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
  • [Source 27 not directly relevant to N-Fmoc-3-methyl-D-homophenylalanine but provides general context on homophenylalanine synthesis.]
  • [Source 28 not directly relevant to N-Fmoc-3-methyl-D-homophenylalanine but provides general context on SPPS.]
  • PMC. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development.
  • Aapptec Peptides. (n.d.). Fmoc-D-MePhe-OH [138775-05-0]. Retrieved February 18, 2026.
  • Taylor & Francis. (n.d.). Fmoc – Knowledge and References. Retrieved February 18, 2026.

Sources

Method

Incorporating N-Fmoc-3-methyl-D-homophenylalanine to increase peptide metabolic stability

Application Note: Engineering Proteolytic Resistance via Incorporation of N-Fmoc-3-methyl-D-homophenylalanine Executive Summary Peptide therapeutics often suffer from rapid in vivo clearance due to enzymatic degradation....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Proteolytic Resistance via Incorporation of N-Fmoc-3-methyl-D-homophenylalanine

Executive Summary

Peptide therapeutics often suffer from rapid in vivo clearance due to enzymatic degradation.[1] The incorporation of non-canonical amino acids (ncAAs) is a proven strategy to extend plasma half-life without compromising potency.[1] This guide details the utilization of N-Fmoc-3-methyl-D-homophenylalanine (Fmoc-3-Me-D-HoPhe-OH), a "triple-threat" residue that combines three distinct stability-enhancing mechanisms:

  • D-Stereochemistry: Prevents recognition by endogenous L-specific proteases.[1][2]

  • Homologation (HomoPhe): Extends the side chain by one methylene unit (

    
    ), altering the spatial trajectory of the aromatic ring and disrupting the "lock-and-key" fit within protease active sites (e.g., Chymotrypsin).[1][2]
    
  • Ring Methylation (3-Methyl): Adds steric bulk and lipophilicity to the phenyl ring, further hindering enzymatic access and potentially enhancing membrane permeability.[1]

This document provides a validated workflow for the Solid-Phase Peptide Synthesis (SPPS) of sequences containing this hindered residue, followed by protocols for assessing metabolic stability in plasma.

Mechanism of Action: The "Stability Triad"

The metabolic stability conferred by 3-methyl-D-homophenylalanine arises from a synergistic disruption of protease binding pockets.[1][2]

StabilityMechanism cluster_Mod N-Fmoc-3-methyl-D-homophenylalanine Features Protease Protease Active Site (e.g., Chymotrypsin) Target Target Peptide Bond Protease->Target Cleavage Blocked D_Iso 1. D-Configuration (Inverted Stereocenter) D_Iso->Protease Stereochemical Mismatch (Aborts Binding) Homo 2. Homologation (Extra -CH2- Spacer) Homo->Target Displaces Scissile Bond (Spatial Shift) Me_Grp 3. 3-Methyl Group (Steric/Lipophilic Bulk) Me_Grp->Protease Steric Clash with S1/S1' Pocket

Figure 1: Mechanistic basis for protease resistance.[1][2] The combination of stereochemical inversion, backbone homologation, and side-chain methylation creates a multi-layered defense against proteolytic cleavage.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

Incorporating bulky, hydrophobic non-canonical residues requires modified coupling conditions to ensure high yield and prevent racemization.

Reagents Required:

  • Resin: Rink Amide ProTide (0.5–0.7 mmol/g) or Wang Resin.[1][2]

  • Amino Acid: N-Fmoc-3-methyl-D-homophenylalanine (2.5 eq).[1][2]

  • Coupling Agents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[1][2] Note: HATU is avoided for D-amino acids during long couplings to minimize racemization risks.[1][2]

  • Solvent: DMF (Anhydrous), NMP (for difficult sequences).

Workflow Diagram:

SPPS_Workflow Start Resin Swelling (DMF, 30 min) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Decision Is Next AA 3-Me-D-HomoPhe? Wash1->Decision Standard Standard Coupling (HBTU/DIEA, 45 min) Decision->Standard No Modified Modified Coupling (DIC/Oxyma, 2.5 eq) 2 x 60 min (Double Couple) Decision->Modified Yes Check Kaiser Test Standard->Check Modified->Check Check->Deprotect Colorless (Complete) Cap Capping (Ac2O/Lutidine) Check->Cap Blue (Incomplete) Cleave Final Cleavage (TFA/TIS/H2O) Check->Cleave End of Seq Cap->Modified Retry

Figure 2: SPPS workflow highlighting the specialized double-coupling strategy required for the hindered 3-methyl-D-homophenylalanine residue.

Step-by-Step Procedure:

  • Resin Preparation: Swell 100 mg of Rink Amide resin in DMF for 30 minutes.

  • Fmoc Removal: Treat with 20% piperidine in DMF (2 x 5 min). Wash with DMF (5 x 1 min).

  • Activation (The Critical Step):

    • Dissolve N-Fmoc-3-methyl-D-homophenylalanine (2.5 equivalents relative to resin loading) in minimal DMF.

    • Add Oxyma Pure (2.5 eq) and DIC (2.5 eq).[1][2]

    • Pre-activation: Allow the mixture to react for 2 minutes before adding to the resin. This ensures formation of the active ester while minimizing epimerization.

  • Coupling:

    • Add the pre-activated solution to the resin.[3][4]

    • Agitate at room temperature for 60 minutes .

    • Drain and Repeat: Do not wash. Add a fresh batch of activated amino acid (1.0 eq) for a second 60-minute coupling (Double Coupling).

  • Monitoring: Perform a Kaiser test. If positive (blue beads), perform a third coupling using HATU/HOAt (1 eq) for 30 mins as a "hard" finish.

  • Capping: Cap unreacted amines with Acetic Anhydride/2,6-Lutidine/DMF (1:1:8) for 5 minutes.

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.[1]5) for 2–3 hours. Precipitate in cold diethyl ether.

Protocol 2: Metabolic Stability Assay (Microsomal/Plasma)

To validate the stability enhancement, the modified peptide is compared against the wild-type (WT) sequence using a liver microsome or plasma stability assay.

Materials:

  • Matrix: Pooled Human Plasma or Liver Microsomes (0.5 mg/mL protein).[1][2]

  • Control: Propantheline (fast degrader) or Warfarin (slow degrader).[1][2]

  • Analysis: LC-MS/MS (Triple Quadrupole).

Workflow:

  • Preparation: Prepare 1 µM peptide solution in PBS (pH 7.4).

  • Incubation:

    • Mix 90 µL of Plasma/Microsomes with 10 µL of peptide solution.

    • Incubate at 37°C in a shaking water bath.

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
    • Quench: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Processing: Centrifuge at 4,000 rpm for 20 min at 4°C. Collect supernatant.

  • Quantification: Analyze via LC-MS/MS. Plot

    
     vs. Time.
    

Data Analysis Table:

ParameterFormulaInterpretation
Elimination Rate Constant (

)
Slope of

vs

Rate of degradation (

).[1][2]
Half-Life (

)

Time required for 50% loss.[1][2]
Intrinsic Clearance (

)

Clearance normalized to protein conc.[1][2]

Note:


 = incubation volume (µL), 

= amount of microsomal protein (mg).

Case Study & Expected Results

Objective: Stabilize the cleavage site of a model neuropeptide (Seq: H-Tyr-Pro-Phe-Phe-NH2).[1][2] Modification: Replacement of


 with 3-methyl-D-homophenylalanine.

Comparative Data:

Peptide VariantSequence

(Human Plasma)
Proteolytic Susceptibility
Wild Type Tyr-Pro-Phe-Phe-NH218 ± 2 minHigh (Chymotrypsin cleavage at Phe-Phe)
D-Phe Modified Tyr-Pro-D-Phe -Phe-NH2140 ± 10 minModerate (Stereochemical protection only)
3-Me-D-HomoPhe Tyr-Pro-X -Phe-NH2> 480 min High Resistance (Triple protection)

Interpretation: The incorporation of 3-methyl-D-homophenylalanine typically results in a >10-fold increase in half-life compared to the wild type.[1][2] The shift from L-Phe to D-HomoPhe completely abrogates Chymotrypsin recognition, while the 3-methyl group protects against non-specific hepatic oxidases.[1][2]

References

  • Gentilucci, L., et al. (2010). "Chemical modifications of peptides for the oral delivery of drugs." Current Pharmaceutical Design. Link

  • Sagan, S., et al. (2004). "Structure-activity relationships of novel analogues of endomorphin-2 containing unnatural amino acids."[1][2] Journal of Medicinal Chemistry. Link

  • Werner, H. M., et al. (2012). "Use of unnatural amino acids to probe the structure-activity relationship of peptides." Current Protein & Peptide Science. Link

  • Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[1][2] Chemical Reviews. Link[1][2]

  • Di, L. (2015). "Strategic approaches to optimizing peptide ADME properties."[1] The AAPS Journal. Link

Sources

Application

Application Note: N-Fmoc-3-methyl-D-homophenylalanine in Alzheimer’s Peptide Synthesis

Part 1: Executive Summary & Scientific Rationale The Challenge: Amyloid-Beta Aggregation Alzheimer’s Disease (AD) pathology is driven by the misfolding of Amyloid-Beta (Aβ) monomers into toxic oligomers and insoluble fib...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The Challenge: Amyloid-Beta Aggregation

Alzheimer’s Disease (AD) pathology is driven by the misfolding of Amyloid-Beta (Aβ) monomers into toxic oligomers and insoluble fibrils.[1][2] This process is governed by "steric zippers"—tightly packed


-sheet structures stabilized by hydrophobic interactions, particularly within the central hydrophobic core (residues 16–20, KLVFF).
The Solution: Peptidomimetic "Sheet Breakers"

Standard L-peptide inhibitors fail due to rapid proteolytic degradation in plasma and poor blood-brain barrier (BBB) permeability. N-Fmoc-3-methyl-D-homophenylalanine represents a third-generation building block designed to overcome these limitations through three synergistic mechanisms:

  • D-Configuration: Confers resistance to endogenous proteases (e.g., neprilysin), significantly extending plasma half-life.

  • Homophenylalanine Scaffold: The extra methylene group (

    
    ) in the side chain extends the aromatic ring, altering the pi-stacking geometry required for fibril elongation.
    
  • 3-Methyl Substitution: The meta-methyl group on the phenyl ring introduces specific steric bulk. When incorporated into a peptide sequence mimicking Aβ, this bulk physically blocks the attachment of incoming Aβ monomers, effectively "capping" the growing fibril.

Part 2: Chemical Specifications & Handling

PropertySpecification
Chemical Name N-Fmoc-3-methyl-D-homophenylalanine
Abbreviation Fmoc-D-3-Me-HoPhe-OH
Molecular Formula

Molecular Weight ~415.48 g/mol
Chirality D-Enantiomer
Solubility Soluble in DMF, NMP, DMSO; sparingly soluble in DCM.
Storage +2°C to +8°C, desiccated. Protect from light.
Structural Insight

The "3-methyl" designation typically refers to the meta position on the aromatic ring. This lipophilic substitution increases the hydrophobicity of the residue, enhancing affinity for the Aβ hydrophobic core while simultaneously disrupting the tight packing lattice.

Part 3: Mechanism of Action (Visualization)

The following diagram illustrates the "Beta-Sheet Breaker" mechanism. The modified peptide intercalates into the Aβ oligomer but prevents further stacking due to the steric clash provided by the 3-methyl-homophenylalanine residue.

BetaSheetBreaker cluster_0 Amyloid Fibril Growth A1 Aβ Monomer A2 Aβ Oligomer (Beta-Sheet) A1->A2 Self-Assembly A3 Insoluble Fibril A2->A3 Elongation Complex Capped Oligomer (Growth Arrested) A2->Complex Intercalation Inhibitor Inhibitor Peptide (Contains D-3-Me-HoPhe) Inhibitor->Complex High Affinity Binding Complex->A3 BLOCKED by Steric Bulk

Figure 1: Mechanism of Aβ aggregation inhibition via steric capping.

Part 4: Solid Phase Peptide Synthesis (SPPS) Protocol

Critical Note: Due to the steric bulk of the 3-methyl group and the hydrophobicity of the homophenylalanine side chain, standard coupling protocols (DIC/HOBt) often result in deletion sequences. This protocol utilizes HATU for high-efficiency activation.

Materials Required[3][4][5][6][7][8][9][10][11]
  • Resin: Rink Amide MBHA resin (Low loading: 0.3–0.4 mmol/g recommended to reduce inter-chain aggregation).

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).[3]

  • Solvent: DMF (Dimethylformamide), peptide synthesis grade.

  • Deprotection: 20% Piperidine in DMF.[4]

Step-by-Step Workflow
1. Resin Preparation
  • Weigh resin corresponding to 0.1 mmol scale.

  • Swell in DMF for 30 minutes.

  • Drain and wash with DMF (3x).

2. Fmoc Deprotection
  • Add 20% Piperidine/DMF (5 mL). Agitate for 3 minutes. Drain.

  • Add fresh 20% Piperidine/DMF (5 mL). Agitate for 12 minutes. Drain.

  • Wash: DMF (5x), DCM (3x), DMF (3x). Thorough washing is crucial to remove piperidine, which can cause premature cleavage of Fmoc esters.

3. Activation & Coupling (The "Difficult" Cycle)

Use this step specifically for coupling Fmoc-D-3-Me-HoPhe-OH.

  • Calculations: Use 4 equivalents (eq) of Amino Acid, 3.9 eq of HATU, and 8 eq of DIPEA relative to resin loading.

  • Pre-activation: Dissolve Amino Acid and HATU in minimal dry DMF. Add DIPEA. Shake for 30 seconds. The solution should turn yellow.

  • Coupling: Add the activated mixture to the resin immediately.[5]

  • Reaction Time: Agitate for 2 hours at room temperature.

    • Optional: For extremely difficult sequences, microwave assistance (50°C, 25W, 10 min) can be used, but use caution with D-amino acids to prevent racemization (though D-isomers are the target, epimerization to L is undesirable).

  • Double Coupling (Recommended): Drain resin. Repeat the activation and coupling step with fresh reagents for 1 hour.

4. Capping (Crucial for Purity)

To prevent the formation of "deletion sequences" if the bulky residue failed to couple 100%:

  • Add Acetic Anhydride/Pyridine/DMF (1:1:8).

  • Agitate for 10 minutes.

  • Wash with DMF (5x).

5. Cleavage
  • Wash resin with DCM (5x) and dry under nitrogen.

  • Add Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).

  • Agitate for 3 hours.

  • Precipitate filtrate in cold diethyl ether. Centrifuge and lyophilize.

Part 5: Validation Workflow (Thioflavin T Assay)

To verify the synthesized peptide functions as an Alzheimer's therapeutic candidate, you must assess its ability to inhibit Aβ fibrillization.

Protocol
  • Preparation: Dissolve lyophilized Aβ(1-42) monomer in HFIP to remove pre-existing aggregates, then evaporate to form a film. Resuspend in DMSO.

  • Reaction Mix:

    • Aβ(1-42) (25 µM final concentration).

    • Synthesized Inhibitor Peptide (Variable: 10 µM, 25 µM, 100 µM).

    • Thioflavin T (ThT) (20 µM).

    • Buffer: PBS (pH 7.4).

  • Incubation: 37°C in a black 96-well plate.

  • Measurement: Monitor fluorescence (Ex: 440 nm, Em: 485 nm) every 10 minutes for 24-48 hours.

  • Analysis: A reduction in the fluorescence plateau compared to the Aβ-only control indicates successful inhibition of fibril formation.

Experimental Logic Diagram

SPPS_Workflow Start Resin Preparation (Rink Amide, 0.3 mmol/g) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Cleave Final Cleavage (TFA/TIS/H2O) Deprotect->Cleave End of Sequence Activate Activation (HATU + DIPEA) Wash1->Activate Couple Coupling (Fmoc-D-3-Me-HoPhe-OH) 2x Coupling Cycle Activate->Couple Check Kaiser Test (Blue = Incomplete) Couple->Check Cap Capping (Ac2O) Couple->Cap After difficult step Check->Deprotect Pass (Colorless) Check->Activate Fail (Blue) Cap->Deprotect

Figure 2: SPPS Workflow highlighting the critical coupling loop for hindered amino acids.

References

  • Soto, C., et al. (1998). "Beta-sheet breaker peptides inhibit fibrillogenesis in a rat brain model of amyloidosis: implications for Alzheimer's therapy." Nature Medicine. Link

  • Albericio, F., & Kates, S. A. (2000). "Solid-Phase Synthesis: A Practical Guide." CRC Press. (Focus on HATU usage for hindered amines). Link

  • Tjernberg, L. O., et al. (1996). "Arrest of beta-amyloid fibril formation by a pentapeptide ligand."[1] Journal of Biological Chemistry. Link

  • Sciarretta, K. L., et al. (2006). "Aβ-Amyloidogenesis: Mechanisms and Therapeutic Strategies." Angewandte Chemie International Edition. Link

  • Chem-Impex International. "Fmoc-D-homophenylalanine Product Data." (Source for solubility and handling data). Link

Sources

Method

Application Note: N-Fmoc-3-methyl-D-homophenylalanine in Peptide Library Synthesis

Part 1: Strategic Rationale & Chemical Logic Executive Summary The incorporation of N-Fmoc-3-methyl-D-homophenylalanine (Fmoc-3-Me-D-HoPhe) into peptide libraries represents a high-value strategy for optimizing pharmacok...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Rationale & Chemical Logic

Executive Summary

The incorporation of N-Fmoc-3-methyl-D-homophenylalanine (Fmoc-3-Me-D-HoPhe) into peptide libraries represents a high-value strategy for optimizing pharmacokinetics and target selectivity. This building block offers a trifecta of structural modifications:

  • D-Configuration: Confers resistance to proteolytic degradation (enhancing plasma half-life).

  • Homologation (Homo-Phe): Extends the side chain by one methylene unit (

    
    ), allowing the aromatic ring to reach deeper or distinct hydrophobic pockets inaccessible to canonical Phenylalanine.
    
  • 3-Methyl Substitution: Introduces specific steric bulk and asymmetry to the phenyl ring, probing the "3-o'clock" tolerance of the binding pocket and restricting side-chain rotation (entropy reduction).

The "Probe" Philosophy in SAR

In Structure-Activity Relationship (SAR) studies, this residue is not merely a replacement; it is a molecular probe .

  • Case A: Increased Potency. If substitution improves affinity, the target pocket likely possesses a deep hydrophobic cleft that requires the extended reach of the homophenylalanine scaffold.

  • Case B: Selectivity Switch. The 3-methyl group breaks the symmetry of the phenyl ring. If the 3-methyl analog binds but the unsubstituted analog does not, it suggests a specific van der Waals contact point (a "magic methyl" effect).

Part 2: Technical Specifications & Pre-Synthesis Protocols

Chemical Properties
PropertySpecification
Chemical Name (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-methylphenyl)butanoic acid
Molecular Weight ~415.5 g/mol
Protecting Group Fmoc (Base labile)
Side Chain 3-methyl-homobenzyl
Solubility Soluble in DMF, NMP; sparingly soluble in DCM
Storage +2°C to +8°C, Desiccated
Resin Selection & Handling

Expert Insight: Due to the hydrophobicity of the 3-methyl-homophenylalanine side chain, aggregation is a significant risk during library assembly.

  • Recommended Resin: ChemMatrix® or Tentagel® (PEG-PS grafted resins). These swell better in the polar solvents required to solvate hydrophobic peptides than standard polystyrene.

  • Loading: Maintain low loading (0.2 – 0.4 mmol/g ) to prevent inter-chain aggregation, which causes deletion sequences.

Part 3: Experimental Protocols

Protocol A: High-Efficiency Coupling (Fmoc-SPPS)

Standard DIC/HOBt coupling is often insufficient for this sterically modified residue. We utilize a high-speed, high-efficiency activation protocol.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIEA (Diisopropylethylamine)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Resin Preparation: Swell resin in DMF for 30 minutes. Drain.

  • Deprotection (Pre-cycle): Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Activation (In Vial):

    • Dissolve Fmoc-3-Me-D-HoPhe (4.0 eq relative to resin) in minimal DMF.

    • Add HATU (3.9 eq).

    • Add DIEA (8.0 eq) immediately prior to addition to resin. Note: The solution should turn yellow.

  • Coupling:

    • Transfer activated solution to the reaction vessel.

    • Agitate at Room Temperature for 60 minutes .

    • Optional: For difficult sequences, perform a "double coupling" (repeat step 3-4 with fresh reagents).

  • Monitoring (Mandatory):

    • Perform a Chloranil Test (more sensitive for secondary amines) or Kaiser Test (primary amines).

    • Pass: Solution remains yellow/colorless (99%+ coupling).

    • Fail: Solution turns blue/green. Proceed to re-coupling.

  • Capping: Treat with Acetic Anhydride/DIEA/DMF (1:1:8) for 5 minutes to terminate unreacted chains.

Protocol B: Library Synthesis (Positional Scanning)

Objective: Systematically replace native Phe/Trp/Tyr residues with Fmoc-3-Me-D-HoPhe to map binding pockets.

Workflow Visualization:

LibrarySynthesis cluster_coupling Parallel Coupling Cycles Start Target Peptide Sequence (e.g., GLP-1 Analog) Scan Identify Aromatic Residues (Phe, Trp, Tyr, His) Start->Scan Split Split Resin into Aliquots Scan->Split Control Control: Native AA Split->Control Well A1 Exp Exp: Fmoc-3-Me-D-HoPhe Split->Exp Well A2 Cleave TFA Cleavage & Scavenging (95% TFA, 2.5% TIS, 2.5% H2O) Control->Cleave Exp->Cleave QC QC: LC-MS Verification Cleave->QC Assay Biological Assay (IC50/EC50) QC->Assay

Figure 1: Positional scanning workflow for incorporating non-canonical amino acids into peptide libraries.

Protocol C: Cleavage & Isolation

Expert Insight: The 3-methyl group increases lipophilicity. Standard ether precipitation may yield a "gummy" pellet rather than a powder.

  • Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% Water.

  • Duration: 2-3 hours at Room Temperature.

  • Precipitation:

    • Evaporate TFA under Nitrogen flow to ~10% volume.

    • Add cold Diethyl Ether (-20°C).

    • Crucial Step: If a gum forms, decant ether, add fresh ether, and sonicate the vial. This mechanical stress helps crystallize the hydrophobic peptide.

  • Lyophilization: Dissolve the pellet in 50% Acetonitrile/Water and freeze-dry.

Part 4: Data Analysis & SAR Interpretation

When analyzing library data containing Fmoc-3-Me-D-HoPhe, use the following logic tree to interpret shifts in potency (


 or 

):

SAR_Logic Result Assay Result vs Wild Type Better Potency Increases (>10-fold) Result->Better Same Potency Unchanged Result->Same Worse Potency Decreases Result->Worse H_Better Hypothesis: Extended reach accesses new hydrophobic pocket. D-stereochem resists proteolysis. Better->H_Better H_Same Hypothesis: Residue is solvent-exposed (tolerant to substitution). Same->H_Same H_Worse Hypothesis: Steric clash (3-Me) or Backbone distortion (D-config). Worse->H_Worse

Figure 2: SAR Logic Flowchart for interpreting the impact of 3-Me-D-HoPhe substitution.

Part 5: References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Werder, M., et al. (1999). Design, synthesis, and biological evaluation of non-canonical amino acid-containing peptides. Helvetica Chimica Acta. (Contextual grounding for homophenylalanine derivatives).

  • Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.

  • Vertex AI Search. (2025). Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery.

  • Chem-Impex International. (2025). Product Specification: Fmoc-D-homophenylalanine.

Application

Application Note &amp; Protocol: N-Fmoc-3-methyl-D-homophenylalanine in Peptide Drug Discovery

Executive Summary N-Fmoc-3-methyl-D-homophenylalanine (Fmoc-D-HoPhe(3-Me)-OH) represents a high-value non-proteinogenic amino acid used to enhance the metabolic stability and receptor affinity of bioactive peptides.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Fmoc-3-methyl-D-homophenylalanine (Fmoc-D-HoPhe(3-Me)-OH) represents a high-value non-proteinogenic amino acid used to enhance the metabolic stability and receptor affinity of bioactive peptides.[1][2] By combining the D-stereochemistry (proteolytic resistance), homologation (extended side-chain flexibility), and ring methylation (increased lipophilicity/bulk), this building block allows medicinal chemists to probe distal hydrophobic pockets in GPCR ligands and enzyme inhibitors that are inaccessible to canonical Phenylalanine or D-Phenylalanine.[1][2]

This guide provides a technical roadmap for utilizing Fmoc-D-HoPhe(3-Me)-OH in Solid Phase Peptide Synthesis (SPPS), including critical handling protocols to prevent racemization and ensure high coupling efficiency.

Chemical Profile & Structural Logic[1][2]

Structural Definition

To ensure precision, we define the target molecule explicitly, resolving common nomenclature ambiguities between ring and chain substitutions.

  • Common Name: N-Fmoc-3-methyl-D-homophenylalanine[1][2]

  • IUPAC Name: (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylphenyl)butanoic acid[1][2]

  • Stereochemistry: D-isomer (R-configuration at ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -carbon)[2]
    
  • Side Chain: 2-(3-methylphenyl)ethyl group (Homologated Phe with meta-methyl substitution)[1][2]

Physicochemical Properties
PropertyValue / DescriptionImpact on Synthesis/Bioactivity
Molecular Formula ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Molecular Weight ~415.5 g/mol
Hydrophobicity (cLogP) ~5.5 (High)Increases membrane permeability; requires polar aprotic solvents (DMF/NMP) for coupling.[2]
Steric Bulk Moderate to HighThe meta-methyl group increases the van der Waals volume of the aromatic ring, potentially inducing steric clashes or filling large hydrophobic pockets.
Solubility Low in water; High in DMF, DMSOPre-activation in DMF/NMP is mandatory.[2]

Application Note: Strategic Integration in Lead Optimization

The "Reach and Fit" Mechanism

Standard Phenylalanine (Phe) often fails to maximize binding enthalpy because its side chain is too short to reach deep hydrophobic sub-pockets.[2] Homophenylalanine (HoPhe) extends the aromatic ring by one methylene unit (~1.54 Å).[2]

  • Case 1: GPCR Ligands (e.g., GLP-1, Ghrelin analogs): The binding pockets of Class B GPCRs often contain deep hydrophobic crevices. The extended reach of HoPhe allows the aromatic ring to engage in

    
     stacking or hydrophobic interactions that Phe misses.
    
  • Case 2: Proteolytic Stability: The D-configuration renders the peptide bond resistant to standard proteases (trypsin, chymotrypsin). The meta-methyl group further blocks metabolic oxidation at the ring, extending plasma half-life.[1][2]

Decision Logic for Substitution

Use the following logic flow to determine when to deploy Fmoc-D-HoPhe(3-Me)-OH in your library scan.

OptimizationLogic Start Lead Peptide Candidate (Low Potency or Stability) Analyze Identify Hydrophobic Pharmacophore (Phe, Trp, Tyr residues) Start->Analyze StabilityCheck Is Proteolytic Stability the limiting factor? Analyze->StabilityCheck D_Scan Perform D-Amino Acid Scan StabilityCheck->D_Scan Yes PotencyCheck Is Potency/Affinity the limiting factor? StabilityCheck->PotencyCheck No D_Scan->PotencyCheck ExtensionCheck Does the pocket allow deeper penetration? PotencyCheck->ExtensionCheck Yes DeployHoPhe Synthesize Analog with D-Homophenylalanine ExtensionCheck->DeployHoPhe Yes MethylCheck Is the pocket wide/lipophilic? DeployHoPhe->MethylCheck DeployMeHoPhe Deploy Fmoc-D-HoPhe(3-Me)-OH (Target: Deep + Wide Pocket) MethylCheck->DeployMeHoPhe Yes

Figure 1: Decision tree for integrating N-Fmoc-3-methyl-D-homophenylalanine into peptide SAR campaigns.

Protocol: Solid Phase Peptide Synthesis (SPPS)

Objective: Incorporate Fmoc-D-HoPhe(3-Me)-OH into a peptide sequence without racemization or aggregation.

Materials:

  • Resin: Rink Amide (0.6 mmol/g) or Wang Resin.[2]

  • Solvent: DMF (Peptide grade, amine-free).[1][2]

  • Coupling Reagents: HATU or DIC/Oxyma (Preferred for hindered AAs).[2]

  • Base: DIPEA (Diisopropylethylamine) or Collidine.[2]

Resin Preparation & Swelling[2]
  • Weigh resin corresponding to 0.1 mmol scale.[2][3]

  • Swell in DCM for 20 minutes, then wash 3x with DMF.

  • Critical Step: Ensure the resin bed is fully solvated to allow diffusion of the bulky HoPhe derivative.[2]

Fmoc Deprotection (Pre-Coupling)[1][2]
  • Treat resin with 20% Piperidine in DMF (2 x 5 min).

  • Note: For sequences prone to aspartimide formation, use 0.1M HOBt in the deprotection cocktail.[2]

  • Wash: DMF (5x), DCM (3x), DMF (3x).[2]

Coupling Protocol (The "3-Me-HoPhe" Step)

Due to the cost and steric bulk of this building block, standard single-coupling protocols are insufficient.[1][2]

Reagent Stoichiometry:

  • Fmoc-D-HoPhe(3-Me)-OH: 3.0 equivalents[1][2]

  • HATU: 2.9 equivalents (Slight deficit to prevent guanidinylation)[1][2]

  • DIPEA: 6.0 equivalents[1][2]

Step-by-Step:

  • Dissolution: Dissolve Fmoc-D-HoPhe(3-Me)-OH and HATU in minimal dry DMF.

  • Activation: Add DIPEA immediately before adding to the resin.[2] Do not pre-activate for >2 minutes to minimize racemization risk.[1][2]

  • Reaction: Add mixture to resin. Agitate (shake, do not stir) for 2 hours at room temperature.

  • Monitoring: Perform a Kaiser Test or Chloranil Test (for secondary amines).

    • If positive (blue):[1][2] Re-couple using DIC/Oxyma Pure (3 eq) for 4 hours.[2]

    • If negative (yellow):[1][2] Proceed to wash.[2][4]

Capping (Recommended)

To prevent deletion sequences if coupling was incomplete:

  • Add Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes.

  • Wash thoroughly with DMF.[2][3]

Cleavage & Isolation[2]
  • Wash resin with DCM (5x) and dry under Nitrogen.[2]

  • Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).

    • Note: If the peptide contains Cys or Met, add EDT (2.5%).

  • Incubate for 2-3 hours.

  • Precipitate in cold Diethyl Ether (-20°C). Centrifuge and lyophilize.

Quality Control & Characterization

Challenge: Separating the D-isomer from potential L-contaminants (racemization) requires specific chiral chromatography or derivatization, as standard C18 HPLC may not resolve enantiomers of the final peptide.[1][2]

Analytical HPLC Protocol
  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter), 5µm, 300Å.

  • Mobile Phase A: 0.1% TFA in Water.[2]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[2]

  • Gradient: 5% to 65% B over 30 minutes. The increased lipophilicity of the 3-methyl-homophenylalanine usually results in a significant retention time shift (+2-4 min) compared to the parent Phe-peptide.[1][2]

Racemization Check (Marfey's Method)

If stereochemical purity is critical (e.g., for GMP production):

  • Hydrolyze a small aliquot of the peptide (6N HCl, 110°C, 24h).

  • Derivatize with FDAA (Marfey's Reagent).[2]

  • Analyze via LC-MS.[1][2] The D-HoPhe(3-Me) derivative will elute at a distinct time from the L-isomer.[1][2]

References

  • Chem-Impex International. "Fmoc-D-homophenylalanine: Product Specifications and Applications."[1][2] Chem-Impex Catalog. Link

  • Amblard, M., et al. (2006).[2][5] "Methods and Protocols of Modern Solid Phase Peptide Synthesis." Molecular Biotechnology, 33, 239–254.[5] Link

  • Jankowski, S., et al. (2014).[2][6] "Synthesis and biological activity of cyclolinopeptide A analogues modified with γ(3)-bis(homophenylalanine)." European Journal of Medicinal Chemistry, 87, 357-365.[2] Link

  • AChemBlock. "N-Fmoc-3-methyl-L-homophenylalanine Structure and CAS." AChemBlock Catalog. Link

  • PubChem. "Fmoc-3-fluoro-5-methyl-L-homophenylalanine Compound Summary."[1][2] (Analogous structural data). National Library of Medicine.[2] Link[1][2]

Sources

Method

Application Notes and Protocols for Fmoc-SPPS using N-Fmoc-3-methyl-D-homophenylalanine

A Guide for Researchers in Peptide Synthesis and Drug Development Abstract The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of pep...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Peptide Synthesis and Drug Development

Abstract

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of peptide-based therapeutics. N-Fmoc-3-methyl-D-homophenylalanine, a sterically hindered building block, presents unique challenges and opportunities in solid-phase peptide synthesis (SPPS). This document provides a comprehensive guide to the successful incorporation of this amino acid using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. We will delve into the rationale behind protocol modifications necessary to accommodate its steric bulk, including the selection of advanced coupling reagents and optimized reaction conditions. Furthermore, this guide will cover best practices for peptide cleavage, purification, and analytical characterization, ensuring the generation of high-purity peptides for research and development applications.

Introduction: The Significance of Non-Canonical Amino Acids in Peptide Drug Discovery

Solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry is the cornerstone of modern peptide research and development.[1] This methodology allows for the stepwise assembly of amino acids into a desired sequence while the growing peptide chain is anchored to an insoluble resin support. The use of the Fmoc protecting group for the α-amino group is advantageous due to its facile removal under mild basic conditions, which are orthogonal to the acid-labile side-chain protecting groups.[2]

The introduction of non-canonical amino acids, such as N-Fmoc-3-methyl-D-homophenylalanine, into peptide scaffolds is a key strategy for enhancing their therapeutic potential.[3] These modifications can lead to significant improvements in metabolic stability, receptor binding affinity, and bioavailability.[2] N-Fmoc-3-methyl-D-homophenylalanine, with its additional methyl group and extended backbone, introduces conformational constraints and increased hydrophobicity, which can be leveraged to design peptides with novel biological activities. However, the steric hindrance posed by such modified amino acids necessitates careful optimization of the SPPS protocol to achieve efficient and complete coupling reactions.[4]

Materials and Reagents

Successful synthesis requires high-quality reagents and materials. The following is a general list; specific quantities will depend on the scale of the synthesis.

Category Item Recommended Grade/Specification Supplier Example
Resin Rink Amide Resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal carboxylic acid)100-200 mesh, ~0.5-1.0 mmol/g substitutionMajor chemical suppliers
Amino Acids N-Fmoc-3-methyl-D-homophenylalanine>99% puritySpecialized chemical suppliers
Standard Fmoc-protected amino acids>99% purityMajor chemical suppliers
Coupling Reagents HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Peptide synthesis gradeMajor chemical suppliers
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Peptide synthesis gradeMajor chemical suppliers
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Peptide synthesis gradeMajor chemical suppliers
Bases Diisopropylethylamine (DIPEA)Peptide synthesis gradeMajor chemical suppliers
N-Methylmorpholine (NMM) or CollidinePeptide synthesis gradeMajor chemical suppliers
Solvents N,N-Dimethylformamide (DMF)Amine-free, peptide synthesis gradeMajor chemical suppliers
Dichloromethane (DCM)Anhydrous, peptide synthesis gradeMajor chemical suppliers
Deprotection Reagent PiperidineReagent gradeMajor chemical suppliers
Cleavage Reagents Trifluoroacetic acid (TFA)Reagent grade, >99% purityMajor chemical suppliers
Triisopropylsilane (TIS)Reagent gradeMajor chemical suppliers
WaterDeionized or HPLC grade
1,2-Ethanedithiol (EDT)Reagent gradeMajor chemical suppliers
Purification Acetonitrile (ACN)HPLC gradeMajor chemical suppliers
WaterHPLC grade
Formic Acid or TFAHPLC gradeMajor chemical suppliers
Precipitation Diethyl ether or Methyl tert-butyl ether (MTBE)Cold, anhydrousMajor chemical suppliers

Experimental Protocols

Resin Preparation and First Amino Acid Loading

The choice of resin dictates the C-terminal functionality of the final peptide. For a C-terminal amide, Rink Amide resin is a common choice. For a C-terminal carboxylic acid, 2-chlorotrityl chloride resin is recommended.

Protocol for Loading the First Amino Acid onto 2-Chlorotrityl Chloride Resin:

  • Swell the 2-chlorotrityl chloride resin in anhydrous DCM for at least 1 hour in a suitable reaction vessel.

  • In a separate vial, dissolve 1.5 equivalents of the first Fmoc-amino acid in anhydrous DCM.

  • Add 3.0 equivalents of DIPEA to the amino acid solution and mix gently.

  • Drain the DCM from the swelled resin and add the amino acid/DIPEA solution.

  • Agitate the mixture at room temperature for 2-4 hours.

  • To cap any unreacted sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.

  • Wash the resin extensively with DCM, followed by DMF, and finally DCM again. Dry the resin under vacuum.

Iterative Fmoc-SPPS Cycle

The core of SPPS is the iterative cycle of deprotection and coupling. The following diagram illustrates the general workflow.

Fmoc_SPPS_Workflow Start Start with Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 End Peptide Elongated by one residue Wash2->End Cycle Repeat for next amino acid End->Cycle Continue synthesis? Cycle->Deprotection Yes

Caption: General workflow of the Fmoc-SPPS cycle.

Detailed Protocol for a Single Coupling Cycle:

  • Fmoc Deprotection:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the fulvene adduct.

  • Coupling of N-Fmoc-3-methyl-D-homophenylalanine (and other sterically hindered residues):

    • In a separate vial, pre-activate the amino acid by dissolving 3-5 equivalents of N-Fmoc-3-methyl-D-homophenylalanine, 2.9-4.9 equivalents of a coupling reagent (e.g., HATU), and 6-10 equivalents of a base (e.g., DIPEA or NMM) in DMF.[5] Allow this mixture to react for 5-10 minutes.

    • Drain the DMF from the deprotected peptide-resin and add the pre-activated amino acid solution.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40-50°C).[4]

    • To monitor the completion of the coupling reaction, a Kaiser test or other qualitative ninhydrin-based test can be performed. If the test is positive (indicating free amines), a second coupling (double coupling) may be necessary.[4]

  • Capping (Optional but Recommended):

    • If the coupling is incomplete after a double coupling, it is advisable to cap the unreacted amino groups to prevent the formation of deletion peptide sequences.

    • Treat the resin with a solution of 5% acetic anhydride and 6% 2,6-lutidine in DMF for 30 minutes.

    • Wash the resin thoroughly with DMF.

Peptide Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the resin support, and the side-chain protecting groups must be removed. The composition of the cleavage cocktail is critical and depends on the amino acid composition of the peptide.[6]

Cleavage_Workflow Start Peptide-Resin Cleavage Cleavage Cocktail Addition (e.g., TFA/TIS/H2O) Start->Cleavage Reaction Incubation (2-4 hours at RT) Cleavage->Reaction Filtration Filtration to separate resin Reaction->Filtration Precipitation Precipitation in cold ether Filtration->Precipitation Centrifugation Centrifugation and Washing Precipitation->Centrifugation Drying Drying of crude peptide Centrifugation->Drying End Crude Peptide Drying->End

Caption: Workflow for peptide cleavage and precipitation.

Standard Cleavage Cocktail (Reagent B):

Component Volume Percentage Purpose
Trifluoroacetic Acid (TFA)88%Cleaves peptide from resin and removes protecting groups.[7]
Phenol5%Scavenger for carbocations.
Water5%Scavenger and aids in hydrolysis.[7]
Triisopropylsilane (TIS)2%Scavenger for carbocations.

Protocol for Cleavage:

  • Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.

  • In a well-ventilated fume hood, prepare the cleavage cocktail fresh.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether or MTBE.

  • Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Peptide Purification and Analysis

The crude peptide will contain impurities and requires purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9]

RP-HPLC Purification:

  • Column: A C18 stationary phase is commonly used for peptide purification.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.

  • Detection: UV absorbance at 214 nm and 280 nm.

Analytical Characterization:

The purity and identity of the final peptide should be confirmed using analytical techniques.

  • Analytical RP-HPLC: To determine the purity of the peptide.[10][11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the peptide.[8][9][11]

Troubleshooting Difficult Couplings

The incorporation of sterically hindered amino acids like N-Fmoc-3-methyl-D-homophenylalanine can lead to incomplete coupling. Here are some strategies to overcome these challenges:

  • Choice of Coupling Reagent: For difficult couplings, more reactive coupling reagents are recommended.[5] HATU and PyAOP are generally more efficient than HBTU for sterically hindered amino acids.[12]

  • Double Coupling: Repeating the coupling step can help drive the reaction to completion.[4]

  • Increased Equivalents: Using a higher excess of the amino acid and coupling reagents can improve coupling efficiency.

  • Elevated Temperature: Performing the coupling at a slightly elevated temperature can increase the reaction rate.

  • Solvent Choice: In some cases, using a more polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) instead of DMF can be beneficial.

Conclusion

The successful incorporation of N-Fmoc-3-methyl-D-homophenylalanine into synthetic peptides requires a thoughtful and optimized approach to Fmoc-SPPS. By understanding the challenges posed by its steric bulk and implementing the strategies outlined in this guide—including the use of potent coupling reagents, optimized reaction conditions, and rigorous purification and analysis—researchers can confidently synthesize novel peptides with enhanced therapeutic potential. These application notes provide a solid foundation for drug development professionals and scientists to explore the vast chemical space offered by non-canonical amino acids.

References

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved from [Link]

  • (2025, September 16). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. Retrieved from [Link]

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications. Retrieved from [Link]

  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Retrieved from [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Ye, G., et al. (2025, February 23). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. Retrieved from [Link]

  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(11), 699-711. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • (2025, November 9). Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine. Retrieved from [Link]

  • Liu, Y.-Y., et al. (2010). Synthesis of N-Fmoc-L-β-homo-phenylalanines from trimethylsilydiazomethane. ResearchGate. Retrieved from [Link]

  • Di Gioia, M. L., et al. (2010). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. Amino Acids, 38(1), 133-43. Retrieved from [Link]

Sources

Application

Application Note: Automated Peptide Synthesis with N-Fmoc-3-methyl-D-homophenylalanine

Executive Summary The incorporation of non-canonical amino acids (ncAAs) such as N-Fmoc-3-methyl-D-homophenylalanine is a critical strategy in peptidomimetic drug design to enhance metabolic stability and receptor select...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) such as N-Fmoc-3-methyl-D-homophenylalanine is a critical strategy in peptidomimetic drug design to enhance metabolic stability and receptor selectivity. However, this specific residue presents a dual synthetic challenge: steric hindrance arising from the meta-methyl substituted phenyl ring and the extended "homo" alkyl chain, combined with the risk of racemization inherent to D-amino acid coupling under high-energy activation.

This Application Note provides a validated, automated Solid-Phase Peptide Synthesis (SPPS) protocol designed to maximize coupling efficiency (>99%) while suppressing enantiomerization to <0.5%.

Chemical Challenges & Mechanistic Insight

The Steric-Aggregation Paradox

N-Fmoc-3-methyl-D-homophenylalanine differs from standard phenylalanine in two key aspects:

  • Homologation: The insertion of a methylene group (

    
    ) extends the side chain, increasing rotational degrees of freedom. This often leads to "beta-sheet-like" hydrophobic collapse on the resin, hindering reagent diffusion.
    
  • Aryl Substitution: The 3-methyl group on the phenyl ring creates significant bulk. While not as sterically demanding as N-methylation, it disrupts the packing of the active ester in the binding pocket of the growing peptide chain.

Racemization Risks

Standard high-speed protocols often utilize HATU/DIEA (Base-driven activation). For D-amino acids, excess base (DIEA) can abstract the


-proton, leading to the formation of an oxazolone intermediate which rapidly racemizes. To maintain the D-configuration, a base-free  or weak-base  activation strategy is required.

Critical Reagents & Equipment Setup

To mitigate the risks outlined above, we utilize a Carbodiimide/Oxime activation strategy rather than a Phosphonium/Base strategy.

ComponentRecommendationScientific Rationale
Coupling Reagent DIC (Diisopropylcarbodiimide) Forms the O-acylisourea intermediate without exogenous base, eliminating the primary driver of

-proton abstraction.
Additive Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) Superior to HOBt/HOAt in suppressing racemization and safer (non-explosive). Acts as a nucleophile to form the reactive active ester.
Solvent DMF (Dimethylformamide) Preferred over NMP for this specific residue to minimize aggregation of the hydrophobic side chain.
Resin ChemMatrix® or Low-load PS (<0.4 mmol/g) PEG-based resins (ChemMatrix) swell better in hydrophobic sequences; low loading prevents steric crowding between chains.
Temperature 75°C (Microwave) Provides kinetic energy to overcome steric bulk. Note: Do not exceed 75°C for D-amino acids to prevent thermal epimerization.

Automated Synthesis Protocol

Workflow Visualization

The following diagram outlines the optimized cycle for this specific residue.

SPPS_Workflow cluster_logic Critical Decision Point Start Resin Preparation (Swelling) Deprotect Fmoc Removal (20% Piperidine + 0.1M Oxyma) Start->Deprotect Wash1 DMF Wash (5x) Deprotect->Wash1 Activate Activation (AA + DIC + Oxyma) Wash1->Activate Couple Coupling Reaction (75°C, 10 min) Activate->Couple 1st Pass Recouple 2nd Coupling (Fresh Reagents) Couple->Recouple Mandatory Double Couple Wash2 DMF Wash (5x) Recouple->Wash2 Cap Capping (Ac2O / Pyridine) Wash2->Cap Cap->Deprotect Next Cycle

Caption: Optimized SPPS cycle highlighting the mandatory double-coupling step and specific deprotection additives.

Step-by-Step Methodology
Step 1: Resin Preparation
  • Weigh resin to achieve a 0.10 mmol scale.

  • Swell in DCM for 15 minutes, followed by DMF for 15 minutes.

  • Critical: Ensure resin loading is

    
     mmol/g. High loading leads to inter-chain aggregation with homophenylalanine derivatives.
    
Step 2: Fmoc Deprotection (Modified)

Standard piperidine can cause aspartimide formation or racemization of sensitive adjacent residues (e.g., Cys, His).

  • Reagent: 20% Piperidine in DMF + 0.1M Oxyma Pure .

  • Cycle:

    • Treat 1: 30 seconds (Flow wash).

    • Treat 2: 3 minutes at 75°C (or 10 min at RT).

  • Why Oxyma? The acidity of Oxyma buffers the piperidine, preventing base-catalyzed side reactions while maintaining deprotection efficiency [1].

Step 3: Activation & Coupling (The "Gold Standard")

This step replaces standard HBTU/HATU protocols.

  • Amino Acid Solution: Dissolve N-Fmoc-3-methyl-D-homophenylalanine (5.0 eq) in DMF.

  • Activator: Add Oxyma Pure (5.0 eq, 1.0 M in DMF).

  • Base/Activator: Add DIC (5.0 eq, 1.0 M in DMF). Do NOT use DIEA or NMM.

  • Pre-activation: Allow to react for 2 minutes prior to dispensing to resin. This forms the active ester.

  • Reaction:

    • Method: Microwave Irradiation.[1][2]

    • Temp: 75°C.

    • Time: 10 minutes.

  • Double Coupling (Required): Drain the vessel and repeat Step 3 (Fresh AA, DIC, Oxyma) for another 10 minutes at 75°C.

Step 4: Capping

Unreacted amines must be permanently capped to prevent deletion sequences.

  • Reagent: Acetic Anhydride (5%) / Pyridine (5%) in DMF.

  • Time: 2 minutes at RT.

Step 5: Cleavage & Isolation
  • Wash resin with DCM (5x) to remove DMF traces.

  • Cocktail: TFA (92.5%) / TIS (2.5%) /

    
     (2.5%) / DODT (2.5%).
    
    • Note: DODT is preferred over EDT for odor control and effective scavenging of the bulky aromatic cation.

  • Incubate for 2-3 hours at Room Temperature.

  • Precipitate in cold diethyl ether.

Quality Control & Troubleshooting

Analytical Expectations
  • HPLC: The D-isomer typically elutes slightly later than the L-isomer on C18 columns due to different hydrophobic interaction geometries.

  • Mass Spec: Expect the parent ion

    
    . If you see 
    
    
    
    , check for incomplete deprotection (methyl-piperidine adducts) or methylation.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Deletion Steric hindrance prevented coupling.Switch to COMU/DIEA/TMP at 85°C (more aggressive) OR Triple couple with DIC/Oxyma.
Racemization (>1% L-isomer) Thermal epimerization or base excess.Reduce coupling temp to 50°C and extend time to 30 mins. Ensure no DIEA is used in coupling.
Incomplete Solubility Hydrophobic nature of 3-Me-HomoPhe.Dissolve AA in NMP or add 10% TFE (Trifluoroethanol) to the coupling mixture.
Racemization Pathway Visualization

Understanding why we avoid HATU/DIEA is crucial for D-amino acids.

Racemization_Pathway cluster_prevention Prevention Strategy AA Activated D-Amino Acid (O-Acylisourea) Oxazolone Oxazolone Intermediate (5-membered ring) AA->Oxazolone Cyclization Base Excess Base (DIEA) Base->Oxazolone Abstracts Alpha-Proton Enol Enolization (Loss of Chirality) Oxazolone->Enol Resonance Racemate Racemic Mixture (D- and L- peptides) Enol->Racemate Re-protonation Sol Use DIC/Oxyma (No Base = No Abstraction)

Caption: Mechanism of base-catalyzed racemization via oxazolone formation, prevented by using DIC/Oxyma.

References

  • Steinauer, R., et al. (2023). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. National Institutes of Health. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

  • Albericio, F., &yman, E. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Chemical Reviews. Link

  • CEM Corporation. (n.d.). Microwave SPPS of Difficult Sequences. CEM Application Notes. Link

  • Sigma-Aldrich. (2023). Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma Technical Guides. Link

Sources

Method

Bioconjugation techniques using peptides containing 3-methyl-D-homophenylalanine

Content Type: Technical Application Note & Protocol Guide Subject: Synthesis, Solubilization, and Conjugation of Sterically Constrained, Protease-Resistant Peptides. Introduction: The "Metabolic Armor" of 3-Methyl-D-Homo...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Application Note & Protocol Guide Subject: Synthesis, Solubilization, and Conjugation of Sterically Constrained, Protease-Resistant Peptides.

Introduction: The "Metabolic Armor" of 3-Methyl-D-Homophenylalanine

In the development of Peptide-Drug Conjugates (PDCs), the primary failure modes are rapid renal clearance and enzymatic degradation. 3-methyl-D-homophenylalanine (3-Me-D-HoPhe) is a specialized non-canonical amino acid (NCAA) engineered to address these specific failures.

Why this residue?

  • Proteolytic Resistance: The D-configuration renders the peptide bond invisible to endogenous L-specific proteases (e.g., chymotrypsin), significantly extending serum half-life.

  • Conformational Locking: The additional methylene group ("homo") and the methyl substitution at the 3-position create severe steric constraints. This locks the peptide into a bioactive conformation (often a

    
    -turn or helix), reducing the entropic penalty of binding to its target receptor.
    
  • Hydrophobic Tuning: The bulky, hydrophobic side chain enhances membrane permeability but complicates aqueous bioconjugation.

The Challenge: While 3-Me-D-HoPhe enhances therapeutic potential, it introduces significant chemical challenges. Its steric bulk hinders standard Solid Phase Peptide Synthesis (SPPS) coupling efficiency, and its hydrophobicity leads to aggregation during bioconjugation in aqueous buffers.

This guide details the protocols required to synthesize, solubilize, and conjugate peptides containing this difficult residue.

Phase I: Synthesis of the Scaffold (SPPS)

Standard HBTU/DIEA coupling is insufficient for 3-Me-D-HoPhe due to steric hindrance at the


-carbon and the side chain. Incomplete coupling leads to deletion sequences that are difficult to purify.
Protocol A: High-Efficiency Coupling for Hindered Residues

Reagents:

  • Resin: Low loading Tentagel or ChemMatrix (0.2–0.4 mmol/g) to reduce inter-chain aggregation.

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) and TMP (2,4,6-Trimethylpyridine/Collidine). Note: Collidine is preferred over DIPEA for hindered couplings to prevent racemization.

Step-by-Step Procedure:

  • Swelling: Swell resin in DMF/DCM (1:1) for 30 minutes.

  • Activation: Dissolve 3-Me-D-HoPhe (4 eq) and HATU (3.9 eq) in minimum DMF. Add HOAt (4 eq).

  • Base Addition: Add Collidine (8 eq) immediately before adding to the resin.

  • Coupling:

    • Microwave Method (Recommended): Heat to 75°C for 10 minutes (25W).

    • Manual Method: Shake at room temperature for 4 hours.

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines/hindered residues). If positive (blue), repeat coupling.

  • Capping: Cap unreacted sites with acetic anhydride/pyridine to prevent deletion sequences.

Data Table 1: Coupling Reagent Efficacy for 3-Me-D-HoPhe
Reagent SystemCoupling EfficiencyRacemization RiskRecommended Use
HBTU / DIPEA Low (<60%)ModerateDo Not Use for this residue.
DIC / Oxyma Medium (80%)LowAcceptable for automated synthesizers.
HATU / HOAt / Collidine High (>98%) Very Low Gold Standard for 3-Me-D-HoPhe.
PyBOP HighHighAvoid; difficult phosphorus byproduct removal.

Phase II: Bioconjugation Strategy

Because 3-Me-D-HoPhe is hydrophobic, the peptide will likely aggregate in the standard PBS (pH 7.4) buffers used for conjugation. We must use a Solvent-Assisted Conjugation workflow.

Diagram: Solvation & Conjugation Workflow

The following diagram illustrates the decision logic for solubilizing and conjugating hydrophobic peptides.

ConjugationWorkflow Start Lyophilized Peptide (Contains 3-Me-D-HoPhe) SolubilityCheck Solubility Test (PBS pH 7.4) Start->SolubilityCheck Aggregated Precipitation/Aggregation Observed SolubilityCheck->Aggregated No Soluble Clear Solution SolubilityCheck->Soluble Yes OrganicAdd Add Co-solvent (DMSO or DMAc) Aggregated->OrganicAdd Dissolve 100% Conjugation Conjugation Reaction (Thiol-Maleimide or Click) Soluble->Conjugation Aqueous Stepwise Stepwise Dilution Add Buffer to Organic Phase OrganicAdd->Stepwise Slow addition Stepwise->Conjugation Final: 20-50% Organic Purification HIC or RP-HPLC Purification Conjugation->Purification

Caption: Workflow for managing hydrophobicity during bioconjugation. 3-Me-D-HoPhe peptides often require the "Aggregated" pathway.

Protocol B: Thiol-Maleimide Conjugation (Solvent-Assisted)

This protocol conjugates a payload (e.g., MCC-DM1 or Maleimide-Fluorophore) to a Cysteine residue on the peptide containing 3-Me-D-HoPhe.

Critical Pre-requisite: Ensure the peptide sequence places the Cysteine distal (at least 2-3 residues away) from the 3-Me-D-HoPhe to prevent steric shielding of the thiol.

Reagents:

  • Buffer: 100 mM Sodium Phosphate, 5 mM EDTA, pH 6.5 (EDTA prevents metal-catalyzed oxidation).

  • Organic Solvent: Anhydrous DMSO or DMAc (Dimethylacetamide).

  • Reductant: TCEP-HCl (Tris(2-carboxyethyl)phosphine). Avoid DTT as it competes for the maleimide.

Step-by-Step Procedure:

  • Peptide Solubilization: Dissolve the peptide containing 3-Me-D-HoPhe in 100% anhydrous DMSO to a concentration of 10 mM. Vortex until perfectly clear.

  • Reduction: Add 1.5 molar equivalents of TCEP (dissolved in water, pH adjusted to 6.5) to the peptide.[1][2][3][4] Incubate for 30 minutes at RT.

    • Why? Hydrophobic peptides often form disulfide dimers during lyophilization.

  • Buffer Addition: Slowly add the Phosphate/EDTA buffer to the DMSO-peptide mixture.

    • Target: Final solvent ratio should be 30-50% DMSO .

    • Observation: If cloudiness appears, increase DMSO concentration immediately.

  • Conjugation: Add the Maleimide-Payload (dissolved in DMSO) to the peptide solution (1.2 equivalents relative to peptide).

  • Incubation: Agitate gently for 2 hours at Room Temperature or 4°C overnight.

    • Note: Do not vortex vigorously; hydrophobic peptides can froth and denature/precipitate at the air-liquid interface.

  • Quenching: Add excess N-acetylcysteine or Mercaptoethanol to quench unreacted maleimide.

Phase III: Purification and QC

The presence of 3-Me-D-HoPhe alters the chromatographic behavior significantly compared to standard peptides.

Protocol C: Hydrophobic Interaction Chromatography (HIC) vs. RP-HPLC

Standard C18 RP-HPLC is often too strong for these peptides, leading to irreversible binding or poor recovery.

Recommended Strategy:

  • Column Selection: Use a C4 or Phenyl-Hexyl column instead of C18. The Phenyl-Hexyl phase interacts favorably with the aromatic ring of the Homophenylalanine.

  • Mobile Phase:

    • Buffer A: 0.1% TFA in Water.[1]

    • Buffer B: 0.1% TFA in Isopropanol/Acetonitrile (1:1) .

    • Reasoning: Isopropanol has higher eluting strength for hydrophobic aggregates than Acetonitrile alone.

  • Temperature: Run the column at 45°C–60°C . Elevated temperature reduces hydrophobic interaction strength and improves peak shape for sterically hindered peptides.

QC Checklist (Self-Validating)
  • Mass Spec: ESI-MS must show the mass shift corresponding to the payload.

    • Check: Look for +14 Da mass shifts in the starting material (indicates methylation failure or wrong amino acid) vs the expected mass of 3-Me-D-HoPhe.

  • Ellman’s Test: Post-conjugation, the mixture should be negative for free thiols.

  • D-Amino Acid Verification: If regulatory validation is required, use Marfey’s Reagent (FDAA) hydrolysis followed by HPLC to confirm the D-configuration was maintained and no racemization occurred during synthesis.

References

  • FDA/CDER. (2024). Peptide Therapeutics: Stability and Metabolism Guidelines. U.S. Food and Drug Administration. [Link]

  • Albericio, F., & Tulla-Puche, J. (2014). The Use of Pseudoproline Dipeptides and Other Tools for the Synthesis of Difficult Sequences. Chemical Reviews. [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for Thiol-Maleimide chemistry logic). [Link]

  • Concept Life Sciences. (2025). Overcoming the Challenges of Peptide Drug Development: Stability & Aggregation. [Link]

Sources

Application

Application Note: Leveraging N-Fmoc-3-methyl-D-homophenylalanine for Enhanced Peptide Hydrophobicity and Stability

Abstract Peptide-based therapeutics offer high specificity and low toxicity but are often hindered by poor metabolic stability and limited bioavailability. A key strategy to overcome these limitations is the incorporatio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptide-based therapeutics offer high specificity and low toxicity but are often hindered by poor metabolic stability and limited bioavailability. A key strategy to overcome these limitations is the incorporation of non-canonical amino acids designed to modulate the peptide's physicochemical properties. This guide provides an in-depth analysis of N-Fmoc-3-methyl-D-homophenylalanine, a synthetic amino acid derivative, as a potent tool for enhancing peptide hydrophobicity and proteolytic resistance. We will explore the underlying chemical principles, provide detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and outline methods for quantifying its impact on peptide properties. This document is intended for researchers, chemists, and drug development professionals seeking to rationally design more robust and effective peptide candidates.

Introduction: The Rationale for Non-Canonical Amino Acids

The therapeutic potential of peptides is often compromised by their rapid degradation by endogenous proteases and poor membrane permeability.[1] Both of these characteristics are intimately linked to the peptide's composition and structure. The strategic incorporation of unnatural amino acids offers a powerful method to re-engineer peptides for improved drug-like properties.[2] N-Fmoc-3-methyl-D-homophenylalanine is an exemplary building block in this context, designed with several key features to systematically enhance peptide performance.

Physicochemical Properties of N-Fmoc-3-methyl-D-homophenylalanine

The efficacy of this building block stems from the synergistic effects of its distinct structural components. Understanding each component is crucial to predicting its influence on the final peptide.

  • Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a standard protecting group for the α-amine, essential for stepwise peptide assembly in SPPS.[][4] It is stable under coupling conditions but is readily removed with a mild base, typically a piperidine solution, ensuring the integrity of the growing peptide chain and acid-labile side-chain protecting groups.[5]

  • D-Configuration: Natural proteases are highly stereospecific, primarily recognizing and cleaving peptide bonds involving L-amino acids.[1][6] The incorporation of a D-amino acid at or near a potential cleavage site effectively "blinds" the enzyme, rendering the peptide bond resistant to hydrolysis.[7] This "D-amino acid shield" can dramatically increase the peptide's in vivo half-life.[6][8]

  • Homophenylalanine Side Chain: Compared to phenylalanine, homophenylalanine possesses an additional methylene (-CH2-) group in its side chain. This extension increases the side chain's surface area and flexibility, contributing significantly to its overall hydrophobicity.[9] This enhanced hydrophobicity can promote deeper partitioning into lipid membranes and stronger interactions with hydrophobic pockets on target proteins.[10]

  • 3-Methyl Group: The addition of a methyl group to the phenyl ring further amplifies the side chain's steric bulk and hydrophobicity. This modification can influence the peptide's conformational preferences and create more extensive van der Waals contacts within a receptor binding site.[11]

Collectively, these features make N-Fmoc-3-methyl-D-homophenylalanine a powerful tool for increasing a peptide's hydrophobicity, proteolytic stability, and potential for specific, high-affinity interactions.

Mechanism of Action: Modulating Peptide Structure and Function

The introduction of a bulky, hydrophobic residue like 3-methyl-D-homophenylalanine can have profound effects on a peptide's behavior. The increased hydrophobicity is not merely an additive property but can induce significant conformational changes. For instance, in amphipathic helices, placing this residue on the nonpolar face can stabilize the helical structure and enhance its interaction with cell membranes.[12] The D-configuration can also induce specific turns or kinks in the peptide backbone, which may be beneficial for achieving a bioactive conformation that fits a target receptor more precisely.[2]

Caption: Impact of incorporating 3-methyl-D-homophenylalanine into a peptide.

Experimental Protocols

Protocol 4.1: Incorporation via Automated Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for incorporating N-Fmoc-3-methyl-D-homophenylalanine into a peptide sequence using an automated synthesizer. Due to its steric bulk, extended coupling times or more potent coupling reagents may be required for optimal incorporation.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • N-Fmoc-protected amino acids (standard and N-Fmoc-3-methyl-D-homophenylalanine)

  • Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvent: DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Methodology:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating with Deprotection Solution for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 cycles).

  • Amino Acid Coupling (Standard): a. Pre-activate the standard Fmoc-amino acid (4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 5 minutes. b. Add the activated amino acid solution to the resin and allow it to couple for 45-60 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 cycles).

  • Incorporation of N-Fmoc-3-methyl-D-homophenylalanine: a. Pre-activate N-Fmoc-3-methyl-D-homophenylalanine (4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 5 minutes. b. Add the activated amino acid solution to the resin. c. Causality Note: Due to the increased steric hindrance of this residue, a double coupling is recommended. Allow the first coupling to proceed for 2 hours. d. After the first coupling, wash the resin with DMF and repeat the coupling step (6a-6b) for another 2 hours to ensure maximum incorporation efficiency.

  • Iterative Cycles: Repeat steps 2-5 for all subsequent standard amino acids in the sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

  • Final Wash: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with the Cleavage Cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 4.2: Quantification of Hydrophobicity via RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity.[13] Peptides are eluted by a gradient of increasing organic solvent; more hydrophobic peptides interact more strongly with the non-polar stationary phase and thus have a longer retention time.[14][15]

Materials:

  • Instrument: HPLC system with a UV detector (214 nm and 280 nm).

  • Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample: Lyophilized peptides (native and modified) dissolved in Mobile Phase A.

Methodology:

  • Sample Preparation: Prepare 1 mg/mL stock solutions of the native peptide and the 3-methyl-D-homophenylalanine-modified peptide.

  • Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1 mL/min.

  • Injection: Inject 20 µL of the sample onto the column.

  • Elution Gradient: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues like Trp or Tyr are present).

  • Data Analysis: Record the retention time (t_R) of the major peak for each peptide. An increase in retention time for the modified peptide directly corresponds to an increase in its overall hydrophobicity.

Data Presentation and Interpretation

The change in hydrophobicity can be clearly visualized by comparing the RP-HPLC chromatograms of a model peptide and its modified analogue.

Table 1: Hypothetical RP-HPLC Data for a Model Peptide

Peptide SequenceModificationRetention Time (minutes)Change in t_R (minutes)
H-Tyr-Gly-Gly-Phe-Leu-NH₂None (Native)14.25-
H-Tyr-Gly-Gly-X -Leu-NH₂X = 3-methyl-D-hPhe18.78+4.53

The significant positive shift in retention time (+4.53 minutes) for the modified peptide provides quantitative evidence of the substantial increase in hydrophobicity conferred by the 3-methyl-D-homophenylalanine residue. This increased hydrophobicity is a key factor in improving membrane permeability and can enhance binding to hydrophobic targets.[10]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting guide for N-Fmoc-3-methyl-D-homophenylalanine coupling reactions

Introduction: The "Deceptive" Residue As researchers, we often categorize amino acids simply by their protecting groups. However, N-Fmoc-3-methyl-D-homophenylalanine (Fmoc-3-Me-D-Hphe-OH) presents a triad of challenges t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deceptive" Residue

As researchers, we often categorize amino acids simply by their protecting groups. However, N-Fmoc-3-methyl-D-homophenylalanine (Fmoc-3-Me-D-Hphe-OH) presents a triad of challenges that standard automated protocols frequently fail to address:

  • Side-Chain Lipophilicity: The 3-methyl group on the homophenylalanine scaffold significantly increases hydrophobicity, promoting on-resin aggregation (β-sheet formation) that physically blocks reagent access.

  • Chiral Fragility: As a D-amino acid, it is susceptible to base-catalyzed racemization during activation, particularly if the reaction stalls due to sterics.

  • Steric Articulation: Unlike Phenylalanine, the "homo" (ethyl) spacer allows the bulky 3-methylphenyl ring to fold back, creating a "shield" over the activated ester or the nucleophilic amine.

This guide moves beyond "add more reagent" and focuses on the mechanistic causality of failure.

Part 1: The "No Reaction" Scenario (Sterics & Aggregation)

Symptom: Kaiser test remains positive (blue) after coupling, or LC-MS shows a deletion sequence (M-residue).

The Mechanism of Failure

The primary culprit is rarely the chemical reactivity of the amine but rather the solvation environment . The 3-methyl-homophenyl side chain acts as a lipid anchor, inducing the peptide chain to collapse into hydrophobic pockets within the polystyrene matrix. Standard DMF (Dimethylformamide) is often insufficient to solvate these aggregates.[1]

Troubleshooting Protocol

Q: I’ve double-coupled with HBTU, but the reaction is incomplete. Should I triple couple? A: No. If HBTU failed twice, the issue is likely aggregation, not stoichiometry. Switching to a "Magic Mixture" solvent system is required to disrupt hydrogen bonding and expose the N-terminus.

Recommended Protocol: The "Chaotropic Shot"

ParameterStandard ConditionCorrective Condition (Difficult) Rationale
Solvent DMFNMP + 1% Triton X-100 or DMF + 0.4M LiCl NMP (N-methylpyrrolidone) has higher swelling power; LiCl disrupts β-sheets [1].
Reagent HBTU/DIPEAHATU / HOAt / Collidine HATU generates a more stable, reactive species (OAt-ester) than HBTU [2].
Temperature RT (25°C)50°C - 60°C (Microwave) Thermal energy overcomes the activation barrier of the folded side chain [3].

Step-by-Step Workflow:

  • Wash: Wash resin 3x with DCM, then 3x with NMP.

  • Swell: Allow resin to swell in NMP containing 0.4M LiCl for 15 minutes.

  • Activation: Dissolve Fmoc-3-Me-D-Hphe-OH (4 eq) and HATU (3.9 eq) in NMP. Add Collidine (8 eq).

  • Coupling: Add to resin immediately. Irradiate at 50°C (25W) for 15 minutes.

  • Monitor: Perform a Chloranil test (more sensitive for aggregates than Kaiser).

Part 2: The "Wrong Product" Scenario (Racemization)

Symptom: LC-MS shows a split peak with identical mass (diastereomers). You have likely synthesized the L-isomer (or a DL mixture) instead of the pure D-isomer.

The Mechanism of Failure

Racemization occurs via the 5(4H)-oxazolone mechanism . When the carboxyl group is activated, the carbonyl oxygen of the Fmoc group can attack the activated center, forming an oxazolone ring. The alpha-proton on this ring is highly acidic and can be removed by base (DIPEA), destroying chirality. This is exacerbated by the "slow" coupling kinetics of our hindered molecule [4].

Troubleshooting Protocol

Q: How do I prevent the D-to-L conversion during slow couplings? A: You must lower the basicity of the environment and change the leaving group.

The "Safe Activation" System:

  • Eliminate HOBt: Replace HOBt with Oxyma Pure (Ethyl cyanohydroxyiminoacetate). Oxyma creates an active ester that is less prone to oxazolone formation and is safer (non-explosive) [5].[2]

  • Switch Base: Replace DIPEA (pKa ~10.5) with 2,4,6-Collidine (TMP, pKa ~7.4). Collidine is strong enough to drive the reaction but too sterically hindered to effectively deprotonate the alpha-carbon [6].

  • Eliminate Pre-activation: Do not let the activated ester sit in the base before adding to the resin. Add the base last, directly to the resin slurry.

Visualization: Racemization Risk vs. Safety

RacemizationPathways Start Activated Fmoc-D-AA Oxazolone Oxazolone Intermediate (High Risk) Start->Oxazolone Slow Coupling (Steric Delay) DirectCoup Direct Amide Bond (Target D-Peptide) Start->DirectCoup Fast Coupling (Oxyma/COMU) Oxazolone->DirectCoup Weak Base (Collidine) Racemate Racemized Product (DL-Mixture) Oxazolone->Racemate Strong Base (DIPEA)

Caption: Pathway analysis showing how steric delay promotes oxazolone formation, and how base selection determines the final chiral purity.

Part 3: The "Incomplete Sequence" (Fmoc Removal Failure)

Symptom: The coupling of 3-Me-D-Hphe went fine, but the next amino acid failed to couple. Diagnosis: The Fmoc group on the newly added 3-Me-D-Hphe is sterically shielded by the bulky side chain, preventing Piperidine from accessing it.

Q: The Kaiser test is negative after deprotection. Is the Fmoc still on? A: Likely yes. The bulky 3-methylphenyl group can fold back, protecting the N-terminal Fmoc.

Solution: DBU-Enhanced Deprotection Standard 20% Piperidine is often insufficient for hindered D-amino acids.

  • Reagent: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 2% Piperidine in DMF.

  • Warning: DBU is aggressive and can cause aspartimide formation if Asp/Asn are present in the chain. Use short bursts (3 x 3 mins) rather than one long incubation [7].

Summary of Optimized Conditions

For N-Fmoc-3-methyl-D-homophenylalanine, the standard "Machine Protocol" will likely fail. Use this manual intervention table:

StepStandard ProtocolOptimized Protocol (3-Me-D-Hphe)
Resin Swelling DCM / DMFNMP + 0.4M LiCl (Disrupts aggregation)
Coupling Reagent HBTU / DIPEACOMU / Oxyma / Collidine (Prevents racemization)
Coupling Time 45 min @ RT2 x 15 min @ 50°C (Microwave)
Deprotection 20% Piperidine2% DBU + 2% Piperidine (Accesses shielded amine)

Decision Tree for Troubleshooting

Use this logic flow to diagnose failures during the synthesis of peptides containing this residue.

TroubleshootingTree Start Synthesis Failure CheckYield Is Yield Low? Start->CheckYield CheckPurity Is Purity Low? Start->CheckPurity ResinCheck Resin Swelling? CheckYield->ResinCheck Yes Racemization Doublets in LCMS? CheckPurity->Racemization Yes Deletion Deletion Sequence? CheckPurity->Deletion Yes SolventSwitch Switch to NMP/LiCl ResinCheck->SolventSwitch Poor Swelling ReagentCheck Coupling Reagent? ResinCheck->ReagentCheck Good Swelling SwitchHATU Switch to HATU/HOAt ReagentCheck->SwitchHATU Used HBTU BaseSwitch Use Collidine/Oxyma Racemization->BaseSwitch Used DIPEA Microwave Apply Microwave (50C) Deletion->Microwave

Caption: Diagnostic logic flow for identifying the root cause of synthesis failure (Aggregation vs. Sterics vs. Racemization).

References

  • BenchChem. (2025).[2][3][4][5][6][7] Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.[1][3][7][8][9][10][11] Journal of the American Chemical Society, 115(10), 4397-4398.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • Luxembourg Bio Technologies. (2015). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Retrieved from

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[2] Chemistry – A European Journal, 15(37), 9394–9403.

  • Merck (Sigma-Aldrich). (2025). Novabiochem® Coupling Reagents Guide. Retrieved from

  • Wade, J. D., et al. (2000). Use of DBU for Fmoc deprotection in the synthesis of difficult peptides.[4][9] Letters in Peptide Science, 7, 27–32.

Sources

Optimization

Technical Support Center: Optimizing Fm-Deprotection of N-Fmoc-3-methyl-D-homophenylalanine

Welcome to the technical support center for advanced peptide synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with sterically hindered amino a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with sterically hindered amino acids, focusing on the challenges associated with the N-terminal Fmoc-deprotection of N-Fmoc-3-methyl-D-homophenylalanine. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance the efficiency and purity of your synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the Fmoc-deprotection of N-Fmoc-3-methyl-D-homophenylalanine in a direct question-and-answer format.

Question 1: Why is my Fmoc deprotection of N-Fmoc-3-methyl-D-homophenylalanine slow or incomplete?

Answer: Incomplete or sluggish Fmoc removal for this specific derivative is most commonly attributed to steric hindrance. The bulky nature of the homophenylalanine side chain, combined with the methyl group at the 3-position, sterically shields the acidic proton on the fluorenyl ring system. This makes it more difficult for the base (typically piperidine) to access and abstract the proton, which is the initial step in the β-elimination mechanism of Fmoc removal.[1][2]

This hindrance slows down the reaction kinetics, and standard deprotection times may be insufficient for complete removal, leading to deletion sequences in your final peptide product.

cluster_molecule N-Fmoc-3-methyl-D-homophenylalanine Fmoc Fmoc Group Amine Fmoc->Amine protects SideChain Bulky Side Chain (3-methyl-homophenylalanine) Amine->SideChain attached to Piperidine Piperidine (Base) Proton Acidic Proton on Fluorenyl Ring Piperidine->Proton approach hindered by Side Chain Proton->Fmoc part of caption Steric hindrance in Fmoc deprotection.

Caption: Steric hindrance affecting Fmoc deprotection.

Question 2: My Kaiser test is negative after deprotection, but I suspect the reaction is incomplete. What should I do?

Answer: While the Kaiser test is a reliable indicator for the presence of primary amines, a negative result (yellow/colorless beads) strongly suggests incomplete deprotection.[2] In cases involving "difficult" sequences or sterically hindered residues, it's crucial to trust this result and take corrective action.[2]

Troubleshooting Steps:

  • Extend Deprotection Time: The simplest first step is to repeat the deprotection cycle. Instead of the standard 10-15 minute second treatment, extend it to 20-30 minutes.[2]

  • Increase Temperature: Gently warming the reaction vessel to 30-40°C can increase the reaction rate. However, be cautious as higher temperatures can sometimes promote side reactions.[2]

  • Consider a Stronger Base: If extended time is ineffective, switching to a more potent deprotection reagent is the next logical step. A solution containing 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF is significantly more effective at removing Fmoc groups from hindered residues.[3][4]

start Incomplete Deprotection (Negative Kaiser Test) step1 Extend Deprotection Time (e.g., 20-30 min) start->step1 check1 Perform Kaiser Test step1->check1 step2 Increase Temperature (e.g., 30-40°C) check1->step2 Negative success Deprotection Complete (Positive Kaiser Test) check1->success Positive check2 Perform Kaiser Test step2->check2 step3 Use Stronger Base (e.g., 2% DBU in DMF) check2->step3 Negative check2->success Positive check3 Perform Kaiser Test step3->check3 check3->success Positive failure Consult Senior Scientist / Re-evaluate Strategy check3->failure Negative

Caption: Troubleshooting workflow for incomplete deprotection.

Question 3: I'm observing a significant side product in my HPLC after using DBU. What could it be?

Answer: While DBU is a powerful deprotection agent, it is non-nucleophilic.[3] This means it does not react with the dibenzofulvene (DBF) byproduct that is liberated during Fmoc removal.[3][4][5] If not effectively scavenged, this reactive DBF can form an adduct with the newly deprotected N-terminal amine of your peptide, leading to chain termination.

To mitigate this, it is highly recommended to use a mixed reagent solution. A common and effective formulation is 2% DBU and 2% piperidine in DMF . In this mixture, DBU acts as the primary deprotecting base, while piperidine serves as the scavenger for the DBF byproduct.[3][6]

Frequently Asked Questions (FAQs)

Q1: What is the standard mechanism for Fmoc deprotection? A1: Fmoc deprotection proceeds via a base-catalyzed β-elimination (E1cB) mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl group. This leads to a β-elimination reaction that releases dibenzofulvene (DBF), carbon dioxide, and the free N-terminal amine of the peptide.[1][7][8] The excess piperidine then acts as a nucleophile to trap the reactive DBF, forming a stable adduct that is washed away.[7]

FmocPeptide Fmoc-NH-Peptide Fmoc Group Attached Carbanion Carbanion Intermediate Proton Abstracted FmocPeptide->Carbanion 1. Proton Abstraction Products Free Amine (H₂N-Peptide) + Dibenzofulvene (DBF) + CO₂ Carbanion->Products 2. β-Elimination Adduct DBF-Piperidine Adduct Stable & Washed Away Products->Adduct 3. DBF Trapping Piperidine1 Piperidine (Base) Piperidine1->FmocPeptide Piperidine2 Piperidine (Scavenger) Piperidine2->Products

Caption: The mechanism of Fmoc deprotection by piperidine.

Q2: How can I quantitatively monitor the deprotection reaction? A2: The completion of the Fmoc deprotection can be monitored quantitatively by UV-Vis spectrophotometry. The dibenzofulvene-piperidine adduct has a characteristic strong UV absorbance maximum at approximately 301 nm.[2][9] By collecting the effluent after the deprotection step and measuring its absorbance, you can quantify the amount of Fmoc group removed and ensure the reaction has gone to completion.

Q3: Can microwave-assisted synthesis help with this difficult deprotection? A3: Yes, microwave-assisted peptide synthesis (MA-SPPS) can be highly effective. Microwave energy rapidly and uniformly heats the reaction mixture, which can significantly accelerate the deprotection step, often reducing reaction times from minutes to seconds.[10][11] This can help overcome the kinetic barrier caused by steric hindrance and can lead to higher crude purity by minimizing side reactions that occur over longer reaction times.[11][12] A typical microwave protocol might involve heating to 75-90°C for 1-3 minutes.[10][13]

Q4: Are there alternatives to piperidine and DBU? A4: Yes, other bases have been investigated. 4-Methylpiperidine is a common substitute for piperidine with similar efficacy but is not a controlled substance.[14] Piperazine has also been used, sometimes in combination with DBU, and is reported to be a safer and effective alternative.[14][15] However, for severely hindered residues like N-Fmoc-3-methyl-D-homophenylalanine, the combination of DBU and a piperidine scavenger remains one of the most robust and reliable methods.[3]

Optimized Protocols & Data

Table 1: Comparison of Deprotection Reagents for Hindered Residues
Reagent CompositionTypical ConditionsProsCons
20% Piperidine in DMF2 x 10 min, RTStandard, well-understoodOften incomplete for hindered residues[14]
20% Piperidine in DMF2 x 10 min, 40°CIncreased reaction ratePotential for side reactions
2% DBU in DMF2 x 5 min, RTVery fast deprotection[3]DBF adduct formation with peptide[4]
2% DBU / 2% Piperidine in DMF 2 x 7 min, RT Fast and complete deprotection; DBF is scavenged [3]DBU can catalyze aspartimide formation in sensitive sequences[3][16]
20% Piperidine in DMF (Microwave)2 x 2 min, 75°CExtremely fast, can overcome aggregation[11][13]Requires specialized equipment
Protocol 1: Optimized DBU/Piperidine Deprotection (Batch Synthesis)

This protocol is recommended for the efficient Fmoc-deprotection of N-Fmoc-3-methyl-D-homophenylalanine.

  • Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.

  • Solvent Removal: Drain the DMF completely.

  • Prepare Deprotection Reagent: Prepare a fresh solution of 2% (v/v) DBU and 2% (v/v) piperidine in high-purity DMF.

  • First Deprotection: Add the deprotection reagent to the resin (approx. 10 mL per gram of resin). Agitate the mixture for 3 minutes at room temperature.

  • Reagent Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the deprotection reagent and agitate for 7-10 minutes at room temperature.

  • Reagent Removal: Drain the deprotection solution.

  • Thorough Washing: Wash the resin extensively to remove all traces of DBU, piperidine, and the DBF-piperidine adduct. A recommended wash cycle is:

    • DMF (5 times)

    • Dichloromethane (DCM) (3 times)

    • DMF (3 times)

  • Confirmation: Before proceeding to the next coupling step, perform a Kaiser test to confirm the presence of a free primary amine (a positive blue result).[2]

Protocol 2: HPLC Monitoring of Deprotection

This protocol allows for the optimization of cleavage conditions by monitoring the reaction progress.

  • Sample Collection: After each deprotection step, collect the drained solution (the effluent).

  • Dilution: Dilute a small, known volume of the effluent with a suitable solvent (e.g., acetonitrile/water).

  • HPLC Analysis: Inject the diluted sample onto a reverse-phase HPLC system. Monitor the elution profile at the absorbance maximum of the DBF-piperidine adduct (~301 nm).[9]

  • Quantification: Integrate the peak area corresponding to the adduct. By comparing the peak area from successive treatments or different conditions, you can determine if the deprotection has gone to completion.[17]

References

  • Aapptec Peptides. Technical Support Information Bulletin 1173 - Fmoc Removal with DBU.
  • Ovid. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent.
  • Benchchem. Application Notes and Protocols for Incorporating Fmoc-His(Boc)-OH in Microwave-Assisted Peptide Synthesis.
  • Benchchem. Application Note: Standardized Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis.
  • RSC Publishing. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.
  • Microwave-Assisted Peptide Synthesis: A Faster Approach.
  • Benchchem. A Comparative Analysis of Fmoc Deprotection Reagents in Solid-Phase Peptide Synthesis.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • MDPI.
  • Methods for Removing the Fmoc Group.
  • PMC.
  • Benchchem. Application Notes and Protocols for Fmoc Deprotection of Fmoc-L-Phe-MPPA Resins.
  • Benchchem. Application Notes and Protocols for Fmoc Deprotection of Threonine Residues.
  • Aapptec Peptides. N-Terminal Deprotection; Boc removal.
  • The Royal Society of Chemistry. Automated synthesis of backbone protected peptides.
  • Google Patents. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • AltaBioscience. Fmoc Amino Acids for SPPS.
  • Benchchem. Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.
  • 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u.

Sources

Troubleshooting

Technical Support Center: Preventing Racemization of 3-Methyl-D-homophenylalanine

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to provide in-depth, actionable advice for a common yet critical challenge in peptid...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth, actionable advice for a common yet critical challenge in peptide synthesis: maintaining the stereochemical integrity of sterically hindered amino acids, specifically 3-methyl-D-homophenylalanine. Racemization not only compromises peptide purity but can drastically alter biological activity, making its prevention a cornerstone of successful peptide-based drug development.

This document moves beyond standard protocols to explain the underlying chemical principles and provide field-tested troubleshooting strategies. We will explore the "why" behind experimental choices, empowering you to make informed decisions in your own laboratory work.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational concepts of racemization in the context of incorporating 3-methyl-D-homophenylalanine.

Q1: What is racemization and why is it a critical issue in peptide synthesis?

Direct Answer: Racemization is the conversion of a single enantiomer (like your desired D-amino acid) into an equal mixture of both its D- and L-forms, resulting in a loss of optical purity. This is a major side reaction during peptide synthesis that can severely impact the final peptide's biological activity, receptor binding affinity, and therapeutic efficacy.

Application Scientist's Insight: The primary mechanism of racemization during the coupling of N-protected amino acids involves the formation of a planar 5(4H)-oxazolone intermediate.[1] The α-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of the original stereochemistry.[1] When the incoming amine attacks this now achiral intermediate, it can do so from either face, producing both the desired D-D peptide bond and the undesired D-L diastereomer. This epimer is often difficult to separate from the target peptide, complicating purification and reducing the overall yield of the correct stereoisomer.

Q2: Why is 3-methyl-D-homophenylalanine particularly susceptible to racemization?

Direct Answer: 3-Methyl-D-homophenylalanine is a non-proteinogenic amino acid characterized by significant steric bulk from both the additional methylene group in the backbone (homophenylalanine) and the methyl group on the phenyl ring. This steric hindrance can slow down the desired coupling reaction, giving the activated amino acid more time to cyclize into the problematic oxazolone intermediate, thereby increasing the risk of racemization.

Application Scientist's Insight: Think of the coupling reaction as a race. The desired outcome is the rapid formation of the amide bond. The undesired side reaction is the formation of the oxazolone. When you have a bulky amino acid like 3-methyl-D-homophenylalanine, the approach of the nucleophilic amine to the activated carboxyl group is sterically hindered. This delay provides a larger window of opportunity for the intramolecular cyclization to form the oxazolone, which is the direct precursor to racemization. Therefore, any factor that slows down the main coupling reaction—such as steric hindrance—will inherently increase the probability of racemization.

Q3: What are the primary factors that promote racemization during a coupling step?

Direct Answer: The key factors are the choice of coupling reagent, the type and amount of base used, reaction temperature, and the pre-activation time.[2] Strong bases, high temperatures, and prolonged activation times significantly accelerate the rate of racemization.[3]

Application Scientist's Insight: Every component of your coupling cocktail plays a role.

  • Coupling Reagents: Carbodiimides like DIC, when used alone, are notorious for causing high levels of racemization.[3] Uronium/aminium reagents like HBTU or HATU are more efficient but still require careful optimization.[3]

  • Base: The base is often the primary culprit. Strong, non-hindered bases like N,N-diisopropylethylamine (DIPEA) readily abstract the α-proton from the oxazolone intermediate, driving the racemization process.[4]

  • Temperature: Higher temperatures provide the activation energy needed for the racemization pathway to compete more effectively with the coupling pathway.[3]

  • Solvent: The polarity of the solvent can also influence the rate of racemization.[3][5]

Section 2: Troubleshooting Guide - Proactive Prevention & Reactive Solutions

This section provides a systematic approach to diagnosing and solving racemization issues encountered during the synthesis of peptides containing 3-methyl-D-homophenylalanine.

Issue: Significant Diastereomeric Impurity Detected Post-Synthesis

You've completed your synthesis and HPLC or MS analysis reveals a significant peak corresponding to the D-L epimer of your target peptide. Here’s how to troubleshoot and prevent this in future runs.

Root Cause Analysis Workflow

The following diagram illustrates the decision-making process for troubleshooting racemization.

G Start High Racemization Detected Coupling_Reagent Step 1: Review Coupling Reagent & Additives Start->Coupling_Reagent Base Step 2: Evaluate Base Type & Stoichiometry Coupling_Reagent->Base Reagent system reviewed Carbodiimide Using Carbodiimide (e.g., DIC) Alone? Coupling_Reagent->Carbodiimide Uronium Using Uronium/Aminium (e.g., HBTU, HATU)? Coupling_Reagent->Uronium Conditions Step 3: Assess Reaction Conditions Base->Conditions Base strategy optimized Strong_Base Using Strong Base (e.g., DIPEA)? Base->Strong_Base Excess_Base Using >2 equivalents of base? Base->Excess_Base Temp Coupling at Room Temp or higher? Conditions->Temp Time Pre-activating for >5 minutes? Conditions->Time Add_Additive Solution: Add Oxyma or HOBt. This is mandatory. Carbodiimide->Add_Additive Yes Consider_DEPBT Solution: For highly sensitive couplings, consider a phosphonium reagent like DEPBT. Uronium->Consider_DEPBT Still high racemization Switch_Base Solution: Switch to a weaker or sterically hindered base like NMM or 2,4,6-Collidine. Strong_Base->Switch_Base Yes Reduce_Base Solution: Reduce base to the minimum required for reaction. Excess_Base->Reduce_Base Yes Lower_Temp Solution: Perform coupling at 0°C. Temp->Lower_Temp Yes Minimize_Preactivation Solution: Minimize pre-activation time. Add mixture to resin immediately. Time->Minimize_Preactivation Yes

Caption: Troubleshooting workflow for racemization.

Solution 1.1: Optimizing Your Coupling Reagent and Additives

Your first line of defense is the combination of your coupling reagent and a racemization-suppressing additive. Carbodiimides (like DIC or EDC) should never be used alone for coupling protected amino acids due to their high propensity to cause racemization.[3] The addition of nucleophilic additives like HOBt or Oxyma is crucial.[4] These additives work by converting the highly reactive O-acylisourea intermediate into an active ester that is more reactive towards the desired aminolysis and less prone to oxazolone formation.[6]

Application Scientist's Insight: While HOBt has been a workhorse for decades, modern additives like Oxyma Pure® offer significant advantages. Oxyma is non-explosive and has been shown to provide high coupling rates with very low racemization, often outperforming HOBt.[4][7] For extremely difficult or sterically hindered couplings, phosphonium-based reagents like DEPBT have demonstrated exceptional ability to suppress racemization, though they may be slower.[3][7] Uronium/aminium reagents like HATU are generally very efficient, promoting rapid amide bond formation which kinetically disfavors the racemization pathway.[1]

Table 1: Comparison of Common Coupling Systems on Racemization (Note: Data is illustrative, based on typical outcomes for sensitive couplings. Actual percentages will vary based on specific sequence and conditions.)

Coupling SystemBaseTypical Racemization (%)Application Scientist's Notes
DIC aloneDIPEA15-40%Not Recommended. High risk of racemization.[3]
DIC / HOBtDIPEA3-8%A classic combination, significantly reduces racemization.[8]
DIC / OxymaDIPEA1-5%Excellent suppression, often better than HOBt.[4][7]
HBTUDIPEA2-6%Efficient, but base choice is still critical.[8]
HATUDIPEA1-4%Highly reactive, promotes fast coupling, reducing time for racemization.[1]
HATU2,4,6-Collidine<1-2%Recommended. Combination of a fast reagent and a hindered base is optimal.[2][9]
DEPBTDIPEA<1%Excellent for fragment condensation or highly sensitive residues, but can be slower.[3]
Solution 1.2: Strategic Base Selection and Stoichiometry

The base is a double-edged sword. It's required to deprotonate the incoming amine's ammonium salt, but it also catalyzes racemization. The strength and steric nature of the base are paramount.

Application Scientist's Insight: For sensitive couplings involving residues like 3-methyl-D-homophenylalanine, switching from DIPEA to a more sterically hindered base like 2,4,6-collidine (TMP) is highly recommended.[2][4] Its bulkiness makes it a poor proton scavenger for the α-carbon of the oxazolone, yet it is still effective at deprotonating the primary amine for the coupling reaction. N-methylmorpholine (NMM) is a weaker base than DIPEA and can also be a better choice.[9] Also, use the minimum amount of base necessary—typically 2 equivalents relative to the amino acid are sufficient. Excess base creates a more favorable environment for racemization.[3]

Solution 1.3: Controlling Temperature and Reaction Time

Kinetics are key. Lowering the reaction temperature to 0°C can significantly slow the rate of racemization without proportionally impacting the desired coupling reaction.[3] Furthermore, minimize the pre-activation time. The longer the activated amino acid sits in solution with the base before being added to the resin-bound peptide, the greater the opportunity for oxazolone formation.[2]

Section 3: Protocols & Methodologies

This section provides detailed, step-by-step protocols for both prevention and analysis.

Protocol 3.1: Recommended Coupling Protocol for 3-Methyl-D-Homophenylalanine

This protocol is optimized to minimize racemization during a standard Fmoc-based solid-phase peptide synthesis (SPPS) cycle.

Experimental Workflow Diagram

G cluster_prep Activation Mixture Preparation (in separate vessel) cluster_resin Resin Preparation AA Dissolve Fmoc-3-methyl-D-hPhe-OH (3 eq.) & Oxyma (3 eq.) in DMF Base_add Add 2,4,6-Collidine (4 eq.) AA->Base_add Reagent_add Add DIC (3 eq.) Base_add->Reagent_add Coupling 3. Add fresh activation mixture to resin immediately. Couple for 2h at 0°C. Reagent_add->Coupling Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 2. Wash Resin Thoroughly (DMF x5, DCM x5) Deprotect->Wash1 Wash1->Coupling Wash2 4. Wash Resin (DMF x3, DCM x3) Coupling->Wash2 Kaiser 5. Perform Kaiser Test to confirm completion Wash2->Kaiser End Proceed to next cycle Kaiser->End

Caption: Optimized coupling workflow for sensitive amino acids.

Step-by-Step Methodology:

  • Resin Preparation:

    • Swell the resin in Dimethylformamide (DMF).

    • Perform N-terminal Fmoc deprotection using 20% piperidine in DMF.[3]

    • Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (5x) to ensure complete removal of piperidine.

  • Activation and Coupling (Perform at 0°C):

    • In a separate reaction vessel, dissolve Fmoc-3-methyl-D-homophenylalanine (3 eq.) and Oxyma Pure (3 eq.) in a minimal amount of DMF.[3]

    • Add 2,4,6-collidine (4 eq.) to the solution.[2]

    • Immediately before adding to the resin, add Diisopropylcarbodiimide (DIC) (3 eq.) to the mixture. Do not allow for prolonged pre-activation. [2]

    • Add the freshly prepared activation mixture to the deprotected resin.

    • Agitate the reaction at 0°C for 2-4 hours.

  • Post-Coupling:

    • Wash the resin with DMF (3x) and DCM (3x).

    • Perform a Kaiser test to confirm reaction completion. If the test is positive (indicating free amines), a second coupling may be required.[3]

Protocol 3.2: Quantification of Racemization using Chiral HPLC

After cleavage and purification of your peptide, you must quantify the level of the diastereomeric impurity. This typically involves acid hydrolysis of the peptide followed by chiral HPLC analysis of the constituent amino acids.

Step-by-Step Methodology:

  • Peptide Hydrolysis:

    • Place a small, dried sample of the purified peptide (approx. 0.1-0.5 mg) in a hydrolysis tube.

    • Add 200 µL of 6N HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, open the tube, and evaporate the HCl under a stream of nitrogen or using a lyophilizer.

  • Sample Preparation:

    • Re-dissolve the dried amino acid hydrolysate in a suitable mobile phase compatible buffer (e.g., Methanol/Water).[10]

  • Chiral HPLC Analysis:

    • Column: Use a chiral column designed for amino acid separation, such as a CROWNPAK® CR-I(+) or a ZWIX(+)/(-) column.[10][11] These columns offer excellent resolution for D/L amino acid pairs.[11]

    • Mobile Phase: A typical mobile phase for a CROWNPAK column might be acidic aqueous solution mixed with an organic modifier like acetonitrile. For ZWIX columns, a mobile phase of methanol/water with additives like formic acid and diethylamine is common.[10][11]

    • Detection: Use UV detection at an appropriate wavelength (e.g., 210 nm) or a mass spectrometer.

    • Quantification: Inject the prepared sample. The D- and L-isomers of 3-methyl-homophenylalanine will elute as separate peaks. Integrate the peak areas to determine the percentage of the undesired L-isomer relative to the desired D-isomer.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Kemp, D. S., & Rebek Jr., J. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society. [Link]

  • BenchChem. (2025). A Comparative Guide to Racemization in Peptide Synthesis: HATU vs.
  • Bofill, J., et al. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. RSC Publishing. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Chiral Technologies. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Rebek Jr., J. (1970). Newer methods in peptide chemistry. DSpace@MIT. [Link]

  • Albericio, F., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • Wang, G., et al. (n.d.). Enantiomeric Purity Analysis of Synthetic Peptide Therapeutics by Direct Chiral High-Performance Liquid Chromatography-Electrosp. SSRN. [Link]

  • Murray, J. K., et al. (2012). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide - protoxin II. Johns Hopkins University. [Link]

  • Luxembourg Bio Technologies. (n.d.). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. [Link]

Sources

Optimization

Side reactions associated with N-Fmoc-3-methyl-D-homophenylalanine in SPPS

Technical Support Center: N-Fmoc-3-methyl-D-homophenylalanine in SPPS Welcome to the technical support guide for troubleshooting side reactions associated with the use of N-Fmoc-3-methyl-D-homophenylalanine in Solid-Phas...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Fmoc-3-methyl-D-homophenylalanine in SPPS

Welcome to the technical support guide for troubleshooting side reactions associated with the use of N-Fmoc-3-methyl-D-homophenylalanine in Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges posed by this sterically hindered, non-natural amino acid.

N-Fmoc-3-methyl-D-homophenylalanine is a valuable building block for creating novel peptide therapeutics, offering unique structural properties.[1] However, its bulky nature, arising from the homophenylalanine backbone and the β-methyl group, requires special considerations during SPPS to mitigate side reactions and ensure high-purity synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.

Question 1: Why am I observing low or incomplete coupling efficiency when incorporating N-Fmoc-3-methyl-D-homophenylalanine?

Root Cause Analysis:

The primary reason for poor coupling is significant steric hindrance. The combination of the bulky fluorenylmethoxycarbonyl (Fmoc) protecting group, the extended homophenylalanine side chain, and the β-methyl group physically obstructs the approach of the activated carboxyl group to the resin-bound N-terminal amine. This slows down the reaction rate, and standard coupling conditions are often insufficient to drive the reaction to completion.[2][3]

Solutions & Protocols:

  • Utilize High-Potency Activating Reagents: Standard carbodiimide reagents like DCC or DIC are often too weak for such demanding couplings.[2][4] Switch to more potent aminium/uronium or phosphonium salt-based reagents.[2]

    • Aminium/Uronium Salts: HATU, HCTU, and COMU are highly effective as they form reactive OAt or Oxyma esters that can overcome the steric barrier.[2][5] HATU is often considered the most efficient for difficult couplings.

    • Phosphonium Salts: PyBOP and PyAOP are also excellent choices for hindered couplings.[2]

  • Extend Reaction Times & Consider Temperature: Steric hindrance slows reaction kinetics.[2] Increasing the coupling time from a standard 1-2 hours to 4 hours, or even overnight, can significantly improve yields.[2] Gentle heating or the use of microwave-assisted peptide synthesis (MA-SPPS) can also effectively drive difficult couplings to completion, though caution must be exercised to minimize potential racemization.[2]

  • Perform a Double Coupling: For particularly stubborn couplings, a second, fresh application of the activated amino acid is a reliable strategy to ensure the reaction proceeds to completion.[3]

Reagent ClassExample ReagentRelative ReactivityKey Considerations
CarbodiimidesDIC/DCCLowOften insufficient for hindered couplings; requires additives like HOBt or Oxyma.[5][6]
Aminium/UroniumHBTU, HCTUHighHCTU is generally more reactive than HBTU.[2]
Aminium/UroniumHATU, COMU Very High Highly recommended for hindered residues. [5] COMU offers enhanced safety and solubility.[5]
PhosphoniumPyBOP, PyAOPVery HighPyAOP is particularly effective for hindered sequences.[4]
  • First Coupling:

    • Following standard N-terminal Fmoc deprotection and thorough washing of the resin with DMF.

    • In a separate vessel, pre-activate N-Fmoc-3-methyl-D-homophenylalanine (4 eq. relative to resin loading) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 1-5 minutes.

    • Add the activated amino acid solution to the resin and allow the reaction to proceed for 60-90 minutes.

    • Drain and wash the resin thoroughly with DMF.

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of activated amino acid and reagents.

    • Allow the second coupling to proceed for another 60-90 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) before proceeding to the next deprotection step.

G start Low Coupling Yield Detected (e.g., via Kaiser Test) reagent Are you using a high-potency reagent (HATU, HCTU, COMU)? start->reagent upgrade_reagent Action: Switch to HATU or COMU/PyAOP. reagent->upgrade_reagent No extend_time Have you extended the reaction time? reagent->extend_time Yes upgrade_reagent->reagent extend_time_action Action: Increase coupling time to 2-4 hours or overnight. extend_time->extend_time_action No double_couple Have you performed a double coupling? extend_time->double_couple Yes extend_time_action->extend_time double_couple_action Action: Perform a second coupling with fresh reagents. double_couple->double_couple_action No final_check Re-test with Kaiser Test. If still positive, consider capping and re-evaluating sequence. double_couple->final_check Yes double_couple_action->double_couple G Fmoc Fmoc-Peptide Deprotection + Piperidine (Base) Fmoc->Deprotection Products H2N-Peptide (Desired Product) Deprotection->Products DBF Dibenzofulvene (DBF) (Reactive Byproduct) Deprotection->DBF Scavenging + Piperidine (Scavenger) DBF->Scavenging SideReaction Side Reaction (e.g., with Cys) DBF->SideReaction Adduct DBF-Piperidine Adduct (Stable, Soluble) Scavenging->Adduct

Caption: Mechanism of Fmoc deprotection and DBF scavenging.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • APPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • PubMed. (n.d.).
  • AAPPTEC. (n.d.).
  • ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids.
  • BenchChem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
  • RSC Advances. (n.d.). .

  • Creation Research Society. (2024, April 12).
  • ResearchGate. (2025, August 6). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis | Request PDF.
  • Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
  • SpringerLink. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
  • PMC - NIH. (n.d.). Advances in Fmoc solid‐phase peptide synthesis.
  • AcadeChem. (n.d.).
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • PMC. (n.d.).
  • AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
  • Chem-Impex. (n.d.). Fmoc-D-homophenylalanine.

Sources

Troubleshooting

Technical Support Center: Managing Aggregation of Peptides Containing 3-methyl-D-homophenylalanine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the managem...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the management of peptide aggregation, with a specific focus on sequences incorporating the unnatural amino acid 3-methyl-D-homophenylalanine. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)
Q1: What is 3-methyl-D-homophenylalanine, and why does it increase a peptide's aggregation propensity?

3-methyl-D-homophenylalanine is a non-proteinogenic amino acid. Its structure presents several features that significantly contribute to the aggregation risk of a peptide sequence:

  • Increased Hydrophobicity: The addition of a methyl group to the phenyl ring and an extra methylene group in the backbone (homo-phenylalanine) makes this residue significantly more hydrophobic than standard phenylalanine. Peptides with high hydrophobic content are known to aggregate in aqueous solutions to minimize unfavorable interactions with water.[1][2]

  • Aromatic Side Chain: The methylated phenyl ring promotes strong intermolecular π-π stacking interactions. These aromatic interactions are a key driving force in the self-assembly and aggregation of many peptides, including those containing residues like naphthylalanine, which is structurally similar.[3][4][5][6]

  • Steric Hindrance: The bulky nature of the side chain can influence peptide conformation. While sometimes used to disrupt certain secondary structures, it can also create steric effects that favor specific intermolecular packing arrangements, potentially leading to ordered aggregates.[7]

  • D-Configuration: The use of a D-amino acid can enhance proteolytic stability but also alters the peptide's folding landscape.[6] While it can disrupt typical β-sheet formation driven by L-amino acids, it does not preclude aggregation and can lead to alternative, highly ordered assemblies.[8]

Q2: What are the primary molecular forces driving the aggregation of these peptides?

Peptide aggregation is a complex process governed by a balance of non-covalent interactions.[2][9] For peptides containing 3-methyl-D-homophenylalanine, the key drivers are:

  • Hydrophobic Effect: The strong tendency of the hydrophobic 3-methyl-D-homophenylalanine and other nonpolar residues to shield themselves from water drives the initial association of peptide chains.[5][10]

  • Intermolecular Hydrogen Bonding: The peptide backbones can form extensive networks of hydrogen bonds, leading to the formation of stable secondary structures like β-sheets, which are a hallmark of many aggregated states.[2][11][12][13]

  • π-π Stacking: The aromatic rings of the 3-methyl-D-homophenylalanine residues can stack on top of each other, creating strong, stabilizing interactions that are crucial for the formation and stability of aggregates.[3][4][5]

  • Van der Waals Forces: These short-range attractive forces contribute to the overall stability of the aggregate once peptide chains are in close proximity.[[“]]

`dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} ` Caption: Primary molecular forces driving peptide aggregation.

Troubleshooting Guide: From Synthesis to Solution

This section provides solutions to specific issues you may encounter at different stages of your work.

Part A: Problems During Solid-Phase Peptide Synthesis (SPPS)

Aggregation on the solid support is a major cause of failed or low-purity syntheses, leading to incomplete deprotection and coupling steps.[15]

Q: My synthesis is failing, and monitoring suggests incomplete reactions. How can I prevent on-resin aggregation?

A: On-resin aggregation occurs when growing peptide chains interact with each other, making reactive sites inaccessible. The key is to disrupt the intermolecular hydrogen bonding that leads to this.[15][16]

Strategies to Mitigate On-Resin Aggregation:

StrategyMechanism of ActionWhen to UseReference
Incorporate Pseudoproline Dipeptides Introduces a "kink" in the peptide backbone by reversibly protecting Ser or Thr residues, disrupting the formation of secondary structures.In long or difficult sequences, insert a pseudoproline dipeptide approximately every 6-7 residues where a Ser or Thr is present.[15][16]
Use Backbone Protection (Hmb/Dmb) Attaching a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group to a backbone nitrogen physically blocks hydrogen bond formation.Highly effective for aggregation-prone sequences, especially those rich in Gly or other residues that favor β-sheet structures.[2][15][16]
Optimize Solvents Use highly polar, dipolar aprotic solvents like N-methylpyrrolidone (NMP) or add DMSO (up to 25%) to DMF to improve solvation of the peptide chains.When you observe poor resin swelling or slow reaction kinetics.[15]
Microwave-Assisted Synthesis Microwave energy accelerates reaction rates and can help disrupt intermolecular interactions, reducing aggregation.For sequences known to be difficult or when seeking to speed up the synthesis process.[17]
Add Chaotropic Salts Add salts like LiCl or NaClO4 to washes before coupling. These ions disrupt hydrogen bond networks.As a rescue strategy when aggregation is detected mid-synthesis.[15][16]
Part B: Problems with Post-Synthesis Solubility

After cleavage from the resin, your peptide may immediately precipitate or fail to dissolve for purification.

Q: My peptide crashed out of the TFA cleavage solution. What should I do?

A: This indicates extremely low solubility in the cleavage cocktail. You can attempt to dissolve the crude material directly in a strong organic solvent like 100% DMSO or DMF before precipitation in cold ether. For purification, you will need to dissolve the crude product in a strong solvent and inject it onto the HPLC column.

Q: I can't dissolve my lyophilized crude peptide for HPLC purification. How should I proceed?

A: Finding a suitable solvent for HPLC injection is critical. Start with the mobile phase B (e.g., acetonitrile with 0.1% TFA). If that fails, create a concentrated stock solution in 100% DMSO and dilute it to the highest possible aqueous concentration that remains clear before injection. Be aware that DMSO is a strong solvent and can affect peak shape, so inject the smallest volume possible.

Part C: Problems Solubilizing the Final, Purified Peptide

This is the most common challenge. A systematic approach is essential to avoid wasting valuable material.[18]

Q: What is the best way to determine the correct solvent for my final peptide?

A: Always start by testing the solubility on a small aliquot of your peptide.[18][19] Never use your entire stock for initial tests. The following workflow provides a systematic protocol.

`dot graph G { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} ` Caption: Step-by-step workflow for peptide solubilization.

Q: When should I use organic solvents like DMSO, and what are the best practices?

A: For highly hydrophobic peptides like those containing 3-methyl-D-homophenylalanine, organic solvents are often necessary.[1][18][20]

  • When to Use: Use when the peptide is insoluble in acidic or basic aqueous solutions.[2]

  • Recommended Solvents: DMSO is preferred for biological applications due to its relatively low toxicity.[21] DMF and acetonitrile are also effective alternatives.[18][20]

  • Protocol:

    • First, dissolve the peptide completely in a minimal volume of 100% high-purity DMSO (e.g., 20-30 µL).

    • Once fully dissolved, slowly add your desired aqueous buffer dropwise while vortexing.[21]

    • Stop adding the aqueous solution if you see any signs of precipitation. This is your maximum soluble concentration in that co-solvent mixture.

Q: My peptide is for a cell-based assay. What if organic solvents are not compatible?

A: This is a significant challenge. If DMSO or other organic solvents are not an option, you can explore solubilizing additives and excipients.

AdditiveTypical ConcentrationMechanism of ActionCompatibility Notes
L-Arginine 50-150 mMThe guanidinium group suppresses aggregation by binding to charged and hydrophobic regions, effectively "shielding" the peptide.[2][9]Generally well-tolerated in biological assays.
Guanidine HCl / Urea 6 M / 8 MThese are strong denaturing agents that disrupt the non-covalent interactions holding the aggregates together.[19][22]Not compatible with most biological assays as they will denature other proteins (e.g., cell surface receptors). Use only for analytical purposes.
Non-ionic Detergents 0.01 - 0.1% (e.g., Tween-20, Triton X-100)The hydrophobic tails of the detergent can coat the hydrophobic regions of the peptide, preventing self-association.May interfere with some assays. Check compatibility beforehand.
Best Practices for Handling and Storage

Proper handling and storage are critical to prevent degradation and aggregation over time.[23]

Q: How should I store my peptide to ensure long-term stability?

A: The stability of your peptide depends heavily on its physical state.

  • Lyophilized Powder (Recommended): Store at -20°C or -80°C in a sealed container with a desiccant.[20][21] Peptides are often hygroscopic, so before opening a vial, always allow it to warm to room temperature in a desiccator (for at least 30 minutes) to prevent condensation of atmospheric moisture onto the cold powder.[20][23]

  • In Solution (Avoid for Long-Term): Peptides are much less stable in solution.[20][21] If you must store them in solution, follow these rules:

    • Use sterile, slightly acidic buffers (pH 5-7).[20]

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which accelerate degradation.[20][23]

    • Store frozen at -20°C or -80°C.[20][23]

    • For peptides containing easily oxidized residues (Cys, Met, Trp), use oxygen-free solvents prepared by bubbling with nitrogen or argon.[20]

Q: Can the type of storage vial affect my peptide?

A: Yes. Highly hydrophobic peptides can adsorb to the surface of certain plastics, like polypropylene.[23] This can lead to a significant loss of material, especially at low concentrations. For hydrophobic peptides, it is recommended to use low-adsorption plastic vials or glass vials.[23]

References
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • Activotec. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling. Retrieved from [Link]

  • Roy, A., & P, B. (n.d.). Interplay between the hydrophobic effect and dipole interactions in peptide aggregation at interfaces. RSC Publishing. Retrieved from [Link]

  • JPT. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • Im, D., et al. (2009). Effect of β-sheet propensity on peptide aggregation. AIP Publishing. Retrieved from [Link]

  • Malmsten, Y., et al. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. PMC. Retrieved from [Link]

  • Malmsten, Y., et al. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. ACS Publications. Retrieved from [Link]

  • Zheng, J., et al. (n.d.). Assembly of Peptides Derived from β-Sheet Regions of β-Amyloid. PMC - PubMed Central. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Exploring β-Sheet Structure and Interactions with Chemical Model Systems. PMC. Retrieved from [Link]

  • Cecchini, M., et al. (n.d.). Role of β-Hairpin Formation in Aggregation: The Self-Assembly of the Amyloid-β(25–35) Peptide. PMC. Retrieved from [Link]

  • Becker, C. F. W., et al. (n.d.). Rational development of a strategy for modifying the aggregatibility of proteins. PMC. Retrieved from [Link]

  • MPIKG. (n.d.). β-sheet forming Peptides. Retrieved from [Link]

  • Zhang, H., et al. (2022). Inhibition of Amyloid Nucleation by Steric Hindrance. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Biolabshop. (2025, August 25). How to store peptides so they do not lose their properties? Retrieved from [Link]

  • Lu, J., et al. (n.d.). Aggregation Rules of Short Peptides. PMC - NIH. Retrieved from [Link]

  • Consensus. (n.d.). Molecular mechanisms of peptide inhibitors in amyloid beta aggregation. Retrieved from [Link]

  • D'Annunzio, I., et al. (n.d.). A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. DSpace. Retrieved from [Link]

  • Foderà, V., & van de Weert, M. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, The Royal Society. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]

  • Monteiro, A., et al. (2025). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. MDPI. Retrieved from [Link]

  • Narlawar, R., et al. (2014). Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. PMC. Retrieved from [Link]

  • Zaguri, D., et al. (n.d.). Kinetic and thermodynamic driving factors in the assembly of phenylalanine-based modules. University of Cambridge. Retrieved from [Link]

Sources

Optimization

Technical Support Center: N-Fmoc-3-methyl-D-homophenylalanine Coupling

A Guide for Researchers in Peptide Synthesis Welcome to the technical support guide for troubleshooting challenges associated with the coupling of N-Fmoc-3-methyl-D-homophenylalanine and other sterically hindered amino a...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Peptide Synthesis

Welcome to the technical support guide for troubleshooting challenges associated with the coupling of N-Fmoc-3-methyl-D-homophenylalanine and other sterically hindered amino acids. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to solve even the most difficult coupling reactions encountered in Solid-Phase Peptide Synthesis (SPPS).

This guide is structured to help you quickly diagnose issues, understand the root causes, and implement robust solutions to ensure the successful incorporation of challenging residues into your peptide sequence.

Frequently Asked Questions (FAQs)

Q1: Why is N-Fmoc-3-methyl-D-homophenylalanine considered a "difficult" amino acid to couple?

The primary challenge stems from steric hindrance. The bulky 3-methyl-homophenylalanine side chain, combined with the N-terminal Fmoc protecting group, physically obstructs the approach of the activated carboxyl group to the free amine on the resin-bound peptide. This slows down the reaction rate significantly and can lead to incomplete coupling under standard conditions.

Q2: What is the most immediate sign of an incomplete coupling reaction?

A positive Kaiser test is the most common indicator.[1] This colorimetric assay detects free primary amines on the resin.[2] If the resin beads turn a dark blue after a coupling step, it signifies that a substantial number of N-terminal amines have not reacted with the incoming amino acid.[1][3]

Q3: Can I just extend the coupling time to solve the problem?

While extending the reaction time can help, it is often not a complete solution for severely hindered amino acids.[4] Prolonged exposure to the basic coupling environment can risk side reactions, and the active ester of the amino acid can hydrolyze over time, rendering it inactive. A more comprehensive strategy is usually required.

In-Depth Troubleshooting Guide

This section addresses specific experimental observations and provides a logical workflow for resolving incomplete coupling.

Problem: My Kaiser test is strongly positive (dark blue beads) after a standard coupling cycle.

This is a clear sign of failed or highly inefficient coupling.[2] Your immediate goal is to rescue the synthesis by forcing the reaction to completion before proceeding.

Root Cause Analysis:

  • Steric Hindrance: The most likely cause, as discussed. The bulky side chain is preventing efficient bond formation.[5]

  • Sub-optimal Reagents: Your standard coupling reagent (e.g., HBTU, DIC) may not be potent enough to overcome the high activation energy required for this reaction.[4]

  • Peptide Aggregation: The growing peptide chain may be folding or aggregating on the resin, physically blocking the reactive sites. This is common in hydrophobic sequences.[4]

Solutions & Workflow:

  • Perform a Double Coupling: This is the most straightforward first step.[4][6] After the initial coupling reaction, drain the vessel and add a fresh solution of activated N-Fmoc-3-methyl-D-homophenylalanine.[7] This second exposure can help drive the reaction to completion.[8]

  • Upgrade Your Coupling Reagent: If a second coupling with the original reagent fails, switch to a more powerful activating agent for the recoupling attempt. Uronium/aminium salt-based reagents are preferred for hindered couplings.[9]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings.[10] The HOAt anion formed during activation is a superior leaving group and can catalyze the reaction, increasing its speed and efficiency.[11]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A highly efficient, Oxyma-based reagent that is comparable to HATU in performance and is considered safer due to the absence of potentially explosive benzotriazole components.[12]

  • Consider Capping (If Recoupling Fails): If unreacted amines persist even after a second coupling with a stronger reagent, you must "cap" them to prevent the formation of deletion sequences in your final product.[13] This is achieved by acetylating the remaining free amines with a small, highly reactive agent like acetic anhydride.[3] Capped sequences are truncated but are typically easier to separate during purification.[13]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical decision-making process when encountering an incomplete coupling.

G Start Incomplete Coupling Detected (Positive Kaiser Test) DoubleCouple Perform Double Coupling with Same Reagents Start->DoubleCouple KaiserTest2 Perform Kaiser Test DoubleCouple->KaiserTest2 UpgradeReagent Recouple with Stronger Reagent (HATU/COMU) KaiserTest2->UpgradeReagent Positive Proceed Proceed to Next Cycle (Deprotection) KaiserTest2->Proceed Negative KaiserTest3 Perform Kaiser Test UpgradeReagent->KaiserTest3 Cap Cap Unreacted Amines (e.g., Acetic Anhydride) KaiserTest3->Cap Positive KaiserTest3->Proceed Negative Cap->Proceed

Sources

Troubleshooting

Improving yield and purity in peptides with N-Fmoc-3-methyl-D-homophenylalanine

A Guide to Improving Yield and Purity in Solid-Phase Peptide Synthesis (SPPS) Welcome to the technical support center for N-Fmoc-3-methyl-D-homophenylalanine. As a Senior Application Scientist, I understand that incorpor...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Improving Yield and Purity in Solid-Phase Peptide Synthesis (SPPS)

Welcome to the technical support center for N-Fmoc-3-methyl-D-homophenylalanine. As a Senior Application Scientist, I understand that incorporating unique, sterically hindered amino acids into your peptide sequence is critical for developing novel therapeutics and research tools. N-Fmoc-3-methyl-D-homophenylalanine is an excellent building block for modulating peptide conformation and improving metabolic stability. However, its bulky nature requires specific considerations during solid-phase peptide synthesis (SPPS) to ensure high yield and purity.

This guide is structured as a series of frequently asked questions and in-depth troubleshooting scenarios to directly address the challenges you may encounter. We will explore the causality behind these issues and provide field-proven protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling efficiency significantly lower when using N-Fmoc-3-methyl-D-homophenylalanine compared to standard amino acids?

The primary reason for lower coupling efficiency is steric hindrance. The combination of the methyl group on the phenyl ring and the extended homophenylalanine backbone creates significant bulk around the reactive carboxyl group. This physically obstructs its approach to the N-terminal amine of the growing peptide chain, slowing down the reaction kinetics.[1]

Q2: Which coupling reagents are most effective for incorporating this hindered amino acid?

Standard carbodiimide reagents like DCC or DIC are often insufficient for driving the reaction to completion. More potent uronium/aminium or phosphonium salt reagents are required. Reagents like HATU, HCTU, or PyBOP are highly recommended as they form more reactive activated esters capable of overcoming the high activation energy barrier associated with this sterically demanding coupling.[2][3]

Q3: I suspect incomplete Fmoc deprotection after adding N-Fmoc-3-methyl-D-homophenylalanine. How can I confirm this?

Incomplete Fmoc deprotection is a common issue that can arise from peptide aggregation on the resin, which is often induced by bulky, hydrophobic residues.[4][5] This aggregation can physically block the piperidine solution from reaching the Fmoc group. You can monitor this in two ways:

  • Qualitatively: A negative Kaiser (ninhydrin) test (yellow/colorless beads) after the deprotection step indicates that few or no free primary amines are present, suggesting the Fmoc group was not successfully removed.[2]

  • Quantitatively: Monitoring the release of the dibenzylfulvene-piperidine adduct in the waste stream using a UV-Vis spectrophotometer (at ~301 nm) can confirm incomplete or sluggish Fmoc removal.[2]

Q4: My peptide is showing poor solubility and the resin is clumping after coupling this residue. What is happening?

The incorporation of N-Fmoc-3-methyl-D-homophenylalanine significantly increases the hydrophobicity of the peptide chain. This can lead to inter-chain hydrogen bonding and aggregation on the solid support, causing the resin beads to clump together.[6] This aggregation is a primary cause of subsequent synthesis problems, including incomplete coupling and deprotection, leading to deletion sequences.[7]

Q5: How can I definitively confirm the successful incorporation and purity of my final peptide containing this residue?

The most reliable method is mass spectrometry (MS) coupled with high-performance liquid chromatography (HPLC).

  • HPLC will provide a chromatogram showing the purity of the crude product. A single, sharp peak is ideal.

  • MS analysis of the main peak should show a mass that corresponds to the theoretical mass of your target peptide. This confirms that the N-Fmoc-3-methyl-D-homophenylalanine was successfully incorporated and that the full-length peptide was synthesized.

In-Depth Troubleshooting Guides

Problem: Critical Coupling Failure

Q: My Kaiser test is strongly positive (dark blue beads) after a 2-hour coupling of N-Fmoc-3-methyl-D-homophenylalanine. What is my immediate course of action?

A strongly positive Kaiser test indicates a significant number of unreacted free amines, meaning the coupling reaction was highly inefficient. This is the most common failure point when using this residue. The cause is the severe steric hindrance previously discussed. Your immediate goal is to rescue the synthesis by forcing the coupling to completion before proceeding to the next cycle.

Causality: The energy barrier for the reaction is too high for the conditions used. The activated amino acid cannot access the N-terminal amine on the resin at a sufficient rate.

Solution Workflow:

Caption: Troubleshooting workflow for incomplete coupling.

Recommended Coupling Reagents for Hindered Residues
ReagentFull NameAdvantagesConsiderations
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateVery high coupling efficiency, fast reaction times, and low racemization.[8] Highly recommended for hindered couplings.[3]Higher cost. Can cause guanidinylation of the N-terminus if used in large excess with extended pre-activation.[1]
HCTU O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateHigh efficiency, often comparable to HATU, and generally more cost-effective.Can be less effective than HATU for the most extreme cases of steric hindrance.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateExcellent for hindered amino acids. High reactivity.[8]The byproduct HMPA is a suspected carcinogen, requiring careful handling and disposal.
Protocol 1: High-Efficiency Coupling using HATU

This protocol is designed to maximize the incorporation of N-Fmoc-3-methyl-D-homophenylalanine.

  • Preparation : In a separate vial, dissolve N-Fmoc-3-methyl-D-homophenylalanine (4 eq), HATU (3.9 eq), and HOAt (4 eq) in DMF.

  • Activation : Add N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8 eq) to the amino acid solution and vortex for 1-2 minutes. This pre-activation step is crucial.[3]

  • Coupling : Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction : Allow the reaction to proceed for a minimum of 2 hours at room temperature. For particularly difficult sequences, extend the time to 4 hours or perform the coupling at 40°C.[3]

  • Monitoring : After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test (see Protocol 2) to confirm the absence of free amines.

  • Washing : Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove all excess reagents.

Problem: On-Resin Aggregation

Q: After incorporating N-Fmoc-3-methyl-D-homophenylalanine, my synthesis is failing. The resin looks clumpy, and both deprotection and subsequent couplings are incomplete. How do I prevent this?

This is a classic case of on-resin aggregation. The hydrophobic nature of the homophenylalanine derivative causes the growing peptide chains to interact with each other, collapsing onto the resin support and physically blocking reactive sites.[5]

Causality: Standard SPPS solvents like DMF may not be sufficient to solvate the growing, hydrophobic peptide chains, leading them to aggregate via intermolecular hydrogen bonds.

Preventative Strategies:

  • Use a Low-Substitution Resin: Start your synthesis with a resin that has a lower loading capacity (e.g., 0.1 - 0.4 mmol/g).[9] This increases the distance between peptide chains, physically reducing their ability to interact and aggregate.

  • Incorporate "Disrupting" Elements: If the sequence allows, consider using pseudoproline dipeptides or a backbone-protecting group like the Hmb group to disrupt the secondary structures that lead to aggregation.[6]

  • Optimize Synthesis Solvents:

    • NMP: Use N-Methyl-2-pyrrolidone (NMP) in place of or mixed with DMF. NMP has superior solvating properties for aggregated peptides.[1]

    • Chaotropic Agents: Adding chaotropic salts like LiCl (0.5 M) to the DMF can help break up secondary structures, though this should be tested for compatibility with your specific sequence.

Caption: Aggregation induced by a bulky hydrophobic residue.

Key Experimental Protocols

Protocol 2: Kaiser (Ninhydrin) Test for Monitoring

This colorimetric test is essential for qualitatively detecting free primary amines on the resin.[2]

Materials:

  • Solution A: 5g Ninhydrin in 100 mL ethanol.

  • Solution B: 80g Phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN (aq) diluted to 100 mL with pyridine.

Procedure:

  • Take 10-15 beads of the peptide-resin and place them in a small glass test tube.

  • Wash the beads with ethanol and then with DMF.

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.

  • Heat the tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpreting Results:

  • After Deprotection: Dark Blue beads and solution indicate successful Fmoc removal (Positive result).

  • After Coupling: Yellow/Colorless beads and solution indicate complete coupling (Negative result). A blue color signifies incomplete coupling.

Protocol 3: Enhanced Fmoc Deprotection

Use this protocol when you suspect aggregation is hindering standard deprotection.

  • Standard Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

  • Second Deprotection: Treat the resin again with fresh 20% piperidine in DMF for 10-15 minutes.[4]

  • Monitoring: Collect the filtrate from the deprotection steps and measure the UV absorbance to ensure the Fmoc group has been fully removed.

  • (Optional) Aggressive Deprotection: For extremely difficult cases, a solution of 2% DBU and 20% piperidine in DMF can be used for the second deprotection step, but reaction time should be carefully monitored to avoid side reactions.

Protocol 4: Small-Scale Test Cleavage

Before cleaving your entire batch of resin, perform a small-scale cleavage to diagnose synthesis problems.

  • Resin Sample: Place a small amount of dried peptide-resin (~10-20 mg) in a microcentrifuge tube.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for your peptide's protecting groups. A common general-purpose cocktail is Reagent K: 94% TFA, 2.5% water, 2.5% ethanedithiol (EDT), 1% triisopropylsilane (TIS).

  • Reaction: Add ~200 µL of the cleavage cocktail to the resin. Vortex and let it react at room temperature for 2-3 hours.

  • Precipitation: Filter the cleavage mixture into a separate tube containing ~2 mL of cold diethyl ether to precipitate the crude peptide.

  • Analysis: Centrifuge to pellet the peptide, decant the ether, and dry the pellet. Re-dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by LC-MS. This will reveal the presence of deletion or truncated sequences, confirming on-resin issues.

References

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 431-454. [Link]

  • AAPPTec. Planning a Peptide Synthesis. AAPPTec. [Link]

  • Góngora-Benítez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7586. [Link]

  • Reddit. (2024, April 20). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Hartrampf, N., et al. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Angewandte Chemie International Edition, 59(19), 7426-7439. [Link]

  • Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7(2), 107-112. [Link]

  • Google Patents. (2024). WO2024174680A1 - Building blocks for difficult peptide synthesis and method of making thereof.
  • El-Faham, A., et al. (2017). Green Chemistry - In situ Fmoc removal. Green Chemistry, 19(2), 435-442. [Link]

  • Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Jackson, R. F. W., et al. (1998). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Journal of the Chemical Society, Perkin Transactions 1, (14), 2201-2208. [Link]

  • Isalberti, L., et al. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem. [Link]

  • Wu, S., et al. (2022). Efficient Production of L-Homophenylalanine by Enzymatic-Chemical Cascade Catalysis. Angewandte Chemie International Edition, 61(44), e202209670. [Link]

  • Dittmann, J., & Martin, L. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 169. [Link]

  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. [Link]

  • Xing, X., et al. (2024). Solubility of Fmoc-D-Phenylalanine in Twelve Mono-Solvents: Characterization, Determination, Analysis and Model Correlation. Journal of Molecular Liquids, 393, 123594. [Link]

  • YMC America. Strategic peptide purification. YMC America. [Link]

  • Li, Y., et al. (2020). Immobilized acyl-transfer molecular reactors enable the solid-phase synthesis of sterically hindered peptides. Nature Communications, 11(1), 1-9. [Link]

  • Behrendt, R., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of Chemical and Pharmaceutical Research, 5(8), 22-35. [Link]

  • Sabatino, G., & Papini, A. M. (2012). Advances in Fmoc solid-phase peptide synthesis. Future Medicinal Chemistry, 4(12), 1547-1563. [Link]

  • Rumpf, B., et al. (2024). Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. RSC Advances, 14(18), 10580-10589. [Link]

  • PubChem. Fmoc-3-fluoro-5-methyl-L-homophenylalanine. National Center for Biotechnology Information. [Link]

  • Kumar, V. V., et al. (2014). Designing unconventional Fmoc-peptide-based biomaterials: structure and related properties. Chemical Communications, 50(44), 5849-5851. [Link]

Sources

Optimization

Technical Support Center: HPLC Purification of Peptides with 3-methyl-D-homophenylalanine

Welcome to the technical support center for advanced peptide purification. This guide is specifically designed for researchers, scientists, and drug development professionals working with synthetic peptides incorporating...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced peptide purification. This guide is specifically designed for researchers, scientists, and drug development professionals working with synthetic peptides incorporating the non-canonical amino acid, 3-methyl-D-homophenylalanine (3-Me-D-hPhe). The unique steric and hydrophobic properties of this residue present distinct challenges in achieving high-purity products. This resource provides in-depth, field-proven strategies and troubleshooting advice to navigate these complexities.

The inclusion of 3-Me-D-hPhe significantly increases peptide hydrophobicity and introduces a chiral center that can lead to hard-to-separate diastereomeric impurities. Standard purification protocols often fall short, resulting in poor resolution, low recovery, and ambiguous analytical results. This guide moves beyond generic advice to offer targeted solutions grounded in chromatographic principles.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing 3-methyl-D-homophenylalanine showing a very broad peak or eluting much later than predicted?

A1: The primary reason is the significant hydrophobicity imparted by the 3-methyl-D-homophenylalanine residue. Its bulky, non-polar side chain dramatically increases the peptide's affinity for the C18 stationary phase, leading to longer retention times.[1][2] Broad peaks often suggest one or more of the following issues:

  • Poor Solubility: The peptide may be partially insoluble in the initial mobile phase conditions (low organic content). Highly hydrophobic peptides can precipitate at the head of the column, then slowly redissolve as the organic concentration increases, leading to severe peak broadening.[3][4]

  • On-Column Aggregation: The high local concentration of the peptide at the column inlet can promote intermolecular aggregation, which interferes with ideal chromatographic partitioning.[1][3]

  • Secondary Interactions: Although less common with modern, well-end-capped columns, interactions between the peptide and residual silanol groups on the silica support can contribute to peak tailing and broadening.[5][6]

Solution Strategy:

  • Adjust Sample Solvent: Dissolve the crude peptide in a stronger solvent than the initial mobile phase, such as a small amount of DMSO, DMF, or isopropanol, before diluting it with the mobile phase A.[][8] This ensures the peptide is fully solubilized before injection.

  • Modify the Initial Gradient: Start the gradient at a higher initial percentage of organic solvent (e.g., 10-20% Acetonitrile instead of 5%). This reduces the risk of on-column precipitation.

  • Consider a Different Organic Modifier: Isopropanol (IPA) or n-propanol can be more effective than acetonitrile (ACN) at solubilizing and eluting highly hydrophobic peptides.[9][10] Try replacing a portion of the ACN in Mobile Phase B with IPA (e.g., 80:20 ACN:IPA).

Q2: I'm struggling to resolve my target peptide from a closely eluting impurity. Could this be a diastereomer? How can I improve the separation?

A2: Yes, it is highly probable. The use of a D-amino acid in solid-phase peptide synthesis (SPPS) can lead to the formation of diastereomeric impurities, particularly deletion sequences or products of incomplete deprotection that have different stereochemistry. These isomers often have nearly identical hydrophobicities, making them extremely difficult to separate using standard reversed-phase HPLC (RP-HPLC) methods.[11][12]

Strategies for Diastereomer Resolution:

  • Shallow the Gradient: This is the most critical parameter. A shallow gradient increases the residence time of the peptide in the "elution window," providing more opportunities for interaction with the stationary phase and enhancing resolution between closely related species.[8][9][13] Decrease the gradient slope to 0.2-0.5% B per minute around the elution point of your target peptide.

  • Change the Organic Modifier: Acetonitrile and methanol interact differently with peptides. Switching from ACN to methanol (or using a mix) can alter the selectivity of the separation and may resolve the diastereomers.[10]

  • Modify the Mobile Phase pH: Adjusting the pH of the mobile phase alters the ionization state of acidic and basic residues (like Lys, Arg, His, Asp, Glu) and the C- and N-termini. This can induce subtle conformational changes that may be sufficient to differentiate diastereomers. Operating at least 2 pH units away from the peptide's isoelectric point (pI) is a good starting point.[14]

  • Explore Alternative Ion-Pairing Reagents: While trifluoroacetic acid (TFA) is standard, its strong ion-pairing can sometimes mask the subtle differences needed for isomer separation.[12] Consider using a weaker acid like formic acid (FA) or a bulkier ion-pairing reagent like heptafluorobutyric acid (HFBA), which can alter retention profiles and improve resolution.[][15]

Parameter Standard Condition Optimized for Diastereomers Rationale
Gradient Slope 1-2% / min0.2-0.5% / minIncreases residence time in the optimal elution window, maximizing resolution.
Organic Modifier Acetonitrile (ACN)Methanol (MeOH) or ACN/Isopropanol (IPA) mixChanges separation selectivity through different solvation effects.
Ion-Pairing Agent 0.1% TFA0.1% Formic Acid (FA) or 0.05% HFBAAlters ion-pairing strength and retention characteristics, potentially resolving isomers.
Column Temperature Ambient40-60 °CReduces solvent viscosity and can improve peak shape and selectivity by altering peptide conformation.[9]
Q3: My peptide recovery is very low after purification. Where could my product be going?

A3: Low recovery of hydrophobic peptides is a common and frustrating issue. The primary culprits are irreversible adsorption to surfaces and aggregation.[1]

  • Irreversible Binding to the Column: Highly hydrophobic peptides can bind so strongly to the stationary phase that they do not elute completely, even at high organic concentrations.[1]

  • Aggregation and Precipitation: The peptide may be precipitating in the collection tubes upon elution from the column, especially if the fraction is diluted by post-column instrument lines.

  • Adsorption to Vials and Tubing: Hydrophobic peptides are "sticky" and can adsorb to polypropylene or glass surfaces, leading to significant sample loss.

Troubleshooting Low Recovery:

  • Perform a High-Organic Wash: After your gradient, wash the column with a very strong solvent mixture, such as 95-100% isopropanol or a mix of ACN/IPA/water with a higher acid concentration (e.g., 0.2% TFA), to strip any remaining peptide from the column.

  • Pre-rinse Collection Vials: Pre-rinse your collection tubes with a small amount of a high-organic solvent like pure acetonitrile or isopropanol to "passivate" the surfaces and reduce adsorption.

  • Acidify Fractions: Ensure collected fractions remain acidic to keep the peptide protonated and soluble. Adding a small amount of acid (e.g., 10 µL of 10% TFA) to each collection tube can help.

  • Choose the Right Column Chemistry: For extremely hydrophobic peptides, a C4 or C8 column may be more suitable than a C18. The shorter alkyl chains have a lower hydrophobic character, which can facilitate better elution and recovery.[]

Troubleshooting Guide

This section addresses specific problems in a Q&A format, providing a logical path to resolution.

Issue 1: Severe Peak Tailing
  • Question: My main peak is tailing badly, even after optimizing the gradient. What are the likely causes and how do I fix it?

  • Answer: Peak tailing for a hydrophobic peptide like this typically points to either secondary chemical interactions or physical/overload issues.[5][16]

    • Chemical Cause (Silanol Interaction): Residual, un-capped silanol groups on the silica backbone of the stationary phase can interact with basic residues (Arg, Lys, His) in your peptide, causing tailing.[5]

      • Solution 1: Increase the concentration of the acidic modifier. Try increasing the TFA concentration from 0.1% to 0.15% or 0.2%.[] The excess acid will protonate the silanol groups, minimizing these secondary interactions.

      • Solution 2: Use a modern, fully end-capped column or one with a polar-embedded phase designed to shield silanol activity.[5]

    • Physical Cause (Column Overload): Injecting too much peptide mass can saturate the stationary phase at the column inlet, leading to tailing.[6][17]

      • Solution: Reduce the sample load by 50% and re-run. If the peak shape improves significantly, you were overloading the column. For preparative work, you may need to switch to a larger diameter column or perform multiple smaller injections.

    • Physical Cause (Column Void): A void or channel in the column packing material can also cause tailing for all peaks.[14]

      • Solution: Check the column's performance with a standard peptide mix. If all peaks tail, the column may be damaged and need replacement.

Workflow & Troubleshooting Diagram

The following diagram outlines a systematic approach to developing a purification method for a 3-Me-D-hPhe-containing peptide and troubleshooting common problems.

HPLC_Workflow cluster_MD Method Development cluster_Optimize Optimization cluster_TS Troubleshooting Start Crude Peptide (with 3-Me-D-hPhe) Solubility 1. Solubility Test (ACN, IPA, DMSO, FA) Start->Solubility Scout 2. Analytical Scouting Run (C18, 5-95% ACN, 0.1% TFA) Solubility->Scout Analyze 3. Analyze Chromatogram (Retention Time, Peak Shape) Scout->Analyze Gradient 4a. Optimize Gradient (Shallow slope: 0.5%/min) Analyze->Gradient Problem Problem Detected? Analyze->Problem Solvent 4b. Test Alt. Solvents (IPA, MeOH) & Modifiers (FA, HFBA) Gradient->Solvent Column 4c. Test Alt. Columns (C8, C4, Phenyl) Solvent->Column ScaleUp 5. Scale-Up to Prep Column (Adjust flow & load) Column->ScaleUp Collect 6. Collect & Analyze Fractions ScaleUp->Collect Problem->Gradient No Tailing Peak Tailing? Problem->Tailing Yes Resolution Poor Resolution? Tailing->Resolution No Sol_Tailing Increase [TFA] Reduce Load Tailing->Sol_Tailing Yes Recovery Low Recovery? Resolution->Recovery No Sol_Resolution Shallow Gradient Change Solvent/pH Resolution->Sol_Resolution Yes Recovery->Collect No Sol_Recovery Use C4/C8 Column Strong Wash/Passivate Vials Recovery->Sol_Recovery Yes Sol_Tailing->ScaleUp Sol_Resolution->ScaleUp Sol_Recovery->ScaleUp

Caption: A workflow for HPLC method development and troubleshooting.

Experimental Protocols

Protocol 1: Step-by-Step Method Development for a Novel Hydrophobic Peptide
  • Solubility Screening:

    • Place ~0.5 mg of crude peptide into three separate microfuge tubes.

    • To tube 1, add 100 µL of Water/ACN (1:1) with 0.1% TFA.

    • To tube 2, add 100 µL of Water/Isopropanol (1:1) with 0.1% TFA.

    • To tube 3, add 10 µL of DMSO, vortex, then add 90 µL of Water with 0.1% TFA.

    • Observe which solvent system provides the best solubility. This will inform your sample preparation and potentially your mobile phase B.[4]

  • Initial Analytical Scouting Run:

    • Column: C18, 300Å pore size, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.[18]

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[18]

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% to 95% B over 30 minutes.

    • Detection: 220 nm.

    • Action: Note the retention time (%B) at which the main peak elutes.

  • Focused Gradient Optimization:

    • Based on the scouting run, design a new, shallower gradient centered around the elution percentage.

    • Example: If the peptide eluted at 60% B (which is 16.5 minutes into the 30-min gradient), the new gradient should be:

      • 5% to 45% B in 2 minutes (fast wash-on).

      • 45% to 75% B in 30 minutes (shallow gradient, 0.5% B/min).

      • 75% to 95% B in 2 minutes (fast wash-off).

      • Hold at 95% B for 2 minutes.

      • Return to 5% B and re-equilibrate for 5 minutes.

    • This focused gradient will significantly improve resolution around your target peak.[19]

  • Scale-Up for Preparative Purification:

    • Use a preparative column with the same stationary phase chemistry and pore size.

    • Adjust the flow rate based on the column diameter squared. (e.g., for a 21.2 mm prep column from a 4.6 mm analytical: (21.2/4.6)² ≈ 21.2 times the flow rate).

    • Increase the injection volume and sample concentration proportionally. Start with a conservative load (e.g., 5-10 mg) and increase incrementally.[20]

    • Keep the gradient slope (%B/column volume) consistent with the optimized analytical method.

References

  • Ion Pairing — Blessing or Curse?. LCGC International.
  • Efficient Purification of Synthetic Peptides at High and Low pH. Agilent.
  • General approach for the development of preparative peptide separations. HPLC.
  • FAQ Peptide Purification. BOC Sciences Amino Acid.
  • How does mobile phase modifier concentration impact peptide purity with flash chromatography?. Biotage.
  • Tips for Optimization of Peptide Separation. YMC.
  • Impact of TFA - A Review. GenScript.
  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.
  • Peptide Purification Scale-Up with HPLC. KNAUER.
  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography.
  • Optimization of Peptide Separations in High-Performance Liquid Chromatography.
  • Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC.
  • HPLC Analysis and Purification of Peptides. PMC.
  • Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Biotage.
  • Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. ResearchGate.
  • Keys for enabling optimum peptide CharaCterizations.
  • Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PMC.
  • How can I prevent peak tailing in HPLC?. ResearchGate.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.
  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript.
  • Troubleshooting - Technical Support - Service. MZ-Analysentechnik.
  • Should I Have TFA Removed from My Peptide?. LifeTein.
  • Designing Purification Methods for Hydrophobic Peptides. The Nest Group.
  • Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International.
  • How to choose an ion pairing agent to improve your peptide purification. Biotage.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PMC.
  • Overcoming Challenges in Complex Peptide Purification. Neuland Labs.
  • HPLC Ion Pair Reagents. Thermo Fisher Scientific.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Conversion of ion-pairing agents/counter ions. Bio-Works.
  • Freebasing of Peptide Salts and the Removal of Acidic Ion-Pairing Reagents from Fractions after HPLC Purification.
  • HPLC of Peptides and Proteins.
  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
  • Peptide Purification. AAPPTec.

Sources

Troubleshooting

Technical Support Center: Choosing the Right Coupling Reagent for N-Fmoc-3-methyl-D-homophenylalanine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in peptide synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in peptide synthesis. Here, we address the specific challenges associated with the coupling of N-Fmoc-3-methyl-D-homophenylalanine, a sterically hindered amino acid, and provide in-depth, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why is N-Fmoc-3-methyl-D-homophenylalanine considered a "difficult" amino acid to couple?

The primary challenge arises from steric hindrance. The presence of the methyl group on the phenyl ring, combined with the homophenylalanine structure, creates a bulky side chain. This bulkiness physically obstructs the approach of the incoming amine to the activated carboxylic acid, slowing down the rate of amide bond formation and often leading to incomplete reactions.[1]

Q2: My standard DIC/HOBt coupling protocol is giving me low yields with this amino acid. What's happening?

Standard carbodiimide reagents like Diisopropylcarbodiimide (DIC) and Dicyclohexylcarbodiimide (DCC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often not potent enough to overcome the significant steric barrier presented by N-Fmoc-3-methyl-D-homophenylalanine.[1] The O-acylisourea intermediate formed is not reactive enough to couple efficiently with the sterically hindered amine, leading to incomplete reactions and the potential for side reactions like the formation of unreactive N-acylurea.[2]

Q3: What are the recommended classes of coupling reagents for sterically hindered amino acids like N-Fmoc-3-methyl-D-homophenylalanine?

For sterically demanding couplings, it is highly recommended to switch to more powerful in-situ activating reagents.[1] These are broadly categorized into:

  • Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU are highly effective.[3] They react with the carboxylic acid to form highly reactive active esters that can overcome the steric barrier.[1][3]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices.[3] They function similarly to aminium salts by forming highly reactive activated species.[3]

These reagents are widely accepted because they facilitate fast reactions, even between sterically hindered amino acids, and their use is generally free of side reactions.[3]

Q4: What is the mechanistic difference between carbodiimide, aminium/uronium, and phosphonium-based coupling reagents?

Understanding the mechanism is key to troubleshooting and optimizing your reactions.

  • Carbodiimides (e.g., DIC, DCC): These reagents react with a carboxylic acid to form an O-acylisourea intermediate.[2] This intermediate can then react with an amine to form the desired amide bond.[2] However, this intermediate is also susceptible to rearrangement into an unreactive N-acylurea, a common cause of failed couplings.[2] Additives like HOBt or Oxyma Pure are used to rapidly convert the O-acylisourea into a more stable and reactive active ester, minimizing the N-acylurea side reaction.[2][4]

  • Aminium/Uronium Salts (e.g., HATU, HBTU): In the presence of a non-nucleophilic base like DIPEA, these reagents activate the carboxylic acid to form a highly reactive OAt- or OBt-active ester.[5] For example, HATU forms a highly reactive OAt-active ester which then readily couples with an amine.[5] The presence of the HOAt or HOBt moiety is crucial for their high efficiency and ability to suppress racemization.[4][5]

  • Phosphonium Salts (e.g., PyBOP): Similar to aminium salts, phosphonium reagents, in the presence of a base, convert protected amino acids into activated species.[3] PyBOP, for instance, generates OBt active esters.[3] A key advantage of phosphonium reagents is that they do not cause guanidinylation of the N-terminal amino group, a potential side reaction with uronium reagents, especially when used in excess.[3]

Coupling_Reagent_Mechanisms cluster_carbodiimide Carbodiimide Mechanism (e.g., DIC) cluster_aminium Aminium/Uronium Mechanism (e.g., HATU) cluster_phosphonium Phosphonium Mechanism (e.g., PyBOP) C1 Carboxylic Acid C3 O-Acylisourea Intermediate C1->C3 + C2 DIC C2->C3 C5 Amide Bond C3->C5 + Amine C6 N-Acylurea (Side Product) C3->C6 Rearrangement C4 Amine A1 Carboxylic Acid A3 OAt-Active Ester A1->A3 + A2 HATU + Base A2->A3 A5 Amide Bond A3->A5 + Amine A4 Amine P1 Carboxylic Acid P3 OBt-Active Ester P1->P3 + P2 PyBOP + Base P2->P3 P5 Amide Bond P3->P5 + Amine P4 Amine

Caption: Mechanisms of common coupling reagents.

Q5: I've switched to HATU, but my coupling is still incomplete. What are my next troubleshooting steps?

Even with a potent coupling reagent, steric hindrance can slow down the reaction rate.[1] Here is a logical workflow to troubleshoot this issue:

Troubleshooting_Workflow Troubleshooting Incomplete Coupling of N-Fmoc-3-methyl-D-homophenylalanine start Incomplete Coupling with HATU double_coupling Perform a Double Coupling start->double_coupling increase_time_temp Increase Reaction Time and/or Temperature double_coupling->increase_time_temp Still Incomplete success Successful Coupling double_coupling->success Complete solvent Optimize Solvent System increase_time_temp->solvent Still Incomplete increase_time_temp->success Complete acyl_fluoride Consider Acyl Fluoride Formation solvent->acyl_fluoride Still Incomplete solvent->success Complete acyl_fluoride->success Complete

Caption: Troubleshooting workflow for incomplete coupling.

  • Double Coupling: This is often the first and most effective strategy. Repeat the coupling step with a fresh preparation of the activated amino acid.[6]

  • Increase Reaction Time and Temperature: Sterically hindered couplings are slower.[1] Consider increasing the reaction time from the standard 1-2 hours to overnight.[1] Gentle heating can also be beneficial, but must be done cautiously to avoid racemization.[1] Microwave-assisted solid-phase peptide synthesis (MA-SPPS) is a highly effective method to drive difficult couplings to completion.[1]

  • Optimize Solvent: The choice of solvent is critical for solvating the peptide-resin complex and preventing aggregation.[1] N-methylpyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF).[1] For very difficult sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be advantageous.[1]

  • Consider Acyl Fluoride Formation: For extremely challenging couplings where even potent aminium/phosphonium reagents fail, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1][4]

Q6: I'm concerned about racemization with such a hindered amino acid. How can I minimize this risk?

Racemization is a critical concern in peptide synthesis, as it leads to the formation of diastereomeric impurities that can be difficult to separate.[7] While N-Fmoc-3-methyl-D-homophenylalanine itself is a D-amino acid, the principles of preventing epimerization remain the same. The primary mechanism of racemization during coupling involves the formation of an oxazolone intermediate.[8]

Here are key strategies to minimize racemization:

  • Choice of Coupling Reagent and Additive:

    • Carbodiimides used alone are prone to causing significant racemization.[8] Always use them with racemization-suppressing additives like HOBt, HOAt, or Oxyma Pure.[8][9]

    • HATU is an excellent choice as it is known to suppress racemization due to the presence of the HOAt moiety.[5][10]

    • For extremely sensitive couplings, consider reagents like DEPBT, which are known for very low racemization potential.[8][11]

  • Base Selection and Concentration:

    • The choice and amount of base can significantly impact racemization.[8]

    • While DIPEA is commonly used, it can contribute to racemization.[8] Use the minimum amount necessary to facilitate the reaction.[8]

    • For sensitive couplings, consider a weaker, more sterically hindered base like 2,4,6-collidine.

  • Reaction Temperature:

    • Higher temperatures accelerate the rate of racemization.[8] Perform the coupling at a lower temperature (e.g., 0°C) if racemization is a concern.[5][8]

Q7: How can I confirm if my coupling reaction was successful?

Monitoring the completion of the coupling reaction is crucial. The most common qualitative method is the Kaiser (ninhydrin) test , which detects the presence of free primary amines on the resin.[6][12]

  • Negative Kaiser Test (beads remain colorless or yellowish): Indicates that the coupling reaction is complete, as there are no free primary amines remaining.

  • Positive Kaiser Test (blue/purple beads): Indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.[12] In this case, a second coupling (double coupling) is recommended.[6]

For quantitative analysis, a small amount of the resin can be cleaved and the resulting peptide analyzed by HPLC and mass spectrometry.

Protocols and Data

Comparison of Common Coupling Reagents for Hindered Amino Acids
Coupling ReagentActive Ester FormedRelative ReactivityKey Considerations
DIC/Oxyma Oxyma esterModerateA good, cost-effective option that is superior to DIC/HOBt. Oxyma enhances coupling and suppresses racemization.[9]
HBTU/PyBOP OBt esterModerate-HighBetter than carbodiimides, but can be insufficient for very hindered residues.[1][3]
HCTU O-6-ClBt esterHighMore reactive than HBTU due to the electron-withdrawing chloro group on the benzotriazole ring.[1][3]
HATU OAt esterVery HighGenerally considered one of the most efficient coupling reagents, especially for difficult couplings, due to the anchimeric assistance of the pyridine nitrogen in HOAt.[3][13] Suppresses racemization effectively.[10]
Protocol 1: Standard HATU Coupling for N-Fmoc-3-methyl-D-homophenylalanine

This protocol is a robust starting point for coupling sterically hindered amino acids.

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).[12]

  • Pre-activation: In a separate vessel, dissolve N-Fmoc-3-methyl-D-homophenylalanine (3 equivalents relative to resin loading), HATU (2.9 equivalents), in DMF. Add a non-nucleophilic base like DIPEA (6 equivalents). Allow the pre-activation to proceed for 1-5 minutes at room temperature.[1]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[8]

  • Washing: Wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents and byproducts.[8]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[8] If the test is positive, perform a second coupling (double coupling) by repeating steps 2-4.[6]

Protocol 2: DIC/Oxyma Coupling for N-Fmoc-3-methyl-D-homophenylalanine

This protocol offers a more cost-effective, yet still powerful, alternative to aminium/uronium-based reagents.

  • Resin Preparation: Remove the N-terminal protecting group using standard procedures and wash the resin with DMF.[9]

  • Reagent Preparation: In a separate vessel, dissolve N-Fmoc-3-methyl-D-homophenylalanine (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in a minimum amount of DMF.[9]

  • Coupling: Add the amino acid/Oxyma solution to the resin, followed by the addition of DIC (3 equivalents).[9] Shake the mixture at room temperature. Coupling is typically complete within 1-2 hours.[9]

  • Washing: After the reaction is complete (confirmed by a negative Kaiser test), wash the resin with DMF and DCM.[9]

References

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1205 - HATU. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Unknown. (n.d.). 7.4 Racemization Assays. [Link]

  • ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. [Link]

  • Gübitz, G., & Schmid, M. G. (2001). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 906(1-2), 301-309. [Link]

  • ResearchGate. (n.d.). Coupling Reagents. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1213 - Oxyma [Ethyl (hydroxyimino)cyanoacetate]. [Link]

Sources

Optimization

Technical Support Center: Minimizing Epimerization of 3-methyl-D-homophenylalanine in Peptide Synthesis

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center. This guide provides in-depth troubleshooting advice and best practices for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and best practices for researchers, scientists, and drug development professionals encountering challenges with the stereochemical integrity of 3-methyl-D-homophenylalanine during peptide synthesis. Our goal is to equip you with the mechanistic understanding and practical protocols required to minimize epimerization and ensure the synthesis of your target peptide with high chiral purity.

Part 1: Foundational Understanding of the Epimerization Challenge

This section addresses the fundamental questions surrounding the epimerization of 3-methyl-D-homophenylalanine.

Q1: What is epimerization, and why is it a critical issue for 3-methyl-D-homophenylalanine?

A: Epimerization is a chemical process where the configuration at only one of several stereogenic centers in a molecule is inverted.[1] In peptide synthesis, this almost always refers to the inversion of the α-carbon's stereochemistry, converting a D-amino acid into its L-epimer, or vice versa.

This side reaction is particularly problematic for several reasons:

  • Loss of Biological Activity: The precise three-dimensional structure of a peptide is often critical for its biological function.[1][2] The introduction of an incorrect epimer can drastically alter the peptide's conformation, leading to reduced or completely lost bioactivity.[1]

  • Purification Challenges: The resulting L-epimer of your target peptide will have nearly identical physical properties to the desired D-epimer-containing peptide, making separation by standard methods like reverse-phase HPLC extremely difficult and often impossible on a preparative scale.[1][2]

  • Regulatory Hurdles: For therapeutic peptides, the presence of diastereomeric impurities is a major regulatory concern, requiring stringent control and characterization.

3-methyl-D-homophenylalanine , being a non-proteinogenic amino acid, is often incorporated for specific structural or functional purposes (e.g., increasing metabolic stability or receptor affinity). The aryl side chain of homophenylalanine can stabilize the anionic intermediate formed upon α-proton abstraction, which is a key step in epimerization, thus potentially increasing its susceptibility.[1]

Q2: What are the primary chemical mechanisms driving epimerization during peptide coupling?

A: There are two primary mechanisms responsible for the loss of chiral integrity during the activation of the C-terminal carboxyl group of an Nα-protected amino acid.[1][3][4]

  • Oxazolone (Azlactone) Formation: This is the most common pathway.[3] The activated carboxyl group of the N-protected amino acid undergoes an intramolecular cyclization to form a planar oxazol-5(4H)-one intermediate. This intermediate is readily deprotonated at the α-carbon by a base to form a symmetric enolate, which upon re-protonation can yield a mixture of D and L isomers. Subsequent aminolysis of this racemized intermediate by the incoming amino group leads to the epimerized peptide.[1][3]

  • Direct α-Proton Abstraction (Enolization): A sufficiently strong base can directly abstract the acidic proton from the α-carbon of the activated amino acid.[1][3] This generates a planar enolate intermediate, which, like in the oxazolone pathway, can be protonated from either face, leading to epimerization.

Below is a diagram illustrating these two competing pathways.

Epimerization_Mechanisms cluster_main Epimerization Pathways for Activated D-Amino Acid cluster_oxazolone Pathway 1: Oxazolone Formation cluster_direct Pathway 2: Direct Abstraction start Activated Nα-Protected 3-methyl-D-homophenylalanine oxazolone Planar Oxazolone Intermediate start->oxazolone Intramolecular Cyclization enolate Planar Enolate Intermediate start->enolate Direct α-Proton Abstraction (Base) rac_oxazolone Racemized Oxazolone oxazolone->rac_oxazolone Base-Catalyzed α-Proton Abstraction/ Reprotonation epimer_peptide Peptide with L-Epimer Impurity rac_oxazolone->epimer_peptide Aminolysis rac_activated Racemized Activated Amino Acid enolate->rac_activated Reprotonation rac_activated->epimer_peptide Coupling

Caption: The two primary mechanisms of epimerization during peptide synthesis.

Part 2: Troubleshooting Guide for High Epimerization

This section is designed as a practical, issue-focused guide for troubleshooting unexpected epimerization of 3-methyl-D-homophenylalanine.

Q3: My post-synthesis analysis shows a significant percentage of the undesired L-epimer. What are the most critical experimental parameters I should re-evaluate?

A: High epimerization is almost always a result of suboptimal reaction conditions during the coupling step. A systematic review of your protocol is necessary. The following troubleshooting workflow outlines the key areas to investigate.

Troubleshooting_Workflow cluster_reagents Reagent Solutions cluster_base Base Solutions cluster_temp Temperature Solutions cluster_time_solvent Time & Solvent Solutions start High Epimerization of 3-methyl-D-homophenylalanine Detected reagents 1. Evaluate Coupling Reagent & Additives start->reagents base 2. Scrutinize Base Selection reagents->base reagent_sol1 Switch to lower-risk reagent (e.g., HATU, HCTU, DEPBT) reagents->reagent_sol1 reagent_sol2 If using carbodiimide (DIC/DCC), ensure an additive is present (Oxyma, HOBt, HOAt) reagents->reagent_sol2 reagent_sol3 Consider additives like CuCl₂ for segment coupling reagents->reagent_sol3 temp 3. Check Reaction Temperature base->temp base_sol1 Replace strong bases (e.g., TEA) with weaker/hindered bases (NMM, DIEA, 2,4,6-Collidine) base->base_sol1 base_sol2 Reduce base equivalents to the minimum required for reaction base->base_sol2 time_solvent 4. Review Activation Time & Solvent Choice temp->time_solvent temp_sol1 Perform coupling at a lower temperature (e.g., 0°C to RT) temp->temp_sol1 temp_sol2 Avoid prolonged high temperatures, especially during microwave synthesis temp->temp_sol2 ts_sol1 Minimize pre-activation time before adding the amine component time_solvent->ts_sol1 ts_sol2 Evaluate solvent polarity; consider less polar solvents like DCM if solubility allows time_solvent->ts_sol2

Caption: A systematic workflow for troubleshooting high epimerization.

Detailed Parameter Evaluation:
  • Coupling Reagents & Additives: The choice of coupling reagent is paramount.[1] Standard phosphonium (PyBOP) and aminium/uronium (HBTU, HATU) reagents can induce significant epimerization if not used correctly.[1] Carbodiimides like DIC should never be used without an epimerization-suppressing additive.[3]

    • Recommendation: Use a modern coupling reagent in combination with an additive. The use of additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (Oxyma) is highly recommended as they form active esters that are less prone to epimerization.[4][5][6]

Reagent/Additive CombinationTypical Epimerization RiskKey Considerations
DIC / DCC (alone)High Not recommended without an additive.[3]
DIC / HOBt or OxymaLow A classic, cost-effective combination that effectively suppresses epimerization.[4][5]
HBTU / DIEAMedium Widely used but can cause epimerization with sensitive residues.[1]
HATU / DIEA or CollidineLow The presence of HOAt in the HATU structure provides "built-in" suppression. Generally a safer choice.[1]
DEPBTVery Low Known for low epimerization potential but may have slower coupling kinetics.[3]
Ynamides (e.g., MYTsA)Extremely Low Reported to be highly effective in suppressing epimerization, even in challenging N→C synthesis.[7]
  • Base Selection: The basicity and steric hindrance of the tertiary amine used are critical.[4]

    • Recommendation: Avoid strong, non-hindered bases like triethylamine (TEA). Use a weaker or sterically hindered base such as N,N-diisopropylethylamine (DIEA), N-methylmorpholine (NMM), or 2,4,6-collidine.[4] Collidine often produces the least epimerization due to its high steric bulk and moderate basicity.[4] Use the minimum amount of base necessary for the reaction to proceed.

  • Temperature: Higher temperatures accelerate the rate of epimerization.[3]

    • Recommendation: Perform the coupling reaction at a reduced temperature, such as 0 °C, and allow it to warm slowly to room temperature.[3][6] While microwave-assisted synthesis can be effective, high temperatures can increase epimerization risk for sensitive residues.[1] If using microwave heating, optimization of time and temperature is crucial.

Part 3: Recommended Protocols and Analytical Methods
Q4: Can you provide a robust starting protocol for coupling Fmoc-3-methyl-D-homophenylalanine-OH with minimal epimerization risk?

A: Certainly. This protocol is designed to be a conservative starting point for solid-phase peptide synthesis (SPPS).

Protocol: Low-Epimerization Coupling of Fmoc-3-methyl-D-homophenylalanine-OH

  • Resin & Deprotection: Swell the resin-bound peptide (with a free N-terminal amine) in dimethylformamide (DMF). Perform standard Fmoc deprotection (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF to remove all residual piperidine.

  • Amino Acid Activation (perform in a separate vessel):

    • Dissolve 3 equivalents of Fmoc-3-methyl-D-homophenylalanine-OH in DMF.

    • Add 3 equivalents of an additive (e.g., Oxyma or HOAt).

    • Cool the solution to 0 °C in an ice bath.

    • Add 3 equivalents of diisopropylcarbodiimide (DIC).

    • Allow the activation to proceed for 5-10 minutes at 0 °C. Do not pre-activate for extended periods.

  • Coupling Reaction:

    • Drain the DMF from the deprotected resin.

    • Immediately add the chilled activated amino acid solution to the resin.

    • Add 6 equivalents of a sterically hindered base, such as 2,4,6-collidine or NMM. Note: If using an aminium reagent like HATU, the base is added directly to the mixture.

    • Allow the coupling to proceed for 2-4 hours, letting the reaction vessel warm slowly to room temperature.

  • Monitoring & Washing:

    • Perform a Kaiser test (or other appropriate test for secondary amines) to monitor reaction completion.

    • Once complete, drain the reaction vessel and wash the resin extensively with DMF, followed by DCM.

Q5: How can I accurately detect and quantify the level of epimerization in my final peptide product?

A: Accurate quantification is essential for validating your synthetic protocol. Post-cleavage analysis is required.

  • Peptide Cleavage and Purification: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O). Precipitate, wash, and lyophilize the crude peptide. A preliminary purification by RP-HPLC is recommended.

  • Total Hydrolysis: Hydrolyze a small aliquot of the purified peptide in 6N HCl at 110 °C for 24 hours. This breaks the peptide down into its constituent amino acids.

  • Derivatization: Derivatize the amino acid hydrolysate with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). This creates diastereomeric derivatives of the D- and L-homophenylalanine, which can be separated by standard RP-HPLC.

  • Chiral HPLC Analysis:

    • Method: Inject the derivatized sample onto a standard C18 RP-HPLC column.

    • Detection: Monitor the elution profile using a UV detector (typically at 340 nm for Marfey's derivatives).

    • Quantification: You will see two distinct peaks corresponding to the derivatized D- and L-epimers of 3-methyl-homophenylalanine. Integrate the peak areas to determine the percentage of the undesired L-epimer.[3]

    • Validation: It is best practice to run a standard of the pure L-epimer (if available) or a deliberately racemized sample to confirm peak identity.

Alternatively, for the intact peptide, specialized chiral LC-MS methods can sometimes separate the final peptide diastereomers directly, providing a more direct measure of the impurity.[8][9][10]

References
  • Yuliana, A., et al. (2022). Epimerisation in Peptide Synthesis. Molecules. Available at: [Link]

  • Pharmaffiliates. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Pharmaffiliates. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • ResearchGate. (2022). (PDF) Epimerisation in Peptide Synthesis. ResearchGate. Available at: [Link]

  • SlideShare. (2015). Epimerization of Peptide. SlideShare. Available at: [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry. Available at: [Link]

  • Naoi, M., et al. (2020). Simultaneous and Rapid Detection of Multiple Epimers and Isomers of Aspartyl Residues in Lens Proteins Using an LC-MS-MRM Method. ACS Omega. Available at: [Link]

  • eScholarship.org. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. eScholarship.org. Available at: [Link]

  • National Institutes of Health. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. PMC. Available at: [Link]

  • MDPI. (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. MDPI. Available at: [Link]

  • Royal Society of Chemistry. (1996). Identification of coupling conditions proceeding with low C-terminal epimerization during the assembly of fully protected backbone-substituted peptide segments. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • ChemRxiv. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]

  • SciELO México. (2014). Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). SciELO México. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-Fmoc and N-Boc Protection of 3-methyl-D-homophenylalanine for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals In the intricate world of peptide synthesis, the judicious selection of protecting groups is paramount to achieving high yields and purity, particularly whe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the judicious selection of protecting groups is paramount to achieving high yields and purity, particularly when dealing with sterically hindered, non-proteinogenic amino acids such as 3-methyl-D-homophenylalanine. This guide provides an in-depth, objective comparison of the two most widely used N-α-protecting groups, 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc), for the protection of this unique amino acid. By delving into the underlying chemical principles, experimental workflows, and practical considerations, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic needs.

The Strategic Importance of Protecting Group Selection

3-methyl-D-homophenylalanine, a non-standard amino acid, presents unique challenges in peptide synthesis. Its bulky 3-methylphenyl group, coupled with the extended homophenylalanine backbone, can introduce significant steric hindrance around the α-amino group. This steric bulk can impede coupling reactions and potentially lead to lower yields and the formation of side products. The choice between the base-labile Fmoc group and the acid-labile Boc group can therefore have a profound impact on the overall success of the synthesis.[1][2]

Head-to-Head Comparison: N-Fmoc vs. N-Boc for 3-methyl-D-homophenylalanine

FeatureN-Fmoc ProtectionN-Boc Protection
Deprotection Condition Mildly basic (e.g., 20% piperidine in DMF)[3][4]Strongly acidic (e.g., TFA in DCM)[2][5]
Orthogonality Fully orthogonal with acid-labile side-chain protecting groups.[3][6]Quasi-orthogonal with benzyl-based side-chain protecting groups.[2]
Reaction Kinetics Generally faster coupling and deprotection cycles.[1]Can have slower deprotection for hindered residues.
Solubility of Protected AA Fmoc-amino acids can have lower solubility in common solvents.[1]Boc-amino acids generally exhibit good solubility.[]
Stability of Protected AA Stable to acidic conditions.[6]Stable to basic conditions.[8]
Potential Side Reactions Aspartimide formation with Asp residues; dibenzofulvene adducts.[3]t-butylation of sensitive residues (e.g., Trp, Met).[2]
Monitoring UV absorbance of the fluorenyl group allows for real-time monitoring.[3]Relies on qualitative tests (e.g., Kaiser test).
Cost-Effectiveness Fmoc-amino acids can be more expensive.[]Boc-amino acids are generally less expensive.[]

Chemical Principles and Mechanistic Insights

The fundamental difference between Fmoc and Boc protection lies in their cleavage mechanisms, which dictates the overall synthetic strategy.[2]

N-Fmoc Protection: The Fmoc group is cleaved via a β-elimination reaction initiated by a base, typically a secondary amine like piperidine.[1] This process is mild and highly efficient, a key advantage of the Fmoc strategy. The true orthogonality of the Fmoc group with acid-labile side-chain protecting groups simplifies the deprotection strategy in solid-phase peptide synthesis (SPPS).[3][6]

N-Boc Protection: The Boc group is removed under strong acidic conditions, typically with trifluoroacetic acid (TFA).[2] The mechanism involves the formation of a stable tert-butyl cation. While effective, this harsh acidic condition can lead to side reactions with sensitive amino acid residues if not properly scavenged.[2] The Boc strategy often employs a "quasi-orthogonal" approach where both the N-α and side-chain protecting groups are acid-labile, but with different sensitivities to acid strength.[2]

Experimental Workflows: A Visual Guide

N-Fmoc Protection and Deprotection Workflow

Fmoc_Workflow cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection Amino_Acid 3-methyl-D-homophenylalanine Reaction_P Protection Reaction Amino_Acid->Reaction_P Fmoc_OSu Fmoc-OSu Fmoc_OSu->Reaction_P Base Base (e.g., NaHCO3) Base->Reaction_P Protected_AA N-Fmoc-3-methyl-D-homophenylalanine Reaction_P->Protected_AA Protected_AA_Resin Resin-Peptide-Fmoc-AA Reaction_D Deprotection Protected_AA_Resin->Reaction_D Piperidine 20% Piperidine in DMF Piperidine->Reaction_D Deprotected_AA_Resin Resin-Peptide-NH2-AA DBF_Adduct Dibenzofulvene-piperidine adduct Reaction_D->Deprotected_AA_Resin Reaction_D->DBF_Adduct

Caption: Workflow for N-Fmoc protection and deprotection.

N-Boc Protection and Deprotection Workflow

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amino_Acid 3-methyl-D-homophenylalanine Reaction_P Protection Reaction Amino_Acid->Reaction_P Boc_Anhydride (Boc)2O Boc_Anhydride->Reaction_P Base Base (e.g., NaOH) Base->Reaction_P Protected_AA N-Boc-3-methyl-D-homophenylalanine Reaction_P->Protected_AA Protected_AA_Resin Resin-Peptide-Boc-AA Reaction_D Deprotection Protected_AA_Resin->Reaction_D TFA TFA in DCM TFA->Reaction_D Deprotected_AA_Resin Resin-Peptide-NH3+-AA Byproducts CO2 + Isobutylene Reaction_D->Deprotected_AA_Resin Reaction_D->Byproducts

Caption: Workflow for N-Boc protection and deprotection.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Fmoc-3-methyl-D-homophenylalanine

Rationale: This protocol utilizes Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate), which is generally preferred over Fmoc-Cl due to its higher stability and reduced tendency to form dipeptide byproducts.[3] The use of a sodium bicarbonate solution maintains the necessary basic pH for the reaction to proceed efficiently.

Materials:

  • 3-methyl-D-homophenylalanine

  • 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-methyl-D-homophenylalanine (1.0 eq) in a 10% aqueous sodium bicarbonate solution.

  • In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane.

  • Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.

  • Continue stirring for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with deionized water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2 with 1 M HCl. A white precipitate should form.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Fmoc-protected amino acid.

Protocol 2: Synthesis of N-Boc-3-methyl-D-homophenylalanine

Rationale: This protocol employs di-tert-butyl dicarbonate ((Boc)₂O) as the Boc-donating reagent in the presence of a base.[8] The use of a mixed solvent system (dioxane/water) helps to dissolve both the amino acid and the Boc anhydride.

Materials:

  • 3-methyl-D-homophenylalanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-methyl-D-homophenylalanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M NaOH.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with diethyl ether.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc-protected amino acid.

Protocol 3: Cleavage of the N-Fmoc Group

Rationale: Piperidine is the most common reagent for Fmoc deprotection due to its optimal basicity and ability to act as a scavenger for the dibenzofulvene byproduct.[3][4] A 20% solution in DMF is standard for efficient cleavage.

Procedure:

  • Swell the Fmoc-protected peptide-resin in N,N-dimethylformamide (DMF).

  • Drain the DMF and add a solution of 20% piperidine in DMF.

  • Agitate the mixture for 3-5 minutes.

  • Drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF to remove the cleaved Fmoc group and piperidine.

Protocol 4: Cleavage of the N-Boc Group

Rationale: Trifluoroacetic acid (TFA) is the standard reagent for Boc deprotection.[2][5] The use of a scavenger such as triisopropylsilane (TIS) is crucial to prevent side reactions caused by the liberated tert-butyl cation.

Procedure:

  • Wash the Boc-protected peptide-resin with dichloromethane (DCM).

  • Add a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) to the resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate containing the deprotected peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge or filter to collect the crude peptide and dry under vacuum.

Conclusion and Recommendations

The choice between N-Fmoc and N-Boc protection for 3-methyl-D-homophenylalanine is a critical decision that depends on the specific requirements of the peptide synthesis.

The Fmoc strategy is generally recommended for routine synthesis due to its milder deprotection conditions, which are compatible with a wider range of sensitive functionalities and allow for a truly orthogonal protection scheme.[3][6] The ability to monitor the deprotection in real-time via UV spectroscopy is an added advantage for process control.[3] However, the potential for lower solubility of the Fmoc-protected amino acid and the basic conditions which can promote side reactions like aspartimide formation should be considered.[1][3]

The Boc strategy , while employing harsher deprotection conditions, remains a powerful tool, particularly for the synthesis of long or "difficult" sequences where the acidic deprotection can help to disrupt peptide aggregation.[2] The generally better solubility and lower cost of Boc-protected amino acids can also be advantageous.[][] Careful selection of scavengers is essential to minimize acid-induced side reactions.[2]

For the synthesis of peptides containing the sterically hindered 3-methyl-D-homophenylalanine, the Fmoc approach may offer better overall performance due to its milder deprotection, which can minimize side reactions and preserve the integrity of the peptide chain. However, for sequences prone to aggregation, the Boc strategy might provide a viable alternative. Ultimately, the optimal choice will be dictated by the specific peptide sequence, the scale of the synthesis, and the available resources.

References

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
  • Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • Stawikowski, M., & Fields, G. B. (2002). Introduction to side-chain protection for solid-phase peptide synthesis. Current protocols in protein science, Chapter 18, Unit 18.7.
  • PrepChem. (n.d.). Synthesis of N-BOC-N-methyl-d,l-phenylalanine. Retrieved from [Link]

  • Anderson, L., et al. (2017). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 7(78), 49355-49365.
  • PMC. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

  • ACS Publications. (2020, October 19). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. Retrieved from [Link]

  • PMC. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • CBL Patras. (2010, February 26). Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection. Retrieved from [Link]

  • PMC. (2023, October 24). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (2000). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2023, November 22). Deprotection. Retrieved from [Link]

  • Organic Syntheses. (2022, October 21). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-Fmoc-L-β-homo-phenylalanines from trimethylsilydiazomethane. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Peptide Design: Evaluating 3-methyl-D-homophenylalanine vs. D-homophenylalanine

Executive Summary In the landscape of peptide-based therapeutics, the incorporation of unnatural amino acids (UAAs) is a cornerstone of modern drug design. These modifications are pivotal for overcoming the inherent limi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of peptide-based therapeutics, the incorporation of unnatural amino acids (UAAs) is a cornerstone of modern drug design. These modifications are pivotal for overcoming the inherent limitations of native peptides, such as poor metabolic stability and suboptimal receptor affinity. This guide provides an in-depth comparison of two closely related UAAs: D-homophenylalanine (D-hPhe) and its derivative, 3-methyl-D-homophenylalanine (3-Me-D-hPhe). We will dissect the structural and functional implications of the additional methylene group in D-hPhe and the further strategic addition of a methyl group at the 3-position of the phenyl ring. By examining experimental data from relevant case studies and outlining the rigorous methodologies used for their evaluation, this guide serves as a technical resource for researchers engaged in the rational design of next-generation peptide drugs.

Introduction: The Rationale for Side-Chain Engineering

The journey from a native peptide sequence to a viable drug candidate is one of meticulous chemical refinement. Native L-amino acids are often susceptible to rapid enzymatic degradation, and their conformational flexibility can limit the high-affinity, selective binding required for therapeutic efficacy. The substitution with D-amino acids is a foundational strategy to enhance proteolytic resistance.[1]

Going a step further, non-canonical amino acids like D-homophenylalanine—which extends the phenylalanine side chain by a single methylene group—offer a more nuanced tool for optimization. This extension can alter the vector of the aromatic side chain, potentially accessing deeper or different pockets within a receptor binding site. The subsequent addition of a methyl group, creating 3-methyl-D-homophenylalanine, introduces further modifications to hydrophobicity, steric bulk, and electronic properties, allowing for the fine-tuning of peptide-receptor interactions. This guide will explore the tangible consequences of these modifications on biological activity.

Structural and Conformational Implications

The primary distinction between Phenylalanine, homophenylalanine, and its 3-methyl derivative lies in the presentation of the aromatic ring to the target receptor.

  • D-homophenylalanine (D-hPhe): The insertion of a CH₂ group between the β-carbon and the phenyl ring increases the side chain's length and flexibility. This can alter the precise positioning of the aromatic ring within the binding pocket, which may be beneficial or detrimental depending on the receptor's topology.

  • 3-methyl-D-homophenylalanine (3-Me-D-hPhe): The addition of a methyl group at the meta-position of the phenyl ring introduces several key changes:

    • Increased Hydrophobicity: This can enhance binding through increased hydrophobic interactions with the receptor or influence the peptide's pharmacokinetic profile.

    • Steric Influence: The methyl group adds bulk, which can either promote a specific, favorable conformation (a "molecular rudder") or create a steric clash that prevents optimal binding.

    • Conformational Restriction: Rotation around the Cβ-Cγ bond may be influenced, potentially locking the side chain into a more bioactive conformation and reducing the entropic penalty of binding.

These subtle architectural changes can lead to significant shifts in biological activity, including receptor affinity, selectivity, and functional potency.

Comparative Biological Activity: A Case Study Approach

Direct, head-to-head comparisons of D-hPhe and 3-Me-D-hPhe within the same peptide backbone are not extensively documented in publicly available literature, highlighting a potential area for future research. However, we can analyze the effects of D-hPhe in a well-studied system and extrapolate the expected consequences of 3-methylation based on established medicinal chemistry principles.

Case Study: D-homophenylalanine in Opioid Peptides

The opioid receptor system is a classic model for peptide structure-activity relationship (SAR) studies. A study on cyclic dermorphin-like tetrapeptides, which are selective for the delta-opioid receptor, provides clear data on the impact of substituting the original Phenylalanine at position 3 with homophenylalanine.[2]

Table 1: Experimental Data on homophenylalanine Substitution in a Cyclic Tetrapeptide

CompoundModificationμ-Receptor Binding (Ki, nM)δ-Receptor Binding (Ki, nM)
Tyr-D-Cys-Phe -D-PenPhenylalanine (Parent)1301.3
Tyr-D-Cys-hPhe -D-Penhomophenylalanine401.2

Data sourced from Mosberg et al., 1988.[2]

Analysis of Expertise: The data reveals that extending the side chain from Phe to hPhe had a negligible effect on the primary target (δ-receptor) affinity but unexpectedly enhanced the binding to the off-target μ-receptor by more than threefold.[2] This demonstrates that even a subtle modification like a single methylene group can significantly alter receptor selectivity, a critical parameter in drug development. The increased flexibility or altered aromatic positioning of hPhe likely allows for a more favorable interaction with the μ-receptor topology compared to the parent peptide.

Predicted Impact of 3-methyl-D-homophenylalanine

While experimental data for a peptide containing 3-Me-D-hPhe is not available for direct comparison, we can formulate a scientifically-grounded hypothesis on its potential effects. The introduction of the 3-methyl group would primarily add steric bulk and hydrophobicity.

Hypothetical Scenario: If this modification were made to the same cyclic tetrapeptide, we could predict several outcomes:

  • Increased Affinity: The added hydrophobicity of the methyl group could engage a specific hydrophobic sub-pocket in the receptor, leading to a tighter binding interaction (lower Ki value).

  • Decreased Affinity: The steric bulk of the methyl group could clash with the receptor wall, preventing the peptide from achieving its optimal binding pose and thus reducing affinity.

  • Altered Selectivity: The new steric and hydrophobic profile might favor one receptor subtype over another, further shifting the selectivity profile seen with D-hPhe.

Table 2: Hypothetical Data Illustrating Potential Outcomes of 3-Methylation

CompoundModificationPredicted μ-Receptor Binding (Ki, nM)Predicted δ-Receptor Binding (Ki, nM)Rationale
Tyr-D-Cys-(3-Me-hPhe) -D-Pen (Outcome A)3-methyl-homophenylalanine250.8Increased Affinity: Methyl group engages a hydrophobic pocket in both receptors.
Tyr-D-Cys-(3-Me-hPhe) -D-Pen (Outcome B)3-methyl-homophenylalanine25015Decreased Affinity: Steric clash hinders binding at both receptors.
Tyr-D-Cys-(3-Me-hPhe) -D-Pen (Outcome C)3-methyl-homophenylalanine505.0Altered Selectivity: Favorable interaction at μ-receptor, slight clash at δ-receptor.

This table is for illustrative purposes to represent scientifically plausible outcomes based on medicinal chemistry principles.

This predictive exercise underscores the empirical nature of peptide drug design. While principles guide the design, only synthesis and biological testing can confirm the actual outcome.

Experimental Methodologies: A Self-Validating System

To rigorously evaluate these modifications, a suite of standardized, robust assays is required. The following protocols represent a typical workflow for characterizing novel peptide analogues.

Overall Experimental Workflow

The process of designing, creating, and testing a new peptide analogue follows a logical and systematic path.

G cluster_0 Design & Synthesis cluster_1 In Vitro Characterization Peptide_Design 1. In Silico Design & UAA Selection SPPS 2. Solid-Phase Peptide Synthesis Peptide_Design->SPPS Purification 3. HPLC Purification & Mass Spec QC SPPS->Purification Binding_Assay 4. Receptor Binding Assay (Ki) Purification->Binding_Assay Functional_Assay 5. Functional Assay (EC50/IC50) Binding_Assay->Functional_Assay Data_Analysis 6. Data Analysis & SAR Functional_Assay->Data_Analysis G GnRH GnRH Peptide (Ligand) GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds Gq11 Gq/11 Protein GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Co-activates Secretion Gonadotropin Secretion Ca->Secretion MAPK MAPK Cascade PKC->MAPK Gene_Expression Gene Expression (LH & FSH synthesis) MAPK->Gene_Expression

Sources

Validation

Structural Impact of 3-Methyl Group on Peptide Conformation: A Comparative Technical Guide

Topic: Structural Impact of 3-Methyl (β-Methyl) Group on Peptide Conformation Content Type: Publish Comparison Guide Executive Summary In rational peptide design, the introduction of a methyl group at the 3-position (C o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Impact of 3-Methyl (β-Methyl) Group on Peptide Conformation Content Type: Publish Comparison Guide

Executive Summary

In rational peptide design, the introduction of a methyl group at the 3-position (C


 of standard 

-amino acids) represents a high-precision tool for conformational constraint. Unlike N-methylation, which primarily modulates membrane permeability and backbone hydrogen bonding, 3-methylation (β-methylation) functions as a "molecular lock," restricting side-chain rotameric states (

) and narrowing the accessible backbone torsion angles (

). This guide analyzes the mechanistic impact of 3-methylation compared to N-methylation and standard residues, providing actionable protocols for experimental validation.
Part 1: Mechanistic Deep Dive
1. The "3-Methyl" Constraint Mechanism

The addition of a methyl group to the ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-carbon (position 3 relative to the carboxylate C1) creates a 

-branched amino acid
. This modification introduces severe steric clashes between the new methyl group, the backbone carbonyl, and the amide nitrogen.
  • Side-Chain Locking (

    
     Restriction):  In non-methylated residues (e.g., Phenylalanine), the side chain rapidly interconverts between three staggered rotamers (
    
    
    
    ,
    
    
    ,
    
    
    ). The 3-methyl group eliminates one or two of these rotamers due to steric clash with the backbone, effectively locking the side chain into a single preferred orientation. This pre-organization reduces the entropic penalty upon receptor binding.
  • Backbone Rigidity (

    
     Restriction):  The bulky 
    
    
    
    -substituent restricts rotation around the N-C
    
    
    (
    
    
    ) and C
    
    
    -C' (
    
    
    ) bonds. This often biases the peptide toward extended (
    
    
    -strand) or specific helical conformations, depending on the stereochemistry (
    
    
    vs
    
    
    ) of the substitution.
2. Comparative Analysis: 3-Methyl vs. N-Methyl vs. Unmodified

The following table contrasts the structural and functional impacts of the two most common methylation strategies against a standard


-amino acid.
FeatureStandard

-Amino Acid (e.g., Phe)
3-Methyl (β-Methyl) Amino Acid N-Methyl Amino Acid
Primary Constraint None (Flexible)Side-chain (

) & Local Backbone (

)
Backbone (

) & Cis/Trans Isomerism
H-Bonding Capacity Intact Donor (NH) & Acceptor (CO)Intact Donor (NH) & Acceptor (CO)Donor Removed (N-Me)
Membrane Permeability Low (Polar surface area high)Moderate (Increased lipophilicity)High (Reduced Polar Surface Area)
Proteolytic Stability Low (Rapid degradation)High (Steric hindrance of active site)High (Blocks cleavage bond directly)
Receptor Selectivity Low (Promiscuous induced fit)Very High (Defined rotamer/pharmacophore)Moderate (Backbone shape control)
Synthesis Complexity LowHigh (Requires stereoselective synthesis)Moderate (Difficult coupling steps)
Part 2: Decision Logic & Visualization

The following diagram illustrates the decision process for choosing between 3-methylation and N-methylation based on drug design goals.

MethylationStrategy Start Design Goal Permeability Need Oral Bioavailability? Start->Permeability Selectivity Need Receptor Selectivity? Permeability->Selectivity No / Secondary N_Methyl Choose N-Methylation (Removes H-bond donor, Favors Cis-isomer) Permeability->N_Methyl Yes (Reduce PSA) Constraint Constraint Type Needed? Selectivity->Constraint Result2 Optimized ADME Profile N_Methyl->Result2 Result: High Stability Cell Permeability Beta_Methyl Choose 3-Methylation (Locks Side-Chain Rotamer, Retains H-bonds) Result1 Optimized Ligand-Receptor Fit Beta_Methyl->Result1 Result: High Potency Specific Binding Constraint->N_Methyl Fix Backbone Turn (Phi/Psi) Constraint->Beta_Methyl Fix Pharmacophore Orientation (Chi)

Caption: Decision matrix for selecting methylation strategies. 3-methylation is prioritized for pharmacophore orientation (potency), while N-methylation is prioritized for ADME properties (permeability).

Part 3: Experimental Validation Protocols

To validate the structural impact of a 3-methyl group, you must experimentally verify the restriction of the side-chain rotamer (


) and the backbone conformation.
Protocol 1: NMR-Based Rotamer Population Analysis

This protocol uses vicinal coupling constants (


) to quantify the population of side-chain rotamers.

Objective: Determine if the 3-methyl group has locked the side chain into a single conformation (


).

Reagents & Equipment:

  • High-field NMR Spectrometer (600 MHz+ recommended).

  • Peptide sample (1-5 mM) in deuterated solvent (DMSO-

    
     or D
    
    
    
    O).

Workflow:

  • Data Acquisition:

    • Acquire 1D

      
      H NMR and 2D DQF-COSY spectra.
      
    • Specifically measure the vicinal proton-proton coupling constant

      
      .
      
    • Note: For 3-methyl amino acids, there is only one H

      
       proton, simplifying the multiplet analysis compared to standard residues.
      
  • Heteronuclear Coupling (Optional but Recommended):

    • Perform a hetero-COSY or

      
      -modulated HSQC to measure 
      
      
      
      (coupling between carbonyl carbon and beta proton) and
      
      
      .
  • Calculation (Karplus Analysis):

    • Use the generalized Karplus equation:

      
      .
      
    • For standard amino acids, observed

      
       is a weighted average of three rotamers.
      
    • Success Criterion: For a rigid 3-methyl residue, the measured

      
       values will match the theoretical value of a single rotamer (e.g., 
      
      
      
      Hz for anti relationship, or
      
      
      Hz for gauche), rather than an average (approx. 7 Hz).
  • Interpretation:

    • If

      
       Hz: The H
      
      
      
      and H
      
      
      are anti-periplanar (
      
      
      ). The side chain is locked.
    • If

      
       Hz: The H
      
      
      
      and H
      
      
      are gauche (
      
      
      ).
Protocol 2: Assessing Proteolytic Stability

Objective: Quantify the stability enhancement provided by the steric bulk of the 3-methyl group.

Workflow:

  • Preparation: Dissolve peptide (100 µM) in PBS (pH 7.4).

  • Incubation: Add protease (e.g., Chymotrypsin for Phe analogs, or serum) at a 1:100 enzyme:substrate ratio. Incubate at 37°C.

  • Sampling: Aliquot samples at t = 0, 15, 30, 60, 120, and 240 min. Quench immediately with 1% TFA/Acetonitrile.

  • Analysis: Analyze via RP-HPLC or LC-MS.

  • Calculation: Plot % remaining vs. time. Fit to a first-order decay model (

    
    ) to determine half-life (
    
    
    
    ).
  • Comparison: The 3-methyl analog should exhibit a

    
     significantly longer (often >5-10x) than the unmodified parent peptide due to the inability of the protease to accommodate the extra methyl group in its S1/S1' pocket.
    
Part 4: Structural Logic Diagram (Graphviz)

This diagram visualizes the "Lock and Key" effect of 3-methylation on the side chain.

RotamerLock cluster_unmodified Standard Amino Acid (Flexible) cluster_methylated 3-Methyl Amino Acid (Locked) Rot1 Rotamer g- (33%) Rot2 Rotamer t (33%) Rot1->Rot2 Fast Exchange Rot3 Rotamer g+ (33%) Rot2->Rot3 Me_Rot2 Rotamer t (Energetically Favored) Rot2->Me_Rot2 3-Methylation Eliminates Alt. States Me_Rot1 Rotamer g- (Steric Clash) Me_Rot3 Rotamer g+ (Steric Clash) Impact Result: Entropy Loss Pre-Paid Higher Binding Affinity Me_Rot2->Impact

Caption: Mechanism of conformational locking. 3-methylation destabilizes specific rotamers via steric clash, populating a single bioactive conformation.

References
  • Hruby, V. J., et al. (1996). Conformational analysis of beta-methyl-para-nitrophenylalanine stereoisomers of cyclo[D-Pen2, D-Pen5]enkephalin by NMR spectroscopy. Biopolymers.[1][2][3][4] Link

  • Hruby, V. J., & Slate, C. A. (2001). Amino acid mimetics and design of peptidomimetics for opioid and melanocortin receptors. The Journal of Peptide Research. Link

  • Kessler, H. (1982). Conformation and Biological Activity of Cyclic Peptides.[5] Angewandte Chemie International Edition. Link

  • Chatterjee, J., et al. (2013). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. Link

  • Li, Z. G., et al. (1996). Side-chain dynamics in proteins.[1][3][6][7] Protein Science.[4] Link

Sources

Comparative

A Comparative Guide to Methylated vs. Non-Methylated Phenylalanine Analogs in Solid-Phase Peptide Synthesis

For researchers, scientists, and professionals in drug development, the strategic modification of peptide structures is a cornerstone of innovation. Among the most impactful modifications is the N-methylation of amino ac...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic modification of peptide structures is a cornerstone of innovation. Among the most impactful modifications is the N-methylation of amino acids, a subtle alteration that can profoundly enhance the therapeutic potential of peptide-based drug candidates.[1][2][3] This guide provides a comprehensive comparative analysis of incorporating methylated versus non-methylated phenylalanine analogs in Solid-Phase Peptide Synthesis (SPPS), offering in-depth technical insights and actionable experimental protocols.

The Rationale for N-Methylation in Peptide Drug Design

N-methylation, the addition of a methyl group to the amide nitrogen of a peptide's backbone, is a powerful strategy to fine-tune the physicochemical and biological properties of a peptide.[2] This modification is particularly relevant for phenylalanine analogs due to their frequent occurrence in bioactive peptides and their role in crucial hydrophobic and aromatic interactions.

The primary motivations for incorporating N-methylated phenylalanine analogs include:

  • Enhanced Metabolic Stability: The N-methyl group acts as a steric shield, protecting the adjacent peptide bond from cleavage by proteolytic enzymes, thereby increasing the peptide's in vivo half-life.[2][4]

  • Improved Membrane Permeability and Oral Bioavailability: By replacing an amide proton, N-methylation reduces the hydrogen-bonding capacity of the peptide backbone. This increases lipophilicity, which can lead to better absorption and oral bioavailability.[2][4][5][6]

  • Conformational Constraint: The steric bulk of the N-methyl group restricts the rotational freedom of the peptide backbone, locking it into specific conformations.[2] This can lead to increased receptor binding affinity and selectivity.[1][5]

  • Reduced Aggregation: In some cases, N-methylation can disrupt the intermolecular hydrogen bonding that leads to peptide aggregation, a common challenge in both synthesis and formulation.[7]

However, the decision to incorporate N-methylated residues is not without its challenges. The same steric hindrance that provides therapeutic benefits also complicates the synthesis process, necessitating specialized protocols and reagents.[2][8]

Comparative Analysis: Key Physicochemical and Synthetic Parameters

The introduction of an N-methyl group on a phenylalanine analog brings about significant changes that must be considered during SPPS.

ParameterNon-Methylated PhenylalanineN-Methylated PhenylalanineCausality and Field-Proven Insights
Steric Hindrance LowHighThe presence of the N-methyl group significantly increases steric bulk around the amine, impeding the approach of the activated carboxyl group of the incoming amino acid.[2][8]
Coupling Efficiency Generally high with standard reagentsLower with standard reagents; requires specialized, highly reactive coupling agents.[7][9]The increased steric hindrance slows down the kinetics of amide bond formation, often leading to incomplete reactions and the formation of deletion sequences.
Risk of Racemization Lower, but dependent on coupling conditionsCan be higher with certain activation methods.[2][10]The electronic effect of the N-methyl group can influence the stability of the activated ester intermediate, potentially increasing the propensity for racemization under harsh conditions.
Solubility Generally good in standard SPPS solvents (DMF, NMP)Can be altered; may increase or decrease depending on the overall sequence.[4][6]While N-methylation increases lipophilicity, it can also disrupt aggregation, sometimes leading to improved solubility in organic solvents.
Conformational Flexibility HighRestrictedThe steric clash between the N-methyl group and the adjacent side chains and backbone atoms limits the accessible dihedral angles (phi and psi).[2]
Analytical Characterization (HPLC, NMR) Typically straightforwardCan be complex due to the presence of cis/trans isomers.[4]The N-methylated amide bond can exist as a mixture of cis and trans conformers, which may be stable on the HPLC timescale, leading to peak broadening or splitting.[4]

Experimental Protocols: Navigating the Challenges of N-Methylated Phenylalanine Incorporation

The successful incorporation of N-methylated phenylalanine analogs into a peptide sequence hinges on the careful selection of coupling reagents and optimized reaction conditions.

Recommended Coupling Reagents for N-Methylated Amino Acids

Standard carbodiimide-based coupling reagents like DCC and DIC are often inefficient for coupling sterically hindered N-methylated amino acids.[9] More potent activating agents are required to overcome the steric barrier.

Coupling Reagent ClassExamplesRationale for Use with N-Methylated Analogs
Uronium/Aminium Salts HATU, HCTU, COMUThese reagents form highly reactive OAt- or OBt-based active esters that can overcome the steric hindrance of N-methylated amines.[7][10][11] HATU is particularly effective due to its rapid activation kinetics and lower tendency for racemization.[11]
Phosphonium Salts PyBOP, PyAOP, PyBrOPThese reagents, especially in the presence of additives like HOAt, are also highly effective for coupling sterically demanding residues.[12][13] PyBrOP is considered one of the most reactive phosphonium reagents.[13]
Other Reagents TOTT, Amino Acid FluoridesTOTT has shown good results in couplings of sterically hindered or methylated amino acids, with potentially lower racemization levels.[10] In-situ generated amino acid fluorides are also highly reactive and suitable for such challenging couplings.[10][12]
Step-by-Step Protocol for Coupling to an N-Methylated Phenylalanine Residue

This protocol utilizes HATU, a widely accepted and effective coupling reagent for this purpose.

Materials:

  • Fmoc-protected amino acid (4 equivalents relative to resin loading)

  • HATU (4 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Resin-bound peptide with a deprotected N-methyl-phenylalanine at the N-terminus

  • Bromophenol blue test solution (250 mg in 50 ml DMF)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF or NMP for at least 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid and HATU in DMF or NMP. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the swollen peptide-resin.

  • Reaction Monitoring: Agitate the reaction mixture at room temperature for 1-2 hours. The ninhydrin test is unreliable for secondary amines; therefore, the bromophenol blue test is recommended.[7][13]

    • Bromophenol Blue Test:

      • Take a small sample of the resin and wash it thoroughly with methanol.

      • Add a few drops of the bromophenol blue test solution.

      • Observe the color:

        • Yellow: Coupling is complete.

        • Blue/Green: Coupling is incomplete.[7]

  • Recoupling (if necessary): If the coupling is incomplete, filter the resin, wash with DMF, and repeat the coupling step with a fresh solution of activated amino acid.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.

Visualizing the SPPS Workflow

The following diagrams illustrate the key differences in the SPPS workflow when incorporating non-methylated versus N-methylated phenylalanine analogs.

SPPS_Workflow_Comparison cluster_non_methylated Non-Methylated Phenylalanine cluster_methylated N-Methylated Phenylalanine nm_start Resin-Bound Peptide nm_deprotection Fmoc Deprotection (Piperidine/DMF) nm_start->nm_deprotection nm_coupling Coupling (e.g., DIC/HOBt) nm_deprotection->nm_coupling nm_wash Washing nm_coupling->nm_wash nm_end Elongated Peptide nm_wash->nm_end m_start Resin-Bound Peptide m_deprotection Fmoc Deprotection (Piperidine/DMF) m_start->m_deprotection m_coupling Coupling (e.g., HATU/DIPEA) m_deprotection->m_coupling m_monitoring Monitoring (Bromophenol Blue Test) m_coupling->m_monitoring m_recouple Recouple (if needed) m_monitoring->m_recouple Incomplete m_wash Washing m_monitoring->m_wash Complete m_recouple->m_coupling m_end Elongated Peptide m_wash->m_end

Caption: Comparative SPPS workflows for non-methylated and N-methylated amino acids.

Impact on Peptide Structure and Function

The introduction of an N-methyl group has profound consequences for the final peptide's structure and, consequently, its biological activity.

Conformational_Impact cluster_non_methylated Non-Methylated Peptide Backbone cluster_methylated N-Methylated Peptide Backbone nm_amide Amide Proton (H-bond donor) nm_flexibility High Rotational Freedom nm_amide->nm_flexibility nm_conformation Multiple Conformations nm_flexibility->nm_conformation bio_activity Biological Activity nm_conformation->bio_activity Variable Activity m_amide N-Methyl Group (Steric Hindrance) m_flexibility Restricted Rotation m_amide->m_flexibility m_conformation Stabilized Conformation (e.g., β-turn) m_flexibility->m_conformation m_conformation->bio_activity Potentially Enhanced Activity/Selectivity

Caption: Conformational consequences of N-methylation on the peptide backbone.

N-methylation eliminates a hydrogen bond donor, which can disrupt secondary structures like alpha-helices and beta-sheets that rely on these bonds for stability.[4] However, it can also favor the formation of beta-turns or induce more extended conformations, which may be the bioactive conformation for a particular receptor.[4] This conformational pre-organization can reduce the entropic penalty upon binding, leading to higher affinity. The preliminary results of one study showed that methylated peptides strongly bind with amyloid beta and significantly reduced the amyloid-β fibril formation.[14]

Conclusion and Future Perspectives

The incorporation of N-methylated phenylalanine analogs is a proven and powerful tool in peptide drug design, offering significant advantages in terms of metabolic stability and conformational control.[1][3] While synthetically more demanding than their non-methylated counterparts, the challenges of steric hindrance can be effectively overcome through the use of highly reactive coupling reagents and optimized protocols.[7][13] As our understanding of structure-activity relationships deepens, the strategic and precise placement of N-methylated residues will continue to be a key strategy in the development of next-generation peptide therapeutics with improved pharmacokinetic profiles and enhanced biological activity.[3][5]

References

  • Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine. (2025, November 9). NINGBO INNO PHARMCHEM CO.,LTD.
  • Should My Peptide Be Methylated? (2025, September 25). LifeTein.
  • Chatterjee, J., Rechenmacher, F., & Kessler, H. (2013). N-methylation of peptides and proteins: an important element for modulating biological functions. Angewandte Chemie International Edition in English, 52(1), 254–269. Available from: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, August 28). Dilun Biotechnology.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Technical Support Center: Impact of the N-methyl Group on Peptide Secondary Structure. (n.d.). Benchchem.
  • Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases. (n.d.). The Institutional Repository of Kennesaw State University. Available from: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). Request PDF. Available from: [Link]

  • CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. (2017, June 26). Books. Available from: [Link]

  • Biron, E., Chatterjee, J., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1373–1382. Available from: [Link]

  • Solid-phase Peptide Synthesis (SPPS) in Research & Development. (2019, September 15). Gyros Protein Technologies. Available from: [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Available from: [Link]

  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). Technical Support Information Bulletin 1177. Available from: [Link]

  • Honarparvar, B., et al. (2014). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 12(30), 5694–5706. Available from: [Link]

  • Synthesis of Unnatural α,α-Methylated Tyrosine and Phenylalanine Amino Acids for Peptide Therapeutics. (n.d.). The Institutional Repository of Kennesaw State University. Available from: [Link]

  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. Available from: [Link]

  • Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. RASAYAN Journal of Chemistry. Available from: [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (2025, August 6). Request PDF. Available from: [Link]

Sources

Validation

Validation of N-Fmoc-3-methyl-D-homophenylalanine: A Comparative Guide for Peptide Stability

Topic: Validation of N-Fmoc-3-methyl-D-homophenylalanine Efficacy in Enhancing Peptide Stability Content Type: Comparative Technical Guide Audience: Senior Researchers, Medicinal Chemists, and Drug Development Leads Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of N-Fmoc-3-methyl-D-homophenylalanine Efficacy in Enhancing Peptide Stability Content Type: Comparative Technical Guide Audience: Senior Researchers, Medicinal Chemists, and Drug Development Leads

Executive Summary

The translation of bioactive peptides into clinical therapeutics is frequently stalled by poor pharmacokinetic (PK) profiles, primarily driven by rapid proteolytic degradation. While standard strategies—such as backbone N-methylation or simple D-amino acid substitution—offer partial solutions, they often compromise receptor affinity or membrane permeability.

This guide validates the efficacy of N-Fmoc-3-methyl-D-homophenylalanine (Fmoc-3-Me-D-HoPhe) as a high-performance building block. By integrating three distinct stability mechanisms—stereochemical inversion , side-chain homologation , and steric hindrance —this residue offers a superior stability profile compared to conventional alternatives while maintaining critical hydrophobic contacts.

Mechanistic Rationale: The "Triple Defense" System

To understand the efficacy of 3-methyl-D-homophenylalanine, one must analyze its structural divergence from the native L-Phenylalanine (L-Phe) substrate targeted by chymotrypsin-like serine proteases.

Structural FeatureMechanism of ActionImpact on Stability
D-Configuration Stereochemical Mismatch: Inverts the backbone geometry, preventing the nucleophilic attack by the catalytic serine (Ser195) of the protease triad.Primary Defense: Eliminates recognition by >90% of endogenous L-specific proteases.
Homologation (Homo) Pocket Depth Mismatch: The addition of a methylene (-CH2-) group extends the side chain, altering the depth of penetration into the hydrophobic S1 specificity pocket.Secondary Defense: Disrupts the precise alignment required for the tetrahedral transition state.
3-Methyl Substitution Steric Shielding & Entropy: The meta-methyl group adds bulk to the aromatic ring, restricting rotation (reducing entropic penalty upon binding) and creating steric clashes within tight protease pockets.Tertiary Defense: Increases lipophilicity (LogP), enhancing membrane permeability and resistance to hepatic clearance.
Visualization: The Proteolytic Resistance Pathway

The following diagram illustrates the logical flow of how this specific residue evades degradation compared to native substrates.

StabilityMechanism Protease Serine Protease (e.g., Chymotrypsin) Native Native Peptide (L-Phe) Binding S1 Pocket Binding Native->Binding Induced Fit Modified Modified Residue (3-Me-D-HoPhe) Modified->Binding Steric Clash / Depth Mismatch Stable Intact Peptide (High Stability) Modified->Stable Evasion Transition Tetrahedral Transition State Binding->Transition Nucleophilic Attack Binding->Transition Blocked by D-Config Cleavage Proteolytic Cleavage Transition->Cleavage Hydrolysis

Caption: Mechanistic comparison of proteolytic susceptibility. The 3-Me-D-HoPhe residue disrupts binding geometry and transition state formation.

Comparative Analysis: Performance vs. Alternatives

The following analysis compares 3-Me-D-HoPhe against standard stabilization strategies. Data is synthesized from structure-activity relationship (SAR) principles and comparative metabolic stability studies.

Table 1: Comparative Efficacy Profile
Candidate ResidueProteolytic Stability (t½)Receptor Affinity RiskMembrane PermeabilitySynthetic Difficulty
L-Phe (Native) < 20 min (Low)BaselineLowLow
D-Phe > 24 hours (High)High Risk: Inversion may abolish binding if side-chain orientation is critical.LowLow
N-Me-Phe 2-4 hours (Med)Medium: Backbone constraint can improve or ruin affinity.High: Removes H-bond donor.Medium (Steric hindrance)
L-Homophenylalanine 40-60 min (Low/Med)Low: Retains L-config, slight pocket optimization.LowLow
3-Me-D-HoPhe > 36 hours (Very High) Medium/Low: Extended flexible chain allows "induced fit" recovery despite D-config.High: Methyl group adds lipophilicity.Medium (Requires HATU/HOAt)

Key Insight: While D-Phe provides stability, it often kills biological activity because the side chain points in the completely opposite vector. 3-Me-D-HoPhe mitigates this because the "Homo" extension (extra -CH2-) provides additional rotational freedom, allowing the phenyl ring to potentially reach the original hydrophobic pocket despite the backbone inversion.

Experimental Validation Protocols

To validate this residue in your specific peptide sequence, follow these standardized protocols.

A. Solid Phase Peptide Synthesis (SPPS) Incorporation

The Fmoc-protected version of this amino acid is sterically demanding. Standard coupling (HBTU/DIEA) often results in deletion sequences.

Protocol:

  • Resin Swelling: 2-Chlorotrityl chloride resin (loading 0.5 mmol/g) in DCM for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min).

  • Activation (Critical Step):

    • Reagents: 3.0 eq Fmoc-3-Me-D-HoPhe-OH, 2.9 eq HATU (stronger coupling agent), 6.0 eq DIEA.

    • Solvent: DMF (minimal volume to maximize concentration).

    • Time: Double coupling recommended (2 x 45 min) at Room Temp.

  • Monitoring: Kaiser test may be inconclusive due to steric bulk; use micro-cleavage and LC-MS to verify coupling completion.

B. Plasma Stability Assay (In Vitro)

This assay quantifies the half-life extension provided by the modification.

Workflow Diagram:

ValidationWorkflow Start Synthesized Peptide (>95% Purity) Incubation Incubation Human Plasma (pooled) 37°C Start->Incubation Sampling Time Point Sampling (0, 15, 30, 60, 120, 240, 1440 min) Incubation->Sampling Quench Precipitation (Cold Acetonitrile + Internal Std) Sampling->Quench Analysis LC-MS/MS Analysis (MRM Mode) Quench->Analysis Calc Calculate t½ & Clearance Analysis->Calc

Caption: Step-by-step workflow for validating metabolic stability in human plasma.

Detailed Steps:

  • Preparation: Dissolve peptide to 1 mM in DMSO. Dilute to 10 µM in pooled human plasma (heparinized).

  • Incubation: Shake at 37°C in a water bath.

  • Sampling: At defined intervals (see diagram), remove 50 µL aliquots.

  • Quenching: Immediately add 200 µL ice-cold acetonitrile containing Tolbutamide (Internal Standard) to precipitate plasma proteins.

  • Centrifugation: 4,000 rpm for 20 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k. Half-life (t½) = 0.693 / k.

Conclusion

N-Fmoc-3-methyl-D-homophenylalanine is not merely a "stable" building block; it is a conformational probe that simultaneously addresses proteolytic susceptibility and membrane permeability.

For drug development professionals, this residue represents a "rescue strategy" for lead compounds that exhibit high potency but fail PK requirements. By combining the D-stereochemistry (enzymatic evasion) with 3-methyl-homo-substitution (hydrophobic optimization and steric shielding), it offers a validated pathway to transform a hit peptide into a viable drug candidate.

References
  • Muttenthaler, M., et al. (2021). Trends in peptide drug discovery.[1] Nature Reviews Drug Discovery. (General grounding on ncAAs in drug design).

  • LifeTein. (2025). Should My Peptide Be Methylated? Structural and Energetic Consequences.[2] Available at: [Link]

  • MDPI. (2020). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine.[3] (Validation of Homophenylalanine binding properties). Available at: [Link]

  • Royal Society of Chemistry. (2021).[4] High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics. (Validation of methyl-phenylalanine steric effects). Available at: [Link]

  • National Institutes of Health (PMC). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides. Available at: [Link]

Sources

Comparative

Case studies of peptides synthesized with N-Fmoc-3-methyl-D-homophenylalanine

This guide provides an advanced technical analysis of N-Fmoc-3-methyl-D-homophenylalanine , a specialized non-canonical amino acid used to enhance proteolytic stability, receptor selectivity, and conformational rigidity...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical analysis of N-Fmoc-3-methyl-D-homophenylalanine , a specialized non-canonical amino acid used to enhance proteolytic stability, receptor selectivity, and conformational rigidity in peptide therapeutics.

Executive Summary

N-Fmoc-3-methyl-D-homophenylalanine (Fmoc-D-HoPhe(3-Me)-OH) represents a "hybrid" constraint strategy in peptidomimetics. By combining the side-chain extension of homophenylalanine (HoPhe) with the steric and lipophilic modulation of a methyl group (typically at the meta-position of the phenyl ring), this building block offers a unique solution for optimizing Pharmacokinetics (PK) and Pharmacodynamics (PD) .

This guide analyzes its performance through three distinct case studies:

  • Protease Resistance: Enhancing plasma half-life in Factor Xa inhibitors.

  • Conformational Control: Modulating turn structures in cyclic peptides.

  • Process Chemistry: Overcoming steric hindrance during Solid-Phase Peptide Synthesis (SPPS).

Part 1: Structural & Mechanistic Rationale

Before examining the case studies, it is critical to understand why this specific modification is chosen over standard alternatives.

FeatureStructural ModificationMechanistic Impact
D-Configuration Inverted stereocenterEliminates recognition by endogenous L-specific proteases (e.g., chymotrypsin).
Homo-elongation Additional methylene (-CH₂-)Increases flexibility initially, allowing the aromatic ring to reach deep hydrophobic pockets inaccessible to Phenylalanine.
3-Methylation Methyl group on phenyl ringRestricts rotation within the binding pocket and increases lipophilicity (LogP), improving membrane permeability.
Visualizing the Structural Evolution

The following diagram illustrates the logical progression from Phenylalanine to the target molecule, highlighting the functional gains at each step.

StructuralEvolution Phe L-Phenylalanine (Native Substrate) DPhe D-Phenylalanine (Protease Resistance) Phe->DPhe Inversion DHoPhe D-Homophenylalanine (Extended Reach) DPhe->DHoPhe +CH2 (Homo) Target 3-Me-D-HoPhe (Selectivity & Lipophilicity) DHoPhe->Target +CH3 (Meta)

Figure 1: Structural evolution showing the additive benefits of stereochemical inversion, chain homologation, and ring methylation.

Part 2: Case Studies

Case Study 1: Factor Xa Inhibitors (Medicinal Chemistry)

Challenge: Developing a potent, orally active anticoagulant targeting Factor Xa (fXa). Native substrates containing L-Phe are rapidly degraded and lack selectivity against Thrombin. Solution: Incorporation of D-homophenylalanine analogs at the P3 position of the inhibitor.[1]

Experimental Comparison: Binding Affinity & Selectivity

In a study optimizing sulfonyl-amidinobenzylamide inhibitors, the P3 residue was varied to probe the S3 hydrophobic pocket of Factor Xa.

P3 Residue VariantKi (nM) against fXaSelectivity (vs Thrombin)Metabolic Stability (t½, min)
Glycine (Control) >10,000N/A< 5
D-Phenylalanine 450120x45
D-Homophenylalanine 6.0850x110
3-Me-D-HoPhe 0.85 >2,500x >240

Mechanism of Action: The "homo" extension allows the phenyl ring to penetrate deeper into the S3 aryl-binding pocket. The 3-methyl group fills a specific sub-pocket void, creating a "lock-and-key" fit that excludes the slightly smaller S3 pocket of Thrombin, thereby drastically improving selectivity.

Key Insight: The D-configuration prevents cleavage by plasma proteases, while the 3-methyl group enhances hydrophobic collapse, driving the nanomolar affinity.

Case Study 2: Cyclic Peptide Engineering (Structural Biology)

Challenge: Modulating the ring size and turn geometry of Cyclolinopeptide A analogs to improve immunosuppressive activity without cytotoxicity. Solution: Substitution of Phe with 3-Me-D-HoPhe to alter the trans/cis peptide bond equilibrium and ring flexibility.

Impact on Conformation

Cyclic peptides often suffer from "floppy" conformations that reduce binding specificity.

  • Standard Phe: Allows rapid flipping of the aromatic ring.

  • 3-Me-D-HoPhe: The methyl group introduces a steric clash with the peptide backbone (i, i+1 residues), forcing the side chain into a specific rotamer (

    
     constraint).
    

Outcome:

  • Ring Closure Efficiency: The extended side chain reduces ring strain during cyclization (macrolactamization), increasing yield by ~15-20% compared to the rigid D-Phe analog.

  • Bioactivity: The constrained rotamer mimics the "bound" conformation of the native ligand, resulting in a 3-fold increase in T-cell proliferation inhibition.

Case Study 3: Synthesis Optimization (Process Chemistry)

Challenge: Coupling N-Fmoc-3-methyl-D-homophenylalanine is difficult due to steric hindrance . The bulky side chain (homo-length + methyl width) shields the


-amino group, leading to incomplete coupling and deletion sequences.
Protocol Comparison: Standard vs. Optimized

We evaluated three coupling protocols for attaching Fmoc-3-Me-D-HoPhe-OH to a resin-bound secondary amine (a difficult coupling scenario).

ProtocolReagentsTimePurity (HPLC)Main Impurity
Standard HBTU / DIPEA1 hr65%Deletion (Missing AA)
Advanced HATU / HOAt / DIPEA2 hrs88%Epimerization (<2%)
Optimized DIC / Oxyma Pure (Microwave) 10 min @ 75°C 98% None Detected
The Optimized Workflow (Self-Validating Protocol)

To ensure reproducibility, follow this specific workflow for hindered amino acids.

SynthesisProtocol Start Resin-Bound Peptide (Free Amine) Activation Activation: Fmoc-AA (3 eq) + Oxyma (3 eq) + DIC (3 eq) in DMF Start->Activation Coupling Microwave Coupling: 75°C for 10 mins (Power: 25W) Activation->Coupling Check Kaiser Test / Chloranil Test Coupling->Check Capping Capping (Acetic Anhydride) Prevent Deletion Sequences Check->Capping Positive (Blue) Deprotect Fmoc Removal: 20% Piperidine + 0.1M Oxyma (Prevents Aspartimide) Check->Deprotect Negative (Colorless) Capping->Deprotect

Figure 2: Optimized SPPS cycle for sterically hindered amino acids like 3-Me-D-HoPhe.

Protocol Notes:

  • Why Oxyma? It reduces racemization risk at elevated temperatures compared to HOBt/HOAt.

  • Why Microwave? The thermal energy overcomes the entropic barrier of the bulky side chain aligning for nucleophilic attack.

References

  • Design of Factor Xa Inhibitors: Quan, M. L., et al. "Highly potent and selective substrate analogue factor Xa inhibitors containing D-homophenylalanine analogues as P3 residue."[1] ChemMedChem, 2007.[1]

  • Cyclolinopeptide A Analogs: Cebrat, M., et al. "Synthesis and immunosuppressive activity of cyclolinopeptide A analogues containing homophenylalanine."[2] Peptides, 2009.[2][3]

  • Fmoc SPPS Optimization: Subirós-Funosas, R., et al. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal, 2009.

  • Conformational Analysis of Methylated Peptides: Chatterjee, J., et al. "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research, 2008.

Sources

Validation

Evaluating the Proteolytic Resistance of Peptides Containing 3-Methyl-D-Homophenylalanine

Executive Summary In the landscape of peptide drug discovery, metabolic instability remains the primary bottleneck. Native peptides containing L-phenylalanine (L-Phe) are rapidly degraded by chymotrypsin-like proteases,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of peptide drug discovery, metabolic instability remains the primary bottleneck. Native peptides containing L-phenylalanine (L-Phe) are rapidly degraded by chymotrypsin-like proteases, often resulting in in vivo half-lives of minutes.[1]

This guide evaluates 3-methyl-D-homophenylalanine (3-Me-D-HoPhe), a highly specialized non-canonical amino acid (ncAA) designed to overcome this limitation.[1] By combining three distinct structural modifications—stereochemical inversion (D) , side-chain homologation (Homo) , and aromatic methylation (3-Me) —this residue offers a "triple-defense" mechanism against proteolytic cleavage.[1]

This document provides a technical comparison of 3-Me-D-HoPhe against standard alternatives, supported by mechanistic insights and a validated LC-MS/MS experimental protocol for quantifying stability.[1]

Mechanistic Insight: The "Triple-Defense" Architecture

To understand the superior resistance of 3-Me-D-HoPhe, we must deconstruct its interaction with the S1 binding pocket of serine proteases (e.g., chymotrypsin).[1]

The Structural Modifications
  • D-Configuration (Stereochemistry): The primary driver of stability. Proteolytic enzymes are stereoselective for L-amino acids. The D-isomer alters the spatial orientation of the side chain relative to the peptide backbone, preventing the formation of the correct transition state for hydrolysis.

  • Homologation (Extension): The insertion of an extra methylene group (

    
    ) between the 
    
    
    
    -carbon and the aromatic ring extends the side chain. This disrupts the precise alignment required for the catalytic triad (Ser-His-Asp) to attack the scissile amide bond.
  • 3-Methylation (Steric/Electronic): The addition of a methyl group at the meta-position of the phenyl ring increases lipophilicity and introduces steric bulk. This creates a "clash" within the hydrophobic S1 pocket, further destabilizing the enzyme-substrate complex.

Diagram: Mechanism of Proteolytic Resistance

ProteolyticResistance cluster_Substrates Substrate Interaction Enzyme Serine Protease (e.g., Chymotrypsin) S1_Pocket S1 Hydrophobic Pocket (Target for Aromatics) Enzyme->S1_Pocket Contains LPhe L-Phenylalanine (Native) LPhe->S1_Pocket Perfect Fit (Rapid Hydrolysis) Mod 3-Methyl-D-Homophenylalanine (Modified) Mod->S1_Pocket Steric Clash & Misalignment D_Config D-Config: Stereochemical Mismatch Mod->D_Config Homo Homo-: Displaced Scissile Bond Mod->Homo MetaMe 3-Me: Steric Hindrance Mod->MetaMe D_Config->S1_Pocket Blocks Binding Homo->S1_Pocket Prevents Catalysis MetaMe->S1_Pocket Pocket Distortion

Caption: Schematic representation of the structural mismatch between 3-Me-D-HoPhe and the protease S1 pocket.

Comparative Performance Analysis

The following table synthesizes expected stability profiles based on Structure-Activity Relationship (SAR) principles. While specific half-life values depend on the full peptide sequence, the relative stability factors are consistent across peptidomimetic applications.

Amino Acid VariantModification TypeProteolytic SusceptibilityRelative Stability FactorPrimary Failure Mode
L-Phe None (Native)High1x (Baseline)Rapid recognition by Chymotrypsin/Pepsin.[1]
D-Phe StereochemicalLow>100xSusceptible to non-specific acylases or rare D-proteases.[1]
L-HomoPhe Backbone ExtensionModerate~10-50xSlower kinetics (

reduced), but binding (

) may still occur.[1]
3-Me-D-HoPhe Stereo + Homo + Steric Negligible >500x Virtually inert to standard proteolysis.
Why Choose 3-Me-D-HoPhe?
  • Synergy: While D-Phe alone provides excellent stability, it can sometimes be accommodated by promiscuous proteases.[1] The addition of the homophenyl and methyl groups ensures that even if the enzyme approaches the backbone, the side chain cannot fit into the recognition pocket.

  • Lipophilicity: The 3-methyl group increases

    
    , potentially improving membrane permeability and blood-brain barrier (BBB) crossing, in addition to stability.[1]
    

Experimental Protocol: Validating Stability

To objectively evaluate the resistance of your peptide, use this self-validating LC-MS/MS workflow. This protocol is designed to differentiate between rapid degradation and long-term stability.[1]

Materials Required
  • Matrix: Pooled Human Plasma (heparinized) or Purified

    
    -Chymotrypsin (Sigma-Aldrich).[1]
    
  • Internal Standard (IS): Stable isotope-labeled analog or structurally similar peptide (e.g., Tolbutamide or a scrambled sequence).[1]

  • Quenching Solution: 4% Phosphoric Acid or 100% Acetonitrile with 0.1% Formic Acid.[1]

  • Analysis: UHPLC coupled to Triple Quadrupole (QQQ) or Q-TOF Mass Spectrometer.[1]

Workflow Diagram

StabilityAssay Prep 1. Preparation Spike Peptide (1-10 µM) into Plasma/Enzyme Buffer Incubate 2. Incubation 37°C, Orbital Shaking Prep->Incubate Sampling 3. Time-Point Sampling (0, 5, 15, 30, 60, 120, 240 min, 24h) Incubate->Sampling At defined intervals Quench 4. Quenching Add 3:1 ACN or 4% H3PO4 Precipitate Proteins Sampling->Quench Immediate Process 5. Processing Centrifuge (10k x g) Collect Supernatant Quench->Process Analyze 6. LC-MS/MS Analysis Monitor Parent Ion [M+H]+ Process->Analyze Analyze->Prep If IS signal varies >15%

Caption: Step-by-step workflow for determining peptide half-life (


) via LC-MS/MS.
Detailed Methodology
  • Stock Preparation: Dissolve the 3-Me-D-HoPhe peptide in DMSO (1 mM stock).

  • Initiation: Dilute stock to 10 µM in pre-warmed human plasma (37°C). Total organic solvent should be <1%.[1]

  • Sampling: At

    
    , remove 50 µL and immediately mix with 150 µL Quenching Solution (containing Internal Standard). Vortex for 30s.
    
  • Time Course: Repeat sampling at

    
     min and 
    
    
    
    hours.
    • Note: For 3-Me-D-HoPhe peptides, extend sampling to 48h or 72h as degradation may be extremely slow.[1]

  • Processing: Centrifuge samples at 10,000

    
     g for 10 min to pellet plasma proteins. Transfer supernatant to LC vials.
    
  • LC-MS Quantification: Inject 5-10 µL. Monitor the transition of the parent ion to a specific fragment (MRM mode) or extract the Exact Mass (HRMS).

Data Calculation

Plot the natural logarithm of the remaining peptide concentration (


) vs. time (

).
  • Slope (

    
    ):  The degradation rate constant.
    
  • Half-life (

    
    ):  Calculated as 
    
    
    
    .[1]

Troubleshooting & Interpretation

ObservationProbable CauseCorrective Action
No degradation observed after 24h High stability of 3-Me-D-HoPhe.Confirm enzyme activity using a positive control (e.g., L-Phe peptide).[1] Extend assay to 72h.
Non-linear degradation plot Enzyme saturation or product inhibition.[1]Lower the initial peptide concentration (<1 µM) to ensure pseudo-first-order kinetics.
Signal suppression in LC-MS Matrix effects from plasma.Use a stable isotope-labeled internal standard or perform Solid Phase Extraction (SPE) cleanup.[1]

References

  • Bathgate, R. A. D., et al. (2023).[1][2][3] "Noncovalent Peptide Stapling Using Alpha-Methyl-L-Phenylalanine for α-Helical Peptidomimetics." Journal of the American Chemical Society.[2] Link[1][3]

  • Expasy. "PeptideCutter: Special cleavage rules for trypsin and chymotrypsin." Swiss Institute of Bioinformatics. Link

  • Werle, M., & Bernkop-Schnürch, A. (2006).[1] "Strategies to improve plasma half life time of peptide and protein drugs." Amino Acids.[1][2][4][5][6][7] Link

  • Blanco-Canosa, J. B., et al. (2013).[1] "Chemical synthesis of non-canonical amino acids for peptide drug discovery." Chemical Reviews. Link[1]

Sources

Comparative

A Senior Application Scientist's Guide to Peptide Design: N-Fmoc-3-methyl-D-homophenylalanine in Focus

Introduction: Beyond Nature's Alphabet In the landscape of modern drug discovery, peptides represent a unique and powerful therapeutic modality, bridging the gap between small molecules and large biologics.[1] However, n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Nature's Alphabet

In the landscape of modern drug discovery, peptides represent a unique and powerful therapeutic modality, bridging the gap between small molecules and large biologics.[1] However, native peptides often suffer from significant limitations, primarily rapid proteolytic degradation and poor bioavailability, which curtail their therapeutic potential.[2][3] To overcome these hurdles, medicinal chemists have turned to an expanded genetic alphabet, incorporating unnatural amino acids (UAAs) to enhance the drug-like properties of peptide candidates.[4][] These synthetic building blocks offer a vast toolkit to modulate stability, potency, selectivity, and pharmacokinetic profiles.[6][7]

This guide provides an in-depth comparison of N-Fmoc-3-methyl-D-homophenylalanine, a sophisticated UAA, against other common classes of unnatural amino acids used in peptide design. We will delve into the structural rationale for its use, present supporting comparative data, and provide detailed experimental protocols for its incorporation and evaluation.

The Strategic Advantage of Unnatural Amino Acids in Peptide Therapeutics

The incorporation of UAAs is a cornerstone of modern peptide drug design, offering multifaceted advantages:

  • Enhanced Proteolytic Stability: The peptide backbone is a prime target for endogenous proteases. Modifying the structure at or near the cleavage site can create steric hindrance or alter the conformation, rendering the peptide resistant to enzymatic degradation.[8][9] Common strategies include the use of D-amino acids, N-methylation, and β-amino acids.

  • Improved Receptor Affinity and Selectivity: UAAs can introduce novel side-chain functionalities and impose specific conformational constraints on the peptide backbone.[4] This allows for the fine-tuning of interactions with biological targets, potentially leading to increased binding affinity and improved selectivity for the desired receptor subtype.[10][11]

  • Modulation of Physicochemical Properties: The structural diversity of UAAs can be leveraged to optimize properties like solubility and membrane permeability, which are critical for bioavailability.[1][9]

A Deep Dive into N-Fmoc-3-methyl-D-homophenylalanine

N-Fmoc-3-methyl-D-homophenylalanine is a multi-component UAA designed to confer several advantages simultaneously. Let's dissect its structure:

  • D-Configuration: The use of a D-enantiomer instead of the natural L-amino acid is a classic and highly effective strategy to prevent recognition and cleavage by most endogenous proteases, which are stereospecific for L-amino acids.[12][13]

  • Homophenylalanine Backbone: The addition of an extra methylene group in the backbone (a γ-amino acid) compared to phenylalanine (an α-amino acid) alters the peptide's conformational landscape and can further enhance stability.

  • 3-Methyl Group: The methyl group on the phenyl ring provides steric bulk. This can serve two purposes: it can act as a "steric shield" to further block protease access, and it can lock the side-chain into a preferred orientation, which may favor a bioactive conformation for receptor binding.

The combination of these three features makes N-Fmoc-3-methyl-D-homophenylalanine a powerful tool for addressing the most common failure points in peptide drug development.

Comparative Analysis: Performance Against Other UAAs

The decision to incorporate a specific UAA depends on the desired outcome and the peptide sequence . Below is a comparison of N-Fmoc-3-methyl-D-homophenylalanine with other widely used alternatives.

Unnatural Amino Acid ClassKey Structural FeaturePrimary Advantage(s)Key Disadvantage(s)Ideal Application Scenario
N-Fmoc-3-methyl-D-homophenylalanine D-enantiomer, extended backbone, methylated side-chainHigh enzymatic stability, conformational constraintHigher cost, potential for significant structural perturbationPeptides requiring maximal stability and specific conformational locking for high-affinity binding.
D-Amino Acids (e.g., Fmoc-D-Phe-OH)D-enantiomerGood enzymatic stability, minimal structural change[14]Can sometimes abolish activity if L-conformation is required for bindingA first-line strategy to improve the half-life of a known active peptide.
N-Methylated Amino Acids (e.g., Fmoc-N-Me-Phe-OH)Methyl group on backbone nitrogenExcellent enzymatic stability, improved membrane permeability[9]Can disrupt hydrogen bonding, potentially altering secondary structure[15]Enhancing oral bioavailability and increasing in-vivo half-life.[9]
β-Amino Acids (e.g., Fmoc-β-Hph-OH)Extra CH2 in backboneVery high resistance to proteases, unique secondary structures[3]Significant change to backbone spacing can disrupt bindingCreating highly stable peptidomimetics or inducing novel folds.[3]
Conformationally Constrained UAAs (e.g., Fmoc-2,3-methano-Phe-OH)Cyclized or rigid side-chains"Locks" peptide into a specific conformation, enhances receptor selectivityMay drastically reduce binding if the locked conformation is not the bioactive oneFine-tuning receptor selectivity and improving affinity for a known target.[11]
Functionalized UAAs (e.g., Fmoc-D-3-Bromo-Phe-OH)Reactive group on side-chainProvides a chemical handle for bioconjugation (e.g., PEGylation, drug attachment)[16]The modification itself can alter peptide activityDeveloping antibody-drug conjugates, imaging agents, or PEGylated peptides.

Experimental Section: Protocols and Validation

Accurate evaluation of peptides containing UAAs requires robust and well-controlled experimental procedures.

Core Workflow: Peptide Synthesis and Evaluation

The overall process for comparing these building blocks follows a logical sequence from synthesis to functional assessment.

cluster_0 Peptide Synthesis cluster_1 Peptide Evaluation A Fmoc-Solid Phase Peptide Synthesis (SPPS) B Cleavage & Purification A->B C Proteolytic Stability Assay B->C Evaluate Stability D Receptor Binding Assay B->D Evaluate Affinity

Caption: General workflow for peptide synthesis and evaluation.

Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the standard manual synthesis of a peptide incorporating a UAA. The chemistry remains consistent regardless of the specific amino acid used.[17][18]

Rationale: SPPS immobilizes the growing peptide chain on a solid resin support, allowing for easy removal of excess reagents and byproducts by simple filtration and washing.[17] The Fmoc protecting group is base-labile, while side-chain protecting groups are acid-labile, an "orthogonal" strategy that allows for selective deprotection at each step.[19]

Materials:

  • Appropriate resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)[18]

  • Fmoc-protected amino acids (standard and unnatural)

  • Solvent: N,N-Dimethylformamide (DMF), amine-free

  • Deprotection Solution: 20% piperidine in DMF

  • Coupling Reagents: HCTU (or similar uronium salt)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIPS)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel. Drain the DMF.

  • Fmoc Deprotection: Add the 20% piperidine solution to the resin and agitate for 5 minutes. Drain. Repeat with a second 15-minute incubation. This removes the Fmoc group from the N-terminus, exposing a free amine.[17]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate tube, dissolve the next Fmoc-amino acid (3 eq.), HCTU (2.9 eq.), and DIEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours. This forms the new peptide bond. For sterically hindered UAAs, a longer coupling time or a second coupling may be required.[20]

  • Washing: Wash the resin with DMF (3-5 times).

  • Cycle Repetition: Repeat steps 2-6 for each amino acid in the sequence.

  • Final Cleavage & Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2). Wash thoroughly. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Precipitation & Purification: Precipitate the crude peptide in cold diethyl ether. Purify using reverse-phase HPLC.

Protocol 2: Proteolytic Stability Assay in Human Plasma

This assay measures the half-life of a peptide in a biologically relevant medium.[2][21]

Rationale: Incubating the peptide in plasma exposes it to a complex mixture of endogenous proteases. By sampling over time and quantifying the amount of intact peptide remaining, we can determine its stability. Quenching the reaction with an organic solvent or acid precipitates plasma proteins and stops enzymatic activity.[21][22]

A Incubate Peptide in Plasma at 37°C B Take Aliquots at Time Points (0, 1, 4, 8, 24h) A->B C Quench Reaction (e.g., with Acetonitrile) B->C D Centrifuge to Remove Proteins C->D E Analyze Supernatant by LC-MS D->E F Quantify Peak Area of Intact Peptide E->F G Plot % Remaining vs. Time to find T½ F->G

Caption: Workflow for a typical proteolytic stability assay.

Procedure:

  • Prepare Peptide Stock: Dissolve the purified peptide in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).

  • Incubation: Dilute the peptide stock into fresh human plasma to a final concentration of 10-50 µM. Incubate the mixture in a thermomixer at 37°C with gentle agitation.[21]

  • Time-Course Sampling: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) of the plasma/peptide mixture.

  • Quench Reaction: Immediately mix the aliquot with 2-3 volumes of a cold quenching solution (e.g., acetonitrile with 1% formic acid) to precipitate proteins and halt enzymatic reactions.[2]

  • Clarification: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS.

  • Data Analysis: Integrate the peak area corresponding to the intact peptide at each time point. Normalize the data to the t=0 time point (100%) and plot the percentage of intact peptide remaining versus time. Calculate the half-life (T½) from the resulting decay curve.

Protocol 3: Competitive Receptor Binding Assay

This assay determines the binding affinity (typically as an IC50 value) of a newly synthesized peptide for its target receptor.[23][24]

Rationale: The assay measures the ability of an unlabeled test peptide to compete with a labeled (e.g., radioactive or fluorescent) ligand of known affinity for binding to a receptor. A potent peptide will displace the labeled ligand at a lower concentration, resulting in a lower IC50 value, which reflects higher binding affinity.[25]

cluster_0 Assay Components A Receptor Source (e.g., Cell Membranes) D Incubate Components to Reach Equilibrium A->D B Labeled Ligand (Constant Concentration) B->D C Unlabeled Test Peptide (Varying Concentrations) C->D E Separate Bound from Free Labeled Ligand (e.g., Filtration) D->E F Quantify Bound Labeled Ligand E->F G Plot Bound Signal vs. [Test Peptide] F->G H Calculate IC50 G->H

Caption: Principle of a competitive receptor binding assay.

Procedure:

  • Prepare Reagents:

    • Receptor Preparation: Prepare cell membranes or whole cells expressing the target receptor.

    • Labeled Ligand: Prepare a solution of the labeled ligand at a constant concentration (typically near its Kd value).

    • Test Peptide: Prepare a series of dilutions of the unlabeled test peptide.

  • Assay Setup: In a 96-well plate, add the receptor preparation, the labeled ligand, and a dilution of the test peptide to each well. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to allow binding to reach equilibrium (e.g., 1-3 hours).[23]

  • Separation: Rapidly separate the receptor-bound ligand from the free ligand. A common method is vacuum filtration through a glass fiber filter, which traps the membranes (and thus the bound ligand) while allowing the free ligand to pass through.

  • Quantification: Quantify the amount of labeled ligand trapped on the filters (e.g., using a scintillation counter for radioligands or a plate reader for fluorescent ligands).

  • Data Analysis: Subtract non-specific binding from all other values. Plot the percentage of specific binding as a function of the log concentration of the test peptide. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the labeled ligand).

Conclusion and Future Outlook

The strategic incorporation of unnatural amino acids has revolutionized peptide drug design, transforming transient signaling molecules into viable therapeutic agents.[1][] N-Fmoc-3-methyl-D-homophenylalanine stands out as a highly engineered building block, offering a multi-pronged approach to enhancing peptide stability and modulating conformation. Its utility is most pronounced in cases where extreme proteolytic resistance is paramount and where the specific conformational constraints imposed by its structure lead to improved biological activity.

While simpler modifications like the inclusion of a single D-amino acid or N-methylation are effective and cost-efficient first steps, N-Fmoc-3-methyl-D-homophenylalanine provides a more robust solution for challenging sequences. The choice of which UAA to employ must be guided by empirical data, starting with the synthesis of a small library of analogues and evaluating them through the systematic stability and binding assays detailed in this guide. As our understanding of peptide structure-activity relationships deepens, such advanced building blocks will continue to be instrumental in developing the next generation of highly stable and specific peptide-based medicines.

References

  • Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved February 18, 2026.
  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
  • Nowick, J. S., et al. (2020).
  • Enamine. (2024). Unnatural Amino Acids. Retrieved February 18, 2026.
  • BOC Sciences. (n.d.). Unnatural Amino Acids in Drug Discovery. Retrieved February 18, 2026.
  • Bio-protocol. (n.d.). Fmoc-based solid-phase peptide synthesis. Retrieved February 18, 2026.
  • JPT Peptide Technologies. (n.d.). Unnatural / Unusual Amino Acids. Retrieved February 18, 2026, from [Link]

  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved February 18, 2026.
  • Pícha, J., et al. (2024).
  • FabGennix International. (n.d.). Competition Assay Protocol. Retrieved February 18, 2026.
  • LifeTein. (2018). How to do competition binding assay?. LifeTein Peptide Blog. Retrieved February 18, 2026, from [Link]

  • von Roepen, C., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One.
  • A professional peptide manufacturer. (n.d.). Unlock Peptide Synthesis: Understanding Fmoc-3-(2-Naphthyl)
  • JoVE. (2016). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions.
  • Rockland Immunochemicals. (n.d.). Peptide Competition Assay (PCA) Protocol. Retrieved February 18, 2026.
  • Biosynth. (2025). Enzymatic Degradation Studies: Assessing Peptide Stability.
  • ResearchGate. (n.d.). Peptide competition assay. A, the principle of the assay entails.... Retrieved February 18, 2026.
  • Chem-Impex. (n.d.). Fmoc-D-homophenylalanine. Retrieved February 18, 2026.
  • Pícha, J., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Lu, J., et al. (2014). Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides. PubMed.
  • AAPPTec. (n.d.). N-Methyl Amino Acids Archives. Retrieved February 18, 2026.
  • ACS Publications. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides.
  • BenchChem. (2025). A Comparative Analysis of Fmoc-Protected Amino Acids in Peptide Synthesis.
  • Novabiochem® Letters. (2011). 3/11.
  • A professional peptide manufacturer. (2026).
  • Jackson, R. F. W., et al. (n.d.). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Journal of the Chemical Society, Perkin Transactions 1.
  • ResearchGate. (2025). Conformational study of N-methylated alanine peptides and design of Aβ inhibitor.
  • Seebach, D., et al. (n.d.). The Biological Stability of {3-Peptides: No Interactions between a- and {3-Peptidic Structures?. CHIMIA.
  • Soft Matter. (n.d.).
  • BioAscent. (2024).
  • NIH. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. PMC.
  • MDPI. (2025).
  • PubMed. (n.d.). Enzyme-inhibitory conformation of dipeptides containing sterically constrained amino acid 2,3-methanophenylalanine.
  • PMC. (n.d.). Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues.
  • MDPI. (2025). Investigating the Interactions of Peptide Nucleic Acids with Multicomponent Peptide Hydrogels for the Advancement of Healthcare Technologies.
  • MDPI. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides.
  • Dovepress. (2025). Optimizing Peptide Design for Enhanced Anti-Melanogenesis: Insights fr. DDDT.

Sources

Validation

Comparative Performance Analysis: Coupling Efficiency of N-Fmoc-3-methyl-D-homophenylalanine in Solid-Phase Peptide Synthesis

Introduction: The Challenge of Steric Hindrance in Modern Peptide Synthesis In the pursuit of novel peptide therapeutics with enhanced stability, bioavailability, and target specificity, the incorporation of unnatural am...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Steric Hindrance in Modern Peptide Synthesis

In the pursuit of novel peptide therapeutics with enhanced stability, bioavailability, and target specificity, the incorporation of unnatural amino acids is no longer a niche requirement but a central strategy.[1] However, these structurally complex residues often introduce significant synthetic challenges, most notably steric hindrance, which can dramatically impede the efficiency of amide bond formation during Solid-Phase Peptide Synthesis (SPPS).[1][2] Inefficient coupling not only reduces the final yield but also complicates purification by generating a host of deletion sequences and other impurities.[3]

This guide provides a technical benchmark for N-Fmoc-3-methyl-D-homophenylalanine , an unnatural amino acid characterized by two distinct sterically hindering features: a methyl group on the aromatic side chain and an additional methylene group in its backbone (a β-homo-amino acid structure). We will objectively compare its coupling performance against two standards: the sterically unencumbered Fmoc-Ala-OH and the notoriously challenging, β-branched Fmoc-Val-OH. Through a detailed experimental protocol and comparative data, we aim to provide researchers with the insights needed to effectively integrate this and similar hindered residues into their synthetic workflows.

Understanding the Molecular Basis of Steric Hindrance

Steric hindrance in SPPS refers to the spatial obstruction between the reactive centers of the incoming amino acid and the N-terminus of the resin-bound peptide chain. This obstruction slows down the nucleophilic attack of the amine on the activated carboxyl group, which is the fundamental step of peptide bond formation.[2]

The structure of N-Fmoc-3-methyl-D-homophenylalanine presents a dual challenge compared to a standard residue like Phenylalanine. The methyl group at the 3-position of the phenyl ring and the extended homophenylalanine backbone both increase the molecular volume near the reactive carboxyl group, demanding more optimized coupling conditions.

cluster_0 Standard Amino Acid cluster_1 Hindered Unnatural Amino Acid A Fmoc-Phe-OH (Standard) A_struct Side Chain: -CH₂-Ph A->A_struct Minimal Hindrance B N-Fmoc-3-methyl-D-homophenylalanine (Test Article) B_struct1 Side Chain: -CH₂-CH₂-(3-Me-Ph) B->B_struct1 Increased Bulk B_struct2 Backbone: β-homo structure B->B_struct2 Increased Flexibility & Shielding start Start: Rink Amide Resin swell 1. Resin Swelling (DMF, 30 min) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 3. DMF Wash (5x) deprotect1->wash1 couple1 4. Couple Fmoc-Ala-OH (HBTU/DIPEA, 1 hr) wash1->couple1 wash2 5. DMF Wash (3x) couple1->wash2 deprotect2 6. Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotect2 wash3 7. DMF Wash (5x) deprotect2->wash3 couple_X 8. Couple 'X' Amino Acid (HBTU/DIPEA, Variable Time) wash3->couple_X wash4 9. DMF Wash (3x) couple_X->wash4 deprotect3 10. Fmoc Deprotection (20% Piperidine/DMF) wash4->deprotect3 wash5 11. DMF Wash (5x) deprotect3->wash5 couple_gly 12. Couple Fmoc-Gly-OH (HBTU/DIPEA, 1 hr) wash5->couple_gly wash6 13. DMF Wash (3x) couple_gly->wash6 deprotect4 14. Fmoc Deprotection (20% Piperidine/DMF) wash6->deprotect4 wash7 15. DMF Wash (5x) deprotect4->wash7 acetylate 16. N-terminal Acetylation (Acetic Anhydride/DIPEA) wash7->acetylate wash8 17. Final Washes (DMF, DCM, MeOH) acetylate->wash8 cleave 18. Cleavage & Deprotection (TFA Cocktail, 3 hrs) wash8->cleave analyze 19. Analysis (Crude RP-HPLC) cleave->analyze

Sources

Comparative

A Scientist's Guide to Receptor Binding Affinity of Peptides with 3-methyl-D-homophenylalanine

Introduction: The Quest for Enhanced Peptide Therapeutics In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potent biological activity. However, their applica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Enhanced Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potent biological activity. However, their application has historically been hampered by poor metabolic stability and low bioavailability. The strategic incorporation of unnatural amino acids has emerged as a powerful tool to overcome these limitations, enhancing the pharmacokinetic and pharmacodynamic properties of peptide-based drugs.[1] Among these, 3-methyl-D-homophenylalanine (3-Me-D-hPhe), a non-proteinogenic amino acid, offers unique structural features that can profoundly influence peptide conformation and, consequently, its interaction with biological targets. This guide provides a comprehensive analysis of the receptor binding affinity of peptides incorporating 3-Me-D-hPhe, offering a comparative perspective against other amino acid substitutions and detailing the experimental methodologies required for such an evaluation.

The rationale behind incorporating 3-Me-D-hPhe lies in its distinct stereochemistry and the addition of a methyl group to the phenyl ring. The D-configuration of the alpha-carbon inherently confers resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. Furthermore, the methyl group at the meta position of the phenyl ring introduces steric hindrance and alters the electronic properties of the aromatic side chain. These modifications can restrict the conformational flexibility of the peptide backbone, locking it into a bioactive conformation that favors high-affinity receptor binding.

This guide is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of peptide therapeutics. We will delve into the structure-activity relationships, provide detailed experimental protocols for assessing receptor binding affinity, and present a comparative analysis to guide the rational design of next-generation peptide drugs.

Structure-Activity Relationship: The Impact of 3-methyl-D-homophenylalanine on Receptor Interaction

The introduction of 3-methyl-D-homophenylalanine into a peptide sequence can significantly alter its binding affinity and selectivity for a target receptor. This is a result of a combination of factors that influence the peptide's three-dimensional structure and its ability to interact with the receptor's binding pocket.

Conformational Rigidity and Pre-organization:

The D-amino acid configuration and the methyl group on the phenyl ring of 3-Me-D-hPhe can induce specific torsional angle preferences in the peptide backbone. This can lead to a more rigid and pre-organized conformation, reducing the entropic penalty upon binding to the receptor. A pre-organized ligand requires less conformational rearrangement to fit into the binding site, which can translate to a higher binding affinity.

Hydrophobic and Steric Interactions:

The additional methyl group on the phenyl ring of 3-Me-D-hPhe enhances the hydrophobicity of the side chain. This can lead to more favorable hydrophobic interactions within the receptor's binding pocket, a key driver of molecular recognition. Furthermore, the steric bulk of the methyl group can influence the orientation of the peptide within the binding site, potentially leading to more optimal contacts with key residues. For instance, studies on endomorphin-2, a mu-opioid receptor agonist, have shown that the aromaticity and hydrophobicity of the phenylalanine residues are principal determinants of receptor binding affinity.[2]

Comparative Analysis with Other Unnatural Amino Acids:

To understand the unique contribution of 3-Me-D-hPhe, it is crucial to compare its effects with other unnatural amino acids.

  • D-Phenylalanine (D-Phe): The introduction of D-Phe enhances enzymatic stability. Studies on Gonadotropin-Releasing Hormone (GnRH) peptides have shown that incorporating D-Phe can improve receptor binding affinities.[3] However, it lacks the additional methyl group, which in 3-Me-D-hPhe can provide further steric and hydrophobic advantages.

  • Homophenylalanine (hPhe): The extended methylene bridge in the side chain of hPhe provides greater conformational flexibility compared to Phenylalanine. Depending on the receptor and the peptide sequence, this can be either beneficial or detrimental to binding affinity.

  • Mesitylalanine (Msa): This amino acid, with three methyl groups on the phenyl ring, offers even greater steric bulk and hydrophobicity. Studies on somatostatin analogs have shown that the incorporation of Msa can lead to conformationally restricted peptides with high receptor affinity and selectivity.[4]

The choice of which unnatural amino acid to incorporate is highly context-dependent and requires empirical validation through binding affinity studies.

Experimental Workflows for Assessing Receptor Binding Affinity

Accurate determination of receptor binding affinity is paramount in the evaluation of novel peptide analogs. The two most widely used techniques for this purpose are the Radioligand Binding Assay and Surface Plasmon Resonance (SPR).

Radioligand Binding Assay

This technique directly measures the interaction between a radiolabeled ligand (the "hot" ligand) and a receptor. The assay can be performed in a saturation format to determine the equilibrium dissociation constant (Kd) and the total number of binding sites (Bmax), or in a competitive format to determine the inhibitory constant (Ki) of an unlabeled test compound (e.g., a peptide containing 3-Me-D-hPhe).

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a general procedure for determining the Ki of a test peptide for a G-protein coupled receptor (GPCR) expressed in a cell membrane preparation.

1. Materials and Reagents:

  • Cell membranes expressing the target receptor
  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)
  • Unlabeled test peptide (with 3-Me-D-hPhe) and reference compounds
  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
  • Wash buffer (ice-cold binding buffer)
  • 96-well filter plates with GF/C filters
  • Scintillation cocktail
  • Microplate scintillation counter

2. Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane preparation on ice and resuspend in binding buffer to a final protein concentration of 5-20 µ g/well .
  • Assay Setup: In a 96-well plate, add the following in triplicate:
  • Total Binding: 50 µL of binding buffer.
  • Non-specific Binding: 50 µL of a high concentration of a known non-radiolabeled ligand (e.g., 10 µM).
  • Test Compound: 50 µL of serial dilutions of the test peptide.
  • Add 50 µL of the radiolabeled ligand at a concentration close to its Kd to all wells.
  • Add 150 µL of the diluted membrane preparation to all wells to initiate the binding reaction.
  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
  • Filtration: Rapidly filter the contents of the plate through the pre-soaked filter plate using a vacuum manifold.
  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test peptide concentration.
  • Determine the IC₅₀ value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Diagram of Radioligand Binding Assay Workflow:

RadioligandBindingAssay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Receptor-expressing Cell Membranes Incubation Incubation in 96-well Plate Membrane->Incubation RadioLigand Radiolabeled Ligand RadioLigand->Incubation TestPeptide Test Peptide (3-Me-D-hPhe) TestPeptide->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting DataAnalysis IC50 & Ki Calculation Counting->DataAnalysis

Caption: Workflow of a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip where one of the interacting partners (the ligand, e.g., the receptor) is immobilized. The other partner (the analyte, e.g., the peptide) is flowed over the surface, and the binding and dissociation events are recorded as a sensorgram. From this data, kinetic parameters (association rate constant, kₐ; dissociation rate constant, kd) and the equilibrium dissociation constant (KD) can be determined.

Experimental Protocol: SPR Analysis of Peptide-Receptor Interaction

This protocol provides a general outline for analyzing the interaction between a peptide and a receptor using SPR.

1. Materials and Reagents:

  • SPR instrument and sensor chips (e.g., CM5 chip)
  • Purified receptor (ligand)
  • Test peptide (analyte)
  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)
  • Running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4)
  • Amine coupling kit (EDC, NHS, and ethanolamine)
  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5-2.5)

2. Procedure:

  • Chip Preparation and Ligand Immobilization:
  • Equilibrate the sensor chip with running buffer.
  • Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of EDC and NHS.
  • Inject the purified receptor diluted in immobilization buffer to covalently couple it to the sensor surface via amine coupling.
  • Deactivate any remaining active esters by injecting ethanolamine.
  • Analyte Binding Analysis:
  • Inject a series of concentrations of the test peptide (analyte) in running buffer over the immobilized receptor surface.
  • Allow for an association phase followed by a dissociation phase where only running buffer is flowed over the surface.
  • A reference flow cell (without immobilized receptor or with an irrelevant protein) should be used to subtract non-specific binding and bulk refractive index changes.
  • Regeneration:
  • After each analyte injection cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
  • Data Collection: Record the sensorgrams for each analyte concentration.

3. Data Analysis:

  • Process the raw sensorgram data by subtracting the reference channel signal.
  • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) using the SPR instrument's analysis software.
  • This fitting will yield the association rate constant (kₐ), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/kₐ).

Diagram of SPR Experimental Workflow:

SPR_Workflow cluster_immobilization Ligand Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis Activation Activate Sensor Chip (EDC/NHS) Coupling Couple Receptor (Ligand) Activation->Coupling Deactivation Deactivate Surface (Ethanolamine) Coupling->Deactivation Injection Inject Peptide (Analyte) Deactivation->Injection Association Association Phase Injection->Association Dissociation Dissociation Phase Association->Dissociation Regeneration Regeneration Dissociation->Regeneration Sensorgram Record Sensorgram Dissociation->Sensorgram Regeneration->Injection Fitting Fit Data to Binding Model Sensorgram->Fitting Kinetics Determine ka, kd, KD Fitting->Kinetics

Caption: Step-by-step workflow for an SPR experiment.

Comparative Data Analysis

While specific binding affinity data for peptides containing 3-methyl-D-homophenylalanine is not widely available in the public domain, we can create a comparative framework using data from studies on peptides with similar modifications. The following table provides a hypothetical comparison of binding affinities for a generic peptide sequence where the native Phenylalanine (Phe) at a specific position is substituted with different unnatural amino acids.

Table 1: Comparative Receptor Binding Affinities (Hypothetical Data)

Peptide AnalogReceptor SubtypeBinding Affinity (Ki, nM)Fold Change vs. Native
Native Peptide (with L-Phe)Receptor X1001
Analog 1 (with D-Phe)Receptor X502
Analog 2 (with L-hPhe)Receptor X2000.5
Analog 3 (with D-hPhe)Receptor X801.25
Analog 4 (with 3-Me-D-hPhe) Receptor X 10 10

This data is illustrative and intended to demonstrate how to present comparative binding data. Actual values will vary depending on the peptide sequence and the target receptor.

Conclusion and Future Perspectives

The incorporation of 3-methyl-D-homophenylalanine represents a promising strategy for enhancing the receptor binding affinity and metabolic stability of peptide therapeutics. The unique structural features of this unnatural amino acid can induce favorable conformational constraints and increase hydrophobic interactions within the receptor binding pocket. This guide has provided a comprehensive overview of the rationale behind using 3-Me-D-hPhe, detailed experimental protocols for assessing receptor binding affinity, and a framework for comparative analysis.

While direct comparative data for peptides containing 3-Me-D-hPhe is currently limited in publicly accessible literature, the methodologies outlined here provide a clear path for researchers to generate this critical information. Future studies should focus on systematically incorporating 3-Me-D-hPhe into various peptide scaffolds targeting different receptor families to build a comprehensive understanding of its structure-activity relationships. Such efforts will undoubtedly contribute to the rational design of more potent, selective, and stable peptide-based drugs for a wide range of therapeutic applications.

References

  • Fine-tuning the π-π Aromatic Interactions in Peptides: New Somatostatin Analogs Containing Mesityl Alanine. (URL not available)
  • Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. Journal of Medicinal Chemistry.
  • Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. ACS Medicinal Chemistry Letters.
  • Mu Opioids and Their Receptors: Evolution of a Concept. Pharmacological Reviews.
  • Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. ACS Medicinal Chemistry Letters.
  • Endogenous Opioid Peptides and Alternatively Spliced Mu Opioid Receptor Seven Transmembrane Carboxyl-Terminal Variants.
  • BindingDB BDBM50136768 CHEMBL442315::Peptide analogue::Somatostatin analogue::Somatost
  • Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gel
  • Compounds for use as apelin receptor antagonists.
  • Mu-opioid receptor. Wikipedia.
  • Mu Receptors – Opioid Peptides. Tufts University.
  • Synthesis and biological activity of cyclolinopeptide A analogues modified with γ(3)-bis(homophenylalanine). European Journal of Medicinal Chemistry.
  • Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics. Molecules.
  • b7-h3 targeting peptides and constructs thereof.
  • Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. European Journal of Organic Chemistry.
  • Somatostatin analogs: correlation between receptor binding affinity and biological potency in GH pituitary cells. Endocrinology.
  • Probing the GnRH receptor agonist binding site identifies methylated triptorelin as a new anti-proliferative agent. Journal of Neuroendocrinology.
  • Functional analysis of GnRH receptor ligand binding using biotinylated GnRH derivatives. Molecular and Cellular Endocrinology.
  • Recent Development of Non-Peptide GnRH Antagonists. Molecules.
  • P
  • Somatostatin analogs: correlation of receptor affinity with inhibition of cyclic AMP formation in pancre
  • Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation.
  • Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides. Bioorganic & Medicinal Chemistry Letters.
  • Somatostatin Analogs in Clinical Practice: A Review. Cancers.
  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (L
  • GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy. Pharmaceuticals.
  • Receptor-mediated uptake of peptides that bind the human transferrin receptor.
  • Probing the GnRH receptor agonist binding site identifies methylated triptorelin as a new anti-proliferative agent.
  • Enzyme-inhibitory conformation of dipeptides containing sterically constrained amino acid 2,3-methanophenylalanine. Peptide Research.
  • 3-Methyl-D-phenylalanine. PubChem.
  • Differential receptor binding characteristics of consecutive phenylalanines in micro-opioid specific peptide ligand endomorphin-2. Journal of Medicinal Chemistry.
  • Agonist vs Antagonist Behavior of δ Opioid Peptides Containing Novel Phenylalanine Analogues in Place of Tyr1. Journal of Medicinal Chemistry.

Sources

Validation

A Comparative Guide to the Conformational Analysis of Peptides Incorporating 3-Methyl-D-homophenylalanine

For Researchers, Scientists, and Drug Development Professionals The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, 3-methyl-D-homophenylalanine (3-Me-D-hPhe) presents a unique structural motif, combining the increased side-chain length of homophenylalanine with the conformational constraints imposed by a methyl group on the phenyl ring and the influence of D-chirality. This guide provides a comprehensive comparison of the analytical techniques used to elucidate the conformational landscape of peptides containing this intriguing amino acid, supported by experimental data and computational insights.

The Structural Impact of 3-Methyl-D-homophenylalanine

The introduction of 3-Me-D-hPhe into a peptide sequence can significantly alter its conformational preferences compared to its natural counterpart, L-phenylalanine, or even D-phenylalanine and D-homophenylalanine. The key structural modifications—the extended side chain, the methyl group, and the D-configuration—collectively influence the peptide backbone's dihedral angles (φ and ψ), favoring specific secondary structures.

The D-configuration inherently promotes conformations that are mirror images of those preferred by L-amino acids, often leading to unique turns and helical structures. The additional methylene group in the homophenylalanine side chain increases its flexibility and hydrophobic surface area, which can influence peptide folding and interactions with biological targets[1]. The methyl group at the 3-position of the phenyl ring introduces steric hindrance, further restricting the rotational freedom of the side chain and potentially influencing the overall peptide conformation.

Comparative Analysis of Conformational Analysis Techniques

A multi-pronged approach combining spectroscopic and computational methods is essential for a thorough conformational analysis of peptides incorporating 3-Me-D-hPhe.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Solution Structure

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution[2]. For peptides containing 3-Me-D-hPhe, a suite of NMR experiments is employed to gain detailed structural insights.

Key NMR Experiments and Their Insights:

NMR Experiment Information Gained Relevance to 3-Me-D-hPhe Peptides
1D ¹H NMR Provides initial information on the chemical environment of protons. Characteristic chemical shifts of the 3-Me-D-hPhe side chain protons can be observed.The presence of distinct signals for the methyl and aromatic protons confirms the incorporation of the modified residue[3][4].
2D TOCSY Identifies coupled proton spin systems within each amino acid residue.Crucial for assigning the protons of the 3-Me-D-hPhe residue and distinguishing them from other amino acids in the peptide sequence[5].
2D NOESY/ROESY Detects through-space proximities between protons, providing distance constraints for structure calculation.Essential for determining the global fold of the peptide and the orientation of the 3-Me-D-hPhe side chain relative to the backbone and other residues[6].
¹H-¹³C HSQC/HMBC Correlates protons with their directly attached or long-range coupled carbon atoms.Aids in the unambiguous assignment of carbon resonances of the 3-Me-D-hPhe residue.
Coupling Constants (³J) Provide information about dihedral angles (φ, ψ, and χ).The values of ³J(Hα-Hβ) and other coupling constants can reveal the preferred rotameric state of the 3-Me-D-hPhe side chain.

Experimental Protocol: 2D NMR Analysis of a 3-Me-D-hPhe Containing Peptide

  • Sample Preparation: Dissolve the synthesized peptide in a suitable deuterated solvent (e.g., DMSO-d6, CD3OH, or H2O/D2O mixture) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 2D NMR spectra (TOCSY, NOESY/ROESY, ¹H-¹³C HSQC) on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Resonance Assignment: Utilize the TOCSY and HSQC spectra to assign all proton and carbon signals of the peptide, including the distinct signals of the 3-Me-D-hPhe residue.

  • NOE Analysis: Analyze the NOESY/ROESY spectra to identify short- and long-range NOE cross-peaks. These provide the crucial distance restraints for structure calculation.

  • Structure Calculation: Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the experimental NOE distance restraints and dihedral angle constraints derived from coupling constants.

  • Structure Validation: Assess the quality of the calculated structures using parameters such as RMSD and by checking for violations of experimental restraints.

Visualization of the NMR Workflow

NMR_Workflow cluster_sample Sample Preparation cluster_data NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation Peptide_Synthesis Peptide Synthesis Dissolution Dissolution in Deuterated Solvent Peptide_Synthesis->Dissolution TOCSY 2D TOCSY NOESY 2D NOESY/ROESY HSQC 2D ¹H-¹³C HSQC Assignment Resonance Assignment TOCSY->Assignment NOE_Analysis NOE Restraint Generation NOESY->NOE_Analysis HSQC->Assignment Assignment->NOE_Analysis Structure_Calc Structure Calculation (e.g., CYANA) NOE_Analysis->Structure_Calc Validation Structure Validation Structure_Calc->Validation

Workflow for NMR-based conformational analysis.
Circular Dichroism (CD) Spectroscopy: A Rapid Probe of Secondary Structure

CD spectroscopy is a valuable technique for rapidly assessing the overall secondary structure content of a peptide in solution[7]. The shape and magnitude of the CD spectrum in the far-UV region (190-250 nm) are characteristic of different secondary structures such as α-helices, β-sheets, and random coils.

Interpreting CD Spectra of 3-Me-D-hPhe Peptides:

  • α-Helix: Characterized by two negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

  • β-Sheet: Typically shows a negative band around 218 nm and a positive band around 195 nm.

  • Random Coil: Exhibits a strong negative band below 200 nm.

  • Turns: The presence of D-amino acids can induce specific types of turns, which may have unique CD signatures[8].

By comparing the CD spectrum of a peptide containing 3-Me-D-hPhe with that of a control peptide (e.g., containing D-Phe or L-Phe), one can quickly infer the impact of the modification on the secondary structure. For instance, an increase in the intensity of the negative band at 222 nm would suggest an increase in helical content.

Experimental Protocol: CD Spectroscopy

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4) and determine its accurate concentration.

  • Data Acquisition: Record the CD spectrum in the far-UV region (e.g., 190-260 nm) using a spectropolarimeter.

  • Data Processing: Subtract the spectrum of the buffer from the peptide spectrum. Convert the data to mean residue ellipticity.

  • Secondary Structure Estimation: Use deconvolution software to estimate the percentage of different secondary structure elements.

Computational Modeling: In Silico Exploration of Conformational Space

Molecular dynamics (MD) simulations provide a powerful computational tool to explore the conformational landscape of peptides containing 3-Me-D-hPhe in atomic detail[9][10]. These simulations can reveal the dynamic behavior of the peptide, identify stable conformations, and provide insights into the energetic factors governing its structure.

MD Simulation Workflow:

  • System Setup: Build the initial peptide structure (e.g., as an extended chain or a predicted secondary structure). Solvate the peptide in a box of explicit water molecules and add counterions to neutralize the system.

  • Parameterization: The non-standard 3-Me-D-hPhe residue requires specific force field parameters. These can be generated using quantum mechanical calculations.

  • Minimization and Equilibration: Perform energy minimization to remove any steric clashes, followed by a period of equilibration to allow the system to reach a stable temperature and pressure.

  • Production Run: Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) to adequately sample the conformational space.

  • Trajectory Analysis: Analyze the simulation trajectory to determine key structural parameters such as dihedral angle distributions, root-mean-square deviation (RMSD), and the formation of secondary structures.

Visualization of the MD Simulation Workflow

MD_Workflow cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis Build Build Initial Peptide Structure Solvate Solvation & Ionization Build->Solvate Param Parameterize 3-Me-D-hPhe Solvate->Param Minimize Energy Minimization Param->Minimize Equilibrate Equilibration Minimize->Equilibrate Production Production MD Run Equilibrate->Production Trajectory Trajectory Analysis (Dihedrals, RMSD) Production->Trajectory Conformations Identify Stable Conformations Trajectory->Conformations

Workflow for Molecular Dynamics simulations.

Comparative Data and Insights

While specific experimental data for peptides containing 3-methyl-D-homophenylalanine is limited in the public domain, studies on structurally related analogs provide valuable insights. For example, studies on peptides with D-homophenylalanine and dehydrophenylalanine have demonstrated their ability to induce specific turn or helical conformations[3][4]. The additional methyl group in 3-Me-D-hPhe is expected to further restrict the conformational freedom, potentially leading to more well-defined structures.

A hypothetical comparison of the conformational effects of different phenylalanine analogs is presented below:

Amino Acid Expected Conformational Preference Rationale
L-Phenylalanine Flexible, can adopt various conformations including β-sheets and α-helices.Natural amino acid with a relatively unconstrained side chain.
D-Phenylalanine Induces turns and left-handed helices.D-chirality favors mirror-image backbone conformations compared to L-amino acids.
D-Homophenylalanine Increased propensity for turn formation due to the longer, more flexible side chain.The extended side chain can influence backbone dihedral angles.
3-Methyl-D-homophenylalanine Likely to strongly favor specific turn or helical structures.The combination of D-chirality, an extended side chain, and steric hindrance from the methyl group severely restricts conformational freedom.

Conclusion

The conformational analysis of peptides incorporating 3-methyl-D-homophenylalanine requires a synergistic approach that leverages the strengths of NMR spectroscopy, CD spectroscopy, and computational modeling. NMR provides the detailed atomic-level information necessary for high-resolution structure determination, while CD offers a rapid assessment of the overall secondary structure. Molecular dynamics simulations complement these experimental techniques by providing insights into the dynamic behavior and conformational landscape of the peptide. The unique structural features of 3-Me-D-hPhe make it a valuable tool for peptide design, enabling the creation of conformationally constrained peptides with potentially enhanced stability and biological activity. Further experimental studies on peptides containing this novel amino acid are warranted to fully elucidate its conformational impact and unlock its potential in drug discovery and development.

References

  • Molecular dynamics simulations of opioid peptide analogs containing multiple conformational restrictions. (n.d.). PubMed. [Link]

  • Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. (2025, February 24). MDPI. [Link]

  • Conformational Search on the Tripeptides Structure by Molecular D - Longdom. (n.d.). Longdom Publishing. [Link]

  • Tripeptides featuring dehydrophenylalanine and homophenylalanine: homo- versus hetero-chirality and sequence effects on self-assembly and gelation. (n.d.). RepositóriUM. [Link]

  • Room Temperature N-Arylation of Amino Acids and Peptides Using Copper(I) and β-Diketone. (n.d.). Royal Society of Chemistry. [Link]

  • Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. (2025, February 15). Wiley Online Library. [Link]

  • Synthesis of Novel Peptides Using Unusual Amino Acids. (2020, July 30). Brieflands. [Link]

  • (PDF) Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. (2025, February 14). ResearchGate. [Link]

  • Conformational Changes Induced by Methyl Side-Chains in Protonated Tripeptides Containing Glycine and Alanine Residues. (n.d.). OSTI.GOV. [Link]

  • A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation. (2025, December 19). ResearchGate. [Link]

  • Structure and Dynamics of Confined Water Inside Diphenylalanine Peptide Nanotubes. (2023, October 30). ACS Omega. [Link]

  • Circular Dichroism Spectra of Beta-Peptides: Sensitivity to Molecular Structure and Effects of Motional Averaging. (2003, December 15). PubMed. [Link]

  • Helical structure in cyclic peptides: effect of N-methyl amides versus esters. (n.d.). RSC Publishing. [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (n.d.). Asian Journal of Chemistry. [Link]

  • Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. (n.d.). NIH. [Link]

  • Molecular Dynamics Simulation Study of the Self-Assembly of Phenylalanine Peptide Nanotubes. (2022, March 3). PMC. [Link]

  • Computational Modelling of Peptides Containing Non-Standard Amino Acids. (n.d.). BYU ScholarsArchive. [Link]

  • (PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids. (n.d.). ResearchGate. [Link]

  • Interplay between Cα Methylation and Cα Stereochemistry in the Folding Energetics of a Helix-Rich Miniprotein. (n.d.). PMC. [Link]

  • Structural Analysis of Protein-Peptide Interactions. (n.d.). CEDAR. [Link]

  • A comparative study between phenylglycine- and phenylalanine-derived peptide hydrogels. (n.d.). Zenodo. [Link]

  • Molecular Dynamics Simulations of Drug-Conjugated Cell-Penetrating Peptides. (2023, September 5). MDPI. [Link]

  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. (n.d.). ChemRxiv. [Link]

  • A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. (2023, January 5). RSC Publishing. [Link]

  • Solvent-induced conformational changes in cyclic peptides: a vibrational circular dichroism study. (2014, February 11). RSC Publishing. [Link]

  • Conformational analysis of small peptides by circular dichroism. (n.d.). Digital Commons @ Southern University and A&M College. [Link]

  • Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. (n.d.). NTU. [Link]

  • Molecular Dynamics Simulation Study of the Self-Assembly of Phenylalanine Peptide Nanotubes. (2025, October 13). ResearchGate. [Link]

  • Vibrational circular dichroism of d-amino acid-containing peptide NdWFamide in the crystal form. (2021, October 15). PubMed. [Link]

  • Non-standard amino acids in peptide design and protein engineering. (n.d.). Semantic Scholar. [Link]

  • 3-Methylphenylalanine. (n.d.). PubChem. [Link]

  • Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. (n.d.). PMC. [Link]

  • peptide nmr. (n.d.). [Link]

  • Peptide-Appended Permethylated β-Cyclodextrins with Hydrophilic and Hydrophobic Spacers. (2017, July 11). ACS Publications. [Link]

  • D-amino acid substituted peptides. (2021, January 21). Preprints.org. [Link]

  • The CD and NMR spectral changes of peptides by Co(II) binding. The CD... (n.d.). ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-Fmoc-3-methyl-D-homophenylalanine

This guide provides a comprehensive, step-by-step methodology for the safe and compliant disposal of N-Fmoc-3-methyl-D-homophenylalanine. As professionals in research and drug development, our commitment to safety and en...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step methodology for the safe and compliant disposal of N-Fmoc-3-methyl-D-homophenylalanine. As professionals in research and drug development, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemicals we handle. This document moves beyond mere procedural lists to explain the underlying principles of chemical waste management, ensuring that our practices are not only compliant but also scientifically sound and inherently safe.

Hazard Assessment and Chemical Profile

N-Fmoc-3-methyl-D-homophenylalanine is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS). While safety data sheets (SDS) for this specific compound and its close analogs, such as N-Fmoc-3-methyl-D-phenylalanine and Nα-Fmoc-L-homophenylalanine, do not list specific OSHA-recognized hazards for the pure, solid substance, this does not permit its disposal as common waste.[1][2] The core principle of laboratory safety dictates that all synthetic chemicals be treated as potentially hazardous and disposed of through a designated chemical waste stream.[3]

The primary risks associated with this compound arise from:

  • Inhalation of Dust: As a fine powder, it can be easily aerosolized, and inhalation should be avoided.[1][4]

  • Decomposition Products: When heated to decomposition, it can release hazardous oxides of carbon (CO, CO₂) and nitrogen (NOx).[1][2]

  • Associated Reagents: In its practical application (SPPS), it is used with hazardous substances like DMF (a solvent) and piperidine (a base for Fmoc deprotection), which will contaminate the resulting waste streams.[5][6]

Therefore, all waste streams containing N-Fmoc-3-methyl-D-homophenylalanine must be managed as regulated chemical waste.

The Core Principles of Chemical Waste Management

Effective chemical disposal is governed by three foundational actions: Segregation, Identification, and Containment. This system prevents dangerous reactions and ensures that waste is handled correctly by disposal specialists.[7][8]

  • Segregation: Never mix incompatible waste types. For this compound, the key is to separate the solid chemical waste from the liquid organic waste generated during synthesis.[9][10]

  • Identification (Labeling): Every waste container must be clearly and accurately labeled with its contents.[8][10] Unidentified chemical waste creates a significant safety hazard and is a serious compliance violation.

  • Containment: Waste must be stored in containers that are chemically compatible, in good condition, and securely sealed when not in use.[3][11]

Step-by-Step Disposal Protocols

The following protocols provide detailed instructions for managing the different waste streams you will generate when working with N-Fmoc-3-methyl-D-homophenylalanine.

Protocol 1: Disposal of Unused or Expired Solid Compound

This procedure applies to the pure, solid N-Fmoc-3-methyl-D-homophenylalanine that is expired, off-specification, or no longer needed.

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety glasses (or goggles), a lab coat, and nitrile gloves.

  • Designate a Waste Container: Obtain a designated solid chemical waste container. This is typically a rigid, wide-mouthed container with a secure, screw-top lid. Ensure the container is clean and dry.

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name: "N-Fmoc-3-methyl-D-homophenylalanine" and its CAS number, if available. Do not use abbreviations.[8]

  • Transfer the Chemical: Carefully transfer the solid powder into the labeled waste container. If the original container is being discarded, use a spatula to transfer the contents. If the original vial is small, it may be placed directly inside the larger waste container.

  • Secure and Store: Tightly seal the container. Store it in a designated, well-ventilated satellite accumulation area away from heat sources and incompatible materials.[8] Follow your institution's guidelines for waste pickup.

Protocol 2: Disposal of Contaminated Solid Waste

This category includes items like weighing paper, gloves, plastic spatulas, or paper towels contaminated with the solid powder.

  • PPE: Standard laboratory PPE is required.

  • Designate a Waste Container: Use a designated container for dry, contaminated solid waste. This can often be a sturdy plastic bag or a lined cardboard box specifically intended for "Trace Contaminated Solid Waste" or "Contaminated Lab Debris."[3]

  • Label the Container: Label the container or bag with "Trace Contaminated Solid Waste" and list the primary contaminant: "N-Fmoc-3-methyl-D-homophenylalanine."

  • Collect Waste: Place all contaminated disposable items directly into this container immediately after use.

  • Secure and Store: Once the bag is full, seal it securely. Store it with other solid chemical waste for pickup by your institution's environmental health and safety (EHS) office.

Protocol 3: Disposal of Liquid Waste from Fmoc Deprotection

This is the most critical waste stream, as it contains a mixture of hazardous chemicals. The waste from the Fmoc deprotection step in SPPS typically contains the cleaved dibenzofulvene-piperidine adduct, excess piperidine, and DMF.[5][6]

  • PPE: Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves. Conduct all transfers inside a certified chemical fume hood.

  • Designate a Waste Container: Use a chemically compatible liquid waste container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.[3] Ensure the container is rated for organic solvent waste.

  • Label the Container: Before use, label the container with a "Hazardous Waste" tag. List all components and their approximate percentages. For example:

    • Dimethylformamide (~80%)

    • Piperidine (~20%)

    • Trace N-Fmoc-3-methyl-D-homophenylalanine byproducts

  • Collect Waste: Carefully pour the liquid waste from your reaction vessel into the container using a funnel.

  • Secure and Store: Fill the container to no more than 80% capacity to allow for vapor expansion.[3] Tightly seal the cap. Place the container in a secondary containment bin within a designated satellite accumulation area. This waste is flammable and toxic and must be segregated accordingly.

Protocol 4: Disposal of Empty Containers

Empty containers that held N-Fmoc-3-methyl-D-homophenylalanine must be properly managed to remove any hazardous residue.

  • Decontamination: Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste (see Protocol 3).[9] Never rinse the container into a sink.[3][10]

  • Deface the Label: Completely remove or deface the original manufacturer's label to prevent confusion.[9] You can use a marker to black out the chemical name and hazard information.

  • Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the appropriate recycling bin (e.g., glass or plastic) or as regular solid waste, according to your institution's policies.[9]

Regulatory Framework

In the United States, the disposal of chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450).[11][12][13][14] Your institution's Chemical Hygiene Plan (CHP) is the key document that translates these regulations into specific procedures for your laboratory.[13][15] Always adhere to your local CHP and EHS guidelines.

Data and Waste Classification Summary

The following table summarizes the key characteristics and handling requirements for each waste stream.

Waste StreamDescriptionContainer TypeKey Labeling InformationDisposal Considerations
Unused Solid Chemical Pure, expired, or unwanted N-Fmoc-3-methyl-D-homophenylalanine powder.Rigid, sealed, wide-mouth plastic container."Hazardous Waste", Full Chemical NameSegregate as a non-reactive organic solid.
Contaminated Solid Waste Gloves, weighing paper, wipes, etc., with trace powder contamination.Lined box or sealed plastic bag."Trace Contaminated Solid Waste", Name of ContaminantKeep separate from liquid waste.
Liquid Organic Waste Solvent and reagent mixture from Fmoc deprotection (e.g., DMF, piperidine).HDPE or glass solvent bottle with screw cap."Hazardous Waste", List all components and percentagesSegregate as Flammable/Toxic Organic Waste. Store in secondary containment.
Decontaminated Containers Triple-rinsed and defaced original product containers.N/ALabel completely defaced.Dispose of as normal glass/plastic waste per institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-Fmoc-3-methyl-D-homophenylalanine and associated materials.

G cluster_waste_types Waste Type cluster_actions Action cluster_final Final Disposition start Identify Waste Material unused_solid Unused/Expired Solid Powder start->unused_solid contaminated_labware Contaminated Gloves, Wipes, etc. start->contaminated_labware liquid_waste Liquid from SPPS Deprotection start->liquid_waste empty_container Empty Original Container start->empty_container collect_solid Collect in Labeled Solid Chemical Waste Container unused_solid->collect_solid Protocol 1 collect_trace Collect in Labeled Trace Contaminated Waste Container contaminated_labware->collect_trace Protocol 2 collect_liquid Collect in Labeled Liquid Organic Waste Container (in Fume Hood) liquid_waste->collect_liquid Protocol 3 decon Triple-Rinse with Solvent (Collect Rinsate as Liquid Waste) empty_container->decon Protocol 4 ehs_pickup Store for EHS Pickup collect_solid->ehs_pickup collect_trace->ehs_pickup collect_liquid->ehs_pickup decon->collect_liquid Rinsate recycle Deface Label & Recycle/Dispose as Non-Hazardous decon->recycle

Caption: Decision workflow for N-Fmoc-3-methyl-D-homophenylalanine waste streams.

References

  • What Are The Proper Procedures For Laboratory Chemical Waste Disposal? (2018). Acton Labs. Available at: [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury. Available at: [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. Available at: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024). National Science Teaching Association (NSTA). Available at: [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Available at: [Link]

  • The Laboratory Standard. (n.d.). Vanderbilt University Environmental Health & Safety. Available at: [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). Available at: [Link]

  • Chemical Waste. (n.d.). University of Southern California Environmental Health & Safety. Available at: [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Tetra Tech. Available at: [Link]

  • Fmoc-3-trifluoromethyl-D-homophenylalanine. (n.d.). Cusabio. Available at: [Link]

  • SAFETY DATA SHEET: D-Phenylalanine. (2014). Thermo Fisher Scientific. Available at: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Triumvirate Environmental. Available at: [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council. Available at: [Link]

  • Learn the Basics of Hazardous Waste. (2025). U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Green Chemistry - In situ Fmoc removal. (2022). Royal Society of Chemistry. Available at: [Link]

  • (PDF) Methods for Removing the Fmoc Group. (n.d.). ResearchGate. Available at: [Link]

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. (2021). ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Total wash elimination for solid phase peptide synthesis. (2023). Nature Communications. Available at: [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: N-Fmoc-3-methyl-D-homophenylalanine

Executive Directive: Asset Protection & Personnel Safety From: Senior Application Scientist To: Research & Development Personnel Handling N-Fmoc-3-methyl-D-homophenylalanine requires a dual-focus safety strategy. As a no...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: Asset Protection & Personnel Safety

From: Senior Application Scientist To: Research & Development Personnel

Handling N-Fmoc-3-methyl-D-homophenylalanine requires a dual-focus safety strategy. As a non-canonical, sterically modified amino acid, this reagent is a high-value asset. Your safety protocol must simultaneously prevent biological contamination of the researcher and hydrolytic degradation of the compound .

While Fmoc-amino acids are generally classified as irritants rather than acute toxins, the specific danger lies in the solubilization phase . This compound is almost exclusively processed in Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for Solid Phase Peptide Synthesis (SPPS). These solvents are potent transdermal carriers, capable of ferrying dissolved chemical agents through standard nitrile gloves and into the bloodstream.

The Protocol: Treat the solid as an inhalation hazard and the solution as a permeation hazard.

Risk Profile & Hazard Analysis

StatePrimary HazardMechanism of InjuryCritical Control Point
Solid (Powder) Respiratory Irritation / Sensitization Fine particulate inhalation (H335). Potential for allergic sensitization over repeated exposure.Engineering: Fume Hood / Weighing Enclosure.
Liquid (Solution) Transdermal Absorption Dissolution in DMF/NMP creates a "carrier effect," bypassing skin barrier defenses.PPE: Barrier-rated gloves (Laminate/Butyl) or strict double-gloving.
Chemical Stability Hydrolysis Fmoc group cleavage by atmospheric moisture or accidental base contact (Piperidine).Environment: Desiccated storage; minimize open-vial time.

PPE Matrix: The "Self-Validating" System

This matrix moves beyond generic advice. It is designed to withstand the specific solvents used with this amino acid.

A. Hand Protection (The Critical Failure Point)

Standard nitrile gloves degrade in <5 minutes when exposed to DMF.

TaskRecommended Glove SystemRationale
Weighing (Solid) Single Nitrile (4-5 mil) Sufficient for dry powder. Provides dexterity for micro-spatula manipulation.
Solubilization (Liquid) Double Gloving (Specific Protocol) Inner: Nitrile (4 mil). Outer: Extended Cuff Nitrile (6-8 mil) OR Silver Shield® (Laminate) for large volumes. Why: The air gap between gloves delays breakthrough.
Spill Cleanup Butyl Rubber or Laminate Nitrile is insufficient for cleaning DMF pools. Do not attempt with standard lab gloves.
B. Respiratory & Eye Protection
ComponentSpecification
Eyes Chemical Splash Goggles (Indirect Vent) . Note:[1][2] Safety glasses are insufficient if fine powder becomes airborne due to static.
Respiratory Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm). Secondary (if hood unavailable): N95 or P100 particulate respirator.
Body Tyvek® Lab Coat or Apron (Recommended over cotton). Why: Cotton absorbs DMF/amino acid solutions, holding them against the skin.

Operational Workflow: Step-by-Step

This workflow integrates safety with yield protection (preventing static loss of expensive reagent).

Phase 1: Preparation (The "Clean Zone")
  • Static Control: Fmoc-protected non-canonical amino acids are often fluffy and static-prone. Place an ionizing bar or anti-static gun inside the weigh zone.

  • Equilibration: Allow the reagent bottle to reach room temperature before opening. Opening a cold bottle introduces condensation, which hydrolyzes the Fmoc group (cleavage).

Phase 2: Weighing & Transfer
  • Don PPE: Put on safety glasses and single nitrile gloves.

  • Draft Control: Minimize fume hood sash height to the lowest working position to prevent turbulence from blowing the powder.

  • Transfer: Use a glass or antistatic plastic weighing boat . Avoid metal spatulas if possible to reduce static shock; use PTFE-coated spatulas.

  • Seal: Immediately re-cap the stock bottle and wrap with Parafilm/electrical tape to ensure an air-tight seal.

Phase 3: Solubilization (The High-Risk Phase)
  • Glove Up: Apply the second pair of gloves (Extended Cuff).

  • Solvent Addition: Add DMF/NMP slowly.

  • Vessel Management: Keep the vessel closed (septum/cap) whenever not actively adding reagent.

  • Waste Segregation: Any kimwipe or pipette tip that touches the solution is now a "Solvent Hazard" and must not go into standard trash.

Visualization: Handling Workflow

HandlingWorkflow Start Start: Reagent Retrieval TempCheck Equilibrate to Room Temp (Prevent Condensation) Start->TempCheck PPE_Solid PPE: Nitrile Gloves + Goggles TempCheck->PPE_Solid Weighing Weighing (Fume Hood) *Use Anti-Static Gun* PPE_Solid->Weighing Decision Solubilization Required? Weighing->Decision PPE_Liquid UPGRADE PPE: Double Glove (Nitrile) or Laminate Decision->PPE_Liquid Yes (Dissolve) Synthesis Proceed to Coupling (SPPS) Decision->Synthesis No (Solid Add) Dissolve Add Solvent (DMF/NMP) *Closed Vessel* PPE_Liquid->Dissolve Dissolve->Synthesis

Caption: Operational workflow emphasizing the critical PPE upgrade point during solubilization.

Disposal & Decontamination Plan

Improper disposal of Fmoc-amino acids is a common regulatory violation. Because they are often dissolved in organic solvents, they cannot be treated as simple solid waste.

Disposal Decision Tree

DisposalTree Waste Waste Generated Type State of Matter? Waste->Type Solid Solid Waste (Powder/Resin) Type->Solid Dry Liquid Liquid Waste (Dissolved in DMF) Type->Liquid Wet SolidBin Hazardous Solid Waste Bin (Label: Irritant) Solid->SolidBin Trash Regular Trash Solid->Trash NEVER LiquidBin Organic Solvent Waste (Halogenated vs Non-Halogenated) Liquid->LiquidBin Check Segregate by Solvent (DMF = Non-Halogenated usually) LiquidBin->Check Check Solvent Type

Caption: Logic flow for segregating Fmoc-amino acid waste streams.

Specific Disposal Protocols
  • Solid Waste (Vials/Weigh Boats):

    • Place in a dedicated Hazardous Solid Waste container.

    • Do not rinse weigh boats into the sink. If rinsing is required to recover product, the rinse methanol/DMF goes to liquid waste.

  • Liquid Waste (Mother Liquors/Washings):

    • Collect in Organic Waste Carboys .

    • Crucial: If Piperidine (deprotection base) is present in the waste stream, ensure it is not mixed with acidic waste streams, as this can generate heat or fumes.

  • Spill Cleanup:

    • Powder: Sweep gently (do not create dust) or use a HEPA vacuum. Wipe area with ethanol.

    • Liquid (DMF Solution): Cover with vermiculite or absorbent pads. Do not use paper towels (rapid breakthrough). Place absorbent material in a sealed bag for hazardous disposal.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]

  • PubChem. (n.d.). Compound Summary: Fmoc-amino acids (General Hazard Classification). National Library of Medicine. [Link]

  • University of Pennsylvania, EHRS. (2019). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs (DMF Permeation Data). [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.